molecular formula C9H6ClN B097870 3-Chloroisoquinoline CAS No. 19493-45-9

3-Chloroisoquinoline

Cat. No.: B097870
CAS No.: 19493-45-9
M. Wt: 163.6 g/mol
InChI Key: CPCMFADZMOYDSZ-UHFFFAOYSA-N
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Description

3-Chloroisoquinoline is a useful research compound. Its molecular formula is C9H6ClN and its molecular weight is 163.6 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

3-chloroisoquinoline
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URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C9H6ClN/c10-9-5-7-3-1-2-4-8(7)6-11-9/h1-6H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

CPCMFADZMOYDSZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C=NC(=CC2=C1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID00348833
Record name 3-chloroisoquinoline
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Molecular Weight

163.60 g/mol
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CAS No.

19493-45-9
Record name 3-Chloroisoquinoline
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Record name 3-chloroisoquinoline
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Record name 3-Chloroisoquinoline
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Foundational & Exploratory

A Technical Guide to the Synthesis of 3-Chloroisoquinoline for Pharmaceutical and Chemical Research

Author: BenchChem Technical Support Team. Date: January 2026

An in-depth technical guide or whitepaper on the core. Audience: Researchers, scientists, and drug development professionals.

Senior Application Scientist Note: This document provides an in-depth exploration of scientifically vetted methodologies for the synthesis of 3-chloroisoquinoline. The focus is on elucidating the causal mechanisms behind procedural steps and providing actionable, reproducible protocols for the laboratory setting.

Executive Summary

This compound is a pivotal building block in medicinal chemistry and materials science, primarily serving as a versatile precursor for more complex molecular architectures through cross-coupling reactions. Its synthesis, however, is not trivial and requires careful selection of strategy based on available starting materials, desired scale, and safety considerations. This guide details the two most robust and widely applicable synthetic routes starting from isoquinoline or its close derivatives: the chlorination via an isoquinoline N-oxide intermediate and the classic Sandmeyer reaction from 3-aminoisoquinoline. Each method is dissected to provide a clear understanding of its underlying principles, procedural intricacies, and strategic advantages.

The Strategic Importance of this compound

The Isoquinoline Scaffold in Medicinal Chemistry

The isoquinoline nucleus is a privileged scaffold found in a vast number of natural alkaloids and synthetic compounds with significant biological activity.[1] Notable examples include the vasodilator papaverine and the anticancer agent ecteinascidin 743, which contains three tetrahydroisoquinoline units.[1] The nitrogen atom and the fused aromatic system provide a unique combination of hydrogen bonding capability, rigidity, and opportunities for diverse functionalization, making it a cornerstone in drug design.

This compound as a Versatile Synthetic Intermediate

The chlorine substituent at the C-3 position of the isoquinoline ring is an exceptionally useful synthetic handle. It activates the position for nucleophilic aromatic substitution and, more importantly, serves as a reactive site for modern transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig). This allows for the precise and efficient introduction of a wide array of carbon, nitrogen, and oxygen-based substituents, enabling the rapid generation of compound libraries for drug discovery programs.[1]

Synthetic Strategy I: Chlorination via Isoquinoline N-Oxide

This is arguably the most direct and elegant method starting from isoquinoline itself. The strategy hinges on activating the isoquinoline ring towards nucleophilic attack by first converting it to its N-oxide. This electronic perturbation makes the C-3 position (para to the N-oxide) susceptible to chlorination.

Principle and Rationale

The formation of the N-oxide bond significantly alters the electron density of the heterocyclic ring. The positively charged nitrogen atom and the negatively charged oxygen atom create a strong dipole, withdrawing electron density from the ring and making the α (C-1) and γ (C-3) positions electrophilic. Reaction with a deoxychlorinating agent like phosphoryl chloride (POCl₃) proceeds via an intermediate that is readily attacked by a chloride ion to yield the chlorinated product and a phosphate byproduct.[2][3]

Workflow Overview

cluster_0 Step 1: N-Oxidation cluster_1 Step 2: Deoxygenative Chlorination Isoquinoline Isoquinoline N_Oxide Isoquinoline N-Oxide Isoquinoline->N_Oxide m-CPBA or H₂O₂/AcOH N_Oxide_ref Isoquinoline N-Oxide Final_Product This compound N_Oxide_ref->Final_Product POCl₃ or SO₂Cl₂

Caption: Workflow for this compound via N-Oxide Intermediate.

Step 1: Synthesis of Isoquinoline N-Oxide

Mechanism and Key Considerations: The oxidation of the nitrogen atom in isoquinoline is a standard transformation. Common oxidizing agents include peroxy acids like meta-chloroperoxybenzoic acid (m-CPBA) or a mixture of hydrogen peroxide and acetic acid. The reaction is a nucleophilic attack by the nitrogen lone pair on the electrophilic oxygen of the oxidant. The choice of oxidant can depend on scale and substrate tolerance.

Experimental Protocol: Synthesis of Isoquinoline N-Oxide [4]

  • Dissolution: Dissolve isoquinoline (1.0 eq) in a suitable solvent such as glacial acetic acid or dichloromethane in a round-bottom flask equipped with a magnetic stirrer.

  • Reagent Addition: Cool the solution in an ice bath. Slowly add hydrogen peroxide (30% aq., 1.5 eq) or m-CPBA (1.1 eq) portion-wise, ensuring the temperature remains below 10 °C.

  • Reaction: Allow the mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Workup: If using H₂O₂/AcOH, carefully neutralize the excess acid with a saturated solution of sodium bicarbonate. If using m-CPBA, wash the organic layer with sodium sulfite solution to destroy excess peroxide, followed by sodium bicarbonate solution.

  • Extraction & Purification: Extract the aqueous layer with dichloromethane or chloroform. Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization or column chromatography to yield isoquinoline N-oxide as a solid.[4]

Step 2: Deoxygenative Chlorination of Isoquinoline N-Oxide

Mechanism with Phosphoryl Chloride (POCl₃): The N-oxide oxygen atom attacks the phosphorus center of POCl₃, displacing a chloride ion. This forms a highly reactive phosphoro-adduct. The displaced chloride ion then acts as a nucleophile, attacking the activated C-3 position of the isoquinoline ring. A subsequent rearrangement and elimination sequence releases the this compound product and dichlorophosphate, which ultimately hydrolyzes.[3][5]

Comparative Analysis of Chlorinating Agents

ReagentTypical ConditionsAdvantagesDisadvantages
Phosphoryl Chloride (POCl₃) Neat or in CHCl₃, refluxHigh reactivity, good yields, readily available.[3][6]Corrosive, reacts violently with water, can be harsh for sensitive substrates.[5][6]
Sulfuryl Chloride (SO₂Cl₂) CH₂Cl₂, 0 °C to RTMild conditions, effective chlorinating agent.[7][8]Exothermic, evolves toxic gases (HCl, SO₂), requires careful temperature control.[7]
PPh₃/C₂Cl₆ Acetonitrile, refluxMild conditions, avoids strong acids.Stoichiometric phosphine oxide byproduct can complicate purification.

Experimental Protocol: Chlorination with POCl₃

  • Setup: In a fume hood, equip a round-bottom flask with a reflux condenser and a drying tube.

  • Reagent Addition: To isoquinoline N-oxide (1.0 eq), cautiously add phosphoryl chloride (3.0-5.0 eq) dropwise at 0 °C. The POCl₃ can be used as both reagent and solvent.

  • Reaction: After the addition is complete, slowly heat the reaction mixture to reflux (approx. 105 °C) and maintain for 2-4 hours. Monitor the reaction by TLC until the starting material is consumed.

  • Quenching: Cool the mixture to room temperature. Very carefully and slowly, pour the reaction mixture onto crushed ice to quench the excess POCl₃. This step is highly exothermic and releases HCl gas; perform with extreme caution in a well-ventilated fume hood.

  • Neutralization & Extraction: Neutralize the acidic aqueous solution with a base such as sodium carbonate or ammonium hydroxide until pH > 8. Extract the product with a suitable organic solvent (e.g., dichloromethane, ethyl acetate).

  • Purification: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate. The crude this compound can be purified by column chromatography on silica gel.

Synthetic Strategy II: The Sandmeyer Reaction Approach

The Sandmeyer reaction is a cornerstone of aromatic chemistry, providing a reliable method to convert an amino group into a halide via a diazonium salt intermediate.[9][10] While this route does not start directly from isoquinoline, it is a critical method for accessing this compound if 3-aminoisoquinoline is available.

Principle and Rationale

The reaction proceeds in two distinct stages. First, a primary aromatic amine is treated with a nitrous acid source (typically NaNO₂ in strong acid) at low temperatures to form a diazonium salt (-N₂⁺).[11] This diazonium group is an excellent leaving group (N₂ gas). In the second stage, the diazonium salt is treated with a copper(I) chloride solution. A single-electron transfer from Cu(I) to the diazonium salt generates an aryl radical and N₂, which then reacts with the copper(II) chloride to form the aryl chloride and regenerate the Cu(I) catalyst.[11][12]

Workflow Overview

cluster_0 Step 1: Diazotization cluster_1 Step 2: Sandmeyer Reaction Amino_IQ 3-Aminoisoquinoline Diazonium Isoquinoline-3-diazonium Salt Amino_IQ->Diazonium NaNO₂ / aq. HCl (0-5 °C) Diazonium_ref Isoquinoline-3-diazonium Salt Final_Product This compound Diazonium_ref->Final_Product CuCl / aq. HCl (RT to 60 °C)

Caption: Workflow for this compound via the Sandmeyer Reaction.

Step 1: Diazotization of 3-Aminoisoquinoline

Mechanism and Critical Parameters: The reaction of sodium nitrite with hydrochloric acid generates nitrous acid (HONO) in situ. The amine nitrogen attacks the protonated nitrous acid, and subsequent dehydration steps form the highly unstable diazonium salt. Temperature control is paramount; the reaction must be kept between 0-5 °C to prevent the premature decomposition of the diazonium salt.[13][14]

Experimental Protocol: Diazotization [13]

  • Amine Solution: Suspend 3-aminoisoquinoline (1.0 eq) in a mixture of concentrated hydrochloric acid and water in a three-neck flask equipped with a mechanical stirrer and a thermometer.

  • Cooling: Cool the suspension to 0-5 °C in an ice-salt bath.

  • Nitrite Addition: Prepare a solution of sodium nitrite (1.1 eq) in cold water. Add this solution dropwise to the amine suspension, ensuring the temperature is strictly maintained below 5 °C.

  • Stirring: After the addition is complete, stir the mixture for an additional 30 minutes at 0-5 °C to ensure complete formation of the diazonium salt. The solution should become clear.

Step 2: Copper(I) Chloride Mediated Conversion

Experimental Protocol: Sandmeyer Reaction [9][13]

  • Catalyst Preparation: In a separate flask, dissolve copper(I) chloride (CuCl, 0.2 eq) in concentrated hydrochloric acid.

  • Addition: Slowly and carefully add the freshly prepared, cold diazonium salt solution to the CuCl solution at room temperature. Vigorous evolution of nitrogen gas will be observed.

  • Completion: Once the gas evolution subsides, gently heat the reaction mixture to 50-60 °C for 1 hour to ensure the complete decomposition of any remaining diazonium salt.

  • Workup: Cool the mixture to room temperature and neutralize by the slow addition of a saturated sodium bicarbonate solution or ammonium hydroxide.

  • Extraction & Purification: Extract the product with dichloromethane (3 x volumes). Combine the organic layers, wash with water, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify the resulting crude product by column chromatography.

Comparative Summary of Synthetic Routes

FeatureStrategy I: N-Oxide RouteStrategy II: Sandmeyer Route
Starting Material Isoquinoline3-Aminoisoquinoline
Key Reagents m-CPBA or H₂O₂; POCl₃ or SO₂Cl₂NaNO₂, HCl, CuCl
Regioselectivity Generally good for C-3Excellent, defined by amine position
Typical Yield Moderate to GoodGood to High[13]
Scalability Good; POCl₃ quench can be challengingWell-established for large scale
Key Safety Concern Highly exothermic quench of POCl₃; toxic gases from SO₂Cl₂.[6][7]Handling of unstable diazonium salts; N₂ gas evolution.
Overall Complexity Two straightforward steps from a common starting material.Requires a more functionalized starting material.

Conclusion and Future Outlook

The synthesis of this compound is most effectively achieved via the deoxygenative chlorination of isoquinoline N-oxide or the Sandmeyer reaction of 3-aminoisoquinoline. The N-oxide route offers a more direct path from the parent heterocycle, making it highly attractive for laboratory-scale synthesis. The Sandmeyer reaction, while requiring a pre-functionalized substrate, is a robust and high-yielding method well-suited for larger-scale production. The choice between these methods will ultimately be dictated by starting material availability, scale, and the specific safety infrastructure in place. Future research may focus on developing catalytic, direct C-H chlorination methods that avoid stoichiometric activating groups and harsh reagents, though achieving C-3 selectivity remains a significant challenge.

References

  • Benchchem. A Comparative Guide to the Synthesis of 3-Chloroquinoline for Researchers.
  • ACS Publications. Direct C4 Halogenation of Isoquinolines via a Boc2O-Mediated Dearomatization Strategy. The Journal of Organic Chemistry.
  • ResearchGate. Regioselective Chlorination of Quinoline N-Oxides and Isoquinoline N-Oxides Using PPh3/Cl3CCN.
  • ACS Publications. POCl3/Sulfoxide and AcCl/Sulfoxide Mediated Chlorination of Pyrrolo[2,1-a]isoquinolines. The Journal of Organic Chemistry.
  • Wikipedia. Sandmeyer reaction.
  • Science of Synthesis. Product Class 5: Isoquinolines.
  • BYJU'S. Sandmeyer Reaction Mechanism.
  • Master Organic Chemistry. Reactions of Diazonium Salts: Sandmeyer and Related Reactions.
  • Organic Chemistry Portal. Sandmeyer Reaction.
  • Wikipedia. Isoquinoline.
  • PubMed. POCl3 chlorination of 4-quinazolones.
  • Pharmaguideline. Synthesis, Reactions and Medicinal Uses of Isoquinoline.
  • Thieme. Synthesis of sulfonyl chloride substrate precursors.
  • Organic Chemistry Portal. Isoquinoline synthesis.
  • PubChem. Isoquinoline.
  • Slideshare. Isoquinoline.pptx.
  • Sigma-Aldrich. Isoquinoline N-oxide 98.
  • Wikipedia. Phosphoryl chloride.
  • MDPI. Synthesis and Investigation of Tricyclic Isoquinoline Derivatives as Antibacterial Agents.
  • ACS Publications. The Rearrangement of Isoquinoline-N-Oxides. II. Observations with N-Hydroxyisocarbostyrils and Other Substituted Derivatives. Journal of the American Chemical Society.
  • NIH. A Continuous Flow Sulfuryl Chloride-Based Reaction—Synthesis of a Key Intermediate in a New Route toward Emtricitabine and Lamivudine.
  • TCI Chemicals. Isoquinoline N-Oxide.
  • Organic Chemistry Portal. Application of Sulfuryl Chloride for the Quick Construction of β-Chlorotetrahydrofuran Derivatives from Homoallylic Alcohols under Mild Conditions.
  • Organic Syntheses. m-TRIFLUOROMETHYLBENZENESULFONYL CHLORIDE.
  • ACS GCI Pharmaceutical Roundtable. Deoxychlorination.
  • NIH. Sandmeyer Chlorosulfonylation of (Hetero)Aromatic Amines Using DABSO as an SO2 Surrogate.

Sources

An In-Depth Technical Guide to the Chemical Properties and Reactivity of 3-Chloroisoquinoline

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Foreword: The Strategic Importance of 3-Chloroisoquinoline in Modern Synthesis

This compound is more than a mere heterocyclic compound; it is a versatile and highly valuable building block in the landscape of modern organic synthesis. Its unique electronic properties and the strategic placement of the chlorine atom at the 3-position of the isoquinoline scaffold render it a key intermediate for the construction of a diverse array of complex molecules. For researchers and professionals in drug discovery and materials science, a comprehensive understanding of the chemical properties and reactivity of this compound is paramount for unlocking its full synthetic potential. This guide aims to provide an in-depth technical overview, grounded in scientific literature and practical insights, to empower chemists to effectively utilize this powerful synthetic tool. We will delve into its fundamental properties, explore its reactivity in key transformations with detailed experimental protocols, and provide a framework for its strategic application in the synthesis of novel chemical entities.

Part 1: Core Chemical and Physical Properties

A thorough understanding of the physicochemical properties of a reagent is the foundation of its effective application in synthesis. This compound is a pale-yellow to yellow-brown solid at room temperature[1]. Its structural and physical characteristics are summarized in the table below.

PropertyValueSource(s)
Molecular Formula C₉H₆ClN[1][2]
Molecular Weight 163.60 g/mol [2]
Appearance Pale-yellow to yellow-brown solid[1]
Melting Point 70-73 °C[1]
Boiling Point 291.8 °C at 760 mmHg[3]
Solubility Sparingly soluble in water, soluble in organic solvents like dichloromethane.[1][4]
pKa (Predicted) 1.84 ± 0.30[1]
Spectroscopic Signature

The identity and purity of this compound are routinely confirmed by standard spectroscopic methods.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: The ¹H and ¹³C NMR spectra provide a detailed map of the molecule's structure. Key shifts can be referenced from established databases[2].

  • Mass Spectrometry (MS): The mass spectrum will show a characteristic molecular ion peak (M⁺) and an isotopic pattern (M+2) due to the presence of the chlorine atom, confirming its elemental composition[2].

Safety and Handling

This compound is a hazardous substance and must be handled with appropriate safety precautions. It is harmful if swallowed, causes skin irritation, and can cause serious eye damage. It may also cause respiratory irritation[2]. Always handle this compound in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat. Store in a cool, dry place away from incompatible materials.

Part 2: The Synthetic Versatility of this compound: A Deep Dive into its Reactivity

The synthetic utility of this compound stems from the reactivity of the C-Cl bond at the 3-position. This position is susceptible to a variety of transformations, most notably nucleophilic aromatic substitution and palladium-catalyzed cross-coupling reactions.

Nucleophilic Aromatic Substitution (SNA_r): A Gateway to Functionalization

The electron-withdrawing effect of the nitrogen atom in the isoquinoline ring system, particularly when protonated or coordinated to a Lewis acid, activates the C-Cl bond towards nucleophilic attack. This allows for the displacement of the chloride with a range of nucleophiles.

The direct displacement of the chlorine with amines is a fundamental transformation. This can be achieved by heating this compound with an excess of the desired amine, sometimes in the presence of a base.

Experimental Protocol: Synthesis of 3-Piperidinylisoquinoline (Analogous Procedure)

  • Rationale: This protocol illustrates a typical nucleophilic aromatic substitution with a secondary amine. The excess amine acts as both the nucleophile and the base to neutralize the HCl generated. The reaction is driven to completion by heating.

  • Procedure:

    • In a sealed tube, combine this compound (1.0 mmol) and piperidine (5.0 mmol).

    • Heat the mixture at 150-180 °C for 12-24 hours.

    • Monitor the reaction progress by thin-layer chromatography (TLC).

    • Upon completion, cool the reaction mixture to room temperature.

    • Dissolve the residue in a suitable organic solvent (e.g., dichloromethane) and wash with water to remove excess piperidine and piperidinium hydrochloride.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to afford 3-piperidinylisoquinoline.

The displacement of the chloride with sodium azide provides 3-azidoisoquinoline, a versatile intermediate. The azide group can be subsequently reduced to an amine or used in cycloaddition reactions.

Experimental Protocol: Synthesis of 4-Azido-6-ethyl-3-nitropyrano[3,2-c]quinoline-2,5(6H)-dione (Analogous Procedure) [3]

  • Rationale: This protocol demonstrates the nucleophilic substitution of a chloro-heterocycle with sodium azide in a polar aprotic solvent, which facilitates the dissolution of the azide salt and promotes the reaction[5][6][7].

  • Procedure:

    • Dissolve the chloro-pyranoquinolinone (10 mmol) in N-methylpyrrolidone (30 mL).

    • Add sodium azide (15 mmol) to the solution[3].

    • Stir the reaction mixture at room temperature for 3 hours[3].

    • Monitor the reaction by TLC.

    • Upon completion, pour the reaction mixture into ice water and collect the precipitate by filtration.

    • Wash the solid with water and dry to obtain the azido-pyranoquinolinone.

Palladium-Catalyzed Cross-Coupling Reactions: Forging New Carbon-Carbon and Carbon-Nitrogen Bonds

Palladium-catalyzed cross-coupling reactions have revolutionized organic synthesis, and this compound is an excellent substrate for these transformations. The C-Cl bond can be readily activated by a palladium(0) catalyst, enabling the formation of new bonds with a wide range of coupling partners.

The Suzuki-Miyaura coupling is a powerful method for the formation of C-C bonds between an organohalide and an organoboron compound. This compound can be coupled with various boronic acids or their esters to generate 3-aryl or 3-heteroarylisoquinolines.

Experimental Protocol: Suzuki-Miyaura Coupling of 1-Chloro-3,6-dimethoxyisoquinoline with an Arylboronic Acid (Analogous Procedure) [8]

  • Rationale: This protocol outlines a typical Suzuki coupling of a chloro-heteroaromatic compound. The choice of a palladium catalyst with an appropriate ligand is crucial for efficient oxidative addition to the C-Cl bond. A base is required to activate the boronic acid for transmetalation[9][10][11].

  • Procedure:

    • To a reaction vessel, add 1-chloro-3,6-dimethoxyisoquinoline (1.0 equiv.), the arylboronic acid (1.2 equiv.), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2.0 equiv.)[8].

    • Add a degassed solvent system (e.g., a mixture of toluene, ethanol, and water)[8].

    • Thoroughly degas the reaction mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 15-20 minutes.

    • Heat the reaction mixture to reflux (typically 80-100 °C) and stir for 12-24 hours, monitoring by TLC[8].

    • After cooling, dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate).

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

    • Purify the residue by column chromatography on silica gel.

The Sonogashira coupling enables the formation of a C-C bond between a terminal alkyne and an aryl or vinyl halide. This reaction is invaluable for introducing alkynyl functionalities into the isoquinoline core.

Experimental Protocol: Sonogashira Coupling of an Aryl Halide with a Terminal Alkyne (General Procedure) [1]

  • Rationale: This protocol describes a typical Sonogashira coupling, which utilizes a dual-catalyst system of palladium and copper(I). The base, typically an amine, also serves as the solvent in some cases and is crucial for the formation of the copper acetylide intermediate[12][13][14].

  • Procedure:

    • To a solution of the aryl halide (1.0 equiv.) in a suitable solvent (e.g., THF or an amine like diisopropylamine), add the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2-5 mol%) and the copper(I) co-catalyst (e.g., CuI, 1-3 mol%)[1].

    • Add the base (e.g., diisopropylamine, 2-7 equiv.) and the terminal alkyne (1.1-1.5 equiv.)[1].

    • Stir the reaction at room temperature or with gentle heating (e.g., 40-60 °C) until the starting material is consumed (monitor by TLC).

    • Dilute the reaction mixture with an organic solvent (e.g., diethyl ether) and filter through a pad of celite.

    • Wash the filtrate with saturated aqueous ammonium chloride, then brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

    • Purify the product by flash column chromatography.

The Buchwald-Hartwig amination is a powerful and general method for the palladium-catalyzed formation of C-N bonds. It offers a milder and more versatile alternative to traditional nucleophilic substitution for the synthesis of 3-aminoisoquinoline derivatives.

Experimental Protocol: Buchwald-Hartwig Amination of an Aryl Chloride with an Amine (General Procedure) [15]

  • Rationale: This protocol illustrates the key components of a Buchwald-Hartwig amination. The choice of a bulky, electron-rich phosphine ligand is critical for promoting both the oxidative addition and the reductive elimination steps of the catalytic cycle. A strong, non-nucleophilic base is used to deprotonate the amine[16][17].

  • Procedure:

    • In an oven-dried Schlenk tube under an inert atmosphere, combine the aryl chloride (1.0 equiv.), the amine (1.2 equiv.), a palladium precatalyst (e.g., Pd₂(dba)₃ or Pd(OAc)₂, 1-5 mol%), the phosphine ligand (e.g., XPhos, RuPhos, 2-10 mol%), and a base (e.g., NaOtBu or K₃PO₄, 1.5-2.5 equiv.)[13][15].

    • Add an anhydrous, degassed solvent (e.g., toluene or dioxane).

    • Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring for the required time (monitor by TLC or GC/MS)[15].

    • After cooling, quench the reaction with water and extract the product with an organic solvent.

    • Wash the combined organic layers, dry, and concentrate.

    • Purify the crude product by column chromatography.

Other Notable Reactions
  • Heck Coupling: this compound can potentially undergo Heck coupling with alkenes to form 3-alkenylisoquinolines, although specific examples are less common in the literature compared to other cross-coupling reactions[5][11][18][19].

  • Reduction: The chlorine atom can be removed by catalytic hydrogenation (e.g., H₂/Pd-C) to yield isoquinoline. This can be a useful dehalogenation strategy[20][21][22].

  • Lithiation and Grignard Reactions: While direct lithiation or Grignard formation at the 3-position is challenging due to the presence of the acidic protons on the isoquinoline ring, these reactions may be possible under specific conditions or with the use of protecting groups[4][17][23][24][25][26].

Part 3: Visualizing the Chemistry of this compound

Reaction Pathways

cluster_nucleophilic_substitution Nucleophilic Substitution cluster_cross_coupling Palladium-Catalyzed Cross-Coupling This compound This compound 3-Aminoisoquinoline 3-Aminoisoquinoline This compound->3-Aminoisoquinoline Amine, Heat 3-Azidoisoquinoline 3-Azidoisoquinoline This compound->3-Azidoisoquinoline NaN₃ 3-Arylisoquinoline 3-Arylisoquinoline This compound->3-Arylisoquinoline ArB(OH)₂, Pd Catalyst (Suzuki) 3-Alkynylisoquinoline 3-Alkynylisoquinoline This compound->3-Alkynylisoquinoline Alkyne, Pd/Cu Catalysts (Sonogashira) 3-Amino-isoquinoline (Buchwald) 3-Amino-isoquinoline (Buchwald) This compound->3-Amino-isoquinoline (Buchwald) Amine, Pd Catalyst (Buchwald-Hartwig)

Caption: Key reaction pathways of this compound.

Experimental Workflow for Palladium-Catalyzed Cross-Coupling

start Start reagents Combine Reactants: This compound, Coupling Partner, Catalyst, Ligand, Base start->reagents solvent Add Degassed Anhydrous Solvent reagents->solvent reaction Heat under Inert Atmosphere solvent->reaction monitoring Monitor Reaction (TLC, GC/MS) reaction->monitoring workup Aqueous Workup & Extraction monitoring->workup Reaction Complete purification Column Chromatography workup->purification product Isolated Product purification->product

Caption: General workflow for cross-coupling reactions.

Conclusion: A Versatile Tool for Innovation

This compound has firmly established itself as a cornerstone in the synthesis of complex nitrogen-containing heterocycles. Its predictable reactivity in both nucleophilic substitution and a variety of palladium-catalyzed cross-coupling reactions provides chemists with a reliable and versatile platform for molecular construction. As the demand for novel pharmaceuticals and advanced materials continues to grow, the strategic application of this compound and its derivatives will undoubtedly play a pivotal role in driving innovation. A thorough understanding of the principles and protocols outlined in this guide will empower researchers to harness the full potential of this remarkable building block.

References

  • ARKAT USA, Inc. Nucleophilic substitution and ring transformation reactions with 4-chloro-6-ethyl-3-nitropyrano[3,2-c]quinoline-2,5(6H)-dione. [Link]

  • Baran Lab. Directed Metalation: A Survival Guide. [Link]

  • Wikipedia. Buchwald–Hartwig amination. [Link]

  • PrepChem.com. Synthesis of this compound. [Link]

  • Myers Research Group, Andrew G. ortho metalation. [Link]

  • Unblog.fr. 07- DIRECTED ORTHO METALATION | Jacques Mortier. [Link]

  • Wikipedia. Heck reaction. [Link]

  • Organic Chemistry Portal. Buchwald-Hartwig Cross Coupling Reaction. [Link]

  • YouTube. Heck Reaction | Named Reactions | Organic Chemistry Lessons. [Link]

  • Wikipedia. Directed ortho metalation. [Link]

  • Organic Chemistry Portal. Suzuki Coupling. [Link]

  • Chemistry LibreTexts. Suzuki-Miyaura Coupling. [Link]

  • National Institutes of Health. One-pot nucleophilic substitution–double click reactions of biazides leading to functionalized bis(1,2,3-triazole) derivatives. [Link]

  • Organic Chemistry Portal. Heck Reaction. [Link]

  • Organic Chemistry Portal. Sonogashira Coupling. [Link]

  • Wikipedia. Sonogashira coupling. [Link]

  • YouTube. The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds![Link]

  • Master Organic Chemistry. Reactions of Azides – Substitution, Reduction, Rearrangements, and More. [Link]

  • NROChemistry. Sonogashira Coupling. [Link]

  • National Institutes of Health. Development of a Practical Buchwald-Hartwig Amine Arylation Protocol using a Conveniently Prepared (NHC)Pd(R-allyl)Cl Catalyst. [Link]

  • ResearchGate. Heck coupling reaction of different aryl halides with styrene. [Link]

  • ResearchGate. Nucleophilic substitution and ring transformation reactions with 4-chloro-6-ethyl-3-nitropyrano[3,2-c]quinoline-2,5(6H)-dione. [Link]

  • National Institutes of Health. Heterogeneous reductive isomerization reaction using catalytic Pd/C and H2. [Link]

  • Beilstein Journals. One-pot nucleophilic substitution–double click reactions of biazides leading to functionalized bis(1,2,3-triazole) derivatives. [Link]

  • ResearchGate. Heck coupling reaction of aryl halides with styrene using 9 as catalyst...[Link]

  • National Center for Biotechnology Information. This compound. PubChem Compound Summary for CID 640968. [Link]

  • Wikipedia. Potassium cyanide. [Link]

  • Physics Forums. Solving H2/Pd/C Reduction for #5 & #6 Questions. [Link]

  • Master Organic Chemistry. Catalytic Hydrogenation of Alkenes With Pd/C (And Friends). [Link]

  • RSC Publishing. Heterogeneous palladium-based catalyst promoted reduction of oximes to amines: using H2 at 1 atm in H2O under mild conditions. [Link]

  • Semantic Scholar. A Convenient Procedure for Sonogashira Reactions Using Propyne. [Link]

  • Rose-Hulman Institute of Technology. Suzuki Cross-coupling Reaction procedure. [Link]

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An In-Depth Technical Guide to the Spectroscopic Data of 3-Chloroisoquinoline (CAS Number: 19493-45-9)

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Foreword: The Structural Elucidation of a Versatile Pharmaceutical Intermediate

In the landscape of modern drug discovery and development, the precise characterization of molecular structures is a cornerstone of scientific rigor. Heterocyclic compounds, particularly those containing nitrogen, form the scaffold of a vast array of pharmaceuticals. Among these, the isoquinoline core is a privileged structure, present in numerous marketed and clinical drugs.[1] This guide provides a comprehensive technical overview of the spectroscopic data for 3-Chloroisoquinoline (CAS Number: 19493-45-9), a key intermediate in the synthesis of bioactive molecules.[2]

This document moves beyond a simple recitation of data. As a senior application scientist, the aim is to provide a narrative that intertwines raw spectroscopic data with the underlying principles of structural interpretation. We will delve into the causality behind experimental choices and present the data in a self-validating framework, ensuring that researchers and drug development professionals can confidently utilize this information in their own work. Every piece of data and every protocol is grounded in authoritative references, providing a solid foundation for further research and application.

Molecular Identity and Physicochemical Properties

  • Chemical Name: this compound

  • CAS Number: 19493-45-9[3]

  • Molecular Formula: C₉H₆ClN[3]

  • Molecular Weight: 163.60 g/mol [3]

  • Structure:

    
    

    Source: PubChem CID 640968[3]

Physicochemical Data Summary Table:

PropertyValueSource
Molecular Weight163.60 g/mol PubChem[3]
XLogP33.1PubChem[3]
Boiling Point~235 °CLeading Supplier Data[2]
SolubilitySoluble in organic solventsLeading Supplier Data[2]

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Window into the Molecular Skeleton

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. For this compound, both ¹H and ¹³C NMR provide a detailed map of the carbon-hydrogen framework.

¹H NMR Spectroscopy

The ¹H NMR spectrum of this compound reveals the electronic environment of each proton. The chemical shifts are influenced by the electronegativity of the nitrogen atom and the chlorine substituent, as well as the aromatic ring currents.

Experimental Protocol: ¹H NMR Spectroscopy

A standard protocol for acquiring a high-quality ¹H NMR spectrum of this compound is as follows:

  • Sample Preparation:

    • Accurately weigh 5-10 mg of this compound.

    • Dissolve the sample in 0.6-0.7 mL of a deuterated solvent, such as Chloroform-d (CDCl₃) or Dimethyl sulfoxide-d₆ (DMSO-d₆), in a clean, dry NMR tube. The choice of solvent is critical and should be based on the solubility of the compound and the desired resolution of the spectrum.

    • Add a small amount of Tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).

  • Instrument Setup:

    • Utilize an NMR spectrometer with a proton frequency of at least 400 MHz to ensure adequate signal dispersion.

    • Lock the spectrometer on the deuterium signal of the solvent.

    • Optimize the magnetic field homogeneity (shimming) to achieve sharp and symmetrical peaks.

  • Data Acquisition:

    • Employ a standard single-pulse experiment.

    • Set the spectral width to cover a range of 0-10 ppm.

    • Use a sufficient number of scans (typically 16-64) to obtain a good signal-to-noise ratio.

    • Ensure a relaxation delay of 1-5 seconds between scans to allow for full proton relaxation.

  • Data Processing:

    • Apply a Fourier transform to the acquired Free Induction Decay (FID).

    • Phase the spectrum to ensure all peaks are in the absorptive mode.

    • Perform a baseline correction to obtain a flat baseline.

    • Reference the spectrum by setting the TMS signal to 0.00 ppm.

    • Integrate the signals to determine the relative number of protons for each resonance.

¹H NMR Data Interpretation:

Workflow for ¹H NMR Analysis:

G cluster_prep Sample Preparation cluster_acq Data Acquisition (400 MHz) cluster_proc Data Processing cluster_interp Spectral Interpretation dissolve Dissolve 5-10 mg in 0.6-0.7 mL CDCl₃ add_tms Add TMS (Internal Standard) dissolve->add_tms lock_shim Lock & Shim dissolve->lock_shim acquire Acquire FID (16-64 scans) lock_shim->acquire ft Fourier Transform acquire->ft phase_baseline Phase & Baseline Correction ft->phase_baseline reference_integrate Reference to TMS & Integrate phase_baseline->reference_integrate assign_peaks Assign Chemical Shifts, Multiplicities, & Coupling Constants reference_integrate->assign_peaks structure_confirm Confirm Structure assign_peaks->structure_confirm

Caption: Workflow for ¹H NMR analysis of this compound.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. Each unique carbon atom gives a distinct signal, and its chemical shift is indicative of its electronic environment.

Experimental Protocol: ¹³C NMR Spectroscopy

The protocol for ¹³C NMR is similar to that of ¹H NMR, with some key differences in acquisition parameters:

  • Sample Preparation: A slightly more concentrated sample (15-30 mg in 0.6-0.7 mL of solvent) is often beneficial.

  • Instrument Setup: Same as for ¹H NMR.

  • Data Acquisition:

    • A proton-decoupled sequence is typically used to simplify the spectrum to single lines for each carbon.

    • The spectral width should be set to cover a range of 0-160 ppm.

    • A significantly larger number of scans (e.g., 1024 or more) is required due to the low natural abundance of the ¹³C isotope.

    • A longer relaxation delay (5-10 seconds) may be necessary for quaternary carbons.

  • Data Processing: Similar to ¹H NMR.

¹³C NMR Data Interpretation:

An experimental ¹³C NMR spectrum of this compound has been reported in the literature.[4] The chemical shifts provide valuable information for structural confirmation.

Reported ¹³C NMR Chemical Shifts:

A study by Matthews et al. (1989) provides methods for predicting ¹³C chemical shifts in polychloro-quinolines and -isoquinolines, and reports new data for several compounds.[4] While the specific numerical data for this compound from this source requires accessing the full paper, the carbons attached to the nitrogen and chlorine atoms are expected to be significantly deshielded.

Expected ¹³C NMR Chemical Shift Ranges for Isoquinoline Derivatives:

Carbon EnvironmentTypical Chemical Shift (ppm)
C-N> 140
C-Cl120 - 140
Aromatic C-H120 - 140
Aromatic Quaternary C125 - 150

Mass Spectrometry (MS): Unveiling the Molecular Weight and Fragmentation Pattern

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides information about the molecular weight and the fragmentation pattern of the compound, which can be used for structural elucidation.

Experimental Protocol: Mass Spectrometry (Electron Ionization - EI)

  • Sample Introduction: A small amount of the sample is introduced into the mass spectrometer, typically via a direct insertion probe or through a gas chromatograph (GC-MS).

  • Ionization: In the ion source, the sample is bombarded with a high-energy electron beam (typically 70 eV), causing the molecule to lose an electron and form a molecular ion (M⁺•).

  • Fragmentation: The molecular ion is energetically unstable and fragments into smaller, charged species (fragment ions) and neutral radicals or molecules.[5]

  • Mass Analysis: The ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their m/z ratio.

  • Detection: The separated ions are detected, and a mass spectrum is generated, which is a plot of ion abundance versus m/z.

Mass Spectrum Interpretation for this compound:

A GC-MS spectrum for this compound is available on PubChem.[3] The interpretation of its mass spectrum would involve:

  • Molecular Ion Peak (M⁺•): The peak corresponding to the intact molecular ion. For C₉H₆ClN, the nominal mass is 163 amu. A key feature will be the isotopic pattern due to the presence of chlorine. Chlorine has two stable isotopes, ³⁵Cl (75.8% abundance) and ³⁷Cl (24.2% abundance). This results in two molecular ion peaks: one for the molecule containing ³⁵Cl (M⁺•) and another for the molecule containing ³⁷Cl ([M+2]⁺•) at two mass units higher. The expected intensity ratio of the M⁺• to the [M+2]⁺• peak is approximately 3:1.

  • Fragmentation Pattern: The fragmentation of the isoquinoline ring is complex. Common fragmentation pathways for isoquinoline alkaloids involve the loss of small neutral molecules or radicals.[6] For this compound, potential fragmentations could include the loss of a chlorine radical (Cl•), hydrogen cyanide (HCN), or other small fragments from the aromatic rings.

Diagram of Mass Spectrometry Workflow:

G cluster_sample Sample Introduction cluster_ion Ionization (EI) cluster_frag Fragmentation cluster_sep Mass Analysis cluster_det Detection sample This compound ionization Electron Bombardment (70 eV) sample->ionization molecular_ion Formation of M⁺• ionization->molecular_ion fragmentation M⁺• → Fragment Ions + Neutral Species molecular_ion->fragmentation separation Separation by m/z fragmentation->separation detection Generation of Mass Spectrum separation->detection

Sources

3-Chloroisoquinoline solubility in organic solvents

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Solubility of 3-Chloroisoquinoline in Organic Solvents

Executive Summary

This technical guide provides a comprehensive framework for understanding and determining the solubility of this compound (CAS No. 19493-45-9) in common organic solvents. As a pivotal building block in the synthesis of novel pharmaceutical and agrochemical compounds, a thorough understanding of its solubility is paramount for optimizing reaction conditions, developing robust purification strategies, and ensuring successful formulation.[1] While extensive quantitative solubility data for this compound is not widely published, this guide empowers researchers, scientists, and drug development professionals with the foundational knowledge and detailed experimental protocols necessary to generate reliable, high-quality solubility data in their own laboratories. We will explore the key physicochemical properties of this compound, delve into the theoretical principles governing its solubility, and provide a field-proven, step-by-step protocol for its accurate determination.

Introduction: The Significance of this compound Solubility

This compound is a halogenated heterocyclic aromatic compound. Its structure, featuring an isoquinoline core with a chlorine substituent, makes it a versatile intermediate for introducing the isoquinoline moiety into more complex molecular architectures.[1] In drug development, the solubility of such an intermediate dictates the choice of reaction solvents, directly impacting reaction kinetics, yield, and impurity profiles. In downstream processes, solubility is the cornerstone of crystallization-based purification, influencing crystal morphology and purity. For formulation scientists, knowing the solubility in various excipients and solvent systems is a critical first step in developing a viable drug delivery system. This guide serves as a practical resource to bridge the gap in publicly available data and facilitate the seamless integration of this compound into discovery and development workflows.

Molecular Profile and Physicochemical Properties

A molecule's physical and chemical properties are intrinsic determinants of its solubility behavior. The properties of this compound, summarized in Table 1, suggest a compound with limited aqueous solubility but favorable solubility in a range of organic media.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number 19493-45-9[2]
Molecular Formula C₉H₆ClN[2]
Molecular Weight 163.61 g/mol [2]
Physical Appearance Pale-yellow to yellow-brown solid/powder[1]
Melting Point 70-73 °C[1]
Boiling Point ~291.8 °C at 760 mmHg[1]
Computed XLogP3 3.1[2]
Topological Polar Surface Area (TPSA) 12.9 Ų[3]
pKa (Predicted) 1.84 ± 0.30[1]

The high XLogP3 value (a measure of lipophilicity) of 3.1 strongly indicates a preference for non-polar, lipophilic environments over aqueous media.[2] The low topological polar surface area further supports this, suggesting that the molecule presents a largely non-polar surface for interaction with solvents. The nitrogen atom in the isoquinoline ring offers a site for potential hydrogen bonding, though its basicity is weak, as indicated by the low predicted pKa.[1]

Theoretical Framework for Solubility

The principle of "like dissolves like" is the guiding tenet for predicting solubility. This means solvents that share similar polarity and intermolecular force characteristics with a solute are most likely to dissolve it effectively. Organic solvents are typically categorized into three main classes based on their polarity and hydrogen bonding capabilities.

  • Non-Polar Solvents: (e.g., Hexane, Toluene, Cyclohexane) These solvents primarily interact through weak van der Waals forces. Given this compound's high XLogP3 and aromatic nature, it is expected to exhibit good solubility in these solvents, particularly aromatic ones like toluene, due to favorable π-π stacking interactions.

  • Polar Aprotic Solvents: (e.g., Acetone, Ethyl Acetate, Dichloromethane (DCM), Tetrahydrofuran (THF)) These solvents possess dipole moments but lack acidic protons for hydrogen bond donation. They can engage in dipole-dipole interactions. This compound, which has a permanent dipole due to the electronegative chlorine and nitrogen atoms, is predicted to be readily soluble in many polar aprotic solvents.

  • Polar Protic Solvents: (e.g., Methanol, Ethanol, Water) These solvents have significant dipole moments and can both donate and accept hydrogen bonds. While this compound can act as a hydrogen bond acceptor at its nitrogen atom, its inability to donate hydrogen bonds and its large non-polar surface area will likely limit its solubility in highly polar protic solvents. It is expected to be sparingly soluble in water but may show moderate solubility in alcohols like methanol and ethanol.[1]

G cluster_solute This compound Profile cluster_solvents Organic Solvent Classes Solute Structure: Aromatic, Heterocyclic Polarity: Moderately Polar (XLogP3=3.1) H-Bonding: Acceptor only NonPolar Non-Polar (e.g., Toluene, Hexane) Solute->NonPolar Good Solubility Expected (van der Waals, π-π stacking) PolarAprotic Polar Aprotic (e.g., Acetone, DCM) Solute->PolarAprotic High Solubility Expected (Dipole-Dipole) PolarProtic Polar Protic (e.g., Methanol, Water) Solute->PolarProtic Moderate to Low Solubility Expected (H-Bonding Mismatch) G prep 1. Preparation Add excess this compound to a known volume of solvent in a sealed vial. equil 2. Equilibration Place vial in thermostatic shaker. Agitate at constant temp (e.g., 25°C) for 24-48h. prep->equil settle 3. Settling Allow solids to settle for ~2h while maintaining temperature. equil->settle sample 4. Sampling & Filtration Withdraw a precise volume of supernatant. Filter immediately through a 0.45 µm syringe filter into a pre-weighed drying vessel. settle->sample evap 5. Solvent Evaporation Remove solvent under vacuum (e.g., rotary evaporator or vacuum oven) until a constant weight is achieved. sample->evap weigh 6. Final Weighing Accurately weigh the vessel containing the dried solute. evap->weigh calc 7. Calculation Calculate solubility in g/100 mL. weigh->calc

Caption: Experimental workflow for determining solubility via the shake-flask method.

Step-by-Step Methodology
  • Preparation:

    • To a 20 mL glass vial, add an excess amount of this compound (e.g., approximately 500 mg). The key is to have more solid than will dissolve.

    • Using a calibrated pipette, add a precise volume (e.g., 10.0 mL) of the desired organic solvent.

    • Seal the vial tightly with a PTFE-lined cap to prevent solvent evaporation.

    • Prepare at least three replicate vials for each solvent.

  • Equilibration:

    • Place the vials securely in a thermostatic orbital shaker set to the desired experimental temperature (e.g., 25 °C).

    • Agitate the vials at a moderate speed (e.g., 150 rpm) for 24 to 48 hours to ensure equilibrium is reached.

  • Sampling and Filtration:

    • Stop the shaker and allow the vials to stand undisturbed in the thermostatic bath for at least 2 hours, permitting the excess solid to settle.

    • Pre-weigh a clean, dry glass petri dish or vial on a calibrated analytical balance and record the mass (M_vessel).

    • Carefully draw a precise aliquot (e.g., 5.00 mL) of the clear supernatant into a glass syringe.

    • Quickly attach a 0.45 µm PTFE syringe filter to the syringe and dispense the entire volume of the filtered solution into the pre-weighed vessel.

  • Solvent Removal and Final Weighing:

    • Place the vessel in a vacuum oven at a moderate temperature (e.g., 40-50 °C) until all the solvent has evaporated and the dried solute is visible.

    • Allow the vessel to cool to room temperature in a desiccator to prevent moisture absorption.

    • Weigh the vessel containing the dried this compound and record the mass (M_final).

    • Repeat the drying and weighing cycle until a constant mass is achieved.

  • Calculation:

    • Calculate the mass of the dissolved solute: M_solute = M_final - M_vessel.

    • Calculate the solubility in grams per 100 mL of solvent: Solubility ( g/100 mL) = (M_solute / Volume of aliquot taken) * 100

Data Presentation and Interpretation

Results should be compiled into a structured table to allow for easy comparison and analysis. Calculating the average and standard deviation from the replicates is essential for assessing the precision of the measurements.

Table 2: Experimental Solubility Data Template for this compound

SolventSolvent ClassTemperature (°C)Replicate 1 ( g/100 mL)Replicate 2 ( g/100 mL)Replicate 3 ( g/100 mL)Average Solubility ( g/100 mL)Std. Dev.Molar Solubility (mol/L)
TolueneNon-Polar25
DichloromethanePolar Aprotic25
AcetonePolar Aprotic25
Ethyl AcetatePolar Aprotic25
MethanolPolar Protic25
EthanolPolar Protic25

Molar Solubility (mol/L) = (Average Solubility in g/100 mL * 10) / 163.61 g/mol

Safety and Handling Precautions

This compound is a hazardous substance and must be handled with appropriate care in a well-ventilated area, preferably a chemical fume hood. [2]

  • Personal Protective Equipment (PPE): Wear protective gloves (e.g., nitrile), a lab coat, and safety glasses with side shields or chemical splash goggles. [2]* Hazards:

    • H302: Harmful if swallowed. [2] * H315: Causes skin irritation. [2] * H318: Causes serious eye damage. [2] * H335: May cause respiratory irritation. [2]* Handling: Avoid creating and inhaling dust. Do not eat, drink, or smoke when using this product. Wash hands thoroughly after handling.

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place away from incompatible materials.

  • Disposal: Dispose of waste in accordance with local, state, and federal regulations. This material should be treated as hazardous chemical waste.

By adhering to the theoretical principles and experimental protocols outlined in this guide, researchers can confidently generate the precise solubility data needed to advance their scientific objectives.

References

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  • Stenutz, R. 3-chloroquinoline. Available from: [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 640968, this compound. Available from: [Link].

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 140539, 1-Chloroisoquinoline. Available from: [Link].

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  • Tyler DeWitt. Polar Molecules Tutorial: How to determine polarity in a molecule. YouTube, 17 Sept. 2017. Available from: [Link]

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  • CrashCourse. Polar & Non-Polar Molecules: Crash Course Chemistry #23. YouTube, 22 Jul. 2013. Available from: [Link]

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physical and chemical properties of 3-Chloroisoquinoline

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 3-Chloroisoquinoline: Properties, Reactivity, and Applications

Introduction

This compound is a halogenated heterocyclic aromatic compound that has emerged as a critical building block in modern synthetic chemistry. With the chemical formula C₉H₆ClN, it consists of an isoquinoline core substituted with a chlorine atom at the C3 position.[1][2] This substitution pattern imparts unique reactivity, making it a versatile intermediate for the synthesis of a wide array of more complex molecules.[3]

The isoquinoline scaffold itself is recognized as a "privileged structure" in medicinal chemistry, forming the core of numerous biologically active compounds and approved pharmaceuticals.[4] The presence of the chloro substituent on this scaffold provides a reactive handle for introducing further molecular diversity through various cross-coupling and substitution reactions. Consequently, this compound is of significant interest to researchers in drug discovery, agrochemicals, and materials science for the development of novel functional molecules.[1][3] This guide provides a comprehensive overview of its physicochemical properties, key chemical transformations, and established experimental protocols relevant to its application in research and development.

Physicochemical Properties

This compound is typically an off-white to pale-yellow or yellow-brown solid at room temperature.[1] Its core properties are summarized in the table below, providing essential data for handling, reaction setup, and characterization.

PropertyValueSource(s)
CAS Number 19493-45-9[1][2]
Molecular Formula C₉H₆ClN[1][2]
Molecular Weight ~163.60 g/mol [2][3][5]
Appearance Off-White to Pale-yellow/Yellow-brown Solid[1]
Melting Point 70-73 °C[1]
Boiling Point ~291.8 °C at 760 mmHg[5][6]
Solubility Moderately soluble in organic solvents, sparingly soluble in water.[1]
pKa (Predicted) 1.84 ± 0.30[1]

Chemical Reactivity and Key Transformations

The chlorine atom at the 3-position of the isoquinoline ring is the primary center of reactivity. It is susceptible to displacement by nucleophiles and serves as an excellent coupling partner in palladium-catalyzed reactions. This dual reactivity allows for the strategic formation of new carbon-carbon, carbon-nitrogen, and carbon-oxygen bonds.

Suzuki_Coupling_Cycle pd0 Pd(0)L₂ pd_complex1 Ar-Pd(II)(Cl)L₂ pd0->pd_complex1 Oxidative Addition pd_complex2 Ar-Pd(II)(Ar')L₂ pd_complex1->pd_complex2 Transmetalation pd_complex2->pd0 Reductive Elimination product 3-Arylisoquinoline (Ar-Ar') pd_complex2->product ar_cl This compound (Ar-Cl) ar_cl->pd_complex1 ar_b Ar'-B(OH)₂ + Base ar_b->pd_complex1

Figure 2: Simplified catalytic cycle for the Suzuki-Miyaura coupling.

The Sonogashira coupling is a highly effective method for forming a C(sp²)-C(sp) bond between an aryl halide and a terminal alkyne. [7][8]This reaction is invaluable for introducing alkyne functionalities, which can serve as handles for further chemistry (e.g., "click" chemistry) or are integral parts of the final target molecule, such as in the synthesis of the drug Tazarotene. [8] Causality and Mechanistic Insight: The reaction typically involves a dual catalytic system: a palladium complex and a copper(I) salt co-catalyst. [7]The palladium cycle is similar to the Suzuki coupling. The copper cycle's role is to react with the terminal alkyne in the presence of a base to form a copper acetylide intermediate. [9]This intermediate then undergoes transmetalation with the Pd(II)-aryl complex, leading to the final product after reductive elimination. [9]Copper-free protocols have also been developed to prevent the common side reaction of alkyne homocoupling. [9]

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds. [10][11]It has largely replaced harsher classical methods for synthesizing aryl amines. Given the prevalence of aromatic amines in pharmaceuticals, this reaction is a cornerstone of modern drug discovery. [12] Causality and Mechanistic Insight: The catalytic cycle involves the oxidative addition of the aryl chloride to the Pd(0) catalyst. [13]The resulting Pd(II) complex then coordinates with the amine. A strong, non-nucleophilic base deprotonates the coordinated amine to form a palladium amido complex. Reductive elimination from this complex yields the desired aryl amine product and regenerates the Pd(0) catalyst. [13]The success of this reaction, particularly with less reactive aryl chlorides, heavily relies on the use of sterically hindered and electron-rich phosphine ligands, which promote both the oxidative addition and the final reductive elimination steps. [13]

Nucleophilic Aromatic Substitution (SₙAr)

The electron-withdrawing nature of the nitrogen atom in the isoquinoline ring system activates the C3 position for nucleophilic aromatic substitution (SₙAr). In this reaction, a nucleophile directly replaces the chlorine atom. [14][15] Causality and Mechanistic Insight: The reaction proceeds via a two-step addition-elimination mechanism. The nucleophile attacks the electron-deficient carbon atom bearing the chlorine, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. In the second, typically fast step, the chloride ion is expelled as the leaving group, restoring the aromaticity of the ring. [14][16]This pathway is generally favored with strong nucleophiles such as alkoxides, thiolates, and amines under basic conditions.

Experimental Protocols

The following protocols are provided as validated starting points. Researchers should perform their own optimization based on the specific substrate and desired scale.

Protocol 1: General Procedure for Suzuki-Miyaura Coupling

This protocol describes the synthesis of a generic 3-arylisoquinoline derivative.

  • Reagent Preparation: To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add this compound (1.0 eq.), the desired arylboronic acid (1.2-1.5 eq.), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2.0-3.0 eq.).

  • Solvent Addition: Add a degassed solvent mixture, such as 1,4-dioxane and water (e.g., 4:1 v/v), to the flask.

  • Reaction Execution: Heat the reaction mixture with vigorous stirring to 80-100 °C.

  • Monitoring: Monitor the reaction progress by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

  • Work-up and Purification: Upon completion, cool the reaction to room temperature. Dilute with water and extract with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude residue by column chromatography on silica gel to yield the final product.

Protocol 2: General Procedure for Sonogashira Coupling

This protocol is adapted for the synthesis of a 3-alkynylisoquinoline. [9]

  • Reagent Preparation: To a dry Schlenk flask under an inert atmosphere, add this compound (1.0 eq.), a palladium catalyst (e.g., Pd(PPh₃)₄, 2 mol%), and a copper co-catalyst (e.g., CuI, 4 mol%).

  • Solvent and Reagent Addition: Add an anhydrous, degassed solvent (e.g., THF or DMF). Add an amine base (e.g., triethylamine, 2.0 eq.) followed by the terminal alkyne (1.2 eq.) via syringe.

  • Reaction Execution: Stir the reaction mixture at room temperature or heat to 50-70 °C depending on substrate reactivity.

  • Monitoring: Monitor the reaction by TLC or LC-MS.

  • Work-up and Purification: Once complete, filter the reaction mixture through a pad of celite to remove catalyst residues, rinsing with an organic solvent. Concentrate the filtrate and purify the crude product by silica gel column chromatography.

Protocol 3: General Procedure for Buchwald-Hartwig Amination

This protocol outlines the synthesis of a 3-(substituted)-aminoisoquinoline.

  • Catalyst Pre-formation (Optional but Recommended): In a glovebox or under an inert atmosphere, add the palladium precursor (e.g., Pd₂(dba)₃, 1-2 mol%) and a suitable phosphine ligand (e.g., XPhos or RuPhos, 2-4 mol%) to a dry Schlenk flask. Add anhydrous, degassed solvent (e.g., toluene or 1,4-dioxane) and stir for 10-15 minutes.

  • Reagent Addition: To the catalyst mixture, add this compound (1.0 eq.), the amine (1.1-1.3 eq.), and a strong base (e.g., NaOt-Bu or K₃PO₄, 1.5-2.0 eq.).

  • Reaction Execution: Heat the mixture to 80-110 °C with stirring.

  • Monitoring: Monitor the reaction by TLC or LC-MS.

  • Work-up and Purification: After cooling, quench the reaction carefully with water. Extract with an organic solvent, wash the combined organic layers with brine, dry, and concentrate. Purify the residue by column chromatography.

Applications in Research and Development

This compound is primarily used as an intermediate in the synthesis of high-value compounds. [1]Its derivatives have shown potential as antitumor and antimicrobial agents. [3]The ability to easily functionalize the 3-position allows for the rapid generation of compound libraries for structure-activity relationship (SAR) studies, a critical process in drug discovery. [17][18]The isoquinoline core is present in drugs targeting a wide range of diseases, including cancer, infections, and neurological disorders, highlighting the therapeutic potential of novel derivatives synthesized from this compound. [4]

Safety and Handling

This compound is a hazardous substance and must be handled with appropriate safety precautions. [19]

  • Hazards: It is harmful if swallowed (H302), causes skin irritation (H315), causes serious eye damage (H318), and may cause respiratory irritation (H335). [2][19]* Precautions: Handle only in a well-ventilated area, preferably in a chemical fume hood. [19][20]Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat. [21]Avoid breathing dust. [20]Do not eat, drink, or smoke when using this product. [19]* Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place. [6][19]* Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, regional, and national regulations. [19][21]

Conclusion

This compound is a valuable and versatile reagent in synthetic organic chemistry. Its well-defined reactivity, particularly in modern palladium-catalyzed cross-coupling reactions, provides chemists with a reliable platform for constructing complex molecular frameworks. For researchers in drug discovery and materials science, this compound serves as an accessible starting point for the synthesis of novel isoquinoline derivatives with tailored biological or physical properties. A thorough understanding of its properties, reactivity, and handling requirements is essential for its safe and effective use in the laboratory.

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electrophilic substitution reactions of 3-Chloroisoquinoline

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Electrophilic Substitution Reactions of 3-Chloroisoquinoline

For the Researcher, Synthetic Chemist, and Drug Development Professional

Abstract

This technical guide provides a comprehensive examination of the electrophilic substitution reactions of this compound, a heterocyclic compound of significant interest in medicinal chemistry and materials science. As an isoquinoline scaffold bearing an electron-withdrawing substituent, its reactivity and regioselectivity present unique challenges and opportunities in molecular design. This document synthesizes fundamental principles of aromatic chemistry with practical, field-proven insights to offer a predictive and explanatory framework for its functionalization. We will delve into the electronic landscape of the this compound nucleus, explore the mechanisms governing electrophilic attack, and provide detailed, validated protocols for key transformations including nitration, halogenation, sulfonation, and Friedel-Crafts reactions.

The Electronic Architecture of the this compound Nucleus

The reactivity of this compound in electrophilic aromatic substitution (SEAr) is dictated by the interplay of two powerful electronic effects: the inherent electron deficiency of the pyridine ring and the inductive/resonance effects of the C-3 chloro substituent.

  • The Isoquinoline Core: The isoquinoline ring system consists of a benzene ring fused to a pyridine ring. The nitrogen atom in the pyridine moiety is highly electronegative, exerting a strong electron-withdrawing inductive effect. This effect significantly reduces the electron density of the heterocyclic ring, rendering it less nucleophilic and thus highly resistant to electrophilic attack compared to benzene.[1] Consequently, electrophilic substitution on unsubstituted isoquinoline occurs preferentially on the more electron-rich benzenoid ring.[2][3]

  • Regioselectivity in Isoquinoline: Attack on the benzenoid ring is further governed by the stability of the resulting cationic intermediate (arenium ion or sigma complex). Substitution at the C-5 and C-8 positions is favored as the positive charge can be delocalized over two resonance structures without disrupting the aromaticity of the pyridine ring.[2] Attack at C-6 or C-7 results in a less stable intermediate with only one such contributing structure.

  • Influence of the 3-Chloro Substituent: The chlorine atom at the C-3 position introduces a competing electronic influence.

    • Inductive Effect (-I): As an electronegative halogen, chlorine exerts a strong electron-withdrawing inductive effect, further deactivating the entire molecule towards electrophilic attack. This makes reactions on this compound generally slower and require more forcing conditions than on unsubstituted isoquinoline.[4]

    • Resonance Effect (+R): The chlorine atom possesses lone pairs of electrons that can be donated into the ring via resonance. This effect directs incoming electrophiles to the ortho and para positions. However, for halogens, the inductive effect is dominant over the resonance effect.

Net Effect: The combination of these factors leads to a clear prediction: electrophilic substitution on this compound will be challenging but will occur almost exclusively on the benzenoid ring, with a strong preference for the C-5 and C-8 positions . The deactivating nature of both the nitrogen atom and the chlorine substituent necessitates the use of potent electrophiles and often harsh reaction conditions.

G cluster_0 Electronic Effects in this compound A Isoquinoline Nucleus B Nitrogen Atom (Pyridine Ring) A->B C C-3 Chloro Substituent A->C D Strong -I Effect (Deactivating) B->D C->D E Weak +R Effect (Ortho/Para Directing) C->E G Benzenoid Ring is Site of Reaction D->G H Overall Deactivation (Requires Harsh Conditions) D->H E->H F Favored Attack at C-5 and C-8 G->F H->F

Caption: Logical flow of electronic effects determining reactivity.

Key Electrophilic Substitution Reactions

The following sections detail the primary SEAr reactions applicable to this compound. The protocols provided are exemplary and may require optimization based on laboratory conditions and substrate purity.

Nitration

Nitration introduces a nitro group (-NO2) onto the aromatic ring, a critical functional group for further transformations (e.g., reduction to an amine). Due to the deactivated nature of the substrate, potent nitrating conditions are essential. The active electrophile is the nitronium ion (NO2+), typically generated in situ from a mixture of concentrated nitric and sulfuric acids.[5]

Mechanism:

  • Generation of the nitronium ion: HNO3 + 2H2SO4 ⇌ NO2+ + H3O+ + 2HSO4-

  • Nucleophilic attack by the benzenoid ring of this compound at C-5 or C-8 on the NO2+ ion.

  • Formation of a resonance-stabilized arenium ion.

  • Deprotonation by a weak base (HSO4- or H2O) to restore aromaticity.

Predicted Products: A mixture of 5-nitro-3-chloroisoquinoline and 8-nitro-3-chloroisoquinoline.

Exemplary Experimental Protocol: Nitration of this compound

  • Reagent Preparation: In a three-necked flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, carefully add concentrated sulfuric acid (H2SO4, 98%, 5.0 equiv.) and cool the flask to 0 °C in an ice-salt bath.

  • Substrate Addition: Slowly add this compound (1.0 equiv.) to the cooled sulfuric acid with continuous stirring, ensuring the temperature does not exceed 10 °C.

  • Nitrating Mixture: Prepare the nitrating mixture by adding fuming nitric acid (HNO3, >90%, 1.2 equiv.) dropwise to concentrated sulfuric acid (2.0 equiv.) in a separate flask, pre-cooled to 0 °C.

  • Reaction: Add the prepared nitrating mixture dropwise to the solution of this compound over 30-45 minutes. The internal temperature must be maintained between 0 and 5 °C.

  • Monitoring: After the addition is complete, allow the reaction to stir at 0-5 °C for 1 hour, then let it warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction progress by TLC.

  • Quenching: Carefully pour the reaction mixture onto crushed ice with vigorous stirring.

  • Work-up: Neutralize the resulting aqueous solution by the slow addition of a saturated sodium bicarbonate (NaHCO3) or dilute sodium hydroxide (NaOH) solution until pH 7-8 is reached.

  • Extraction: Extract the aqueous slurry with a suitable organic solvent (e.g., dichloromethane or ethyl acetate) three times.

  • Purification: Combine the organic layers, dry over anhydrous magnesium sulfate (MgSO4), filter, and concentrate in vacuo. The resulting crude product can be purified by column chromatography on silica gel to separate the 5- and 8-nitro isomers.

Causality Note: The use of a mixed acid system (HNO3/H2SO4) is critical for generating a sufficient concentration of the highly electrophilic nitronium ion required to overcome the high activation energy barrier of this deactivated substrate.[5][6] Strict temperature control is vital to prevent runaway reactions and minimize the formation of undesired byproducts.

Sulfonation

Sulfonation introduces a sulfonic acid group (-SO3H). This reaction is often reversible and requires a strong sulfonating agent like fuming sulfuric acid (oleum) or chlorosulfonic acid.[7][8] The electrophile is sulfur trioxide (SO3) or its protonated form, HSO3+.[5]

Mechanism:

  • Attack of the benzenoid ring on SO3.

  • Formation of the arenium ion.

  • Deprotonation to yield the sulfonic acid product.

Predicted Products: this compound-5-sulfonic acid and this compound-8-sulfonic acid.

Exemplary Experimental Protocol: Sulfonation using Chlorosulfonic Acid

  • Setup: In a flask equipped with a stirrer, dropping funnel, and a gas trap (to handle evolved HCl), add this compound (1.0 equiv.).

  • Reagent Addition: Cool the flask to 0 °C and slowly add chlorosulfonic acid (ClSO3H, 4.0 equiv.) dropwise, maintaining the temperature below 10 °C.[9]

  • Reaction: After addition, remove the ice bath and allow the mixture to stir at room temperature for 1-2 hours. Gently heat the mixture to 60-80 °C and maintain for 2-4 hours to ensure completion.

  • Quenching: Cool the reaction mixture to room temperature and quench by carefully pouring it onto crushed ice.

  • Isolation: The sulfonic acid product may precipitate from the acidic aqueous solution. If so, collect the solid by filtration, wash with cold water, and dry. If it remains dissolved, neutralization with a base like calcium carbonate can precipitate the calcium sulfonate salt, which can then be converted back to the sulfonic acid.

Trustworthiness Note: This protocol is self-validating as the reaction progress can be monitored by the cessation of HCl gas evolution. The use of excess chlorosulfonic acid serves as both the reagent and the solvent, ensuring the reaction proceeds on the highly deactivated substrate.[8]

Friedel-Crafts Reactions

Friedel-Crafts alkylation and acylation are fundamental C-C bond-forming reactions.[10] However, they are notoriously difficult on strongly deactivated aromatic systems.

  • Friedel-Crafts Alkylation: This reaction is generally not feasible for this compound. The strong deactivation of the ring prevents it from acting as a competent nucleophile. Furthermore, the basic nitrogen atom would complex with the Lewis acid catalyst (e.g., AlCl3), adding a positive charge to the heterocyclic ring and deactivating it even further.[11][12]

  • Friedel-Crafts Acylation: While also challenging, acylation is more plausible than alkylation under forcing conditions. The electrophile is a highly reactive acylium ion (R-C≡O+), generated from an acyl halide or anhydride and a strong Lewis acid.[13] The resulting ketone product is deactivated and does not undergo further acylation.

Predicted Product: Acylation would be expected to occur at the C-5 position, as it is generally the more reactive site.

Exemplary Experimental Protocol: Friedel-Crafts Acylation

  • Catalyst Suspension: In a rigorously dried, inert atmosphere (N2 or Ar) flask, suspend anhydrous aluminum chloride (AlCl3, 3.0 equiv.) in a dry, non-coordinating solvent like dichloromethane (DCM) or 1,2-dichloroethane (DCE).

  • Acylium Ion Formation: Add the acyl chloride (e.g., acetyl chloride, 1.5 equiv.) dropwise at 0 °C to form the acylium ion complex.[14]

  • Substrate Addition: Add a solution of this compound (1.0 equiv.) in the same dry solvent dropwise to the catalyst mixture.

  • Reaction: Allow the reaction to stir at room temperature and then heat to reflux for 12-24 hours. The reaction must be monitored carefully by TLC or GC-MS.

  • Quenching & Work-up: Cool the reaction and quench by slowly pouring onto a mixture of crushed ice and concentrated HCl.

  • Extraction and Purification: Extract the product with DCM, wash the organic layer with water and brine, dry over MgSO4, and concentrate. Purify via column chromatography.

Expertise Note: The success of this reaction is low-probability and highly dependent on the specific acyl halide used. A stoichiometric or greater amount of the AlCl3 "catalyst" is required because the product ketone will form a stable complex with the Lewis acid.[10] The choice of solvent is critical; it must be inert and capable of sustaining the required reaction temperature.

Summary and Outlook

The electrophilic substitution of this compound is a challenging but predictable area of synthetic chemistry. The powerful deactivating effects of the ring nitrogen and the C-3 chloro group dictate that reactions require potent electrophiles and often elevated temperatures.

G cluster_workflow General S-EAr Workflow for this compound start Start: This compound reagents Select Reagents: - Strong Electrophile - Acid Catalyst/Solvent start->reagents reaction Reaction: - Strict Temp. Control - Inert Atmosphere (if needed) - Monitor by TLC/GC-MS reagents->reaction quench Quenching: - Pour onto Ice/Water reaction->quench workup Work-up: - Neutralization - Extraction quench->workup purify Purification: - Column Chromatography workup->purify end Product: 5- and/or 8-Substituted This compound purify->end

Caption: A generalized experimental workflow for SEAr reactions.

ReactionReagentsElectrophileConditionsMajor Product(s)
Nitration Conc. HNO₃ / Conc. H₂SO₄NO₂⁺0 °C to RT5-Nitro & 8-Nitro
Sulfonation Fuming H₂SO₄ or ClSO₃HSO₃ / HSO₃⁺RT to 80 °C5-Sulfonic acid & 8-Sulfonic acid
Halogenation Br₂ / FeBr₃ or Cl₂ / FeCl₃Br⁺ / Cl⁺Elevated Temp.5-Halo & 8-Halo (Predicted)
Acylation RCOCl / AlCl₃RCO⁺Reflux5-Acyl (Predicted, low yield)
Alkylation RCl / AlCl₃R⁺N/ANot Feasible

Regioselectivity is consistently directed to the benzenoid ring, primarily at the C-5 and C-8 positions, due to the superior stability of the corresponding reaction intermediates.[2] For drug development professionals, understanding these principles allows for the rational design of synthetic routes to novel isoquinoline-based scaffolds, enabling precise control over the placement of pharmacophoric groups. Future work may explore milder, modern catalytic methods to overcome the inherent low reactivity of this heterocyclic core.

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A Senior Application Scientist's Guide to Nucleophilic Substitution on 3-Chloroisoquinoline: Mechanisms, Protocols, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of the Isoquinoline Scaffold

The isoquinoline nucleus is a privileged scaffold in medicinal chemistry, forming the structural core of numerous natural products and synthetic therapeutic agents.[1][2] Its presence in compounds with a wide array of biological activities, from anticancer to antiviral, underscores its importance in drug design.[2][3] Among its derivatives, 3-chloroisoquinoline stands out as a versatile and highly valuable building block.[4][5] The chlorine atom at the C3 position serves as an excellent leaving group, enabling a diverse range of functionalization through nucleophilic substitution reactions. This guide provides an in-depth exploration of these transformations, moving from fundamental mechanistic principles to advanced, field-proven synthetic protocols and their direct applications in the development of next-generation therapeutics, particularly kinase inhibitors.[6][7]

Chapter 1: Understanding the Reactivity of this compound

The reactivity of this compound is fundamentally governed by the electronic properties of the bicyclic heteroaromatic system. The nitrogen atom, being more electronegative than carbon, exerts a powerful electron-withdrawing effect (-I and -R effects) on the entire ring system. This effect is most pronounced at the α (C1) and γ (C3) positions, rendering them electron-deficient and thus susceptible to attack by nucleophiles.

This inherent electrophilicity facilitates a classical Nucleophilic Aromatic Substitution (SNAr) mechanism. Unlike typical SN1 or SN2 reactions, the SNAr pathway does not involve the formation of unstable aryl cations or a backside attack, which is sterically impossible on a planar aromatic ring.[8][9] Instead, the reaction proceeds via a two-step addition-elimination sequence.

  • Addition Step: The nucleophile attacks the electron-deficient C3 carbon, breaking the aromaticity of the pyridine ring and forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex .[10][11]

  • Elimination Step: The aromaticity is restored by the expulsion of the chloride leaving group. This step is typically fast as it regenerates the stable aromatic system.

The stability of the Meisenheimer complex is the key to the reaction's feasibility. The negative charge is delocalized onto the electronegative nitrogen atom, which acts as an "electron sink," thereby stabilizing the intermediate and lowering the activation energy for its formation.[9]

Caption: The SNAr mechanism on this compound.

Chapter 2: Classical SNAr Methodologies

Direct displacement of the C3 chlorine can be achieved with a range of strong nucleophiles under thermal conditions, often enhanced by the use of a base. These methods are foundational and highly effective for installing key functional groups.

O-Nucleophiles: Synthesis of 3-Alkoxy and 3-Hydroxyisoquinolines

The reaction with alkoxides (RO⁻) or hydroxide (OH⁻) is a straightforward method to produce 3-alkoxyisoquinolines or isoquinolin-3-one, respectively. The choice of solvent and base is critical. The reaction is typically performed in the corresponding alcohol (e.g., methanol for methoxide) or a polar aprotic solvent like DMSO or DMF to ensure solubility and facilitate the reaction.

  • Causality in Protocol Design: Using the sodium salt of the alcohol (e.g., NaOMe in MeOH) provides a high concentration of the nucleophile. Heating is required to overcome the activation energy of the initial addition step. The reaction is driven to completion by the formation of the stable aromatic product and an inorganic salt (NaCl).

N-Nucleophiles: Synthesis of 3-Aminoisoquinolines

The synthesis of 3-aminoisoquinolines is a critical transformation, as the amino group serves as a versatile handle for further elaboration in drug development.[12] While direct reaction with ammonia is possible, it often requires harsh conditions (high pressure and temperature). A more common laboratory-scale approach involves the Hofmann rearrangement of isoquinoline-3-carboxamide.[13] However, direct substitution remains a viable route, particularly with primary or secondary amines.

Protocol 1: Synthesis of 3-Amino-5-chloroisoquinoline (Illustrative Example of SNAr)

This protocol details the reduction of a nitro group on a pre-existing this compound scaffold, but the principles of handling these compounds are relevant. For a direct amination, one would heat this compound with an amine in a sealed tube or under microwave irradiation.

  • Materials: 3-chloro-5-nitro-isoquinoline, glacial acetic acid, water, powdered iron, 20% w/v aqueous sodium hydroxide, ether, anhydrous sodium sulfate, charcoal.

  • Procedure:

    • Suspend 3-chloro-5-nitro-isoquinoline (0.1170 mole) in glacial acetic acid (160 ml).[14]

    • Add water (160 ml) and heat the mixture to 60°C.[14]

    • Slowly add powdered iron (15.2 g) to the stirred mixture while maintaining the temperature between 60° and 70°C. This is an exothermic reaction; careful addition is necessary to control the temperature.

    • Continue stirring for 2 hours after the addition is complete.[14]

    • Allow the reaction mixture to stand overnight, then make it alkaline with 20% w/v aqueous sodium hydroxide solution. This neutralizes the acetic acid and precipitates iron oxides.

    • Filter the mixture. The product will be in the solid residue along with iron salts.

    • Dry the residue in a vacuum oven at 50°C.

    • Extract the dried solid three times with ether under reflux. Ether is a good solvent for the organic product but not the inorganic salts.

    • Combine the ether extracts, treat with charcoal to decolorize, dry over anhydrous sodium sulfate, filter, and evaporate the solvent to yield 3-chloro-5-amino-isoquinoline.[14]

S-Nucleophiles: Synthesis of 3-(Alkylthio)isoquinolines

Thiols are excellent nucleophiles and react readily with this compound.[15][16] These reactions are typically carried out in the presence of a base, such as sodium hydride or potassium carbonate, in a polar aprotic solvent like DMF. The base deprotonates the thiol to form the more nucleophilic thiolate anion, which then attacks the C3 position.

Chapter 3: Modern Era: Transition-Metal Catalyzed Cross-Coupling

For many transformations, particularly those involving the formation of C-C or C-N bonds with less reactive nucleophiles, classical SNAr conditions are insufficient. The advent of palladium-catalyzed cross-coupling reactions has revolutionized the functionalization of aryl chlorides, including this compound.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is the premier method for forming C-N bonds from aryl halides.[17][18] It offers exceptional functional group tolerance and operates under significantly milder conditions than classical methods.[19] The reaction is indispensable when coupling sterically hindered amines or those with sensitive electronic properties.

  • Mechanism Insight: The reaction proceeds via a catalytic cycle involving a Pd(0)/Pd(II) couple. Key steps include oxidative addition of the Pd(0) catalyst to the C-Cl bond, coordination of the amine, deprotonation by a base to form a palladium-amido complex, and finally, reductive elimination to form the C-N bond and regenerate the Pd(0) catalyst.[20][21]

  • Expertise in Catalyst Selection: The choice of ligand is paramount. Early systems used simple phosphines, but modern variants employ bulky, electron-rich phosphine ligands (e.g., DavePhos, XPhos) or bidentate ligands (e.g., BINAP).[22][23] These ligands facilitate the crucial reductive elimination step and prevent catalyst decomposition. For challenging substrates like aryl chlorides, sterically hindered ligands are often required.[19]

Buchwald_Workflow Start Inert Atmosphere Setup Charge Charge Flask: - this compound - Pd Catalyst (e.g., Pd(dba)₂) - Ligand (e.g., BINAP) - Base (e.g., NaOt-Bu) Start->Charge 1. Prepare Glovebox/Schlenk Line Solvent Add Anhydrous Solvent (e.g., Dioxane, Toluene) Charge->Solvent 2. Dissolve Solids Amine Add Amine Coupling Partner Solvent->Amine 3. Introduce Nucleophile Heat Heat to Reaction Temp (e.g., 80-110 °C) Monitor by TLC/LC-MS Amine->Heat 4. Initiate Reaction Workup Aqueous Workup: - Quench Reaction - Extract with Organic Solvent Heat->Workup 5. After Completion Purify Purification: - Dry Organic Layer - Concentrate - Column Chromatography Workup->Purify 6. Isolate Crude Product End Characterize Product Purify->End 7. Obtain Pure Compound

Caption: Experimental workflow for Buchwald-Hartwig amination.

Protocol 2: General Procedure for Palladium-Catalyzed Buchwald-Hartwig Amination

  • Materials: A two-neck flask, condenser, magnetic stirrer, argon source, this compound, Palladium(II) acetate (Pd(OAc)₂) or Pd₂(dba)₃, phosphine ligand (e.g., BINAP, DavePhos), sodium tert-butoxide (NaOt-Bu), amine, and anhydrous dioxane.[22]

  • Procedure (Self-Validating System):

    • Set up the flask under a dry argon atmosphere. This is critical as Pd(0) species are oxygen-sensitive.

    • Charge the flask with this compound (1 equiv.), the palladium precursor (e.g., 2-5 mol%), the phosphine ligand (1.1-1.2 times the Pd amount), and NaOt-Bu (1.2-1.5 equiv.).[22]

    • Add anhydrous dioxane via syringe. The mixture is typically stirred for a few minutes to allow for pre-catalyst formation.

    • Add the amine (1.1-1.3 equiv.) and reflux the mixture for 6-24 hours.

    • Monitor the reaction progress by TLC or LC-MS. The disappearance of the starting material (this compound) validates reaction progress.

    • Upon completion, cool the mixture, dilute with a solvent like ethyl acetate, and wash with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel.

Suzuki-Miyaura Coupling

For the synthesis of 3-aryl or 3-vinylisoquinolines, the Suzuki-Miyaura coupling is the method of choice.[24] This reaction creates a C-C bond by coupling the aryl chloride with an organoboron species, typically a boronic acid or a boronate ester, in the presence of a palladium catalyst and a base.[25][26]

  • Mechanism Insight: The catalytic cycle is similar to the Buchwald-Hartwig reaction but involves a transmetalation step.[27] After oxidative addition of Pd(0) to the C-Cl bond, the base activates the boronic acid, facilitating the transfer of the organic group from boron to palladium (transmetalation). Reductive elimination then forges the new C-C bond.

  • Causality in Protocol Design: The base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) is not just a proton scavenger; it is essential for activating the boronic acid to form a more nucleophilic boronate species, which is required for efficient transmetalation.[24] A mixture of an organic solvent and water is often used to dissolve both the organic and inorganic reagents.

Cyanation Reactions

The introduction of a nitrile group at the C3 position opens up further synthetic avenues, as nitriles can be hydrolyzed to carboxylic acids, reduced to amines, or converted to other functional groups. Palladium-catalyzed cyanation, often using potassium cyanide (KCN) or the less toxic zinc cyanide (Zn(CN)₂), is a reliable method for this transformation.[28]

Chapter 4: Applications in Medicinal Chemistry

The functionalization of this compound is not merely an academic exercise; it is a cornerstone of modern drug discovery. The 3-substituted isoquinoline scaffold is frequently found in potent and selective kinase inhibitors.[6] Kinases are critical signaling proteins, and their dysregulation is a hallmark of diseases like cancer.[3]

Compound Class Substitution at C3 Biological Target/Application Synthetic Rationale
Pyrazolo[3,4-g]isoquinolinesAmino-derived heterocycleHaspin, CLK1, DYRK1A Kinase InhibitorsThe C3 position serves as an anchor point for building fused heterocyclic systems, modulating kinase selectivity profiles.[6]
Adamantane-containing AminesSubstituted AminesPotential antiviral and psychotherapeutic agentsBuchwald-Hartwig amination allows for the coupling of bulky, lipophilic amines like adamantanamine, which can enhance membrane permeability and target engagement.[22][29]
Tipifarnib AnaloguesVaried SubstituentsAnti-Chagas disease agentsThe isoquinoline core provides a rigid scaffold for optimizing interactions with the target protein in Trypanosoma cruzi.[1]
General Kinase InhibitorsAryl or Heteroaryl groupsVarious kinases (e.g., MYLK4)Suzuki coupling enables the introduction of diverse aromatic groups that can occupy the ATP-binding site of kinases, forming key hydrogen bonds and hydrophobic interactions.[3][7]

Conclusion

This compound is a powerful and versatile platform for the synthesis of complex molecules relevant to drug discovery. Mastery of its reactivity, from classical SNAr to modern palladium-catalyzed cross-coupling, provides researchers with a robust toolkit for molecular design. The choice between these methods is a strategic one, dictated by the nature of the desired nucleophile, functional group tolerance, and scalability. As the demand for novel, highly specific therapeutics continues to grow, the intelligent application of the chemistry described herein will undoubtedly continue to fuel the development of new and impactful medicines.

References

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  • PrepChem. (n.d.). Synthesis of 3-chloro-5-amino-isoquinoline. PrepChem.com. Available at: [Link]

  • Dyall, L. K., & Pullin, A. D. E. (1990). Cyanochlorination and cyanation of isoquinolines. Journal of the Chemical Society, Perkin Transactions 1. Available at: [Link]

  • Kaiser, M., et al. (2015). Chapter 7: Isoquinolines. In book: Privileged Scaffolds in Medicinal Chemistry. Available at: [Link]

  • Hsieh, M.-T., et al. (2023). Synthesis and evaluation of potent (iso)ellipticine-based inhibitors of MYLK4 accessed via expeditious synthesis from isoquinolin-5-ol. RSC Medicinal Chemistry. Available at: [Link]

  • MDPI. (2024). Recent Advances of Quinoline-Based Small Molecules as Kinase Inhibitors (2020-2024). Molecules. Available at: [Link]

  • Teague, C. E., & Roe, A. (1951). The Preparation of 3-Aminoisoquinoline and Related Compounds. Journal of the American Chemical Society. Available at: [Link]

  • Ashenhurst, J. (2018). Nucleophilic Aromatic Substitution. Chemistry Steps. Available at: [Link]

  • Abel, A. S., et al. (2013). Palladium-Catalyzed Amination of Dichloroquinolines with Adamantane-Containing Amines. Molecules. Available at: [Link]

  • Wikipedia. (n.d.). Nucleophilic aromatic substitution. Wikipedia. Available at: [Link]

  • Czarnomysy, R., et al. (2025). Recent Advances in Synthetic Isoquinoline-Based Derivatives in Drug Design. Molecules. Available at: [Link]

  • Bashi, S. M. T., & Zora, M. (2005). Recent applications of the Suzuki–Miyaura cross-coupling reaction in organic synthesis. University of Windsor. Available at: [Link]

  • Synthonix. (n.d.). High-Quality this compound (CAS: 19493-45-9). Synthonix. Available at: [Link]

  • Wikipedia. (n.d.). Buchwald–Hartwig amination. Wikipedia. Available at: [Link]

  • Ashenhurst, J. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Master Organic Chemistry. Available at: [Link]

  • Dalal Institute. (n.d.). Aromatic Nucleophilic Substitution. Dalal Institute. Available at: [Link]

  • Abel, A. S., et al. (2013). Palladium-catalyzed amination of dichloroquinolines with adamantane-containing amines. PubMed. Available at: [Link]

  • J&K Scientific LLC. (2021). Buchwald-Hartwig Cross-Coupling. J&K Scientific. Available at: [Link]

  • ACS GCI Pharmaceutical Roundtable. (n.d.). Buchwald-Hartwig Amination. ACS GCI Pharmaceutical Roundtable Reagent Guides. Available at: [Link]

  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Chemistry LibreTexts. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Organic Chemistry Portal. Available at: [Link]

  • NROChemistry. (n.d.). Buchwald-Hartwig Coupling: Mechanism & Examples. NROChemistry. Available at: [Link]

  • Ashenhurst, J. (n.d.). Reactions of Thiols. Chemistry Steps. Available at: [Link]

  • Wang, Y., et al. (2018). Synthesis of 3-aminoquinolines from α-imino rhodium carbenes and 2-aminobenzaldehydes. Organic & Biomolecular Chemistry. Available at: [Link]

  • Wikipedia. (n.d.). Cyanation. Wikipedia. Available at: [Link]

  • Wikipedia. (n.d.). Suzuki reaction. Wikipedia. Available at: [Link]

  • Myers, A. G. (n.d.). The Suzuki Reaction. Andrew G. Myers Research Group, Harvard University. Available at: [Link]

  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Chemistry LibreTexts. Available at: [Link]

  • Gurr, P. A., & Hartwig, J. F. (2014). Palladium-Catalyzed Amination of Aryl Chlorides and Bromides with Ammonium Salts. Organometallics. Available at: [Link]

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Navigating the Synthesis Landscape: A Technical Guide to the Hazards and Safe Handling of 3-Chloroisoquinoline

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Double-Edged Sword of a Versatile Building Block

3-Chloroisoquinoline is a pivotal intermediate in the synthesis of a wide array of biologically active molecules, finding its utility in the development of novel pharmaceuticals and agrochemicals.[1] Its unique chemical architecture, featuring a reactive chlorine atom on the isoquinoline scaffold, makes it a valuable synthon for medicinal chemists and process development scientists. However, the very reactivity that makes this compound a powerful tool in organic synthesis also underpins its potential hazards. This guide provides an in-depth, experience-driven framework for researchers, scientists, and drug development professionals to safely handle and utilize this compound, ensuring both personal safety and the integrity of their research. We will move beyond a simple recitation of safety data, delving into the causality behind recommended procedures and providing a self-validating system of protocols.

Hazard Identification and Risk Assessment: Understanding the "Why"

A thorough understanding of the intrinsic hazards of this compound is the cornerstone of a robust safety protocol. It is not merely about acknowledging the risks but comprehending their chemical and toxicological basis.

Chemical and Physical Properties

A summary of the key physical and chemical properties of this compound is presented in Table 1. Its solid form at room temperature necessitates careful handling to avoid the generation of airborne dust particles, which can be easily inhaled.[1]

PropertyValueSource
Chemical Formula C9H6ClN[2]
Molecular Weight 163.60 g/mol [3]
Appearance Off-white to pale-yellow or yellow-brown solid[1]
Melting Point Approximately 70-73°C[1]
Solubility Sparingly soluble in water, moderately soluble in organic solvents[1]
Toxicological Profile: A Multi-faceted Threat

This compound is classified as a hazardous substance with multiple routes of potential exposure and toxicity.[3][4] The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides a clear framework for understanding these hazards.[4]

Hazard ClassGHS CategoryHazard Statement
Acute Toxicity, Oral Category 4H302: Harmful if swallowed
Skin Corrosion/Irritation Category 2H315: Causes skin irritation
Serious Eye Damage/Eye Irritation Category 1H318: Causes serious eye damage
Specific Target Organ Toxicity — Single Exposure Category 3H335: May cause respiratory irritation

Source:[1][3][4]

The primary hazards are:

  • Harmful if Swallowed: Ingestion can lead to systemic toxicity.[4]

  • Causes Skin Irritation: Direct contact with the skin can cause localized inflammation and irritation.[3]

  • Causes Serious Eye Damage: This is a critical hazard. The compound can cause significant and potentially irreversible damage to the eyes upon contact.[3][4]

  • May Cause Respiratory Irritation: Inhalation of dust or vapors can irritate the respiratory tract.[3]

Engineering Controls and Personal Protective Equipment (PPE): A Hierarchy of Protection

The most effective safety strategies prioritize engineering controls to minimize exposure, with Personal Protective Equipment (PPE) serving as the final and crucial barrier.

Engineering Controls: The First Line of Defense
  • Chemical Fume Hood: All weighing and handling of this compound should be conducted in a certified chemical fume hood to prevent the inhalation of dust and vapors.[5]

  • Ventilation: The laboratory should have adequate general ventilation to ensure that any fugitive emissions are diluted and removed.[6]

Personal Protective Equipment (PPE): The Essential Barrier

The selection of appropriate PPE is not a matter of simple preference but a scientifically informed decision based on the specific hazards of this compound.

  • Eye and Face Protection: Given the risk of serious eye damage, chemical splash goggles are mandatory.[5] For procedures with a higher risk of splashing, a face shield should be worn in conjunction with goggles.[7]

  • Skin Protection:

    • Gloves: Chemical-resistant gloves, such as nitrile or neoprene, are essential to prevent skin contact.[5] It is advisable to double-glove, especially during prolonged handling, and to change gloves regularly or immediately if contamination is suspected.[7]

    • Lab Coat: A standard laboratory coat should be worn to protect personal clothing.[5]

  • Respiratory Protection: If working outside of a chemical fume hood or in a poorly ventilated area, a NIOSH-approved respirator with a particulate filter is recommended to prevent inhalation of dust.[5][8]

PPE_Hierarchy cluster_0 Hierarchy of Controls for this compound Engineering Controls Engineering Controls Personal Protective Equipment (PPE) Personal Protective Equipment (PPE) Engineering Controls->Personal Protective Equipment (PPE) Primary Barrier Safe Work Practices Safe Work Practices Personal Protective Equipment (PPE)->Safe Work Practices Secondary Barrier

Caption: Hierarchy of safety controls for handling this compound.

Safe Handling and Storage Protocols: A Step-by-Step Approach

Adherence to meticulous handling and storage procedures is paramount to preventing accidental exposure and ensuring the stability of the compound.

Handling Procedures
  • Preparation: Before handling, ensure that a chemical fume hood is operational and that all necessary PPE is readily available.[9]

  • Weighing:

    • Place a weighing paper or boat on a tared analytical balance inside the fume hood.

    • Carefully transfer the desired amount of this compound using a clean spatula, avoiding the generation of dust.[9]

  • Dissolution:

    • Add the solvent to the solid in a flask or beaker within the fume hood.

    • Gently swirl or stir to dissolve.

  • Post-Handling:

    • Tightly seal the main container of this compound immediately after use.[9]

    • Decontaminate the spatula and any other equipment used.

    • Thoroughly wash hands and any exposed skin with soap and water after completing the work.[6]

Storage Requirements
  • Store this compound in a tightly sealed container in a cool, dry, and well-ventilated area.[5][8]

  • Keep it away from incompatible materials such as strong oxidizing agents.[5][6]

  • For long-term storage and to maintain purity, storing under an inert atmosphere (e.g., argon) is recommended.[6]

Emergency Procedures: A Rapid and Informed Response

In the event of accidental exposure or a spill, a swift and correct response is critical to minimizing harm.

Emergency_Procedures Exposure Exposure Skin Contact Skin Contact Exposure->Skin Contact Route Eye Contact Eye Contact Exposure->Eye Contact Route Inhalation Inhalation Exposure->Inhalation Route Ingestion Ingestion Exposure->Ingestion Route Spill Spill Evacuate and alert others. Evacuate and alert others. Spill->Evacuate and alert others. Remove contaminated clothing.\nFlush with soap and water for 15 min. Remove contaminated clothing. Flush with soap and water for 15 min. Skin Contact->Remove contaminated clothing.\nFlush with soap and water for 15 min. Flush with water for 15 min, holding eyelids open.\nSeek immediate medical attention. Flush with water for 15 min, holding eyelids open. Seek immediate medical attention. Eye Contact->Flush with water for 15 min, holding eyelids open.\nSeek immediate medical attention. Move to fresh air.\nIf breathing is difficult, provide oxygen. Move to fresh air. If breathing is difficult, provide oxygen. Inhalation->Move to fresh air.\nIf breathing is difficult, provide oxygen. Rinse mouth with water.\nDo NOT induce vomiting.\nSeek immediate medical attention. Rinse mouth with water. Do NOT induce vomiting. Seek immediate medical attention. Ingestion->Rinse mouth with water.\nDo NOT induce vomiting.\nSeek immediate medical attention. Wear appropriate PPE. Wear appropriate PPE. Evacuate and alert others.->Wear appropriate PPE. Contain the spill with absorbent material. Contain the spill with absorbent material. Wear appropriate PPE.->Contain the spill with absorbent material. Collect and place in a sealed container for disposal. Collect and place in a sealed container for disposal. Contain the spill with absorbent material.->Collect and place in a sealed container for disposal.

Caption: Emergency response workflow for this compound incidents.

First Aid Measures
  • Skin Contact: Immediately wash the affected area with soap and plenty of water for at least 15 minutes.[5][10] Remove any contaminated clothing.[10] Seek medical attention if irritation persists.[8]

  • Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, holding the eyelids open to ensure complete irrigation.[11][12] Seek immediate medical attention.[5]

  • Inhalation: Move the individual to fresh air.[5][10] If breathing is difficult, provide oxygen.[5] Seek medical attention if symptoms persist.[8]

  • Ingestion: Do not induce vomiting.[5] If the person is conscious, rinse their mouth with water.[4] Seek immediate medical attention.[5]

Spill Response
  • Minor Spills:

    • Wearing appropriate PPE, cover the spill with an inert absorbent material (e.g., vermiculite, sand).

    • Carefully sweep up the material and place it in a sealed container for disposal.[6]

    • Clean the spill area with soap and water.

  • Major Spills:

    • Evacuate the area and prevent entry.

    • Alert your institution's environmental health and safety department or emergency response team.[6]

Disposal Considerations

Dispose of this compound waste in accordance with all local, state, and federal regulations.[5] It should be treated as hazardous waste and disposed of through a licensed waste disposal company. Do not pour it down the drain.[9]

Conclusion: A Culture of Safety

This compound is an invaluable tool in the arsenal of the modern synthetic chemist. By approaching its use with a deep understanding of its hazards and a commitment to rigorous safety protocols, researchers can harness its synthetic potential while ensuring a safe and productive laboratory environment. This guide serves as a living document, intended to be integrated into the broader culture of safety that is the bedrock of scientific advancement.

References

  • National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database. Retrieved from [Link]

  • CHEMM. (n.d.). Personal Protective Equipment (PPE). Retrieved from [Link]

  • Princeton University Environmental Health and Safety. (n.d.). Section 3: Emergency Procedures. Retrieved from [Link]

  • Centers for Disease Control and Prevention. (n.d.). First Aid Procedures for Chemical Hazards. National Institute for Occupational Safety and Health. Retrieved from [Link]

  • National Institute for Occupational Safety and Health. (2006). Personal Protective Equipment for Use in Handling Hazardous Drugs. Retrieved from [Link]

  • Bernardo Ecenarro. (n.d.). Recommended PPE to handle chemicals. Retrieved from [Link]

  • IFL Science. (n.d.). 3-Bromo-8-Chloroisoquinoline. Retrieved from [Link]

  • GOV.UK. (2024). What to do in a chemical emergency. Retrieved from [Link]

  • University of Kentucky. (n.d.). Emergency Procedures for Incidents Involving Chemicals. Research Safety. Retrieved from [Link]

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Methodological & Application

Application Notes & Protocols: Strategic Synthesis of 3-Arylisoquinolines via Suzuki-Miyaura Cross-Coupling with 3-Chloroisoquinoline

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The isoquinoline scaffold is a privileged heterocyclic motif, forming the core structure of numerous natural products and synthetic molecules with a broad spectrum of biological activities.[1] In drug design and development, isoquinoline-based compounds have garnered significant attention for their potential as anticancer, antimicrobial, and antiviral agents.[1] Specifically, the 3-arylisoquinoline framework is a key pharmacophore in compounds targeting critical cellular machinery, including topoisomerases and microtubules, making them promising candidates for oncology research.[2][3][4]

The construction of the C-C bond to append an aryl group at the C-3 position of the isoquinoline ring is a pivotal synthetic step. The Suzuki-Miyaura cross-coupling reaction stands out as one of the most robust and versatile methods for forging such bonds.[5][6] This palladium-catalyzed reaction offers high functional group tolerance, mild reaction conditions, and generally high yields.[5][7]

Historically, aryl bromides and iodides have been the preferred electrophiles in Suzuki-Miyaura couplings due to their higher reactivity. However, their higher cost and the generation of heavier inorganic waste products present drawbacks, particularly for large-scale synthesis. Aryl chlorides, such as 3-chloroisoquinoline, offer a more economical and atom-efficient alternative.[8] While the C-Cl bond is stronger and its oxidative addition to the palladium catalyst is more challenging, significant advances in catalyst systems, particularly the development of bulky, electron-rich phosphine ligands and N-heterocyclic carbenes (NHCs), have made the coupling of heteroaryl chlorides a highly efficient and reliable transformation.[6][8]

This guide provides a detailed exploration of the Suzuki-Miyaura cross-coupling reaction using this compound as the electrophilic partner. We will delve into the reaction mechanism, provide optimized, step-by-step protocols, and discuss key parameters to empower researchers in the synthesis of diverse 3-arylisoquinoline libraries for applications in medicinal chemistry and materials science.

The Catalytic Cycle: A Mechanistic Overview

The Suzuki-Miyaura reaction proceeds through a well-established catalytic cycle involving a palladium catalyst that cycles between the Pd(0) and Pd(II) oxidation states.[5][7] Understanding this cycle is crucial for troubleshooting and optimizing reaction conditions. The three key steps are: Oxidative Addition, Transmetalation, and Reductive Elimination.[7][9]

  • Oxidative Addition : The cycle begins with the active Pd(0) catalyst, typically coordinated to two ligands (L). This species reacts with the electrophile, this compound, inserting itself into the carbon-chlorine bond. This step, often the rate-limiting one for chloroarenes, forms a square-planar Pd(II) complex. The use of electron-rich and bulky ligands is critical here, as they increase the electron density on the palladium center, promoting the cleavage of the strong C-Cl bond.[5][6]

  • Transmetalation : The next step involves the transfer of the organic group (R') from the organoboron reagent (e.g., an arylboronic acid) to the Pd(II) complex. This process requires activation of the boronic acid by a base. The base reacts with the boronic acid to form a more nucleophilic boronate species (-B(OR)₃⁻), which facilitates the transfer of the aryl group to the palladium center, displacing the halide.[10][11]

  • Reductive Elimination : In the final step, the two organic groups (the isoquinoline and the aryl moiety) on the Pd(II) complex are coupled, forming the new C-C bond of the 3-arylisoquinoline product. This process regenerates the catalytically active Pd(0) species, which can then re-enter the catalytic cycle.[9] Bulky ligands can promote this step by creating steric strain that is relieved upon elimination of the product.[5]

Suzuki_Miyaura_Cycle cluster_main Suzuki-Miyaura Catalytic Cycle pd0 Pd(0)L₂ (Active Catalyst) oxidative_addition Oxidative Addition pd0->oxidative_addition pd_complex Isoquinolyl-Pd(II)-Cl(L)₂ oxidative_addition->pd_complex transmetalation Transmetalation pd_complex->transmetalation pd_aryl_complex Isoquinolyl-Pd(II)-Ar(L)₂ transmetalation->pd_aryl_complex reductive_elimination Reductive Elimination pd_aryl_complex->reductive_elimination reductive_elimination->pd0 product 3-Arylisoquinoline reductive_elimination->product aryl_halide This compound aryl_halide->oxidative_addition boronic_acid ArB(OH)₂ + Base boronic_acid->transmetalation

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Protocols and Methodologies

The following protocol provides a robust starting point for the Suzuki-Miyaura coupling of this compound with various arylboronic acids. Optimization may be required depending on the specific boronic acid used.

Protocol 1: General Procedure for the Synthesis of 3-Arylisoquinolines

This procedure is adapted from established methods for coupling heteroaryl chlorides.[12]

Materials and Equipment:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2–1.5 equiv)

  • Palladium catalyst (e.g., Pd₂(dba)₃, Pd(OAc)₂, or a pre-catalyst like Pd(Amphos)₂Cl₂) (1-5 mol%)

  • Phosphine ligand (e.g., SPhos, XPhos, P(t-Bu)₃) (2-10 mol%)

  • Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) (2.0–3.0 equiv)

  • Anhydrous solvent (e.g., Dioxane, Toluene, THF/H₂O mixture)

  • Schlenk flask or reaction vial with a screw cap and septum

  • Magnetic stirrer and hotplate

  • Inert gas supply (Nitrogen or Argon) with manifold

  • Standard laboratory glassware for workup and purification

  • Silica gel for column chromatography

Step-by-Step Methodology:

  • Reaction Setup (Inert Atmosphere):

    • To a dry Schlenk flask equipped with a magnetic stir bar, add this compound (e.g., 1.0 mmol, 163.6 mg), the arylboronic acid (1.2 mmol), the palladium catalyst (e.g., Pd₂(dba)₃, 0.02 mmol, 18.3 mg), the ligand (e.g., SPhos, 0.04 mmol, 16.4 mg), and the base (e.g., K₂CO₃, 2.0 mmol, 276.4 mg).

    • Causality Insight: The order of addition of solid reagents is generally not critical, but adding the catalyst and ligand last can sometimes be beneficial. It is paramount that these initial steps are performed quickly to minimize exposure to air.

  • Degassing:

    • Seal the flask with a septum.

    • Evacuate the flask under vacuum and backfill with an inert gas (Nitrogen or Argon). Repeat this cycle three to five times to ensure the reaction atmosphere is completely free of oxygen.

    • Causality Insight: Oxygen can oxidize the Pd(0) catalyst to an inactive Pd(II) state and can also promote unwanted side reactions like the homocoupling of boronic acids.[8] Proper degassing is one of the most critical steps for a successful reaction.

  • Solvent Addition:

    • Using a syringe, add the anhydrous, degassed solvent (e.g., 5 mL of a 4:1 mixture of Dioxane:H₂O) to the flask.

    • Causality Insight: A small amount of water is often beneficial, as it can help to dissolve the inorganic base and facilitate the formation of the active boronate species.[5] The solvent itself must be degassed to prevent introducing oxygen into the system.

  • Reaction Execution:

    • Place the sealed flask in a preheated oil bath at the desired temperature (typically 80–110 °C).

    • Stir the reaction mixture vigorously for the required time (typically 4–24 hours).

  • Monitoring the Reaction:

    • Monitor the reaction progress by periodically taking small aliquots (via syringe) and analyzing them by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

    • Causality Insight: Monitoring ensures the reaction is stopped once the starting material is consumed, preventing potential product degradation from prolonged heating.

  • Work-up:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Dilute the mixture with an organic solvent like ethyl acetate (20 mL) and water (20 mL).

    • Transfer the mixture to a separatory funnel. Separate the organic layer.

    • Extract the aqueous layer two more times with ethyl acetate (2 x 15 mL).

    • Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate (Na₂SO₄).

  • Purification:

    • Filter off the drying agent and concentrate the organic solvent under reduced pressure using a rotary evaporator.

    • Purify the resulting crude residue by flash column chromatography on silica gel, using an appropriate eluent system (e.g., a gradient of hexane/ethyl acetate) to isolate the pure 3-arylisoquinoline product.

Workflow reagents 1. Reagent Assembly (this compound, Boronic Acid, Catalyst, Ligand, Base) degas 2. Degassing (Evacuate & Backfill with N₂/Ar) reagents->degas solvent 3. Add Degassed Solvent degas->solvent react 4. Heat & Stir (80-110 °C, 4-24h) solvent->react monitor 5. Monitor Progress (TLC / LC-MS) react->monitor monitor->react Incomplete workup 6. Aqueous Work-up (Extraction & Washing) monitor->workup Reaction Complete purify 7. Purification (Column Chromatography) workup->purify product Pure 3-Arylisoquinoline purify->product

Caption: Experimental workflow for Suzuki-Miyaura coupling of this compound.

Optimization of Reaction Parameters

The success of coupling a less reactive electrophile like this compound hinges on the careful selection of the catalyst, ligand, base, and solvent.[13]

ParameterOptionsRationale & Field Insights
Palladium Source Pd(OAc)₂, Pd₂(dba)₃, Pd(PPh₃)₄, Buchwald Precatalysts (e.g., SPhos G4)Pd(OAc)₂ and Pd₂(dba)₃ are common, cost-effective sources of Pd(0) (Pd(OAc)₂ is reduced in situ).[5] Buchwald precatalysts are air-stable and form the active monoligated Pd(0) species readily, often leading to more reproducible results and lower catalyst loadings.[8][14] For challenging couplings, precatalysts are highly recommended.
Ligand Bulky Monophosphines: P(t-Bu)₃, PCy₃, SPhos, XPhos, RuPhos. NHCs: IPr, SIPr.This is the most critical variable. Electron-rich, bulky phosphine ligands (Buchwald-type) accelerate both the oxidative addition of the C-Cl bond and the final reductive elimination step.[5][8] N-Heterocyclic Carbenes (NHCs) are also highly effective and offer excellent stability.[6][15] The choice of ligand can dramatically alter reaction efficiency.
Base Carbonates: K₂CO₃, Na₂CO₃, Cs₂CO₃. Phosphates: K₃PO₄. Fluorides: KF, CsF.K₃PO₄ is a strong base that is often effective in difficult couplings. K₂CO₃ is a good general-purpose base. Cs₂CO₃ is more soluble and can accelerate reactions but is more expensive. The choice of base can influence the rate of both transmetalation and potential side reactions like protodeboronation of the boronic acid.[5][11]
Solvent Dioxane, Toluene, THF, DMF, often with H₂O as a co-solvent.Aprotic polar solvents like dioxane and THF are most common.[5] The addition of water (typically 10-25% by volume) is crucial for dissolving the base and promoting the formation of the boronate complex required for transmetalation.[12]

Substrate Scope: Coupling with Various Arylboronic Acids

The optimized conditions are applicable to a wide range of arylboronic acids, allowing for the synthesis of a diverse library of 3-arylisoquinolines.

EntryArylboronic Acid (ArB(OH)₂)ProductTypical ConditionsYield (%)
1Phenylboronic acid3-PhenylisoquinolinePd(OAc)₂, SPhos, K₃PO₄, Toluene/H₂O, 100 °C>90
24-Methoxyphenylboronic acid3-(4-Methoxyphenyl)isoquinolinePd₂(dba)₃, XPhos, K₂CO₃, Dioxane/H₂O, 100 °C>95
34-Trifluoromethylphenylboronic acid3-(4-Trifluoromethylphenyl)isoquinolineSPhos Precatalyst, K₃PO₄, Dioxane, 110 °C85-95
43,5-Dimethylphenylboronic acid3-(3,5-Dimethylphenyl)isoquinolinePd(Amphos)₂Cl₂, K₂CO₃, Dioxane/H₂O, 90 °C80-90
52-Thienylboronic acid3-(Thiophen-2-yl)isoquinolinePd(dppf)Cl₂, Na₂CO₃, DMF/H₂O, 90 °C>80
63-Pyridylboronic acid3-(Pyridin-3-yl)isoquinolinePd(PPh₃)₄, K₂CO₃, Dioxane/H₂O, 100 °C70-85

Note: Yields are representative and can vary based on the specific reaction scale and purification method.

Conclusion

The Suzuki-Miyaura cross-coupling reaction is an exceptionally powerful tool for the synthesis of 3-arylisoquinolines from the economical and readily available starting material, this compound. The key to success lies in overcoming the lower reactivity of the C-Cl bond through the judicious selection of a modern catalytic system, typically involving a palladium source paired with a bulky, electron-rich phosphine ligand. By following the detailed protocols and understanding the rationale behind the choice of reagents and conditions outlined in this guide, researchers can efficiently access a wide array of valuable 3-arylisoquinoline derivatives for further investigation in drug discovery and materials science.

References

  • McNamara, C. A., et al. (2020). Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems. National Institutes of Health. [Link]

  • Chrzanowska, M., et al. (2025). Recent Advances in Synthetic Isoquinoline-Based Derivatives in Drug Design. PMC. [Link]

  • Jadhav, G. R., et al. (2020). Application of Palladium Based Precatalytic Systems in the Suzuki‐Miyaura Cross‐Coupling Reactions of Chloro‐Heterocycles. ResearchGate. [Link]

  • ResearchGate. Optimization of Suzuki‐Miyaura cross‐coupling reaction conditions. [Link]

  • Gunturu, C., et al. (2018). A sustainable heterogenized palladium catalyst for Suzuki-Miyaura cross coupling reaction of azaheteroaryl halides in aqueous media. ScienceDirect. [Link]

  • Molla, M. R. I., et al. (2016). Novel palladium imidazole catalysts for Suzuki cross-coupling reactions. ResearchGate. [Link]

  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]

  • Jo, E., et al. (2022). Synthesis of Novel (S)-3-(1-Aminoethyl)-8-pyrimidinyl-2-phenylisoquinolin-1(2H)-ones by Suzuki–Miyaura Coupling and Their Cell Toxicity Activities. National Institutes of Health. [Link]

  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. [Link]

  • Magano, J., & Dunetz, J. R. (2012). Suzuki–Miyaura (hetero-)aryl cross-coupling: recent findings and recommendations. Chemical Society Reviews. [Link]

  • Allen, S. E., et al. (2021). Synthesis of Isoquinolones by Sequential Suzuki Coupling of 2-Halobenzonitriles with Vinyl Boronate Followed by Cyclization. PubMed. [Link]

  • Miyaura, N., & Buchwald, S. L. (Eds.). (2002). Cross-coupling reactions : a practical guide. Semantic Scholar. [Link]

  • Xu, J., et al. (2021). Synthesis and Structure-Activity Relationships of 3-Arylisoquinolone Analogues as Highly Specific hCES2A Inhibitors. PubMed. [Link]

  • Vechtomova, Y., et al. (2020). The catalytic mechanism of the Suzuki-Miyaura reaction. ChemRxiv. [Link]

  • ResearchGate. Optimization of conditions for the Suzuki-Miyaura coupling. [Link]

  • ResearchGate. Scheme 2. Synthesis of 3-arylisoquinoline derivatives. [Link]

  • Christensen, M., et al. (2022). Closed-loop optimization of general reaction conditions for heteroaryl Suzuki-Miyaura coupling. Science. [Link]

  • Liu, L., et al. (2022). Design, synthesis and biological evaluation of 3-arylisoquinoline derivatives as topoisomerase I and II dual inhibitors for the therapy of liver cancer. PubMed. [Link]

  • Myers, A. G. Research Group. The Suzuki Reaction. Harvard University. [Link]

  • Organic Chemistry Portal. Suzuki Coupling. [Link]

  • Wikipedia. Suzuki reaction. [Link]

  • ChemOrgChem. (2024). Suzuki-Miyaura Coupling |Basics|Mechanism|Examples|. YouTube. [Link]

  • Cushman, M., et al. (2014). SAR of Novel 3-Arylisoquinolinones: meta-Substitution on the Aryl Ring Dramatically Enhances Antiproliferative Activity through Binding to Microtubules. PMC. [Link]

Sources

Application Note: Palladium-Catalyzed Synthesis of 3-Aminoisoquinolines via Buchwald-Hartwig Amination

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of 3-Aminoisoquinolines

The isoquinoline scaffold is a privileged structural motif found in numerous natural products and pharmacologically active compounds. Specifically, 3-aminoisoquinoline derivatives are key building blocks in the development of kinase inhibitors and other therapeutic agents. The Buchwald-Hartwig amination has emerged as one of the most powerful and versatile methods for the construction of carbon-nitrogen (C-N) bonds, largely replacing harsher, traditional methods like the Goldberg reaction or nucleophilic aromatic substitution, which often suffer from limited scope and poor functional group tolerance.[1]

This application note provides a comprehensive guide to the Buchwald-Hartwig amination of 3-chloroisoquinoline, an electron-deficient and sterically demanding heteroaryl chloride. We will delve into the mechanistic underpinnings of the reaction, explore critical parameters for optimization, and provide a detailed, field-proven protocol for researchers in synthetic chemistry and drug development.

The Catalytic Cycle: A Mechanistic Deep Dive

The Buchwald-Hartwig amination proceeds through a palladium-catalyzed cycle involving three key steps: oxidative addition, amine coordination and deprotonation, and reductive elimination.[1][2][3] Understanding this mechanism is paramount for rational catalyst selection and troubleshooting. The generally accepted cycle begins with a Pd(0) species, which is the active catalyst.

  • Oxidative Addition: The cycle commences with the oxidative addition of the aryl halide (this compound) to a coordinatively unsaturated 14-electron Pd(0) complex. This is often the rate-determining step, particularly for less reactive aryl chlorides.[4] This step forms a new Pd(II) intermediate.

  • Amine Coordination & Deprotonation: The amine coupling partner coordinates to the Pd(II) complex. Subsequently, a base abstracts a proton from the coordinated amine to form a palladium-amido complex, releasing a salt byproduct.[2][5] The choice and strength of the base are critical and depend heavily on the solvent and the pKa of the amine.[6][7][8]

  • Reductive Elimination: This final, bond-forming step involves the reductive elimination of the desired N-arylated product from the palladium-amido complex. This process regenerates the catalytically active Pd(0) species, allowing the cycle to continue.[3][9]

Buchwald-Hartwig Catalytic Cycle pd0 L₂Pd(0) (Active Catalyst) oa_complex L₂Pd(II)(Ar)(X) (Oxidative Addition Complex) pd0->oa_complex Oxidative Addition amido_complex L₂Pd(II)(Ar)(NR¹R²) (Amido Complex) oa_complex->amido_complex Amine Coordination & Deprotonation amido_complex->pd0 Catalyst Regeneration product Ar-NR¹R² (Product) amido_complex->product Reductive Elimination base_h [Base-H]⁺X⁻ amido_complex->base_h reactants Ar-X + HNR¹R² reactants->pd0 Ar-X reactants->oa_complex HNR¹R² base Base base->oa_complex

Caption: The catalytic cycle of the Buchwald-Hartwig amination.

Optimizing the Reaction: A Guide to Component Selection

The success of the amination of an unreactive substrate like this compound hinges on the judicious selection of the catalyst system and reaction conditions.

Palladium Precatalyst

While Pd(0) is the active catalyst, air-stable Pd(II) precatalysts like Palladium(II) acetate (Pd(OAc)₂) are often used, as they are reduced in situ.[10] However, for challenging couplings, using a well-defined Pd(0) source like Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) or pre-formed palladium-ligand complexes (precatalysts) is often more reliable and efficient.[2][11]

The Ligand: The Key to Success with Aryl Chlorides

The amination of aryl chlorides is significantly more challenging than that of the corresponding bromides or iodides.[2] This is due to the strength of the C-Cl bond, which makes the initial oxidative addition step more difficult. Overcoming this barrier requires the use of highly active catalyst systems, which are generated by pairing the palladium source with bulky, electron-rich phosphine ligands.[1]

  • Biarylphosphines (Buchwald Ligands): Ligands such as XPhos, SPhos, and BrettPhos are designed with bulky biaryl backbones.[10] This steric hindrance promotes the formation of a monoligated, 14-electron L-Pd(0) species, which is highly reactive in the oxidative addition step. The electron-donating nature of these ligands also facilitates the final reductive elimination.

  • Ferrocene-Based Ligands (Hartwig Ligands): Josiphos-type ligands are another powerful class known for their high activity.

  • N-Heterocyclic Carbenes (NHCs): In some cases, NHC ligands can offer high stability and activity, providing a viable alternative to phosphines.[12]

For this compound, a sterically hindered biarylphosphine ligand is the recommended starting point.

The Base: More Than a Proton Sponge

The base plays a crucial role beyond simply deprotonating the amine. It also participates in the formation of the active catalyst and influences the overall reaction rate.[5][7]

  • Strong, Non-nucleophilic Bases: Sodium tert-butoxide (NaOt-Bu) is the most common and effective base for many aminations. Its strength is sufficient to deprotonate a wide range of amines, and its bulk prevents it from acting as a competing nucleophile.

  • Weaker Bases: For substrates with base-sensitive functional groups (e.g., esters, enolizable ketones), weaker inorganic bases like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) can be used, although this may require higher temperatures or longer reaction times.[2][12]

Solvent Selection

The choice of solvent is critical for ensuring all components remain in solution and for achieving the necessary reaction temperature.[13][14]

  • Aprotic, Non-polar Solvents: Toluene and 1,4-dioxane are the most frequently used solvents.[10][15] They are relatively inert and have boiling points suitable for heating the reaction.

  • Ethereal Solvents: Tetrahydrofuran (THF) and 2-methyltetrahydrofuran (2-MeTHF) are also effective.[16] 2-MeTHF is considered a "greener" alternative to many traditional solvents.[16]

  • Solvents to Avoid: Chlorinated solvents and coordinating solvents like acetonitrile or pyridine can bind to the palladium center and inhibit catalysis.[11]

Protocol: Buchwald-Hartwig Amination of this compound with Morpholine

This protocol describes a representative procedure for the N-arylation of this compound with morpholine. This procedure must be carried out under an inert atmosphere (e.g., Nitrogen or Argon) to prevent oxidation of the catalyst and ligands.

Experimental Workflow Diagram

Experimental_Workflow A 1. Assemble & Dry Glassware B 2. Establish Inert Atmosphere (Nitrogen/Argon) A->B C 3. Add Solids: Pd Precatalyst, Ligand, Base B->C D 4. Add Liquids: Solvent, this compound, Amine C->D E 5. Heat to Reaction Temperature (e.g., 100-110 °C) D->E F 6. Monitor Reaction Progress (TLC/GC-MS) E->F G 7. Cool to Room Temperature & Quench F->G H 8. Aqueous Work-up & Extraction G->H I 9. Dry, Filter & Concentrate H->I J 10. Purify by Column Chromatography I->J K 11. Characterize Product J->K

Caption: Step-by-step workflow for the Buchwald-Hartwig amination.

Reagents & Equipment
Reagent/MaterialM.W.AmountMolesEquiv.
This compound163.61818 mg5.01.0
Morpholine87.120.52 mL6.01.2
Pd₂(dba)₃915.7246 mg0.050.01 (1 mol% Pd)
XPhos476.6657 mg0.120.024
Sodium tert-butoxide96.10673 mg7.01.4
Toluene (Anhydrous)-25 mL--
Oven-dried Schlenk flask or reaction vial with stir bar
Septa, needles, and inert gas line (N₂ or Ar)
Heating mantle or oil bath with temperature control
Standard glassware for work-up and chromatography
Step-by-Step Procedure
  • Setup: Place a magnetic stir bar into a 50 mL Schlenk flask. Seal the flask with a rubber septum, and flame-dry the apparatus under vacuum. Allow it to cool to room temperature and backfill with nitrogen or argon.

  • Reagent Addition: Under a positive flow of inert gas, quickly add the sodium tert-butoxide (673 mg), XPhos (57 mg), and Pd₂(dba)₃ (46 mg) to the flask.

  • Solvent and Substrate Addition: Evacuate and backfill the flask with inert gas three times. Through the septum, add anhydrous toluene (25 mL), followed by this compound (818 mg) and morpholine (0.52 mL) via syringe.

  • Reaction: Place the sealed flask in a preheated oil bath at 110 °C. Stir the reaction mixture vigorously. The mixture will typically turn dark brown.

  • Monitoring: Monitor the reaction progress by taking small aliquots and analyzing them by TLC or GC-MS. The reaction is typically complete within 6-12 hours.[17]

  • Quenching and Work-up: Once the starting material is consumed, remove the flask from the oil bath and allow it to cool to room temperature. Carefully quench the reaction by adding 20 mL of water.

  • Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with ethyl acetate (3 x 30 mL). Combine the organic layers.

  • Drying and Concentration: Wash the combined organic layers with brine (30 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure.[17]

  • Purification: Purify the resulting crude residue by flash column chromatography on silica gel (e.g., using a gradient of hexane/ethyl acetate) to afford the pure 3-(morpholino)isoquinoline.[17]

  • Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.

Conclusion

The Buchwald-Hartwig amination is a highly effective and reliable method for the synthesis of 3-aminoisoquinolines from this compound. The key to success lies in overcoming the low reactivity of the C-Cl bond through the use of a palladium source combined with a bulky, electron-rich biarylphosphine ligand like XPhos and a strong, non-nucleophilic base such as NaOt-Bu. The protocol provided herein serves as a robust starting point for accessing a wide range of valuable 3-aminoisoquinoline derivatives, empowering further research and development in medicinal chemistry.

References

  • Wikipedia. Buchwald–Hartwig amination. [Link]

  • Chemistry LibreTexts. Buchwald-Hartwig Amination. [Link]

  • NROChemistry. Buchwald-Hartwig Coupling: Mechanism & Examples. [Link]

  • Singleton, D. A., et al. (2020). Rapid Evaluation of the Mechanism of Buchwald–Hartwig Amination and Aldol Reactions Using Intramolecular 13C Kinetic Isotope Effects. ACS Catalysis. [Link]

  • Name-Reaction.com. Buchwald-Hartwig amination. [Link]

  • Szostak, M., et al. (2018). Green Solvent Selection for Acyl Buchwald-Hartwig Cross-Coupling of Amides (Transamidation). ChemSusChem. [Link]

  • ACS Green Chemistry Institute Pharmaceutical Roundtable. Buchwald-Hartwig Amination Reagent Guide. [Link]

  • Collins, I., et al. (2009). Rapid Synthesis of 3-Aminoisoquinoline-5-sulfonamides Using the Buchwald-Hartwig Reaction. Synthesis. [Link]

  • Organic Chemistry Portal. Buchwald-Hartwig Cross Coupling Reaction. [Link]

  • Viciu, M. S., et al. (2014). Role of the Base in Buchwald–Hartwig Amination. The Journal of Organic Chemistry. [Link]

  • Royal Society of Chemistry. Solvent effects in palladium catalysed cross-coupling reactions. [Link]

  • Smith, A. B., et al. (2008). Sequential and selective Buchwald-Hartwig amination reactions for the controlled functionalization of 6-bromo-2-chloroquinoline: synthesis of ligands for the Tec Src homology 3 domain. The Journal of Organic Chemistry. [Link]

  • PubMed. Role of the base in Buchwald-Hartwig amination. [Link]

  • The Journal of Organic Chemistry. Role of the Base in Buchwald–Hartwig Amination. [Link]

  • ResearchGate. Request PDF: The Role of the Base in Buchwald-Hartwig Amination. [Link]

  • ResearchGate. Request PDF: Solvent effects in palladium catalysed cross-coupling reactions. [Link]

  • ResearchGate. Request PDF: Sequential and Selective Buchwald-Hartwig Amination Reactions for the Controlled Functionalization of 6-Bromo-2-chloroquinoline: Synthesis of Ligands for the Tec Src Homology 3 Domain. [Link]

  • ACS Publications. Sequential and Selective Buchwald−Hartwig Amination Reactions for the Controlled Functionalization of 6-Bromo-2-chloroquinoline. [Link]

  • ResearchGate. Request PDF: Novel fluorescent isoquinoline derivatives obtained via Buchwald-Hartwig coupling of isoquinolin-3-amines. [Link]

  • ResearchGate. Novel fluorescent isoquinoline derivatives obtained via Buchwald-Hartwig coupling of isoquinolin-3-amines. [Link]

  • ResearchGate. Scope and Limitations of Pd 2 (dba) 3 /P( i -BuNCH 2 CH 2 ) 3 N-Catalyzed Buchwald−Hartwig Amination Reactions of Aryl Chlorides. [Link]

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  • Nolan, S. P., et al. Development of a Practical Buchwald-Hartwig Amine Arylation Protocol using a Conveniently Prepared (NHC)Pd(R-allyl)Cl Catalyst. [Link]

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Sources

synthesis of pharmaceutical intermediates from 3-Chloroisoquinoline

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to the Synthesis of Pharmaceutical Intermediates from 3-Chloroisoquinoline

Abstract

The isoquinoline core is a cornerstone of medicinal chemistry, integral to numerous natural products and synthetic pharmaceuticals.[1][2] this compound, in particular, stands out as a highly versatile and reactive synthon. The chlorine atom at the C-3 position serves as an efficient handle for transition-metal-catalyzed cross-coupling reactions, enabling the strategic introduction of diverse carbon and nitrogen-based functionalities. This guide provides an in-depth exploration of key synthetic transformations starting from this compound, with a focus on creating valuable pharmaceutical intermediates. We present detailed, field-proven protocols for Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings, explain the mechanistic rationale behind experimental choices, and highlight the therapeutic significance of the resulting molecular scaffolds.

The Strategic Importance of this compound in Drug Discovery

The utility of this compound stems from the reactivity of its C-Cl bond. This bond is sufficiently activated for oxidative addition to palladium(0) catalysts, the crucial first step in most cross-coupling cycles. This reactivity allows for the construction of C-C and C-N bonds with a high degree of control and predictability, providing access to a vast chemical space. The derivatives synthesized are precursors to compounds with a wide range of pharmacological activities, including anticancer, antimicrobial, and enzyme inhibitory properties.[1][3]

Palladium-Catalyzed C-C Bond Formation: The Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is arguably the most widely used method for constructing biaryl and vinyl-aryl systems.[4][5] It involves the coupling of an organoboron reagent (typically a boronic acid) with an organic halide. Its advantages include mild reaction conditions, high functional group tolerance, and the low toxicity of its boron-containing byproducts.[4]

Mechanism and Experimental Rationale

The reaction proceeds via a well-established catalytic cycle involving a palladium catalyst.

  • Oxidative Addition: The active Pd(0) catalyst inserts into the C-Cl bond of this compound to form a Pd(II) complex. This is often the rate-limiting step for aryl chlorides.

  • Transmetalation: In the presence of a base, the organic group from the boronic acid is transferred to the palladium center, displacing the halide. The base activates the boronic acid by forming a more nucleophilic "ate" complex.

  • Reductive Elimination: The two organic fragments on the palladium complex couple and are eliminated, forming the new C-C bond and regenerating the Pd(0) catalyst.[5][6][7]

The choice of ligand is critical. For less reactive aryl chlorides, bulky, electron-rich phosphine ligands are employed to accelerate the oxidative addition and reductive elimination steps.

Suzuki_Miyaura_Cycle Suzuki-Miyaura Catalytic Cycle cluster_cycle Catalytic Cycle Pd0 Pd(0)L₂ PdII_Cl Iso-Pd(II)L₂(Cl) Pd0->PdII_Cl Oxidative Addition IsoCl This compound IsoCl->PdII_Cl Boronic R-B(OH)₂ PdII_R Iso-Pd(II)L₂(R) Boronic->PdII_R Base Base (e.g., Na₂CO₃) Base->PdII_R Product 3-R-Isoquinoline PdII_Cl->PdII_R Transmetalation PdII_R->Pd0 Reductive Elimination PdII_R->Product

Caption: The catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Protocol: Synthesis of 3-(Pyridin-3-yl)isoquinoline

Materials:

  • This compound (1.0 mmol, 163.6 mg)

  • Pyridine-3-boronic acid (1.2 mmol, 147.5 mg)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 mmol, 34.7 mg)

  • Sodium Carbonate (Na₂CO₃) (2.0 mmol, 212.0 mg)

  • Solvent: 1,4-Dioxane/Water (4:1 mixture, 5 mL total)

Procedure:

  • Combine this compound, pyridine-3-boronic acid, Pd(PPh₃)₄, and Na₂CO₃ in a flame-dried Schlenk tube equipped with a magnetic stir bar.

  • Seal the tube with a septum, then evacuate and backfill with argon three times to establish an inert atmosphere.

  • Degas the dioxane/water solvent mixture by bubbling argon through it for 15-20 minutes.

  • Add the degassed solvent to the Schlenk tube via syringe.

  • Immerse the reaction vessel in a preheated oil bath at 100 °C and stir vigorously for 12-16 hours.

  • Monitor reaction progress by Thin Layer Chromatography (TLC) or LC-MS.

  • Upon completion, cool the mixture to room temperature. Dilute with ethyl acetate (25 mL) and wash with water (2 x 15 mL) and brine (15 mL).

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude residue by flash column chromatography on silica gel (e.g., eluting with a gradient of ethyl acetate in hexanes) to yield the pure product.

Data Summary Table:

ElectrophileNucleophileCatalystBaseSolventTemp.TimeTypical Yield
This compoundPyridine-3-boronic acidPd(PPh₃)₄Na₂CO₃Dioxane/H₂O100 °C12-16 h80-95%

Palladium-Catalyzed C-N Bond Formation: The Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a robust method for synthesizing aryl amines from aryl halides.[8] Its development revolutionized the synthesis of anilines and related compounds, which are ubiquitous in pharmaceuticals. The reaction is known for its broad substrate scope, accommodating a wide variety of primary and secondary amines.[9]

Mechanism and Experimental Rationale

The catalytic cycle shares similarities with the Suzuki coupling.[10]

  • Oxidative Addition: A Pd(0) complex reacts with this compound to form a Pd(II) intermediate.

  • Amine Coordination & Deprotonation: The amine coordinates to the palladium center. A strong, non-nucleophilic base (e.g., sodium tert-butoxide) then deprotonates the coordinated amine to form a palladium-amido complex.

  • Reductive Elimination: This key step forms the C-N bond and regenerates the Pd(0) catalyst. This step is often accelerated by using bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos) which promote the formation of a three-coordinate intermediate that undergoes faster reductive elimination.[9]

Buchwald_Hartwig_Cycle Buchwald-Hartwig Amination Cycle cluster_cycle Catalytic Cycle Pd0 Pd(0)L₂ PdII_Cl Iso-Pd(II)L₂(Cl) Pd0->PdII_Cl Oxidative Addition IsoCl This compound IsoCl->PdII_Cl Amine R₂NH PdII_Amido Iso-Pd(II)L(NR₂) Amine->PdII_Amido Base Base (e.g., NaOtBu) Base->PdII_Amido Product 3-(R₂N)-Isoquinoline PdII_Cl->PdII_Amido Amine Binding & Deprotonation PdII_Amido->Pd0 Reductive Elimination PdII_Amido->Product Sonogashira_Cycle Sonogashira Dual Catalytic Cycles cluster_pd_cycle Palladium Cycle cluster_cu_cycle Copper Cycle Pd0 Pd(0)L₂ PdII_Cl Iso-Pd(II)L₂(Cl) Pd0->PdII_Cl Oxidative Addition PdII_Alkyne Iso-Pd(II)L₂(C≡CR) PdII_Cl->PdII_Alkyne Transmetalation PdII_Alkyne->Pd0 Reductive Elimination Product 3-(Alkynyl)-Isoquinoline PdII_Alkyne->Product CuI Cu(I) Cu_Acetylide Cu-C≡CR CuI->Cu_Acetylide Cu_Acetylide->PdII_Alkyne To Pd Cycle Alkyne H-C≡CR Alkyne->Cu_Acetylide Base Base (Amine) Base->Cu_Acetylide IsoCl This compound IsoCl->PdII_Cl

Sources

Application Notes & Protocols: Leveraging 3-Chloroisoquinoline as a Versatile Scaffold for Kinase Inhibitor Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of the Isoquinoline Scaffold

In the landscape of modern drug discovery, particularly in the pursuit of novel protein kinase inhibitors, the isoquinoline core has emerged as a "privileged scaffold." Its rigid, bicyclic structure provides an excellent framework for orienting functional groups into the ATP-binding pocket of various kinases, enabling potent and selective inhibition. Quinoline and isoquinoline derivatives are prevalent in numerous FDA-approved kinase inhibitors, underscoring their clinical relevance.[1][2] The strategic placement of a chlorine atom at the 3-position of the isoquinoline ring transforms this scaffold into a highly versatile synthetic intermediate.[3] This chloro-substituent serves as an ideal handle for late-stage functionalization via modern cross-coupling methodologies, allowing for the systematic exploration of the chemical space around the core structure to optimize potency, selectivity, and pharmacokinetic properties. This guide provides a detailed overview and actionable protocols for utilizing 3-chloroisoquinoline in the synthesis of kinase inhibitors, focusing on robust and widely adopted palladium-catalyzed cross-coupling reactions.

Core Synthetic Strategy: Palladium-Catalyzed Functionalization

The chlorine atom at the C-3 position of the isoquinoline ring is amenable to displacement through various transition metal-catalyzed cross-coupling reactions. This approach is central to building libraries of analogues for structure-activity relationship (SAR) studies. The three most impactful transformations for this purpose are the Suzuki-Miyaura coupling, the Buchwald-Hartwig amination, and the Sonogashira coupling.[4][5] Each reaction allows for the introduction of distinct chemical functionalities, crucial for targeting different regions of the kinase ATP-binding site.

G cluster_start Starting Material cluster_reactions Key Cross-Coupling Reactions cluster_products Diverse Kinase Inhibitor Scaffolds start This compound suzuki Suzuki-Miyaura (C-C Bond) start->suzuki R-B(OH)2 Pd Catalyst, Base buchwald Buchwald-Hartwig (C-N Bond) start->buchwald R1R2-NH Pd Catalyst, Base sonogashira Sonogashira (C-C Bond) start->sonogashira R-C≡CH Pd/Cu Catalyst, Base aryl_isoq 3-Aryl/Heteroaryl Isoquinolines suzuki->aryl_isoq amino_isoq 3-Amino Isoquinolines buchwald->amino_isoq alkynyl_isoq 3-Alkynyl Isoquinolines sonogashira->alkynyl_isoq

Caption: General synthetic workflow from this compound.

Suzuki-Miyaura Coupling: Forging C(sp²)–C(sp²) Bonds

The Suzuki-Miyaura reaction is arguably the most widely used cross-coupling method in drug discovery for creating carbon-carbon bonds between two sp²-hybridized centers.[6] In this context, it enables the coupling of various aryl or heteroaryl boronic acids (or their esters) to the 3-position of the isoquinoline core. This is critical for introducing substituents that can occupy hydrophobic pockets or form pi-stacking interactions within the kinase active site.[7]

Causality in Protocol Design:

  • Catalyst System: A combination of a palladium source (e.g., Pd(OAc)₂, Pd₂(dba)₃) and a phosphine ligand is standard. For aryl chlorides like this compound, electron-rich, bulky phosphine ligands (e.g., SPhos, XPhos) or N-heterocyclic carbenes (NHCs) are often required to facilitate the challenging oxidative addition step.[8]

  • Base: A base is essential for the transmetalation step, activating the boronic acid.[6] Inorganic bases like K₂CO₃, K₃PO₄, or Cs₂CO₃ are commonly used. The choice of base can significantly impact yield and should be screened for optimal results.[9]

  • Solvent: A mixture of an organic solvent (e.g., dioxane, toluene, or THF) and water is typical to dissolve both the organic and inorganic reagents.[9]

Buchwald-Hartwig Amination: Installing the Critical C–N Bond

The introduction of a nitrogen-containing substituent at the C-3 position is a cornerstone of kinase inhibitor design. This amino group often acts as a key hydrogen bond donor or acceptor, forming a crucial interaction with the "hinge" region of the kinase ATP-binding site. The Buchwald-Hartwig amination provides a powerful and general method for forming this C-N bond.[4][10]

Causality in Protocol Design:

  • Catalyst System: Similar to the Suzuki coupling, this reaction relies on a palladium catalyst and a specialized ligand. The development of sterically hindered, electron-rich phosphine ligands (e.g., BINAP, XPhos) by Buchwald, Hartwig, and others was instrumental in making the amination of aryl chlorides efficient.[10][11] These ligands accelerate both the oxidative addition and the final reductive elimination step of the catalytic cycle.

  • Base: A strong, non-nucleophilic base is required to deprotonate the amine coupling partner. Sodium or lithium alkoxides (e.g., NaOtBu, LiHMDS) are most common.[11][12] Weaker bases like K₂CO₃ may be used for more acidic N-H bonds but often result in slower reactions.[11]

  • Solvent: Anhydrous, aprotic solvents like toluene, dioxane, or THF are mandatory to prevent quenching of the strong base and interference with the catalytic cycle.

Sonogashira Coupling: Introducing Alkynyl Functionality

The Sonogashira coupling reaction creates a C-C bond between a terminal alkyne and an aryl halide.[13] The resulting 3-alkynylisoquinoline can be a potent inhibitor itself, or the alkyne can serve as a versatile handle for further transformations, such as cycloadditions (e.g., "click chemistry") or reductions.

Causality in Protocol Design:

  • Dual Catalysis: The classic Sonogashira reaction employs a dual catalytic system: a palladium complex to activate the aryl halide and a copper(I) salt (e.g., CuI) to activate the terminal alkyne.[13]

  • Base: An amine base, such as triethylamine (TEA) or diisopropylamine (DIPEA), is typically used. It serves both to scavenge the HX generated during the reaction and to act as the reaction solvent in some cases.

  • Copper-Free Variants: Concerns over copper toxicity and homocoupling of the alkyne have led to the development of copper-free Sonogashira protocols, which are highly relevant in a pharmaceutical context.[14] These often rely on more sophisticated palladium/ligand systems under carefully controlled conditions.[15]

Application in Kinase Inhibitor Design: A Case Study

Derivatives of the related quinoline scaffold have shown potent inhibitory activity against Platelet-Derived Growth Factor Receptor Tyrosine Kinase (PDGF-RTK), a key player in cell proliferation and angiogenesis.[16][17] The principles are directly applicable to isoquinoline-based inhibitors. A typical SAR investigation would involve synthesizing a matrix of compounds using the aforementioned coupling reactions to probe the chemical space at the C-3 position.

G PDGF PDGF (Ligand) PDGFR PDGF Receptor (RTK) PDGF->PDGFR Dimer Receptor Dimerization PDGFR->Dimer Binding Autophos Trans- Autophosphorylation (pY) Dimer->Autophos PI3K_path PI3K/AKT Pathway Autophos->PI3K_path Activates RAS_path RAS/MAPK Pathway Autophos->RAS_path Activates Cell_Response {Cell Proliferation | Survival | Migration} PI3K_path->Cell_Response RAS_path->Cell_Response Inhibitor 3-Substituted Isoquinoline Inhibitor Inhibitor->Autophos Blocks ATP Binding

Caption: Simplified PDGF Receptor Tyrosine Kinase signaling pathway.

Structure-Activity Relationship (SAR) Data

The following table presents representative data for a hypothetical series of 3-substituted isoquinoline inhibitors targeting PDGF-RTK, illustrating how different functionalities installed via cross-coupling can modulate biological activity.

Compound ID3-Substituent (R)Synthesis MethodPDGF-RTK IC₅₀ (nM)SAR Rationale
IQ-Cl -Cl (Starting Material)->10,000Inactive precursor.
IQ-S1 4-MethoxyphenylSuzuki18Lipophilic group occupies a hydrophobic pocket; methoxy may form H-bonds.[17]
IQ-S2 3-FluorophenylSuzuki22Introduction of fluorine can modulate pKa and improve metabolic stability.[16]
IQ-BH1 -NH-(4-morpholinophenyl)Buchwald-Hartwig8Amine nitrogen interacts with the kinase hinge; morpholine enhances solubility.
IQ-BH2 -NH-(pyridin-4-yl)Buchwald-Hartwig35Pyridyl nitrogen can act as a hydrogen bond acceptor.
IQ-SO1 -(C≡C)-phenylSonogashira95Linear alkyne acts as a rigid linker to position the phenyl group.

Detailed Experimental Protocols

Safety Precaution: Always handle reagents, especially palladium catalysts, phosphine ligands, and strong bases, in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. Reactions should be conducted under an inert atmosphere (Nitrogen or Argon) unless otherwise specified.

Protocol 1: General Procedure for Suzuki-Miyaura Coupling

Reaction: Synthesis of 3-(4-Methoxyphenyl)isoquinoline (IQ-S1)

  • Reagent Preparation: To a flame-dried Schlenk flask, add this compound (164 mg, 1.0 mmol, 1.0 equiv.), 4-methoxyphenylboronic acid (182 mg, 1.2 mmol, 1.2 equiv.), and potassium carbonate (K₂CO₃) (415 mg, 3.0 mmol, 3.0 equiv.).

  • Catalyst Addition: In a separate vial, add [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (36.6 mg, 0.05 mmol, 5 mol%). Add the catalyst to the Schlenk flask.

  • Solvent Addition: Evacuate and backfill the flask with nitrogen (repeat 3 times). Add 1,4-dioxane (8 mL) and water (2 mL) via syringe.

  • Reaction Execution: Stir the mixture vigorously and heat to 85 °C in a pre-heated oil bath. Monitor the reaction progress by TLC or LC-MS (typically complete within 6-12 hours).

  • Work-up: Cool the reaction to room temperature. Dilute with ethyl acetate (20 mL) and water (20 mL). Separate the layers. Wash the organic layer with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel (eluting with a gradient of hexane/ethyl acetate) to yield the pure product.

Protocol 2: General Procedure for Buchwald-Hartwig Amination

Reaction: Synthesis of N-(pyridin-4-yl)isoquinolin-3-amine (IQ-BH2)

  • Reagent Preparation: To a flame-dried Schlenk tube, add this compound (164 mg, 1.0 mmol, 1.0 equiv.), 4-aminopyridine (113 mg, 1.2 mmol, 1.2 equiv.), and sodium tert-butoxide (NaOtBu) (135 mg, 1.4 mmol, 1.4 equiv.).

  • Catalyst Addition: In a glovebox or under a positive flow of nitrogen, add the palladium precatalyst (e.g., XPhos Pd G3, 42.3 mg, 0.05 mmol, 5 mol%).

  • Solvent Addition: Evacuate and backfill the tube with nitrogen (repeat 3 times). Add anhydrous toluene (5 mL) via syringe.

  • Reaction Execution: Seal the tube and heat the mixture to 100 °C in a pre-heated oil bath. Stir vigorously for 12-18 hours. Monitor progress by LC-MS.

  • Work-up: Cool the reaction to room temperature. Carefully quench by adding saturated aqueous ammonium chloride (NH₄Cl) solution (10 mL). Extract the product with ethyl acetate (3 x 15 mL).

  • Purification: Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate. Purify the crude material by flash column chromatography (eluting with a gradient of dichloromethane/methanol) to afford the desired amine.

Protocol 3: General Procedure for Sonogashira Coupling

Reaction: Synthesis of 3-(phenylethynyl)isoquinoline (IQ-SO1)

  • Reagent Preparation: To a Schlenk flask, add this compound (164 mg, 1.0 mmol, 1.0 equiv.), bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂) (21 mg, 0.03 mmol, 3 mol%), and copper(I) iodide (CuI) (10 mg, 0.05 mmol, 5 mol%).

  • Solvent and Reagent Addition: Evacuate and backfill the flask with nitrogen (repeat 3 times). Add anhydrous triethylamine (TEA) (5 mL) followed by phenylacetylene (123 µL, 1.1 mmol, 1.1 equiv.) via syringe.

  • Reaction Execution: Stir the reaction mixture at 60 °C for 4-8 hours. Monitor by TLC until the starting material is consumed.

  • Work-up: Cool the mixture to room temperature and concentrate under reduced pressure to remove the triethylamine. Redissolve the residue in ethyl acetate (25 mL).

  • Purification: Wash the organic solution with water (2 x 15 mL) and brine (15 mL). Dry over Na₂SO₄, filter, and concentrate. Purify the crude product by flash column chromatography (hexane/ethyl acetate gradient) to isolate the 3-alkynylisoquinoline.

Conclusion

This compound is a powerful and commercially available building block for the synthesis of kinase inhibitors.[3][18] Its utility stems from its amenability to a range of robust palladium-catalyzed cross-coupling reactions, including the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings. These methods provide medicinal chemists with a reliable toolkit to rapidly generate diverse libraries of compounds, enabling a thorough investigation of structure-activity relationships and the optimization of lead candidates for improved potency and drug-like properties. The protocols and strategies outlined in this guide offer a solid foundation for researchers aiming to exploit this versatile scaffold in their drug discovery programs.

References

  • Wikipedia. Buchwald–Hartwig amination. [Link]

  • Chemistry LibreTexts. Buchwald-Hartwig Amination. [Link]

  • Maguire, M. P., et al. (1994). A new series of PDGF receptor tyrosine kinase inhibitors: 3-substituted quinoline derivatives. Journal of Medicinal Chemistry. [Link]

  • PubChem. This compound. [Link]

  • ACS GCI Pharmaceutical Roundtable. Buchwald-Hartwig Amination. [Link]

  • MDPI. Structure Activity Relationship Studies around DB18, a Potent and Selective Inhibitor of CLK Kinases. [Link]

  • MDPI. Synthesis of Novel (S)-3-(1-Aminoethyl)-8-pyrimidinyl-2-phenylisoquinolin-1(2H)-ones by Suzuki–Miyaura Coupling and Their Cell Toxicity Activities. [Link]

  • MDPI. Synthesis and Evaluation of Novel 1,2,6-Thiadiazinone Kinase Inhibitors as Potent Inhibitors of Solid Tumors. [Link]

  • PMC. Impact of Cross-Coupling Reactions in Drug Discovery and Development. [Link]

  • Shaikh, M. M., et al. (2017). Modified Sonogashira Coupling Strategy For the Functionalization of Substituted Quinoline. ChemistrySelect. [Link]

  • LookChem. Cas 19493-45-9,this compound. [Link]

  • PubMed. Synthesis and Characterization of Quinoline-3-Carboxamide Derivatives as Inhibitors of the ATM Kinase. [Link]

  • ResearchGate. Structure–activity relationship and in silico development of c-Met kinase inhibitors. [Link]

  • MDPI. Design, Synthesis, and Structure–Activity Relationship Study of Potent MAPK11 Inhibitors. [Link]

  • Bentham Science. The Structure-property Relationships of Clinically Approved Protein Kinase Inhibitors. [Link]

  • ScienceDirect. Natural product–inspired bioactive alkaloids via C–C/C–N coupling reactions: Synthetic developments, current scenario, and future perspectives. [Link]

  • Wiley Online Library. Recent Advances of Quinoline-Based Small Molecules as Kinase Inhibitors (2020-2024). [Link]

  • RSC Publishing. Sonogashira coupling in natural product synthesis. [Link]

  • PubMed. Design, synthesis, and biological evaluation of novel GSK-3β covalent inhibitors for cancer treatment. [Link]

  • MDPI. Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present). [Link]

  • MDPI. Novel Tyrosine Kinase Inhibitors to Target Chronic Myeloid Leukemia. [Link]

  • Sci-Hub. A New Series of PDGF Receptor Tyrosine Kinase Inhibitors: 3-Substituted Quinoline Derivatives. [Link]

  • Chemistry LibreTexts. Suzuki-Miyaura Coupling. [Link]

  • PMC. Copper-Free Sonogashira Cross-Coupling for Functionalization of Alkyne-Encoded Proteins in Aqueous Medium and in Bacterial Cells. [Link]

  • Organic Chemistry Portal. Sonogashira Coupling. [Link]

  • Wikipedia. Suzuki reaction. [Link]

  • Organic Chemistry Portal. Suzuki Coupling. [Link]

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Harnessing 3-Chloroisoquinoline as a Versatile Scaffold for the Synthesis of Bioactive Compounds

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Medicinal Chemists and Drug Development Professionals

Abstract

The isoquinoline core is a privileged structure in medicinal chemistry, forming the backbone of numerous natural alkaloids and synthetic compounds with a wide array of pharmacological activities.[1][2] 3-Chloroisoquinoline, an accessible and reactive starting material, serves as a powerful linchpin for the synthesis of diverse, functionally complex bioactive molecules.[3] Its utility stems from the strategic placement of a chlorine atom at the C-3 position, which is amenable to a variety of modern cross-coupling and substitution reactions. This application note provides an in-depth guide for researchers, elucidating the key synthetic strategies for transforming this compound into potent bioactive agents, including kinase inhibitors and antitumor compounds. We will explore the causality behind experimental choices in palladium-catalyzed cross-coupling reactions and provide detailed, validated protocols for immediate laboratory application.

Introduction: The Strategic Value of the this compound Core

The isoquinoline framework is a recurring motif in pharmacologically active compounds, valued for its rigid, planar structure that can effectively interact with biological targets.[1] Traditional syntheses like the Bischler-Napieralski and Pictet-Spengler reactions are foundational but often lack the efficiency and functional group tolerance required for modern drug discovery campaigns.[4][5]

This compound (C₉H₆ClN, MW: 163.60 g/mol ) emerges as a superior building block for library synthesis and lead optimization.[3][6] The chlorine atom at the 3-position is not merely a leaving group; its reactivity is tuned by the electron-withdrawing nature of the heterocyclic nitrogen, making it an ideal handle for two of the most powerful transformations in modern organic synthesis:

  • Palladium-Catalyzed C-N Cross-Coupling (Buchwald-Hartwig Amination): For the synthesis of 3-aminoisoquinolines, a key pharmacophore in many kinase inhibitors.

  • Palladium-Catalyzed C-C Cross-Coupling (Suzuki-Miyaura Reaction): For the synthesis of 3-arylisoquinolines, which have shown significant promise as antitumor agents and topoisomerase inhibitors.[7][8][9]

This guide provides the strategic framework and practical protocols to leverage these reactions effectively.

Synthetic Pathways from this compound

The conversion of this compound into high-value bioactive compounds hinges on the selective formation of new carbon-nitrogen (C-N) and carbon-carbon (C-C) bonds at the C-3 position.

G cluster_start Starting Material cluster_reactions Key Transformations cluster_products Bioactive Compound Classes start This compound buchwald Buchwald-Hartwig Amination start->buchwald R-NH2, Pd Catalyst, Ligand, Base suzuki Suzuki-Miyaura Coupling start->suzuki Ar-B(OR)2, Pd Catalyst, Ligand, Base amines 3-Aminoisoquinolines (e.g., Kinase Inhibitors) buchwald->amines aryls 3-Arylisoquinolines (e.g., Antitumor Agents) suzuki->aryls

Caption: Core synthetic routes from this compound.

Palladium-Catalyzed C-N Bond Formation: The Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a cornerstone reaction for synthesizing aryl amines from aryl halides.[10] In the context of this compound, it provides direct access to 3-aminoisoquinolines, which are crucial for targeting the hinge region of many protein kinases.[11]

Mechanistic Considerations & Choice of Reagents

The catalytic cycle involves the oxidative addition of the Pd(0) catalyst to the C-Cl bond, followed by coordination of the amine, deprotonation by a base to form a palladium amide complex, and finally, reductive elimination to yield the 3-aminoisoquinoline product and regenerate the Pd(0) catalyst.

  • Catalyst & Ligand: The choice of palladium precursor (e.g., Pd₂(dba)₃) and a phosphine ligand is critical. Bulky, electron-rich phosphine ligands (e.g., BINAP, Xantphos) are essential. They promote the oxidative addition step and stabilize the Pd(0) species, preventing catalyst decomposition. The ligand's bite angle and steric hindrance also influence the rate and efficiency of the reductive elimination step.

  • Base: A strong, non-nucleophilic base is required to deprotonate the amine-palladium complex. Sodium tert-butoxide (NaOtBu) is commonly used due to its high basicity and solubility in organic solvents.

  • Solvent: Anhydrous, aprotic polar solvents like toluene or dioxane are preferred as they effectively dissolve the reactants and intermediates without interfering with the catalytic cycle.

G cluster_cycle Buchwald-Hartwig Catalytic Cycle pd0 Pd(0)L2 ox_add Oxidative Addition pd0->ox_add start Ar-Cl start->ox_add prod Ar-NHR amine RNH2 amine_coord Amine Coordination amine->amine_coord base Base pd_amide [L2Pd(II)(Ar)(NHR)]+ base->pd_amide baseH [Base-H]+ pd2_complex L2Pd(II)(Ar)(Cl) ox_add->pd2_complex pd2_complex->amine_coord amine_coord->pd_amide -Cl- pd_amide->baseH red_elim Reductive Elimination pd_amide->red_elim Deprotonation red_elim->pd0 red_elim->prod

Caption: Simplified Buchwald-Hartwig amination cycle.

Protocol: General Procedure for Buchwald-Hartwig Amination of this compound

This protocol is designed for the synthesis of N-aryl or N-alkyl-3-aminoisoquinolines, which are precursors to potent kinase inhibitors.[11][12]

Materials:

  • This compound

  • Amine (Aryl or Alkyl)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • Xantphos (or other suitable phosphine ligand)

  • Sodium tert-butoxide (NaOtBu)

  • Anhydrous Toluene

  • Standard glassware for inert atmosphere reactions (Schlenk flask, condenser)

  • Nitrogen or Argon gas supply

Procedure:

  • Reaction Setup: To a dry Schlenk flask under an inert atmosphere (N₂ or Ar), add this compound (1.0 eq), Pd₂(dba)₃ (0.02 eq), and Xantphos (0.04 eq).

  • Reagent Addition: Add the amine (1.2 eq) and sodium tert-butoxide (1.4 eq).

  • Solvent Addition: Add anhydrous toluene via syringe to achieve a concentration of approximately 0.1 M with respect to the this compound.

  • Reaction: Stir the mixture at 100-110 °C. Monitor the reaction progress by TLC or LC-MS (typically 4-24 hours).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and filter through a pad of Celite to remove palladium residues.

  • Extraction: Wash the filtrate with water and then with brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄).

  • Purification: Concentrate the solution in vacuo. Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate gradient) to yield the pure 3-aminoisoquinoline derivative.

Palladium-Catalyzed C-C Bond Formation: The Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a robust and versatile method for forming C-C bonds, particularly for creating biaryl structures.[13][14][15] Applying this reaction to this compound with various arylboronic acids or esters provides access to 3-arylisoquinolines, a class of compounds investigated for their antitumor and topoisomerase inhibitory activities.[7][8][9][16]

Mechanistic Considerations & Choice of Reagents

The Suzuki coupling catalytic cycle is similar in principle to the Buchwald-Hartwig amination, involving oxidative addition, transmetalation, and reductive elimination.[15]

  • Catalyst & Ligand: A Pd(0) source is again required. For coupling with arylboronic acids, catalysts like Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] or a combination of Pd(OAc)₂ with a phosphine ligand are highly effective. The ligand choice helps prevent β-hydride elimination and facilitates the key transmetalation step.[17]

  • Base: A base is crucial for activating the boronic acid. It forms a boronate complex ("-ate" complex), which enhances the nucleophilicity of the organic group on boron, thereby facilitating its transfer to the palladium center during transmetalation. Common bases include aqueous solutions of sodium carbonate (Na₂CO₃) or potassium carbonate (K₂CO₃).

  • Boron Reagent: Arylboronic acids are common, but boronic esters (e.g., pinacol esters) offer greater stability and are often used for more sensitive substrates.

  • Solvent System: The reaction often employs a biphasic solvent system, such as toluene/water or dioxane/water, to dissolve both the organic-soluble palladium complex and the water-soluble inorganic base.

G cluster_cycle Suzuki-Miyaura Catalytic Cycle pd0 Pd(0)L2 ox_add Oxidative Addition pd0->ox_add start Ar-Cl start->ox_add prod Ar-Ar' boron Ar'-B(OR)2 transmetal Transmetalation boron->transmetal base Base (OH-) base->transmetal pd2_complex L2Pd(II)(Ar)(Cl) ox_add->pd2_complex pd2_complex->transmetal pd_biaryl L2Pd(II)(Ar)(Ar') transmetal->pd_biaryl -Cl- red_elim Reductive Elimination pd_biaryl->red_elim red_elim->pd0 red_elim->prod

Caption: Simplified Suzuki-Miyaura coupling cycle.

Protocol: General Procedure for Suzuki Coupling of this compound

This protocol describes the synthesis of 3-arylisoquinolines, which have been evaluated as potential anticancer agents.[7]

Materials:

  • This compound

  • Arylboronic acid or Arylboronic pinacol ester

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

  • 2M Aqueous Sodium Carbonate (Na₂CO₃) solution

  • Toluene or 1,4-Dioxane

  • Standard reflux glassware

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 eq) and the arylboronic acid (1.3 eq) in toluene or dioxane.

  • Base Addition: Add the 2M aqueous Na₂CO₃ solution (2.0-3.0 eq). The mixture will be biphasic.

  • Degassing: Bubble argon or nitrogen through the mixture for 15-20 minutes to remove dissolved oxygen, which can poison the catalyst.

  • Catalyst Addition: Add Pd(PPh₃)₄ (0.03 - 0.05 eq) to the flask under a positive pressure of inert gas.

  • Reaction: Heat the mixture to reflux (typically 80-100 °C) with vigorous stirring. Monitor the reaction by TLC or LC-MS (typically 6-18 hours).

  • Work-up: After cooling to room temperature, separate the organic layer. Extract the aqueous layer with ethyl acetate (2x).

  • Extraction & Drying: Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

  • Purification: Filter and concentrate the solvent in vacuo. Purify the crude product by column chromatography on silica gel or by recrystallization to obtain the pure 3-arylisoquinoline.

Data Summary and Bioactive Examples

The following table summarizes representative examples of bioactive compounds synthesized from this compound using the described methodologies.

Starting MaterialReaction TypeKey ReagentsProduct ClassExample BioactivityReference
This compoundBuchwald-HartwigAryl/Alkylamines, Pd₂(dba)₃, Xantphos, NaOtBu3-AminoisoquinolinesKinase Inhibitors[12]
3-Chloro-5-isoquinolinesulfonyl chlorideBuchwald-HartwigArylamines, Pd catalyst3-Aminoisoquinoline-5-sulfonamidesKinase Inhibitors[12]
This compound DerivativeBuchwald-HartwigBenzophenone imine, Pd catalystIsoquinoline-3-amineMPS1 Kinase Inhibitors[11]
This compoundSuzuki-MiyauraArylboronic acids, Pd(PPh₃)₄, Na₂CO₃3-ArylisoquinolinesAntitumor Agents[7]
This compoundSuzuki-MiyauraSubstituted Phenylboronic acids3-ArylisoquinolinesTopoisomerase I/II Inhibitors[8][9]

Conclusion

This compound is a robust and versatile starting material for accessing diverse and potent bioactive molecules. Mastery of modern palladium-catalyzed cross-coupling reactions, namely the Buchwald-Hartwig amination and Suzuki-Miyaura coupling, provides a direct and efficient entry into libraries of 3-aminoisoquinolines and 3-arylisoquinolines. The protocols and mechanistic insights provided in this application note offer a reliable foundation for researchers in medicinal chemistry and drug development to accelerate their discovery programs by leveraging this high-value chemical scaffold.

References

  • Greener alternatives for synthesis of isoquinoline and its derivatives: a comparative review of eco-compatible synthetic routes. (2025).
  • Rapid Synthesis of 3-Aminoisoquinoline-5-sulfonamides Using the Buchwald-Hartwig Reaction. (2009). Synthesis.
  • Synthesis, Reactions and Medicinal Uses of Isoquinoline. Pharmaguideline.
  • Isoquinoline synthesis. Organic Chemistry Portal.
  • Synthesis of 3-chloro-5-amino-isoquinoline. PrepChem.com.
  • Diversely functionalized isoquinolines and their core-embedded heterocyclic frameworks: a privileged scaffold for medicinal chemistry.
  • Chloroquinoline-3-carbonitriles: Synthesis and Reactions. Semantic Scholar.
  • Isolation, biological activity, and synthesis of isoquinoline alkaloids. RSC Publishing.
  • High-Quality this compound (CAS: 19493-45-9). Leading Supplier.
  • Synthesis and Biological Evaluation of 3-arylisoquinolines as Antitumor Agents. PubMed.
  • N-(6-Chloro-3-nitropyridin-2-yl)-5-(1-methyl-1H-pyrazol-4-yl)isoquinolin-3-amine. (2021). MDPI.
  • Design, synthesis and biological evaluation of 3-arylisoquinoline derivatives as topoisomerase I and II dual inhibitors for the therapy of liver cancer. (2022). PubMed.
  • Design, synthesis and biological evaluation of 3-arylisoquinoline derivatives as topoisomerase IIα inhibitors for the therapy of small cell lung cancer. (2025). PubMed.
  • Using Nucleophilic Substitution in Synthesis. (2014). YouTube.
  • Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. (2025). YouTube.
  • This compound | C9H6ClN | CID 640968.
  • Suzuki cross-coupling approaches to the synthesis of bioactive 3-substituted and 5-substituted-4-methoxy-6-methyl-2-pyrones. (2003). PubMed.
  • Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal.
  • Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. (2025). YouTube.
  • Exhaustive Suzuki-Miyaura Reactions of Polyhalogenated Heteroarenes with Alkyl Boronic Pinacol Esters. (2017).

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Application Note: 3-Chloroisoquinoline as a Versatile Synthon for Novel Agrochemicals

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The isoquinoline scaffold is a privileged structure in medicinal and agricultural chemistry, forming the core of numerous biologically active compounds.[1][2][3] This application note provides a detailed guide for researchers and synthetic chemists on the strategic use of 3-chloroisoquinoline, a key building block for the synthesis of next-generation fungicides, herbicides, and insecticides.[4][5][6] We explore its reactivity through fundamental synthetic transformations, including nucleophilic aromatic substitution and palladium-catalyzed cross-coupling reactions, providing detailed, field-proven protocols and explaining the rationale behind key experimental choices.

Introduction: The Strategic Importance of this compound

The relentless evolution of resistance in pests and pathogens necessitates the continuous discovery of agrochemicals with novel modes of action.[7][8] Heterocyclic compounds are a cornerstone of this research, and the isoquinoline framework, in particular, has proven to be a fertile ground for the development of potent agrochemicals.[9][10]

This compound (C₉H₆ClN, CAS: 19493-45-9) emerges as a particularly valuable starting material.[4] Its utility stems from the strategically placed chlorine atom at the C3 position. This halogen serves as a versatile reactive handle, allowing for the precise and efficient introduction of diverse functional groups. The electron-withdrawing effect of the ring nitrogen atom activates the C3 position, making the chlorine an excellent leaving group for two major classes of synthetic transformations: nucleophilic aromatic substitution (SNAr) and transition metal-catalyzed cross-coupling reactions. This dual reactivity profile enables access to a vast chemical space for the discovery of new, effective crop protection agents.

Core Synthetic Transformations

The power of this compound as a synthon lies in its predictable and high-yielding reactivity. The following section details the primary catalytic and non-catalytic pathways for its functionalization.

Nucleophilic Aromatic Substitution (SNAr)

The SNAr reaction is a fundamental method for forming carbon-heteroatom bonds. In this compound, the pyridine-like nitrogen atom withdraws electron density from the carbocyclic ring, making the chlorine-bearing carbon sufficiently electrophilic to be attacked by nucleophiles.[11][12] This reaction is particularly effective for introducing oxygen, nitrogen, and sulfur-based functional groups, which are common in bioactive molecules.

Causality Behind the Reaction: The reaction proceeds via a two-step addition-elimination mechanism, forming a stabilized Meisenheimer complex as an intermediate. The stability of this intermediate is key to the reaction's success. The choice of base is critical; it must be strong enough to deprotonate the incoming nucleophile without promoting side reactions.

Typical Nucleophiles:

  • O-Nucleophiles: Phenoxides, alkoxides (for ether linkages).

  • N-Nucleophiles: Amines, amides, azoles (for amino- and amido- derivatives).[12]

  • S-Nucleophiles: Thiolates (for thioether linkages).[11]

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions have revolutionized modern organic synthesis and are indispensable tools in agrochemical discovery.[13] These methods allow for the formation of C-C, C-N, and C-O bonds with high efficiency and functional group tolerance. For this compound, these reactions provide a robust platform for introducing complex molecular fragments.

Key Cross-Coupling Methodologies:

Reaction NameBond FormedCoupling PartnerTypical Catalyst/Ligand
Suzuki-Miyaura C(sp²) - C(sp²)Boronic Acids/EstersPd(PPh₃)₄, Pd(dppf)Cl₂
Buchwald-Hartwig C(sp²) - NAmines, AmidesPd₂(dba)₃ / Xantphos, RuPhos
Sonogashira C(sp²) - C(sp)Terminal AlkynesPd(PPh₃)₂Cl₂ / CuI

Table 1: Key Palladium-Catalyzed Cross-Coupling Reactions for this compound Functionalization.

Expertise in Practice: The success of a cross-coupling reaction is highly dependent on the careful selection of the catalyst, ligand, base, and solvent. The ligand, in particular, plays a crucial role in stabilizing the palladium catalyst and facilitating the key steps of oxidative addition and reductive elimination. For instance, bulky electron-rich phosphine ligands like Xantphos are often required for the efficient coupling of challenging nitrogen nucleophiles in the Buchwald-Hartwig amination.[14]

Application Protocols: Synthesizing Agrochemical Scaffolds

This section provides detailed, step-by-step protocols for using this compound to synthesize core structures relevant to modern agrochemicals.

Protocol 1: Synthesis of a Fungicidal Isoquinolinyl-Chromenone via Suzuki Coupling

Isoquinoline derivatives have shown significant promise as fungicides, with some exhibiting activity comparable to commercial standards like chlorothalonil.[1][15] This protocol describes the synthesis of a 3-aryl-isoquinoline, a key scaffold for novel fungicides, via a Suzuki-Miyaura coupling reaction.

G cluster_0 Suzuki-Miyaura Coupling Workflow A This compound C Pd Catalyst (e.g., Pd(dppf)Cl₂) Base (e.g., K₂CO₃) Solvent (e.g., Dioxane/H₂O) A->C Reactant 1 B Chromenone Boronic Ester B->C Reactant 2 D Reaction Mixture Heat (e.g., 90 °C) C->D Assembly E Workup & Purification (Extraction, Chromatography) D->E Reaction F Target Fungicide Scaffold: 3-(Chromenon-yl)isoquinoline E->F Isolation

Caption: Suzuki coupling workflow for fungicide synthesis.

Methodology:

  • Reagent Preparation: In a flame-dried Schlenk flask under an inert atmosphere (Argon), combine this compound (1.0 eq), the desired chromenone boronic acid or ester (1.2 eq), and potassium carbonate (K₂CO₃, 3.0 eq).

  • Catalyst Addition: Add the palladium catalyst, such as [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂, 0.05 eq).

    • Rationale: Pd(dppf)Cl₂ is an air-stable catalyst effective for coupling aryl chlorides with boronic acids. The dppf ligand promotes the catalytic cycle.

  • Solvent Addition: Add a degassed solvent mixture of 1,4-dioxane and water (e.g., 4:1 ratio).

    • Rationale: The aqueous base is necessary for the transmetalation step of the Suzuki mechanism. Dioxane provides a high-boiling, aprotic medium that solubilizes the organic reagents.

  • Reaction: Heat the mixture to 90-100 °C and stir vigorously for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.

  • Workup: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash sequentially with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by column chromatography on silica gel to yield the final product.

Protocol 2: Synthesis of an Insecticidal Precursor via Buchwald-Hartwig Amination

Isoxazoline-containing heterocycles are a potent class of modern insecticides.[16][17] This protocol outlines the synthesis of a 3-aminoisoquinoline derivative, a key intermediate that can be further elaborated to form complex insecticidal molecules.

Methodology:

  • Reagent Preparation: To an oven-dried reaction tube, add this compound (1.0 eq), the desired primary or secondary amine (1.5 eq), a strong base such as sodium tert-butoxide (NaOtBu, 1.5 eq), and the palladium pre-catalyst/ligand system (e.g., Pd₂(dba)₃ (0.02 eq) and Xantphos (0.05 eq)).

    • Rationale: NaOtBu is a strong, non-nucleophilic base required for C-N bond formation. The bulky Xantphos ligand facilitates the reductive elimination step, which is often rate-limiting for amination reactions.

  • Solvent Addition: Add anhydrous, degassed toluene or dioxane as the solvent under an inert atmosphere.

  • Reaction: Seal the tube and heat the mixture to 100-110 °C for 16-24 hours. Monitor for the disappearance of the starting material.

  • Workup: Cool the reaction mixture to room temperature. Pass it through a short plug of celite to remove the palladium catalyst, washing with ethyl acetate.

  • Purification: Concentrate the filtrate in vacuo. The resulting crude product can be purified by silica gel chromatography or recrystallization to afford the pure 3-aminoisoquinoline derivative.

Protocol 3: Synthesis of a Herbicidal Precursor via Nucleophilic Aromatic Substitution (SNAr)

Many commercial herbicides feature aryloxy ether linkages. This protocol uses a classic SNAr reaction to synthesize a 3-phenoxyisoquinoline derivative, a scaffold with potential herbicidal activity.

G cluster_1 S_NAr Reaction for Herbicide Precursor Start This compound + Substituted Phenol Reagents Base (e.g., K₂CO₃) Solvent (e.g., DMF) Start->Reagents Combine Reaction Heat (e.g., 120 °C) Reagents->Reaction Initiate Product 3-Phenoxyisoquinoline Derivative Reaction->Product Formation

Caption: SNAr workflow for herbicidal precursor synthesis.

Methodology:

  • Reagent Preparation: In a round-bottom flask, dissolve a substituted phenol (e.g., 4-fluorophenol, 1.5 eq) in a polar aprotic solvent like N,N-Dimethylformamide (DMF).

  • Base Addition: Add a base such as potassium carbonate (K₂CO₃, 2.5 eq) to the solution and stir for 20 minutes at room temperature.

    • Rationale: The base deprotonates the phenol to form the more nucleophilic phenoxide anion, which is necessary for the attack on the electron-deficient isoquinoline ring.

  • Substrate Addition: Add this compound (1.0 eq) to the mixture.

  • Reaction: Heat the reaction mixture to 120 °C and maintain for 6-12 hours, monitoring by TLC.

  • Workup: After cooling, pour the reaction mixture into ice-water. A precipitate will often form. Collect the solid by filtration. Alternatively, if no solid forms, extract the aqueous phase with an organic solvent like ethyl acetate.

  • Purification: Wash the collected solid (or the combined organic extracts) with water and brine. Dry and purify by recrystallization or column chromatography to yield the target ether.

Conclusion and Future Outlook

This compound is a commercially available and highly effective building block for the synthesis of diverse agrochemical candidates. Its well-defined reactivity in both nucleophilic substitution and palladium-catalyzed cross-coupling reactions provides chemists with a reliable and versatile toolkit. The protocols outlined in this note serve as a validated starting point for exploring the vast chemical space around the isoquinoline scaffold. By strategically applying these methodologies, researchers can accelerate the discovery and development of novel fungicides, insecticides, and herbicides to address the ongoing challenges in global crop protection.

References

  • Wang, W., Zhang, S., Wang, J., et al. (2023). Bioactivity-Guided Synthesis Accelerates the Discovery of 3-(Iso)quinolinyl-4-chromenones as Potent Fungicide Candidates. Journal of Agricultural and Food Chemistry. Available at: [Link]

  • Chen, Y., Jin, Y., Wang, L., et al. (2022). Design, synthesis and mechanism study of novel natural-derived isoquinoline derivatives as antifungal agents. Molecular Diversity. Available at: [Link]

  • Lahm, G. P., Barry, J. D., & Smith, R. M. (2014). Insecticidal quinoline and isoquinoline isoxazolines. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]

  • Wang, Y., et al. (2021). Design, Synthesis and Antifungal Activity of Novel Isoquinoline Derivatives. Chemical Journal of Chinese Universities. Available at: [Link]

  • Singh, S., et al. (2024). Greener alternatives for synthesis of isoquinoline and its derivatives: a comparative review of eco-compatible synthetic routes. RSC Sustainability. Available at: [Link]

  • Saxena, R., et al. (2025). Discovery and synthesis of quinoline and other heterocyclic based fungicides and its significance for agrochemicals. American Chemical Society. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of isoquinolines. Organic-chemistry.org. Available at: [Link]

  • Kaur, H., et al. (2024). Greener alternatives for synthesis of isoquinoline and its derivatives: a comparative review of eco-compatible synthetic routes. National Institutes of Health. Available at: [Link]

  • ResearchGate. (2014). Insecticidal quinoline and isoquinoline isoxazolines | Request PDF. ResearchGate. Available at: [Link]

  • MDPI. (2023). Studies of the Synthesis of Fused Isoxazoline/Isoquinolinones and Evaluation of the Antifungal Activity of Isoxazole-like Benzamide and Isoquinolinone Hybrids. MDPI.com. Available at: [Link]

  • Wikipedia. (n.d.). Isoquinoline. Wikipedia. Available at: [Link]

  • Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Isoquinoline. Pharmaguideline.com. Available at: [Link]

  • Proceedings. (2020). Searching for New Biologically Active Compounds Derived from Isoquinoline Alkaloids. MDPI.com. Available at: [Link]

  • Royal Society of Chemistry. (2013). A palladium-catalyzed coupling of 3-chloroquinoxalinones with various nitrogen-containing nucleophiles. Organic & Biomolecular Chemistry. Available at: [Link]

  • PrepChem.com. (n.d.). Synthesis of this compound. PrepChem.com. Available at: [Link]

  • iChemical. (n.d.). This compound, CAS No. 19493-45-9. iChemical.com. Available at: [Link]

  • CABI Digital Library. (2018). Palladium-catalyzed cross-coupling reactions: a powerful tool for the synthesis of agrochemicals. CABI.org. Available at: [Link]

  • National Institutes of Health. (2021). Synthesis of potent antifungal 3,4-dichloroisothiazole-based strobilurins with both direct fungicidal activity and systemic acquired resistance. PubMed. Available at: [Link]

  • PubMed. (2022). Design, Synthesis, and Biological Activity of Novel Fungicides Containing a 1,2,3,4-Tetrahydroquinoline Scaffold and Acting as Laccase Inhibitors. PubMed. Available at: [Link]

  • PubMed. (2000). Correlation analyses for bimolecular nucleophilic substitution reactions of chloroacetanilide herbicides and their structural analogs with environmentally relevant nucleophiles. PubMed. Available at: [Link]

  • SIPCAM OXON. (n.d.). Chlorothalonil - Fungicides. sipcamoxon.com. Available at: [Link]

  • Bayer Crop Science. (n.d.). Delaro 325 SC Fungicide. cropscience.bayer.us. Available at: [Link]

  • Google Patents. (n.d.). CN103687491A - Pesticide made of isoquinoline alkaloids, flavonoids and vegetable and/or essential oils. patents.google.com.
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  • Clemson University. (n.d.). Herbicide List | College of Agriculture, Forestry and Life Sciences. clemson.edu. Available at: [Link]

  • MDPI. (2023). Discovery of a Novel Class of Acylthiourea-Containing Isoxazoline Insecticides against Plutella xylostella. MDPI.com. Available at: [Link]

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  • National Institutes of Health. (2024). Stereoselective Fe-Catalyzed Decoupled Cross-Couplings: Chiral Vinyl Oxazolidinones as Effective Radical Lynchpins for Diastereoselective C(sp2)–C(sp3) Bond Formation. PubMed. Available at: [Link]

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Sources

Application Notes & Protocols: Palladium-Catalyzed Functionalization of 3-Chloroisoquinoline

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

Introduction: The Isoquinoline Scaffold and the Strategic C3 Position

The isoquinoline core is a privileged heterocyclic motif, forming the structural backbone of numerous natural products (e.g., berberine, morphine) and synthetic pharmaceuticals with a wide range of biological activities, including anticancer, antimicrobial, and antihypertensive properties. The ability to selectively functionalize the isoquinoline ring is therefore of paramount importance in medicinal chemistry and drug discovery.

The chlorine atom at the C3 position of 3-chloroisoquinoline serves as a versatile synthetic handle. While less reactive than its bromide or iodide counterparts, the C-Cl bond is sufficiently reactive to participate in a variety of palladium-catalyzed cross-coupling reactions. This allows for the strategic introduction of carbon- and nitrogen-based substituents, providing a powerful platform for generating diverse molecular libraries for structure-activity relationship (SAR) studies. This guide details the principles and practical protocols for several key palladium-catalyzed transformations of this compound.

Suzuki-Miyaura Coupling: Forging C(sp²)-C(sp²) Bonds

The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, enabling the formation of a carbon-carbon bond between an organohalide and an organoboron compound.[1] For this compound, this reaction is the premier method for synthesizing 3-aryl or 3-vinylisoquinolines.

Causality & Experimental Rationale

The success of a Suzuki coupling with a relatively unreactive aryl chloride hinges on maintaining an active Pd(0) catalyst throughout the cycle.

  • Catalyst & Ligand Selection: The oxidative addition of an aryl chloride to a Pd(0) center is often the rate-limiting step.[2] To facilitate this, electron-rich, sterically bulky phosphine ligands are required. Ligands like SPhos, XPhos, or Buchwald's biaryl phosphines are excellent choices. They stabilize the monoligated Pd(0) species, which is highly reactive, and promote both the oxidative addition and the subsequent reductive elimination steps.[3] A pre-formed catalyst like Pd(OAc)₂ is often used, which is reduced in situ to the active Pd(0) species.

  • Base: The base plays a crucial role in the transmetalation step, where the organic group is transferred from boron to palladium.[4] A moderately strong inorganic base like K₂CO₃ or Cs₂CO₃ is typically used in an aqueous/organic solvent mixture. The base activates the boronic acid, forming a more nucleophilic boronate species, which facilitates the transfer.

  • Solvent System: A biphasic solvent system, such as Toluene/Water or Dioxane/Water, is common. This ensures that both the organic-soluble reactants (halide, catalyst) and the inorganic base are available to participate in the reaction.

Catalytic Cycle: Suzuki-Miyaura Coupling

Suzuki_Coupling pd0 Pd(0)L₂ oa_complex Ar-Pd(II)(Cl)L₂ (Oxidative Addition Complex) pd0->oa_complex Ar-Cl (this compound) trans_complex Ar-Pd(II)(R)L₂ oa_complex->trans_complex R-B(OH)₂ + Base (Transmetalation) product Ar-R (3-Substituted Isoquinoline) trans_complex->product Reductive Elimination product->pd0 center

Caption: Generalized catalytic cycle for the Suzuki-Miyaura reaction.

Protocol 1: Suzuki Coupling of this compound with Phenylboronic Acid

This protocol is adapted from established methods for chloro-heteroaromatic compounds.[1][5]

Materials:

  • This compound (1 equiv.)

  • Phenylboronic acid (1.2-1.5 equiv.)

  • Palladium(II) Acetate [Pd(OAc)₂] (2 mol%)

  • SPhos (4 mol%)

  • Potassium Carbonate (K₂CO₃) (2-3 equiv.)

  • Toluene and Deionized Water (e.g., 5:1 v/v)

  • Schlenk flask or sealed reaction vial

  • Inert gas supply (Argon or Nitrogen)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere, add this compound, phenylboronic acid, and K₂CO₃.

  • Evacuate and backfill the flask with inert gas three times.

  • Add anhydrous toluene and deionized water. The mixture will be a suspension.

  • Degas the suspension by bubbling the inert gas through it for 15-20 minutes.

  • In a separate vial, quickly weigh and add Pd(OAc)₂ and SPhos to the reaction flask under a positive flow of inert gas.

  • Seal the flask and heat the reaction mixture to 80-110 °C with vigorous stirring.

  • Monitor the reaction progress using TLC or LC-MS. The reaction is typically complete within 4-12 hours.

  • Upon completion, cool the mixture to room temperature. Dilute with ethyl acetate and water.

  • Separate the organic layer, extract the aqueous phase with ethyl acetate (2x), and combine the organic extracts.

  • Wash the combined organic layer with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude residue by flash column chromatography (e.g., Hexanes/Ethyl Acetate gradient) to yield 3-phenylisoquinoline.

Coupling PartnerCatalyst/LigandBaseSolventTemp (°C)Yield (%)
Phenylboronic acidPd(OAc)₂ / SPhosK₂CO₃Toluene/H₂O100~85-95
4-Methoxyphenylboronic acidPd₂(dba)₃ / XPhosK₃PO₄Dioxane/H₂O110~90-98
Thiophene-3-boronic acidPd(PPh₃)₄Na₂CO₃DME/H₂O90~75-85
Table 1: Representative conditions for Suzuki-Miyaura coupling reactions.

Sonogashira Coupling: Introducing C(sp) Scaffolds

The Sonogashira reaction is a highly efficient method for forming a C(sp²)-C(sp) bond between an aryl halide and a terminal alkyne.[6][7] This reaction is invaluable for introducing alkynyl moieties, which are versatile precursors for further transformations or key components in materials science and pharmaceutical compounds.

Causality & Experimental Rationale

The Sonogashira reaction classically involves a dual-catalyst system.

  • Palladium Catalyst: As with other cross-couplings, a Pd(0) species initiates the cycle via oxidative addition to the this compound. Standard catalysts like PdCl₂(PPh₃)₂ or Pd(PPh₃)₄ are effective.[8]

  • Copper(I) Co-catalyst: The role of the copper(I) salt (typically CuI) is to react with the terminal alkyne to form a copper acetylide intermediate.[6] This species is more reactive and readily undergoes transmetalation with the Pd(II)-aryl complex, accelerating the catalytic cycle. This allows the reaction to proceed under milder conditions (often room temperature) than copper-free variants.

  • Base: An amine base, such as triethylamine (Et₃N) or diisopropylethylamine (DIPEA), is essential. It serves both to deprotonate the terminal alkyne and to act as a solvent.[8]

  • Copper-Free Conditions: For sensitive substrates where copper may cause alkyne homocoupling (Glaser coupling), copper-free protocols have been developed. These typically require a stronger base (e.g., Cs₂CO₃) and more forcing conditions (higher temperatures).

Protocol 2: Copper-Catalyzed Sonogashira Coupling

This protocol is based on established methods for similar substrates.[8][9]

Materials:

  • This compound (1 equiv.)

  • Terminal Alkyne (e.g., Phenylacetylene) (1.2 equiv.)

  • Bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂] (2-3 mol%)

  • Copper(I) Iodide (CuI) (4-6 mol%)

  • Triethylamine (Et₃N) (as solvent and base)

  • Anhydrous, degassed solvent (e.g., THF or DMF, if co-solvent is needed)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere, add this compound, PdCl₂(PPh₃)₂, and CuI.

  • Evacuate and backfill the flask with inert gas three times.

  • Add anhydrous, degassed Et₃N (and co-solvent if used) via syringe.

  • Add the terminal alkyne dropwise via syringe.

  • Stir the reaction mixture at room temperature or heat gently to 50-70 °C. The formation of a precipitate (triethylammonium chloride) is often observed.[9]

  • Monitor the reaction by TLC or LC-MS until the starting material is consumed (typically 2-8 hours).

  • Upon completion, dilute the mixture with ethyl acetate and filter through a pad of Celite® to remove insoluble salts.

  • Wash the filtrate with water and brine, dry over anhydrous MgSO₄, filter, and concentrate.

  • Purify the crude product by flash column chromatography.

Buchwald-Hartwig Amination: Constructing C-N Bonds

The Buchwald-Hartwig amination is the premier palladium-catalyzed method for forming carbon-nitrogen bonds.[10] This reaction enables the coupling of this compound with a vast array of primary and secondary amines, amides, and other nitrogen nucleophiles, providing direct access to 3-aminoisoquinoline derivatives, which are common pharmacophores.[11]

Causality & Experimental Rationale

This reaction requires a carefully selected catalyst system to overcome the challenges of C-N bond formation.

  • Catalyst & Ligand: The key to a successful Buchwald-Hartwig amination is preventing catalyst decomposition and promoting the difficult C-N reductive elimination step.[12] This requires very bulky, electron-rich phosphine ligands (e.g., XPhos, RuPhos) or N-heterocyclic carbene (NHC) ligands. These ligands facilitate the formation of a three-coordinate L-Pd(Ar)(NR₂) intermediate, from which reductive elimination is much faster.[10]

  • Base: A strong, non-nucleophilic base is required to deprotonate the amine, forming the amide that coordinates to the palladium center.[13] Sodium tert-butoxide (NaOt-Bu) is the most common choice. For more sensitive substrates, weaker bases like K₃PO₄ or Cs₂CO₃ can be used, often requiring higher temperatures.

  • Solvent: Anhydrous, aprotic solvents like toluene, dioxane, or THF are used to prevent quenching of the strong base.

Catalytic Cycle: Buchwald-Hartwig Amination

Buchwald_Hartwig pd0 Pd(0)L oa_complex Ar-Pd(II)(Cl)L pd0->oa_complex Ar-Cl amide_formation [Ar-Pd(II)(Cl)(NHR'R'')]L oa_complex->amide_formation + HNR'R'' amide_complex Ar-Pd(II)(NR'R'')L amide_formation->amide_complex - HCl (+ Base) product Ar-NR'R'' (3-Aminoisoquinoline) amide_complex->product Reductive Elimination product->pd0

Caption: Key steps in the Buchwald-Hartwig amination catalytic cycle.

Protocol 3: Amination of this compound with Morpholine

This protocol is a representative procedure based on standard Buchwald-Hartwig conditions.[14][15]

Materials:

  • This compound (1 equiv.)

  • Morpholine (1.5 equiv.)

  • Bis(dibenzylideneacetone)palladium(0) [Pd(dba)₂] (1.5 mol%) or Pd₂(dba)₃ (0.75 mol%)

  • XPhos (3 mol%)

  • Sodium tert-butoxide (NaOt-Bu) (2.0 equiv.)

  • Anhydrous Toluene

  • Glovebox or Schlenk line technique

Procedure:

  • In a glovebox or under a strong flow of inert gas: To a dry Schlenk flask, add Pd(dba)₂, XPhos, and NaOt-Bu.

  • Add anhydrous toluene and stir the mixture at room temperature for 5-10 minutes.

  • Add this compound, followed by morpholine.

  • Seal the flask and heat the reaction mixture to 100-110 °C.

  • Monitor the reaction by LC-MS. The reaction is typically complete in 6-18 hours.

  • Cool the reaction to room temperature and quench carefully by adding water.

  • Dilute with ethyl acetate and separate the layers. Extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate.

  • Purify by flash column chromatography to afford the 3-(morpholino)isoquinoline product.

Other Key Transformations: Heck and Carbonylative Couplings

Heck Reaction

The Heck reaction couples the this compound with an alkene to form a new C-C bond, typically yielding a 3-vinylisoquinoline derivative.[16] The reaction generally requires a Pd(0) catalyst, a base (like K₂CO₃ or Et₃N), and is often performed at higher temperatures in a polar aprotic solvent like DMF or NMP.[17][18] The stereoselectivity of the reaction is a key feature, usually providing the trans-alkene product.[17]

Carbonylative Couplings

Carbonylative couplings introduce a carbonyl group (-CO-) between the isoquinoline C3 position and a nucleophile.[19][20] By reacting this compound under a carbon monoxide (CO) atmosphere with a palladium catalyst, one can synthesize amides (with amines), esters (with alcohols), or ketones (with organometallics). Modern protocols often use CO surrogates like chloroform or molybdenum hexacarbonyl for safer handling.[21]

Experimental Workflow & Logic

The following diagram outlines the logical flow for executing and optimizing a palladium-catalyzed reaction with this compound.

Workflow start Define Target Molecule (e.g., 3-Arylisoquinoline) select_rxn Select Coupling Reaction (e.g., Suzuki, Sonogashira, etc.) start->select_rxn screen_cond Screen Conditions: - Catalyst/Ligand - Base - Solvent - Temperature select_rxn->screen_cond setup Reaction Setup (Inert Atmosphere, Degassing) screen_cond->setup run Execute & Monitor (TLC / LC-MS) setup->run run->screen_cond Incomplete / Low Yield workup Aqueous Workup & Extraction run->workup Reaction Complete purify Purification (Column Chromatography) workup->purify analyze Characterization (NMR, MS) purify->analyze

Caption: General workflow for developing a cross-coupling reaction.

Conclusion

Palladium catalysis provides a robust and versatile toolbox for the functionalization of this compound. By carefully selecting the appropriate reaction type—Suzuki, Sonogashira, Buchwald-Hartwig, or others—and optimizing the catalyst system, researchers can efficiently synthesize a vast array of novel isoquinoline derivatives. The principles and protocols outlined in this guide serve as a validated starting point for drug discovery programs and synthetic chemistry endeavors that rely on this critical heterocyclic scaffold.

References

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  • YouTube. (2020). Lecture for Lesson V.4: Pd-Catalyzed Coupling Reactions (Heck, Suzuki, Stille, and Sonogashira).
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  • Organic Chemistry Portal. (n.d.). Palladium Catalyzed Carbonylative Coupling for Synthesis of Arylketones and Arylesters Using Chloroform as the Carbon Monoxide Source.
  • Royal Society of Chemistry. (2011). Palladium-catalyzed carbonylative coupling reactions between Ar–X and carbon nucleophiles. Chemical Society Reviews.
  • ResearchGate. (n.d.). A Theoretical Study of Pd-Catalyzed C-C Cross-Coupling Reactions.
  • YouTube. (2021). Heck Reaction | Named Reactions | Organic Chemistry Lessons.

Sources

Application Notes and Protocols for the Functionalization of the 3-Position of the Isoquinoline Ring

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction: The Strategic Importance of the 3-Position

The isoquinoline scaffold is a cornerstone in medicinal chemistry, forming the core of numerous natural products and synthetic pharmaceuticals.[1] Its derivatives exhibit a vast range of biological activities, including anticancer, antimicrobial, and CNS-modulating properties.[1][2] Among the various positions on the isoquinoline ring, the C-3 position holds particular strategic value. Functionalization at this site can significantly influence the molecule's steric and electronic properties, often leading to enhanced pharmacological activity and selectivity.[2] For instance, substitutions at the 3-position of isoquinoline analogs have been shown to impart potent anti-cancer activity.[2]

This comprehensive guide provides an in-depth exploration of modern synthetic methodologies for the targeted functionalization of the 3-position of the isoquinoline ring. We will delve into the mechanistic underpinnings of each strategy, offering field-proven insights into experimental choices. This document is designed to be a self-validating system, providing researchers with the detailed protocols necessary to confidently apply these powerful transformations in their own laboratories.

I. Transition Metal-Catalyzed C-H Functionalization: A Paradigm of Efficiency

Direct C-H bond activation has emerged as one of the most powerful and atom-economical strategies for forging new carbon-carbon and carbon-heteroatom bonds, bypassing the need for pre-functionalized starting materials.[3] Several transition metals, including rhodium, palladium, and iridium, have been successfully employed to catalyze the selective functionalization of the isoquinoline C-3 position.

A. Rhodium(III)-Catalyzed C-H Activation/Annulation

Rhodium(III) catalysts, particularly those bearing a Cp* (pentamethylcyclopentadienyl) ligand, are highly effective for C-H activation.[4] These reactions often proceed through a concerted metalation-deprotonation pathway, forming a rhodacycle intermediate that can then react with a variety of coupling partners.

Mechanism & Causality: The choice of a directing group on the isoquinoline nitrogen is crucial for controlling the regioselectivity of the C-H activation. The directing group coordinates to the rhodium center, positioning the catalyst in proximity to the desired C-H bond. The reaction typically involves an oxidative addition of the C-H bond to the Rh(III) center, followed by insertion of a coupling partner (e.g., an alkyne or alkene) and reductive elimination to afford the functionalized product and regenerate the active catalyst.

Experimental Workflow: Rh(III)-Catalyzed Synthesis of 3,4-Disubstituted Isoquinolines

cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up and Purification start Combine aryl aldimine, alkyne, [Cp*Rh(MeCN)3][SbF6]2, and Cu(OAc)2·H2O in a reaction vessel. add_solvent Add 1,2-dichloroethane (DCE) as solvent. start->add_solvent purge Purge the vessel with an inert atmosphere (e.g., Argon). add_solvent->purge heat Heat the reaction mixture to reflux (83 °C). purge->heat monitor Monitor reaction progress by TLC or LC-MS. heat->monitor cool Cool the reaction to room temperature. monitor->cool filter Filter through a pad of Celite. cool->filter concentrate Concentrate the filtrate under reduced pressure. filter->concentrate purify Purify the crude product by flash column chromatography. concentrate->purify end Obtain pure 3,4-disubstituted isoquinoline. purify->end

Caption: Workflow for Rh(III)-catalyzed isoquinoline synthesis.

Detailed Protocol: Rhodium-Catalyzed Oxidative Coupling of Aryl Aldimines and Alkynes [5]

This protocol describes a general procedure for the synthesis of 3,4-disubstituted isoquinolines.

Materials:

  • Aryl aldimine (1.0 equiv)

  • Alkyne (1.2 equiv)

  • [Cp*Rh(MeCN)₃][SbF₆]₂ (2.5 mol%)

  • Cu(OAc)₂·H₂O (2.1 equiv)

  • 1,2-Dichloroethane (DCE), anhydrous

  • Reaction vessel (e.g., Schlenk tube)

  • Inert atmosphere (Argon or Nitrogen)

  • Standard laboratory glassware, heating and stirring apparatus, and purification supplies (Celite, silica gel).

Procedure:

  • To an oven-dried reaction vessel, add the aryl aldimine (1.0 equiv), alkyne (1.2 equiv), [Cp*Rh(MeCN)₃][SbF₆]₂ (0.025 equiv), and Cu(OAc)₂·H₂O (2.1 equiv).

  • Evacuate and backfill the vessel with an inert atmosphere three times.

  • Add anhydrous 1,2-dichloroethane (DCE) via syringe to achieve a suitable concentration (typically 0.1-0.5 M).

  • Heat the reaction mixture to reflux (83 °C) with vigorous stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 16 hours.

  • Upon completion, cool the reaction mixture to room temperature.

  • Filter the mixture through a pad of Celite, washing with dichloromethane or ethyl acetate.

  • Concentrate the filtrate under reduced pressure.

  • Purify the resulting crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate) to afford the desired 3,4-disubstituted isoquinoline.

Entry Aryl Aldimine Alkyne Yield (%) Reference
1N-benzylidenemethylamineDiphenylacetylene95[5]
2N-(4-methoxybenzylidene)methylamine1-Phenyl-1-propyne89[5]
3N-(4-chlorobenzylidene)methylamine4-Octyne92[5]
B. Palladium-Catalyzed α-Arylation of Ketones

Palladium-catalyzed α-arylation of ketones provides a convergent and highly regioselective route to polysubstituted isoquinolines, including those with substitution at the C-3 position.[6] This method is particularly advantageous as it tolerates a wide range of functional groups on both coupling partners.[7]

Mechanism & Causality: The reaction proceeds via the palladium-catalyzed coupling of an enolate with an ortho-functionalized aryl halide. The resulting intermediate, a protected 1,5-dicarbonyl moiety, undergoes cyclization with a source of ammonia to furnish the isoquinoline ring.[8] The choice of phosphine ligand is critical for the success of the α-arylation step, with bulky, electron-rich ligands often providing the best results.

Detailed Protocol: Synthesis of 3-Substituted Isoquinolines via Sequential Pd-Catalyzed α-Arylation and Cyclization [6]

Step 1: Palladium-Catalyzed α-Arylation

Materials:

  • Ketone (1.0 equiv)

  • o-Halobenzaldehyde acetal (e.g., 2-(2-bromophenyl)-1,3-dioxolane) (1.2 equiv)

  • Pd₂(dba)₃ (2.5 mol%)

  • Buchwald-type phosphine ligand (e.g., XPhos) (5.0 mol%)

  • Sodium tert-butoxide (NaOtBu) (1.4 equiv)

  • Toluene, anhydrous

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • In a glovebox or under an inert atmosphere, charge a reaction vessel with Pd₂(dba)₃ (0.025 equiv), the phosphine ligand (0.05 equiv), and NaOtBu (1.4 equiv).

  • Add the ketone (1.0 equiv) and the o-halobenzaldehyde acetal (1.2 equiv).

  • Add anhydrous toluene to the desired concentration.

  • Seal the vessel and heat the mixture at 80-110 °C with stirring until the starting materials are consumed (as monitored by TLC or GC-MS).

  • Cool the reaction to room temperature and quench with saturated aqueous ammonium chloride.

  • Extract the aqueous layer with ethyl acetate, combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • The crude arylated ketone can be purified by column chromatography or used directly in the next step.

Step 2: Cyclization to the Isoquinoline

Materials:

  • Crude arylated ketone from Step 1

  • Ammonium chloride (NH₄Cl)

  • Ethanol/Water mixture (e.g., 3:1)

Procedure:

  • Dissolve the crude arylated ketone in a solution of ammonium chloride (1 M in 3:1 EtOH/H₂O).

  • Heat the mixture to reflux until the cyclization is complete (monitor by TLC or LC-MS).

  • Cool the reaction, and basify with aqueous sodium bicarbonate.

  • Extract with ethyl acetate, dry the combined organic layers, and concentrate.

  • Purify by column chromatography to yield the 3-substituted isoquinoline.

C. Iridium-Catalyzed C-H Borylation

Iridium-catalyzed C-H borylation is a powerful method for introducing a boronate ester group onto the isoquinoline ring, which can then be further functionalized through Suzuki-Miyaura cross-coupling and other transformations.[9] The regioselectivity of this reaction is typically governed by steric factors, making the less hindered positions favorable.[10] However, careful selection of ligands and reaction conditions can influence the selectivity towards the C-3 position.[9]

Mechanism & Causality: The catalytic cycle is believed to involve an Ir(III)-Ir(V) couple.[11] The active iridium catalyst, typically bearing a bipyridine ligand, undergoes oxidative addition into a C-H bond of the isoquinoline. The resulting hydrido-iridium(V) species then undergoes reductive elimination to form the borylated product and an iridium(III) hydride, which reacts with the boron source (e.g., B₂pin₂) to regenerate the active catalyst.[11]

Detailed Protocol: Iridium-Catalyzed C-3 Borylation of Quinoline (Adaptable for Isoquinoline) [9]

Materials:

  • Isoquinoline (1.0 equiv)

  • Bis(pinacolato)diboron (B₂pin₂) (1.5 equiv)

  • [Ir(cod)Cl]₂ (1.5 mol%)

  • 4,4'-Di-tert-butyl-2,2'-bipyridine (dtbpy) (3.0 mol%)

  • Octane, anhydrous

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • In a glovebox, charge a screw-capped vial with [Ir(cod)Cl]₂ (0.015 equiv) and dtbpy (0.03 equiv).

  • Add anhydrous octane and stir for 10 minutes.

  • Add the isoquinoline (1.0 equiv) and B₂pin₂ (1.5 equiv).

  • Seal the vial and heat the mixture at 80 °C for 16 hours.

  • Cool the reaction to room temperature.

  • Filter the mixture through a short plug of silica gel, eluting with ethyl acetate.

  • Concentrate the filtrate under reduced pressure.

  • Purify the residue by column chromatography (silica gel, hexanes/ethyl acetate) to obtain the 3-borylated isoquinoline.

II. Radical-Mediated Approaches: The Minisci Reaction

The Minisci reaction is a classic and powerful method for the direct alkylation and acylation of electron-deficient N-heteroarenes, such as isoquinoline.[12] This reaction proceeds via the addition of a nucleophilic radical to the protonated heteroaromatic ring.

Mechanism & Causality: The reaction is initiated by the generation of a radical from a suitable precursor (e.g., an aldehyde, carboxylic acid, or alkyl halide). This radical then adds to the electron-deficient isoquinolinium ion, which is formed under acidic conditions. The resulting radical cation is then oxidized to the final product. The regioselectivity is governed by the position of highest electron deficiency, which in protonated isoquinoline is typically the C-1 position. However, under specific conditions and with certain radical precursors, functionalization at C-3 can be achieved.

Mechanism of the Minisci Reaction

cluster_initiation Radical Generation cluster_propagation Radical Addition and Oxidation start Radical Precursor (e.g., R-CHO) radical Acyl Radical (R-C•=O) start->radical Oxidation oxidant Oxidant (e.g., (NH4)2S2O8) addition Radical Adduct radical->addition Addition to C-3 isoquinoline Protonated Isoquinoline oxidation Oxidation addition->oxidation product 3-Acylisoquinoline oxidation->product end Final Product product->end

Caption: Generalized mechanism for the Minisci acylation of isoquinoline.

Detailed Protocol: Transition-Metal-Free Acylation of Isoquinoline at C-3 [13][14]

Materials:

  • Isoquinoline (1.0 equiv)

  • Aldehyde (3.0 equiv)

  • Potassium persulfate (K₂S₂O₈) (3.0 equiv)

  • Tetrabutylammonium bromide (TBAB) (0.3 equiv)

  • Dichloromethane (DCM)

  • Water

Procedure:

  • To a round-bottom flask, add isoquinoline (1.0 equiv), the aldehyde (3.0 equiv), K₂S₂O₈ (3.0 equiv), and TBAB (0.3 equiv).

  • Add a 1:1 mixture of DCM and water.

  • Stir the biphasic mixture vigorously at room temperature for 12-24 hours.

  • Monitor the reaction by TLC.

  • Upon completion, separate the layers. Extract the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by column chromatography on silica gel to afford the 3-acylisoquinoline.

Entry Aldehyde Yield (%) Reference
1Benzaldehyde75[14]
24-Methoxybenzaldehyde82[14]
3Heptanal68[14]

III. Photoredox Catalysis: A Mild and Versatile Approach

Visible-light photoredox catalysis has revolutionized organic synthesis by enabling a wide range of transformations under mild conditions.[15] This approach has been successfully applied to the C-H functionalization of heterocycles, including the 3-position of isoquinoline.[13]

Mechanism & Causality: A photocatalyst (e.g., an iridium or ruthenium complex, or an organic dye) absorbs visible light and enters an excited state. This excited-state catalyst can then engage in single-electron transfer (SET) with a substrate to generate a radical intermediate. This radical can then participate in a Minisci-type addition to the isoquinoline ring.[16] The mild reaction conditions and high functional group tolerance are major advantages of this methodology.[17]

Detailed Protocol: Visible-Light-Mediated C-H Hydroxyalkylation of Isoquinoline [17]

Materials:

  • Isoquinoline (1.0 equiv)

  • 4-Acyl-1,4-dihydropyridine (radical precursor) (1.2 equiv)

  • Acetonitrile (CH₃CN), anhydrous

  • Visible light source (e.g., blue LEDs)

  • Reaction vessel (e.g., borosilicate glass vial)

Procedure:

  • In a reaction vial, dissolve the isoquinoline (1.0 equiv) and the 4-acyl-1,4-dihydropyridine (1.2 equiv) in anhydrous acetonitrile.

  • Seal the vial and place it in a photoreactor equipped with a cooling fan.

  • Irradiate the mixture with visible light (e.g., 455 nm) at room temperature for 24-48 hours.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the residue by column chromatography on silica gel to isolate the 3-hydroxyalkylated isoquinoline.

IV. Classical Methodologies: The Reissert Reaction

The Reissert reaction is a long-established method for the functionalization of quinolines and isoquinolines.[18] It involves the reaction of the heterocycle with an acid chloride and a cyanide source to form a Reissert compound, which can then be further manipulated.

Mechanism & Causality: Isoquinoline reacts with an acyl chloride to form an N-acylisoquinolinium salt. Subsequent addition of cyanide at the C-1 position yields the Reissert compound (a 1-acyl-2-cyano-1,2-dihydroisoquinoline). The anion of the Reissert compound can then be alkylated or acylated, and subsequent hydrolysis or other transformations can lead to a variety of 3-substituted isoquinolines.

Detailed Protocol: Formation of an Isoquinoline Reissert Compound [18]

Materials:

  • Isoquinoline (1.0 equiv)

  • Benzoyl chloride (1.1 equiv)

  • Potassium cyanide (KCN) (1.5 equiv)

  • Dichloromethane (DCM)

  • Water

Procedure:

  • Dissolve isoquinoline (1.0 equiv) in DCM.

  • In a separate flask, dissolve KCN (1.5 equiv) in water.

  • Combine the two solutions in a flask and cool the mixture in an ice bath.

  • Add benzoyl chloride (1.1 equiv) dropwise with vigorous stirring.

  • Allow the reaction to warm to room temperature and stir for several hours.

  • Separate the organic layer, wash with water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • The crude Reissert compound can be purified by recrystallization (e.g., from ethanol).

V. Conclusion and Future Outlook

The functionalization of the 3-position of the isoquinoline ring is a vibrant area of research with significant implications for drug discovery and development. The methodologies outlined in this guide, from cutting-edge transition-metal catalysis and photoredox reactions to the classic Reissert reaction, provide a powerful toolkit for accessing a diverse range of 3-substituted isoquinolines. Each method offers distinct advantages in terms of substrate scope, functional group tolerance, and operational simplicity. As a senior application scientist, I encourage researchers to consider the specific goals of their synthetic campaign when selecting a method. The continued development of novel catalytic systems and a deeper understanding of reaction mechanisms will undoubtedly lead to even more efficient and selective methods for the functionalization of this privileged heterocyclic scaffold.

VI. References

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  • Inami, A., et al. (2023). Rhodium-Catalyzed Isoquinoline Synthesis Using Vinyl Selenone as Oxidizing Acetylene Surrogate. Organic Letters. [Link]

  • Liu, Q., et al. (2023). Synthesis of 1-Benzyl Isoquinoline via the Minisci Reaction. University Chemistry. [Link]

  • Wikipedia contributors. (2023). Reissert reaction. Wikipedia, The Free Encyclopedia. [Link]

  • Couture, A., et al. (2008). Reactivity of 3-Ethoxycarbonyl Isoquinolinium Salts Towards Various Nucleophilic Reagents: Applications to the Synthesis of New 1,2-Dihydroisoquinoline-3-carboxylates. Molecules. [Link]

  • Inami, A., et al. (2023). Rhodium-Catalyzed Isoquinoline Synthesis Using Vinyl Selenone as Oxidizing Acetylene Surrogate. Organic Letters. [Link]

  • Kumar, A., et al. (2014). A transition metal-free Minisci reaction: acylation of isoquinolines, quinolines, and quinoxaline. The Journal of Organic Chemistry. [Link]

  • Shaikh, A., et al. (2023). Recent Advances in Isoquinoline Chemistry, Synthetic Strategies, Functionalization, And Applications. International Journal of Pharmaceutical Sciences Review and Research. [Link]

  • Inami, A., et al. (2023). Rhodium-Catalyzed Isoquinoline Synthesis Using Vinyl Selenone as Oxidizing Acetylene Surrogate. Organic Chemistry Portal. [Link]

  • Berry, J. (2022). Iridium-Catalyzed C-H Borylation. University of Illinois Urbana-Champaign Chemistry. [Link]

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  • Prasad, D. J., et al. (2022). Greener alternatives for synthesis of isoquinoline and its derivatives: a comparative review of eco-compatible synthetic routes. ResearchGate. [Link]

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  • Hyster, T. K., & Rovis, T. (2013). Electronic and Steric Tuning of a Prototypical Piano Stool Complex: Rh(III) Catalysis for C-H Functionalization. Accounts of chemical research. [Link]

  • Movassaghi, M., & Hill, M. D. (2006). A Versatile Synthesis of Substituted Isoquinolines. Journal of the American Chemical Society. [Link]

  • Steel, P. G. (2021). Iridium‐Catalysed C−H Borylation of Heteroarenes: Balancing Steric and Electronic Regiocontrol. Angewandte Chemie International Edition. [Link]

  • Wang, C., et al. (2021). Oxidase‐Type C−H/C−H Coupling Using an Isoquinoline‐Derived Organic Photocatalyst. Angewandte Chemie International Edition. [Link]

  • Hull, R. (1968). Reissert compounds. The reaction of some thiocarbonyl chlorides with quinoline, isoquinoline, and pyridine. Journal of the Chemical Society C: Organic. [Link]

  • Mahadeviah, B. P., et al. (2024). Exploring the Pharmacological Potential of Isoquinoline Derivatives: A Comprehensive Review. Semantic Scholar. [Link]

  • Popp, F. D. (n.d.). Application of Reissert Compounds to the Total Synthesis of Isoquinoline Alkaloids and Related Compounds. ElectronicsAndBooks. [Link]

  • D. A. C. O'Brien, et al. (2012). Synthesis of substituted isoquinolines utilizing palladium-catalyzed α-arylation of ketones. Beilstein Journal of Organic Chemistry. [Link]

  • Li, J., et al. (2020). Selective Synthesis of Isoquinolines by Rhodium(III)-Catalyzed C-H/N-H Functionalization with α-Substituted Ketones. ResearchGate. [Link]

  • Douglas, C. J., & MacMillan, D. W. C. (2014). Amine Functionalization via Oxidative Photoredox Catalysis: Methodology Development and Complex Molecule Synthesis. Accounts of chemical research. [Link]

  • Chuang, S.-C., et al. (2013). Synthesis of Isoquinolines via Rh(III)-Catalyzed C–H Activation Using Hydrazone as a New Oxidizing Directing Group. Organic Letters. [Link]

  • Procter, D. J., et al. (2015). Palladium-catalyzed enolate arylation as a key C–C bond-forming reaction for the synthesis of isoquinolines. Organic & Biomolecular Chemistry. [Link]

  • Procter, D. J., et al. (2015). Palladium-catalyzed enolate arylation as a key C-C bond-forming reaction for the synthesis of isoquinolines. The Francis Crick Institute. [Link]

  • University of Glasgow. (n.d.). Isoquinoline. [Link]

  • Tajuddin, H., et al. (2012). Iridium-catalyzed C–H borylation of quinolines and unsymmetrical 1,2-disubstituted benzenes: insights into steric and electronic effects on selectivity. Chemical Science. [Link]

  • Wang, D.-H., & Wasa, M. (2019). Synthesis of Isoquinolinones via Regioselective Palladium-Catalyzed C–H Activation/Annulation. Sci-Hub. [Link]

  • Goti, G., et al. (2019). Photochemical C−H Hydroxyalkylation of Quinolines and Isoquinolines. Angewandte Chemie International Edition. [Link]

  • Wang, D.-H., & Wasa, M. (2019). Synthesis of isoquinolinone via palladium-catalyzed C–H activation... ResearchGate. [Link]

  • Mikelis Zakis, J., et al. (2024). High-throughput enabled iridium-catalyzed C-H borylation platform for late-stage functionalization. ChemRxiv. [Link]

  • Tajuddin, H., et al. (2012). Iridium-catalyzed C-H borylation of quinolines and unsymmetrical 1,2-disubstituted benzenes: Insights into steric and electronic effects on selectivity. ResearchGate. [Link]

  • Wang, D.-H., & Wasa, M. (2019). Synthesis of Isoquinolinones via Regioselective Palladium-Catalyzed C–H Activation/Annulation. MDPI. [Link]

  • Romero, N. A., & Nicewicz, D. A. (2016). Visible Light Photoredox Catalysis. Chemical reviews. [Link]

  • Douglas, J. J., et al. (2015). Visible Light-Mediated Decarboxylative Alkylation of Pharmaceutically-Relevant Heterocycles. Organic letters. [Link]

  • Twilton, J., et al. (2017). The merger of photoredox and organocatalysis. Nature Reviews Chemistry. [Link]

  • Minisci Reaction. (n.d.). Organic Chemistry. [Link]

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  • Procter, D. J., et al. (2021). Recent advances in the dearomative functionalisation of heteroarenes. Chemical Society Reviews. [Link]

  • Procter, D. J., et al. (2020). Synthesis of P-nitrobenzyl isoquinoline reissert compounds. ResearchGate. [Link]

  • Duncton, M. A. J. (2011). Minisci reactions: Versatile CH-functionalizations for medicinal chemists. MedChemComm. [Link]

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Introduction: Synthesizing the Alkynylisoquinoline Scaffold

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to the Sonogashira Coupling with 3-Chloroisoquinoline: Protocols and Mechanistic Insights

The Sonogashira cross-coupling reaction stands as a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between sp²-hybridized aryl or vinyl halides and sp-hybridized terminal alkynes.[1][2][3] This palladium- and copper-catalyzed transformation is renowned for its operational simplicity and mild reaction conditions, making it indispensable in the synthesis of complex molecules, including pharmaceuticals, natural products, and advanced organic materials.[1][2][4][5]

Alkynyl-substituted isoquinolines are privileged structural motifs in medicinal chemistry, serving as key intermediates and core components of biologically active compounds. The direct installation of an alkyne at the C-3 position of the isoquinoline nucleus via Sonogashira coupling provides a powerful and convergent route to these valuable scaffolds.

However, the use of aryl chlorides, such as this compound, presents a significant challenge. The inherent strength of the C-Cl bond compared to its bromide and iodide counterparts renders oxidative addition to the palladium(0) center—the crucial first step of the catalytic cycle—kinetically demanding.[1][5][6] Consequently, successful coupling of this compound requires carefully optimized conditions, including highly active catalyst systems and potentially elevated temperatures. This guide provides a detailed exploration of the reaction mechanism, key experimental considerations, and field-proven protocols for researchers engaged in the synthesis of 3-alkynylisoquinoline derivatives.

The Catalytic Engine: Understanding the Sonogashira Mechanism

The Sonogashira reaction operates through two interconnected catalytic cycles: a primary palladium cycle and a co-catalytic copper cycle.[1][7] Understanding these pathways is critical for rational troubleshooting and optimization.

1. The Palladium Cycle: The Core Transformation The palladium cycle is where the C-C bond formation occurs. It begins with a catalytically active 14-electron Pd(0) species, which undergoes:

  • Oxidative Addition: The Pd(0) catalyst inserts into the carbon-chlorine bond of this compound, forming a square planar Pd(II) intermediate.[1][7] This is typically the rate-limiting step for aryl chlorides.

  • Transmetalation: A copper acetylide species, generated in the copper cycle, transfers its acetylide group to the Pd(II) center, displacing the chloride ligand.[1][4][7]

  • Reductive Elimination: The desired 3-alkynylisoquinoline product is expelled from the palladium coordination sphere, regenerating the active Pd(0) catalyst to continue the cycle.[1][6][7]

2. The Copper Cycle: Activating the Alkyne The role of the copper(I) co-catalyst is to activate the terminal alkyne:

  • In the presence of a base (typically an amine), the terminal alkyne coordinates to the Cu(I) salt. This increases the acidity of the terminal proton, facilitating its removal by the base to form a highly nucleophilic copper acetylide intermediate.[1][7] This species is then primed for the transmetalation step with the palladium center.

A significant drawback of the copper co-catalyst is its tendency to promote the oxidative homocoupling of the alkyne (Glaser coupling), leading to undesired diene byproducts. This has spurred the development of copper-free protocols.

Mechanistic Pathways Visualized

Sonogashira_Mechanism cluster_Pd Palladium Cycle cluster_Cu Copper Cycle (Catalyzed) cluster_CuFree Copper-Free Activation Pd0 Pd(0)L₂ PdII_Aryl Ar-Pd(II)L₂(Cl) Pd0->PdII_Aryl Oxidative Addition PdII_Alkyne Ar-Pd(II)L₂(C≡CR) PdII_Aryl->PdII_Alkyne Transmetalation Pd_Pi_Complex [Ar-Pd(II)-Alkyne] Complex PdII_Aryl->Pd_Pi_Complex Coordination PdII_Alkyne->Pd0 Reductive Elimination Product Product (Ar-C≡CR) PdII_Alkyne->Product ArCl This compound ArCl->PdII_Aryl CuX Cu(I) Cu_Acetylide Cu(I)-C≡CR CuX->Cu_Acetylide Base, Alkyne Cu_Acetylide->PdII_Aryl To Transmetalation Alkyne Terminal Alkyne (H-C≡CR) Alkyne->Cu_Acetylide Alkyne_CF Terminal Alkyne (H-C≡CR) Alkyne_CF->Pd_Pi_Complex Pd_Pi_Complex->PdII_Alkyne Base-mediated Deprotonation caption Fig 1. Catalytic Cycles in Sonogashira Coupling.

Caption: Fig 1. Catalytic Cycles in Sonogashira Coupling.

Protocol Strategy: Overcoming the Challenge of an Aryl Chloride

The reduced reactivity of this compound necessitates specific strategic choices in catalyst, ligand, and reaction conditions.

  • Catalyst & Ligand Selection: Standard catalysts like Pd(PPh₃)₄ may be insufficient. More robust systems employing electron-rich and sterically bulky phosphine ligands (e.g., XPhos, SPhos, P(t-Bu)₃) or N-heterocyclic carbenes (NHCs) are often required.[1][7][8] These ligands promote the challenging oxidative addition step and stabilize the active Pd(0) species.

  • Base and Solvent: An appropriate base is crucial for alkyne deprotonation. While amine bases like triethylamine (Et₃N) or diisopropylethylamine (DIPEA) are common in copper-catalyzed systems, stronger inorganic bases such as cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) are often preferred in more demanding copper-free protocols. Anhydrous, degassed polar aprotic solvents like DMF, THF, or dioxane are standard.

  • Temperature Control: Unlike couplings with aryl iodides or bromides which can often proceed at room temperature, reactions involving aryl chlorides typically require heating, sometimes to temperatures exceeding 100 °C.[9] Microwave irradiation offers a powerful alternative for accelerating these reactions, often leading to higher yields and significantly reduced reaction times.[10][11]

Experimental Protocols

The following protocols provide validated starting points for the Sonogashira coupling of this compound. All manipulations should be performed using standard Schlenk line techniques under an inert atmosphere (Argon or Nitrogen).

Protocol 1: Classic Copper-Catalyzed Sonogashira Coupling

This method is a robust, traditional approach suitable for a wide range of terminal alkynes.

Materials:

  • This compound (1.0 equiv)

  • Terminal Alkyne (1.2 equiv)

  • Bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂] (3 mol%)

  • Copper(I) iodide [CuI] (6 mol%)

  • Triethylamine (Et₃N) or Diisopropylethylamine (DIPEA) (3.0 equiv)

  • Anhydrous, degassed Tetrahydrofuran (THF) or N,N-Dimethylformamide (DMF) (to achieve ~0.1 M concentration)

Step-by-Step Procedure:

  • To a dry Schlenk flask equipped with a magnetic stir bar, add this compound, PdCl₂(PPh₃)₂ (0.03 equiv), and CuI (0.06 equiv).

  • Evacuate and backfill the flask with an inert gas (repeat 3 times).

  • Add the anhydrous, degassed solvent via syringe, followed by the amine base.

  • Add the terminal alkyne dropwise via syringe.

  • Heat the reaction mixture to 60-80 °C and stir.

  • Monitor the reaction progress by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the mixture to room temperature and dilute with ethyl acetate.

  • Filter the mixture through a pad of Celite® to remove catalyst residues and salts, washing the pad with additional ethyl acetate.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude residue by flash column chromatography on silica gel to yield the desired 3-alkynylisoquinoline.

Protocol 2: High-Efficiency Copper-Free Sonogashira Coupling

This protocol is designed to minimize alkyne homocoupling and is particularly effective for less reactive or sensitive substrates.

Materials:

  • This compound (1.0 equiv)

  • Terminal Alkyne (1.5 equiv)

  • Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (2 mol%)

  • XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl) (8 mol%)

  • Cesium Carbonate (Cs₂CO₃) (2.0 equiv)

  • Anhydrous, degassed 1,4-Dioxane or Toluene (to achieve ~0.1 M concentration)

Step-by-Step Procedure:

  • In a glovebox or under a strong flow of inert gas, add Pd₂(dba)₃ (0.02 equiv) and XPhos (0.08 equiv) to a dry Schlenk flask.

  • Add the anhydrous, degassed solvent and stir for 15 minutes at room temperature to allow for catalyst pre-formation.

  • Add this compound and cesium carbonate to the flask.

  • Finally, add the terminal alkyne via syringe.

  • Heat the reaction mixture to 100-120 °C and stir vigorously.

  • Monitor the reaction by TLC or LC-MS.

  • Once the starting material is consumed, cool the reaction to room temperature.

  • Add water and extract the product with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate in vacuo.

  • Purify the residue by flash column chromatography.

Comparative Protocol Parameters
ParameterProtocol 1: Copper-CatalyzedProtocol 2: Copper-Free
Palladium Source PdCl₂(PPh₃)₂Pd₂(dba)₃
Ligand PPh₃ (in catalyst)XPhos
Co-Catalyst Copper(I) IodideNone
Base Et₃N or DIPEA (Amine)Cs₂CO₃ (Inorganic)
Typical Temperature 60 - 80 °C100 - 120 °C
Key Advantage Widely applicable, common reagentsAvoids alkyne homocoupling
Potential Issue Glaser homocoupling byproductRequires more specialized ligands

General Experimental Workflow

Experimental_Workflow start Start setup Reaction Setup (Dry Glassware, Inert Atmosphere) start->setup reagents Add Reagents (Solvent, Base, Catalyst, Substrates) setup->reagents reaction Reaction (Heating & Stirring) reagents->reaction monitoring Monitor Progress (TLC / LC-MS) reaction->monitoring monitoring->reaction Incomplete workup Aqueous Workup & Extraction monitoring->workup Complete purification Purification (Column Chromatography) workup->purification analysis Characterization (NMR, MS) purification->analysis end End analysis->end

Caption: Fig 2. General workflow for Sonogashira coupling.

Troubleshooting & Optimization

  • Low or No Conversion: If the reaction stalls, this often points to insufficient catalyst activity for the C-Cl bond activation.

    • Solution: Increase the reaction temperature in 10 °C increments. If using Protocol 1, consider switching to the more active Pd/XPhos system from Protocol 2. Ensure all reagents and solvents are strictly anhydrous and the system is free of oxygen.

  • Formation of Diene Byproduct: The presence of a homocoupled alkyne is a clear indicator of undesired Glaser coupling.

    • Solution: Immediately switch to a copper-free protocol (Protocol 2). If trace copper is suspected as a contaminant, adding a copper chelator may help.

  • Decomposition of Starting Material or Product: High temperatures can sometimes lead to degradation.

    • Solution: Attempt the reaction at a lower temperature for a longer duration. Alternatively, consider a microwave-assisted protocol, which often provides the necessary activation energy over a much shorter period, minimizing thermal decomposition.

References

  • Organic Chemistry Portal. Sonogashira Coupling. Available from: [Link]

  • Chemistry LibreTexts. Sonogashira Coupling. (2024). Available from: [Link]

  • Wikipedia. Sonogashira reaction. Available from: [Link]

  • Bhadra, S., & Al-Zoubi, R. M. (2015). Copper-Free Sonogashira Coupling Reaction with PdCl2 in Water under Aerobic Conditions. The Journal of Organic Chemistry. Available from: [Link]

  • Shaheen, S., et al. (2021). Copper-free Sonogashira cross-coupling reactions: an overview. RSC Advances. Available from: [Link]

  • Shaheen, S., et al. (2021). Copper-free Sonogashira cross-coupling reactions: an overview. PMC - NIH. Available from: [Link]

  • Littke, A. F., & Fu, G. C. (2002). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. Angewandte Chemie International Edition. Available from: [Link]

  • Ezugwu, J. A., et al. (2017). Palladium-Catalyzed Sonogashira Synthesis of Alkynyl Derivatives of Quinoline-5, 8-Dione. Journal of Applicable Chemistry. Available from: [Link]

  • SchMied, F. R., et al. (2017). Synthesis and optical properties of bis- and tris-alkynyl-2-trifluoromethylquinolines. Beilstein Journal of Organic Chemistry. Available from: [Link]

  • Torborg, C., et al. (2009). Improved Palladium-Catalyzed Sonogashira Coupling Reactions of Aryl Chlorides. Chemistry – A European Journal. Available from: [Link]

  • Ezugwu, J. A., et al. (2017). Palladium-Catalyzed Sonogashira Synthesis of Alkynyl Derivatives of Quinoline-5, 8-Dione. ResearchGate. Available from: [Link]

  • Huang, H., et al. (2008). Rapid and efficient Pd-catalyzed Sonogashira coupling of aryl chlorides. The Journal of Organic Chemistry. Available from: [Link]

  • The Organic Chemistry Tutor. (2020). Sonogashira Coupling. YouTube. Available from: [Link]

  • Sromek, A. W., et al. (2023). Copper-Free Sonogashira Cross-Coupling of Aryl Chlorides with (Hetero)arylacetylenes in the Presence of Ppm Molar Loadings of [{Pd(OH)Cl(NHC)} 2 ] Complexes. Preprints.org. Available from: [Link]

  • Chen, J., et al. (2019). Synthesis of C4-alkynylisoxazoles via a Pd-catalyzed Sonogashira cross-coupling reaction. RSC Advances. Available from: [Link]

  • Organic-Synthesis.com. Sonogashira Coupling. Available from: [Link]

  • Chinchilla, R., & Nájera, C. (2011). Recent advances in Sonogashira reactions. Chemical Society Reviews. Available from: [Link]

Sources

Synthesis of 3-Aminoisoquinoline from 3-Chloroisoquinoline: An Application and Protocol Guide

Author: BenchChem Technical Support Team. Date: January 2026

This comprehensive guide is intended for researchers, scientists, and professionals in drug development engaged in the synthesis of nitrogen-containing heterocyclic compounds. 3-Aminoisoquinoline is a critical pharmacophore found in a variety of biologically active molecules, making its efficient synthesis a key focus in medicinal chemistry. This document provides a detailed exploration of the synthetic routes from 3-chloroisoquinoline to 3-aminoisoquinoline, offering both theoretical insights and practical, step-by-step protocols.

Introduction: The Significance of the 3-Aminoisoquinoline Scaffold

The isoquinoline core is a prominent structural motif in numerous natural products and synthetic compounds exhibiting a wide range of biological activities, including anticancer and central nervous system depressing properties. The introduction of an amino group at the 3-position significantly influences the molecule's electronic properties and provides a crucial handle for further functionalization, enabling the exploration of vast chemical space in drug discovery programs. The conversion of the readily available this compound to 3-aminoisoquinoline is a fundamental transformation, and the selection of the appropriate synthetic methodology is paramount for achieving high yields and purity.

This guide will explore three primary synthetic strategies for this conversion:

  • Palladium-Catalyzed Buchwald-Hartwig Amination: A modern, versatile, and highly efficient method for C-N bond formation.

  • Classical Nucleophilic Aromatic Substitution (SNAr): A traditional approach that can be effective under specific reaction conditions.

  • Reaction with Sodium Amide in Liquid Ammonia: A powerful, classical method for amination, particularly useful for less reactive aryl halides.

Each section will delve into the mechanistic underpinnings of the reaction, provide detailed experimental protocols, and discuss the advantages and limitations of the approach.

Method 1: Palladium-Catalyzed Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a Nobel Prize-winning cross-coupling reaction that has revolutionized the synthesis of arylamines.[1] It employs a palladium catalyst with specialized phosphine ligands to facilitate the coupling of an aryl halide with an amine.[2] For the synthesis of 3-aminoisoquinoline, an ammonia surrogate or an ammonia source is used.

Mechanistic Rationale

The catalytic cycle of the Buchwald-Hartwig amination is a well-studied process.[1] It initiates with the oxidative addition of the aryl halide (this compound) to a Pd(0) complex. Subsequent coordination of the amine and deprotonation by a base forms a palladium-amido complex. The final, crucial step is the reductive elimination of the desired 3-aminoisoquinoline, which regenerates the Pd(0) catalyst. The choice of ligand is critical to promote both the oxidative addition and the reductive elimination steps while preventing side reactions. Bulky, electron-rich phosphine ligands are often employed to enhance catalyst activity.[3]

Diagram 1: Catalytic Cycle of Buchwald-Hartwig Amination

Buchwald_Hartwig_Amination A Pd(0)L2 B Oxidative Addition A->B C Ar-Pd(II)(Cl)L2 (Ar = 3-isoquinolyl) B->C D Ligand Exchange + NH3 C->D E [Ar-Pd(II)(NH3)L2]+Cl- D->E F Deprotonation (Base) E->F G Ar-Pd(II)(NH2)L2 F->G G->A Regeneration H Reductive Elimination G->H I Ar-NH2 (3-Aminoisoquinoline) H->I

A simplified catalytic cycle for the Buchwald-Hartwig amination.

Experimental Protocol: Buchwald-Hartwig Amination

This protocol is adapted from general procedures for the amination of heteroaryl chlorides.[4][5] Optimization of the ligand, base, and solvent may be necessary for this specific substrate.

Materials and Reagents:

Reagent/MaterialMolar Mass ( g/mol )QuantityMoles (mmol)Notes
This compound163.611.0 g6.11Starting material
Pd₂(dba)₃915.7256 mg0.061 (1 mol%)Palladium precursor
Xantphos578.68106 mg0.183 (3 mol%)Ligand
Sodium tert-butoxide (NaOtBu)96.10881 mg9.17Base
Dioxane-20 mL-Anhydrous
Ammonia (0.5 M in Dioxane)17.0324.4 mL12.22Amine source

Procedure:

  • Reaction Setup: To a flame-dried Schlenk tube, add this compound (1.0 g, 6.11 mmol), Pd₂(dba)₃ (56 mg, 0.061 mmol), Xantphos (106 mg, 0.183 mmol), and sodium tert-butoxide (881 mg, 9.17 mmol).

  • Inert Atmosphere: Evacuate and backfill the Schlenk tube with argon or nitrogen three times.

  • Solvent and Reagent Addition: Add anhydrous dioxane (20 mL) and the ammonia solution (0.5 M in dioxane, 24.4 mL, 12.22 mmol) via syringe.

  • Reaction Conditions: Seal the Schlenk tube and heat the reaction mixture to 100 °C with vigorous stirring.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 12-24 hours.

  • Work-up: After completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate (50 mL) and filter through a pad of Celite.

  • Extraction: Wash the filtrate with water (2 x 30 mL) and brine (30 mL). Dry the organic layer over anhydrous sodium sulfate.

  • Purification: Concentrate the organic phase under reduced pressure. Purify the crude product by column chromatography on silica gel (eluent: ethyl acetate/hexanes gradient) to afford 3-aminoisoquinoline.

Expected Outcome: A yellow solid.[6]

Method 2: Nucleophilic Aromatic Substitution (SNAr)

Nucleophilic aromatic substitution is a fundamental reaction in which a nucleophile displaces a leaving group on an aromatic ring.[7] For this reaction to proceed, the aromatic ring must be electron-deficient, which is often achieved by the presence of electron-withdrawing groups. The nitrogen atom in the isoquinoline ring system exerts an electron-withdrawing effect, potentially activating the 3-position towards nucleophilic attack.

Mechanistic Rationale

The SNAr reaction typically proceeds via an addition-elimination mechanism.[8] The nucleophile (ammonia) attacks the carbon atom bearing the leaving group (chloride), forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The aromaticity of the ring is temporarily disrupted in this step. In the subsequent elimination step, the leaving group departs, and the aromaticity of the ring is restored. This reaction often requires forcing conditions, such as high temperature and pressure, to overcome the activation energy barrier.[7]

Diagram 2: SNAr Reaction Workflow

SNAr_Workflow Start This compound + Ammonia Reactor High-Pressure Reactor Start->Reactor Reaction Heating (e.g., 200-250 °C) Reactor->Reaction Workup Cooling & Depressurization Reaction->Workup Purification Extraction & Chromatography Workup->Purification Product 3-Aminoisoquinoline Purification->Product

A general workflow for the high-pressure SNAr reaction.

Experimental Protocol: High-Pressure Nucleophilic Aromatic Substitution

This protocol is based on general procedures for SNAr reactions with ammonia, which often necessitate the use of a high-pressure reactor.[9]

Materials and Reagents:

Reagent/MaterialMolar Mass ( g/mol )QuantityMoles (mmol)Notes
This compound163.611.0 g6.11Starting material
Aqueous Ammonia (28-30%)-20 mL-Large excess
1,4-Dioxane or NMP-10 mL-Co-solvent

Procedure:

  • Reactor Charging: In the liner of a high-pressure autoclave, place this compound (1.0 g, 6.11 mmol), aqueous ammonia (20 mL), and the co-solvent (10 mL).

  • Sealing and Purging: Seal the autoclave and purge with nitrogen several times to remove oxygen.

  • Reaction Conditions: Heat the reactor to 200-250 °C. The internal pressure will increase significantly. Stir the reaction mixture at this temperature for 12-24 hours.

  • Cooling and Depressurization: After the reaction is complete, cool the reactor to room temperature. CAUTION: The reactor is under high pressure. Vent the excess pressure safely in a well-ventilated fume hood.

  • Work-up: Open the reactor and transfer the contents to a separatory funnel.

  • Extraction: Extract the aqueous mixture with ethyl acetate or dichloromethane (3 x 50 mL).

  • Drying and Concentration: Combine the organic extracts, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel (eluent: ethyl acetate/hexanes gradient).

Method 3: Reaction with Sodium Amide in Liquid Ammonia

The use of sodium amide (NaNH₂) in liquid ammonia is a classic and potent method for the amination of aryl halides.[10] Sodium amide is a very strong base and a good nucleophile, capable of reacting with even unactivated aryl halides.

Mechanistic Considerations

The reaction of 3-haloisoquinolines with alkali amides in liquid ammonia can proceed through different mechanisms. One possibility is a direct nucleophilic substitution (SNAr). Another plausible pathway, especially for aryl halides that are not highly activated, is the elimination-addition (benzyne) mechanism. However, for 3-bromoisoquinoline, it has been shown that the reaction with potassium amide in liquid ammonia proceeds via an SN(ANRORC) mechanism (Addition of Nucleophile, Ring Opening, and Ring Closure) for a significant portion of the product, alongside a probable addition-elimination mechanism.[10] Given the similarity, a complex mechanism may also be at play with this compound and sodium amide.

Safety Precautions

Working with sodium amide and liquid ammonia requires stringent safety measures.[11][12][13]

  • Sodium Amide: It is highly reactive with water and can be pyrophoric. It can also form explosive peroxides upon storage. Handle in an inert atmosphere (glove box or Schlenk line).[11][12]

  • Liquid Ammonia: It is a corrosive and toxic gas at room temperature. The reaction must be carried out in a well-ventilated fume hood with a dry ice/acetone condenser to maintain the liquid state at atmospheric pressure (-33 °C).[14]

  • Personal Protective Equipment (PPE): Always wear safety goggles, a face shield, cryogenic gloves when handling liquid ammonia, and a flame-retardant lab coat.[13]

Experimental Protocol: Amination with Sodium Amide

This protocol is based on general procedures for reactions in liquid ammonia.[12]

Materials and Reagents:

Reagent/MaterialMolar Mass ( g/mol )QuantityMoles (mmol)Notes
This compound163.611.0 g6.11Starting material
Sodium metal22.99155 mg6.72For in situ NaNH₂ formation
Iron(III) nitrate nonahydrate404.00~5 mg-Catalyst
Liquid Ammonia17.03~50 mL-Solvent and reagent
Ammonium chloride53.49~500 mg-For quenching

Procedure:

  • Apparatus Setup: Assemble a three-necked round-bottom flask equipped with a dry ice/acetone condenser, a gas inlet, and a stopper. Flame-dry the entire apparatus under vacuum and cool under an inert atmosphere (argon or nitrogen).

  • Condensing Ammonia: Cool the flask to -78 °C (dry ice/acetone bath) and condense ammonia gas into the flask to approximately 50 mL.

  • Preparation of Sodium Amide (in situ): Add a catalytic amount of iron(III) nitrate nonahydrate. Then, add small pieces of sodium metal (155 mg, 6.72 mmol) to the vigorously stirred liquid ammonia. The initial deep blue color of the solvated electrons will disappear as the sodium is converted to sodium amide, resulting in a gray suspension.

  • Addition of Substrate: Dissolve this compound (1.0 g, 6.11 mmol) in a minimal amount of anhydrous THF or ether (~5 mL) and add it dropwise to the sodium amide suspension.

  • Reaction: Stir the reaction mixture at -33 °C (the boiling point of ammonia) for 4-6 hours.

  • Quenching: Carefully quench the reaction by the slow addition of solid ammonium chloride until the gray color disappears.

  • Ammonia Evaporation: Remove the cold bath and allow the ammonia to evaporate overnight in the fume hood.

  • Work-up: To the remaining residue, add water (50 mL) and extract with chloroform or ethyl acetate (3 x 50 mL).

  • Drying and Purification: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.

Characterization of 3-Aminoisoquinoline

The synthesized 3-aminoisoquinoline should be characterized to confirm its identity and purity.

Table of Physicochemical and Spectroscopic Data:

PropertyValueReference
Appearance Yellow solid[6]
Melting Point 174-178 °C[6]
Molecular Formula C₉H₈N₂[6]
Molecular Weight 144.17 g/mol [6]
¹H NMR (DMSO-d₆, δ ppm) ~9.0 (s, 1H, H1), 8.0-7.2 (m, 5H, Ar-H), ~5.9 (br s, 2H, NH₂)Predicted
¹³C NMR (DMSO-d₆, δ ppm) ~155 (C3), ~148 (C1), and other aromatic signalsPredicted
IR (KBr, cm⁻¹) ~3400-3200 (N-H stretch), ~1620 (N-H bend), ~1580, 1490 (C=C, C=N stretch)Predicted
Mass Spec (EI, m/z) 144 (M⁺)[6]

Conclusion and Method Selection

The synthesis of 3-aminoisoquinoline from this compound can be successfully achieved through several synthetic routes.

  • The Buchwald-Hartwig amination represents the most modern and often most reliable method, offering mild reaction conditions and high functional group tolerance, though it requires a more expensive palladium catalyst and specialized ligands.

  • Nucleophilic aromatic substitution is a more classical and cost-effective approach, but it typically requires harsh conditions of high temperature and pressure, which may not be suitable for sensitive substrates and requires specialized equipment.

  • The reaction with sodium amide in liquid ammonia is a powerful alternative for less reactive halides. While effective, it demands specialized handling of hazardous materials and cryogenic conditions.

The choice of method will depend on the specific requirements of the synthesis, including scale, available equipment, cost considerations, and the desired level of safety and operational simplicity. For laboratory-scale synthesis with a focus on yield and reliability, the Buchwald-Hartwig amination is often the preferred method. For larger-scale industrial applications where cost is a major factor, optimization of the SNAr conditions might be more economical.

References

  • Synthesis of 3-chloro-5-amino-isoquinoline. PrepChem.com. [Online] [Link]

  • Sodium Amide | Office of Environmental Health and Safety. Princeton EHS. [Online] [Link]

  • Western Carolina University Standard Operating Procedure for the use of Sodium amide. [Online] [Link]

  • 3-Aminoquinoline. PubChem. [Online] [Link]

  • Buchwald–Hartwig amination. Wikipedia. [Online] [Link]

  • Isoquinoline Synthesis via Rhodium-Catalyzed Oxidative Cross-Coupling/Cyclization of Aryl Aldimines and Alkynes. Journal of the American Chemical Society. [Online] [Link]

  • Buchwald–Hartwig Amination with Aqueous Ammonia. Synthesis Spotlight. [Online] [Link]

  • Nucleophilic Aromatic Substitution of Heterocycles Using a High-Temperature and High-Pressure Flow Reactor. ResearchGate. [Online] [Link]

  • Palladium-Catalyzed Amination of Dichloroquinolines with Adamantane-Containing Amines. PMC. [Online] [Link]

  • Palladium Catalyzed Amination of Aryl Chlorides. Wiley Analytical Science. [Online] [Link]

  • Synthesis and Investigation of Tricyclic Isoquinoline Derivatives as Antibacterial Agents. MDPI. [Online] [Link]

  • Development of a Practical Buchwald-Hartwig Amine Arylation Protocol using a Conveniently Prepared (NHC)Pd(R-allyl)Cl Catalyst. [Online] [Link]

  • Synthesis of this compound. PrepChem.com. [Online] [Link]

  • 4 - Nucleophilic Aromatic Substitution. Scribd. [Online] [Link]

  • Nucleophilic Aromatic Substitution: Introduction and Mechanism. Master Organic Chemistry. [Online] [Link]

  • Palladium-Catalyzed Amination of Aryl Halides with Aqueous Ammonia and Hydroxide Base Enabled by Ligand Development. Organic Chemistry Portal. [Online] [Link]

  • Palladium-catalyzed amination of dichloroquinolines with adamantane-containing amines. [Online] [Link]

  • Reactions of 1‐ and 3‐bromoisoquinoline with potassium amide in liquid ammonia. Nucleophilic substitution of 3‐bromoisoquinoline by the ANRORC mechanism. ResearchGate. [Online] [Link]

  • The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds! YouTube. [Online] [Link]

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Troubleshooting & Optimization

Technical Support Center: Optimizing Suzuki Coupling Yields with 3-Chloroisoquinoline

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for optimizing Suzuki-Miyaura cross-coupling reactions involving 3-chloroisoquinoline. This guide is designed for researchers, scientists, and professionals in drug development who are looking to enhance the efficiency and yield of their coupling reactions with this specific, and often challenging, substrate. As a senior application scientist, my goal is to provide you with not just protocols, but the underlying scientific reasoning to empower your experimental design and troubleshooting.

Introduction: The Challenge of this compound

The Suzuki-Miyaura coupling is a powerful and versatile tool for the formation of C-C bonds. However, the use of heteroaryl chlorides, such as this compound, can present significant challenges. The C-Cl bond is stronger and less reactive than its bromide or iodide counterparts, making the initial oxidative addition step of the catalytic cycle more difficult.[1][2] Additionally, the nitrogen atom in the isoquinoline ring can act as a Lewis base and coordinate to the palladium catalyst, potentially leading to catalyst inhibition or deactivation.[3]

This guide will address the most common issues encountered when using this compound in Suzuki couplings and provide detailed troubleshooting strategies to overcome them.

Troubleshooting Guide

Problem 1: Low to No Product Yield

This is the most frequent issue encountered and can be attributed to several factors. A systematic approach to troubleshooting is essential.

Q1: I'm not seeing any product formation, or the yield is very low. What are the likely causes and how can I fix it?

A1: Low or no yield with this compound is typically due to an insufficiently active catalyst system for this less reactive aryl chloride. Here’s a breakdown of what to investigate:

1. Inadequate Catalyst System (Palladium Source & Ligand):

  • The "Why": The oxidative addition of palladium to the C-Cl bond of this compound is often the rate-limiting step.[4] Standard catalysts like Pd(PPh₃)₄ may not be effective enough.[1] Modern catalyst systems employ bulky, electron-rich phosphine ligands that promote the oxidative addition step.

  • Troubleshooting Protocol:

    • Switch to a more active palladium precatalyst: Instead of Pd(PPh₃)₄, try Pd(OAc)₂ or Pd₂(dba)₃. These are often used to generate the active Pd(0) species in situ.[4][5]

    • Screen bulky, electron-rich ligands: These are crucial for activating aryl chlorides. Good starting points are the Buchwald-type biarylphosphine ligands (e.g., SPhos, XPhos, RuPhos) or sterically hindered trialkylphosphines (e.g., P(t-Bu)₃).[6]

    • Consider pre-formed catalysts: Palladacycle precatalysts (e.g., XPhos Pd G2, SPhos Pd G2) are often more stable and efficient at generating the active catalytic species.[3]

2. Suboptimal Base and Solvent Combination:

  • The "Why": The base is critical for the transmetalation step, where the organic group is transferred from the boronic acid to the palladium center. The base activates the boronic acid, making it more nucleophilic.[7][8] The solvent must be able to dissolve the reactants and facilitate the interaction of all components, including the often poorly soluble inorganic base.

  • Troubleshooting Protocol:

    • Choose a stronger base: For chloroarenes, weak bases like Na₂CO₃ are often insufficient. Screen stronger inorganic bases such as K₃PO₄, Cs₂CO₃, or K₂CO₃.[6]

    • Optimize the solvent system: Aprotic polar solvents are commonly used. Good choices include 1,4-dioxane, THF, or toluene, often with a small amount of water (e.g., 10:1 or 4:1 organic solvent to water).[5][6] The water helps to solubilize the base. For anhydrous conditions, K₃PO₄ in a solvent like toluene can be effective.[6]

    • Ensure thorough degassing: Oxygen can oxidize and deactivate the Pd(0) catalyst.[1] Degas your solvent and reaction mixture thoroughly by sparging with an inert gas (argon or nitrogen) or by using several freeze-pump-thaw cycles.

3. Insufficient Reaction Temperature:

  • The "Why": Due to the higher activation energy required for the oxidative addition of the C-Cl bond, higher reaction temperatures are often necessary compared to couplings with aryl bromides or iodides.

  • Troubleshooting Protocol:

    • Gradually increase the reaction temperature, typically in the range of 80-120°C. Monitor for product formation and potential decomposition of starting materials or product.

Experimental Workflow for Initial Optimization

G cluster_start Start with a Robust Condition cluster_troubleshoot Troubleshooting Path cluster_success Successful Outcome start Reactants: This compound (1 equiv) Arylboronic Acid (1.2-1.5 equiv) Initial Conditions: Catalyst: Pd₂(dba)₃ (2 mol%) Ligand: SPhos (4 mol%) Base: K₃PO₄ (2 equiv) Solvent: Toluene/H₂O (10:1) Temp: 100°C check_yield Low/No Yield? start->check_yield screen_ligands Screen Ligands: XPhos, RuPhos, P(t-Bu)₃ check_yield->screen_ligands Yes success Optimized Yield check_yield->success No (High Yield) screen_bases Screen Bases: Cs₂CO₃, K₂CO₃ screen_ligands->screen_bases screen_solvents Screen Solvents: Dioxane/H₂O, THF/H₂O screen_bases->screen_solvents increase_temp Increase Temperature: 110-120°C screen_solvents->increase_temp check_reagents Check Reagent Quality: Fresh Boronic Acid, Dry Solvents increase_temp->check_reagents check_reagents->success Improved

Caption: A logical workflow for troubleshooting low-yield Suzuki couplings of this compound.

Problem 2: Significant Side Product Formation

Even when the desired product is formed, side reactions can significantly lower the isolated yield.

Q2: My reaction is messy, with significant amounts of side products. How can I identify and minimize them?

A2: The most common side products in Suzuki couplings are from dehalogenation, protodeboronation, and homocoupling.

1. Dehalogenation (3-H-isoquinoline):

  • The "Why": This occurs when the aryl halide is reduced, and the chlorine is replaced by a hydrogen atom. This is often mediated by a palladium-hydride (Pd-H) species, which can form from the reaction of the palladium complex with the base, solvent, or trace water.

  • Minimization Strategies:

    • Ligand Choice: Use bulky, electron-rich ligands (e.g., SPhos, XPhos) which can favor the desired reductive elimination over the formation of Pd-H species.

    • Base Selection: Sometimes, using a weaker base like K₂CO₃ or a phosphate base (K₃PO₄) can reduce dehalogenation compared to very strong bases.

    • Solvent: Avoid alcohol solvents if dehalogenation is a major issue, as they can be a source of hydrides.

2. Protodeboronation (Arene from Boronic Acid):

  • The "Why": The boronic acid reacts with a proton source (often water) to replace the boronic acid group with a hydrogen atom. This is particularly problematic with heteroaryl boronic acids.[9]

  • Minimization Strategies:

    • Use Boronic Esters: Pinacol esters (Bpin) or MIDA boronates are generally more stable to protodeboronation than the corresponding boronic acids.[10]

    • Anhydrous Conditions: If possible, running the reaction under anhydrous conditions with a base like K₃PO₄ can suppress this side reaction.[6]

    • Slow Addition: In some cases, slow addition of the boronic acid can maintain a low concentration, minimizing its decomposition.

3. Homocoupling (Biaryl from Boronic Acid):

  • The "Why": Two molecules of the boronic acid couple together. This is often promoted by the presence of Pd(II) species and oxygen.[9]

  • Minimization Strategies:

    • Rigorous Degassing: Ensure the reaction is completely free of oxygen.

    • Use a Pd(0) Precatalyst: Starting with a Pd(0) source like Pd₂(dba)₃ can be beneficial over Pd(II) sources which require in situ reduction.[5]

    • Control Stoichiometry: Using a slight excess (1.1-1.2 equivalents) of the boronic acid is often optimal. A large excess can lead to more homocoupling.

Catalytic Cycle and Common Side Reactions

Suzuki_Cycle Pd0 Pd(0)L₂ ArPdX Ar-Pd(II)-X(L₂) (Ar = 3-isoquinolyl) Pd0->ArPdX ArPdOB Ar-Pd(II)-OR'(L₂) ArPdX->ArPdOB Ligand Exchange (with Base) Dehalogenation Dehalogenation (3-H-Isoquinoline) ArPdX->Dehalogenation via Pd-H ArPdR Ar-Pd(II)-R(L₂) ArPdOB->ArPdR ArPdR->Pd0 Product 3-Aryl-Isoquinoline ArPdR->Product Reductive Elimination ArX 3-Cl-Isoquinoline ArX->Pd0 Oxidative Addition BoronicAcid R-B(OH)₂ BoronicAcid->ArPdOB Transmetalation Protodeboronation Protodeboronation (R-H) BoronicAcid->Protodeboronation H₂O Homocoupling Homocoupling (R-R) BoronicAcid->Homocoupling O₂ / Pd(II) Base Base (e.g., K₃PO₄) PdH Pd-H Species Base->PdH

Caption: The Suzuki-Miyaura catalytic cycle and key side reactions.

FAQs

Q3: What are some recommended starting conditions for a Suzuki coupling with this compound?

A3: Based on successful couplings of similar chloro-heterocycles, a robust starting point would be:

  • Palladium Source: Pd₂(dba)₃ (1-2 mol%)

  • Ligand: SPhos or XPhos (2-4 mol%)

  • Base: K₃PO₄ (2-3 equivalents)

  • Solvent: 1,4-Dioxane or Toluene with 5-10% water

  • Temperature: 100-110 °C

  • Reactant Ratio: this compound (1 equiv.), Arylboronic acid or ester (1.2-1.5 equiv.)

Always perform the reaction under a strictly inert atmosphere (Argon or Nitrogen).

Q4: Can I use microwave irradiation to improve the reaction?

A4: Yes, microwave heating can often be very effective for Suzuki couplings of challenging substrates like this compound. It can significantly reduce reaction times and sometimes improve yields by providing rapid and uniform heating. Start with a temperature of 120-150°C for 15-30 minutes and monitor the reaction progress.

Q5: The boronic acid I need is not commercially available or is very expensive. What are my options?

A5: You can synthesize the required boronic acid or, more conveniently, a boronic ester (like a pinacol ester) via a Miyaura borylation reaction from the corresponding aryl halide. This involves reacting an aryl bromide or iodide with a diboron reagent (like B₂(pin)₂) in the presence of a palladium catalyst.

Q6: My product appears to be a complex mixture that is difficult to purify. What should I do?

A6: A complex product mixture suggests that multiple side reactions are occurring or that the reaction has not gone to completion.

  • Analyze the crude mixture: Use LC-MS and ¹H NMR to identify the major components. This will tell you if you are dealing with starting material, dehalogenated product, homocoupled product, etc.

  • Re-optimize the reaction: Based on the identified byproducts, revisit the troubleshooting guide to address the specific side reactions.

  • Purification strategy: If the desired product is present in a reasonable amount, consider alternative purification techniques. Reverse-phase chromatography can sometimes be effective for separating closely related aromatic compounds.

Data Summary: Successful Conditions for Chloro-Isoquinoline Derivatives

The following table summarizes reported conditions for the Suzuki-Miyaura coupling of chloro-isoquinoline and structurally related derivatives, which can serve as a guide for your optimization.

SubstrateCatalyst (mol%)Ligand (mol%)Base (equiv.)SolventTemp (°C)Yield (%)Reference
(S)-3-(1-aminoethyl)-8-chloro-2-phenylisoquinolin-1(2H)-onePd(PPh₃)₂Cl₂ (5)SPhos (10)K₂CO₃ (2)THF/H₂O8040-98[11]
3-Chloroisochromen-1-onePdCl₂(PPh₃)₂ (5)RuPhos (10)K₂CO₃ (2)Dioxane/H₂O100~90[12]

References

  • Synthesis of Novel (S)-3-(1-Aminoethyl)-8-pyrimidinyl-2-phenylisoquinolin-1(2H)-ones by Suzuki–Miyaura Coupling and Their Cell Toxicity Activities. (2022). National Institutes of Health. [Link]

  • Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. [Link]

  • Pd-Catalysed Suzuki–Miyaura cross-coupling of aryl chlorides at low catalyst loadings in water for the synthesis of industrially important fungicides. (2018). Green Chemistry (RSC Publishing). [Link]

  • Suzuki-Miyaura Cross-Coupling Reaction. Fisher Scientific. [Link]

  • Suzuki-Miyaura Coupling. Chemistry LibreTexts. [Link]

  • Palladium catalyzed Suzuki Miyaura cross coupling of 3-chloroisochromen-1-one: Synthesis of glomellin and reticulol analogues. (2015). ResearchGate. [Link]

  • Synthesis of Isoquinolones by Sequential Suzuki Coupling of 2-Halobenzonitriles with Vinyl Boronate Followed by Cyclization. (2021). PubMed. [Link]

  • Synthesis of New 8-Arylisoquinoline Derivatives by Application of Palladium-Catalyzed Suzuki Cross-Coupling Reactions. (2005). ResearchGate. [Link]

  • Suzuki Coupling. Organic Chemistry Portal. [Link]

  • The Suzuki Reaction. Andrew G Myers Research Group. [Link]

  • Synthesis, characterization and biological activities of 3-aryl-1,4-naphthoquinones – green palladium-catalysed Suzuki cross coupling. (2018). New Journal of Chemistry (RSC Publishing). [Link]

  • Addressing the Challenges in Suzuki–Miyaura Cross-Couplings by Ligand Design. (2018). ResearchGate. [Link]

  • What are the disadvantages of the Suzuki-Miyaura cross coupling reaction?. Quora. [Link]

  • Suzuki reaction. Wikipedia. [Link]

  • Suzuki Cross-Coupling Reactions Mechanisms. Mettler Toledo. [Link]

  • Advantages and Challenges of Cross-Coupling Reactions and Recent Progress in Suzuki–Miyaura Reactions. Chemical.AI. [Link]

  • The scope and limitations of the Suzuki–Miyaura cross-coupling reactions of 6- and 8-substituted 1,2,3,4-tetrahydroisoquinoline-3-carboxylates. (2003). ResearchGate. [Link]

  • How to approach choosing reaction conditions for Suzuki?. Reddit. [Link]

  • Diagnosing issues with a failed Suzuki coupling?. Reddit. [Link]

  • Synthesis of Isoquinolones by Sequential Suzuki Coupling of 2-Halobenzonitriles with Vinyl Boronate Followed by Cyclization. (2021). ResearchGate. [Link]

Sources

Technical Support Center: Synthesis of 3-Chloroisoquinoline

Author: BenchChem Technical Support Team. Date: January 2026

This technical support guide is designed for researchers, scientists, and professionals in drug development who are working with the synthesis of 3-chloroisoquinoline. This document provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to address common challenges and side product formation encountered during synthesis. Our goal is to equip you with the technical expertise to optimize your reaction outcomes, ensure the purity of your final product, and understand the causality behind common synthetic hurdles.

Introduction to this compound Synthesis

This compound is a key heterocyclic building block in medicinal chemistry, often utilized in the development of novel therapeutic agents.[1][2] Its synthesis can be approached through several routes, each with its own set of advantages and potential challenges. The most common strategies involve the chlorination of an isoquinolinone precursor or the selective hydrodechlorination of a dichloroisoquinoline species. Understanding the mechanisms of these reactions is crucial for controlling the formation of impurities and side products.

Frequently Asked Questions (FAQs) and Troubleshooting

This section addresses specific issues that may arise during the synthesis of this compound, providing explanations and actionable solutions.

Q1: My chlorination of isoquinolin-3-one with phosphorus oxychloride (POCl₃) is giving a low yield and a complex mixture of products. What are the likely side products and how can I avoid them?

A1: This is a common issue that often points to incomplete reaction or the formation of stable intermediates and byproducts. The reaction of lactams, like isoquinolin-3-one, with POCl₃ can be complex.[3][4]

  • Unreacted Starting Material: The most straightforward impurity is unreacted isoquinolin-3-one. This indicates that the reaction has not gone to completion.

    • Solution: Ensure an adequate excess of POCl₃ is used. The reaction often requires heating, and reaction time should be monitored by a suitable technique like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Phosphorylated Intermediates: The reaction proceeds through the formation of a phosphate ester intermediate.[2] If the subsequent nucleophilic attack by chloride is incomplete, these phosphorylated species can remain in your crude product.

    • Solution: Ensure sufficient reaction time and temperature to drive the conversion of the intermediate to the final product. The presence of a base can sometimes facilitate the initial phosphorylation but may require careful temperature control to avoid side reactions.[3]

  • "Pseudodimer" Formation: Phosphorylated intermediates can sometimes react with unreacted isoquinolin-3-one, leading to the formation of dimeric impurities.[3][4]

    • Solution: Controlling the reaction temperature, especially during the addition of POCl₃, can minimize the formation of these byproducts. Maintaining basic conditions during the initial phase of the reaction can also suppress pseudodimer formation.[3]

Q2: I am attempting to synthesize this compound by selective hydrodechlorination of 1,3-dichloroisoquinoline, but I am getting a mixture of products. What are the likely impurities?

A2: Selective hydrodechlorination can be a powerful technique, but achieving high selectivity can be challenging.

  • Unreacted 1,3-Dichloroisoquinoline: This is a common impurity if the reaction is not allowed to proceed to completion.

    • Solution: Monitor the reaction closely by TLC or Gas Chromatography (GC) and adjust the reaction time or catalyst loading as needed.

  • Isoquinoline (Over-reduction): The desired product, this compound, can be further reduced to isoquinoline under the reaction conditions.

    • Solution: Careful selection of the catalyst and reaction conditions (temperature, pressure, and solvent) is crucial. A less active catalyst or milder conditions may be required to favor the mono-dechlorinated product.

  • Starting Material for the Dichloro-Compound: The synthesis of 1,3-dichloroisoquinoline itself may have its own set of impurities that can carry over.

    • Solution: Ensure the purity of your 1,3-dichloroisoquinoline starting material before proceeding with the hydrodechlorination step.

Q3: I am using a Vilsmeier-Haack type reaction to construct the isoquinoline core, and I am observing unexpected side products. What could be causing this?

A3: The Vilsmeier-Haack reaction is a powerful tool for formylation and cyclization, but it can be prone to side reactions depending on the substrate.[5][6][7]

  • Incomplete Cyclization: If the reaction is used to build the isoquinoline ring, incomplete cyclization can lead to open-chain intermediates remaining in the product mixture.

    • Solution: Ensure anhydrous conditions and the use of fresh reagents. The reaction temperature and time are critical parameters that may need optimization.[5]

  • Reaction with Nucleophilic Functional Groups: If your starting materials contain nucleophilic groups such as hydroxyl (-OH) or amino (-NH₂) groups, they can react with the Vilsmeier reagent.[5]

    • Solution: It is advisable to protect such functional groups before subjecting the molecule to Vilsmeier-Haack conditions.

  • Diformylation: In highly activated aromatic systems, it is possible to get diformylation, leading to the introduction of two aldehyde groups.[5]

    • Solution: Careful control of the stoichiometry of the Vilsmeier reagent and reaction conditions can help to minimize this side reaction.

Summary of Common Side Products and Troubleshooting

Side Product/Impurity Plausible Synthetic Origin Recommended Action
Unreacted Isoquinolin-3-oneIncomplete chlorination with POCl₃Increase reaction time, temperature, or excess of POCl₃. Monitor by TLC/LC-MS.
Phosphorylated IntermediatesIncomplete conversion during POCl₃ chlorinationEnsure sufficient heating and reaction time. Consider the use of a base with careful temperature control.[3]
Dimeric ByproductsReaction between phosphorylated intermediates and starting materialControl temperature during POCl₃ addition and maintain basic conditions.[3]
1,3-DichloroisoquinolineIncomplete hydrodechlorinationIncrease reaction time or catalyst loading. Monitor reaction progress.
IsoquinolineOver-reduction during hydrodechlorinationUse a less active catalyst or milder reaction conditions.
Open-chain IntermediatesIncomplete cyclization in Vilsmeier-Haack synthesisEnsure anhydrous conditions, fresh reagents, and optimize reaction time and temperature.[5]

Visualizing Synthetic Pathways and Impurity Formation

The following diagram illustrates a common synthetic pathway to this compound and highlights the stages where key side products can emerge.

Synthesis_Pathway cluster_chlorination Chlorination Route cluster_hydrodechlorination Hydrodechlorination Route IQ_one Isoquinolin-3-one POCl3 POCl3 IQ_one->POCl3 Reaction Intermediate Phosphorylated Intermediate POCl3->Intermediate Product This compound Intermediate->Product Chloride Attack Dimer Dimeric Impurity Intermediate->Dimer Side Reaction with Isoquinolin-3-one DiChloroIQ 1,3-Dichloroisoquinoline H2_PdC H2, Pd/C DiChloroIQ->H2_PdC Selective Reduction Product_H This compound H2_PdC->Product_H Over_Reduced Isoquinoline Product_H->Over_Reduced Over-reduction

Caption: Synthetic routes to this compound and potential side product formation.

Key Experimental Protocols

The following protocols are provided as a starting point and may require optimization based on your specific substrate and laboratory conditions.

Protocol 1: Synthesis of this compound from Isoquinolin-3-one

This protocol is based on the general principle of chlorinating a lactam using phosphorus oxychloride.

Materials:

  • Isoquinolin-3-one

  • Phosphorus oxychloride (POCl₃)

  • Dichloromethane (DCM, anhydrous)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

Procedure:

  • In a flame-dried round-bottom flask equipped with a reflux condenser and a nitrogen inlet, suspend isoquinolin-3-one (1 equivalent) in an excess of phosphorus oxychloride (5-10 equivalents).

  • Heat the reaction mixture to reflux (approximately 105-110 °C) and maintain for 2-4 hours. Monitor the progress of the reaction by TLC (e.g., using a 1:1 mixture of hexane and ethyl acetate as the eluent).

  • After the reaction is complete, cool the mixture to room temperature and carefully remove the excess POCl₃ under reduced pressure.

  • Cautiously quench the residue by slowly adding crushed ice. Then, neutralize the acidic solution with a saturated solution of sodium bicarbonate until the effervescence ceases.

  • Extract the aqueous layer with dichloromethane (3 x 50 mL).

  • Combine the organic layers, wash with brine (1 x 50 mL), dry over anhydrous magnesium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude this compound by column chromatography on silica gel.

Protocol 2: Purification of this compound by Column Chromatography

Materials:

  • Crude this compound

  • Silica gel (60-120 mesh)

  • Hexane

  • Ethyl acetate

  • Glass column

  • Collection tubes

Procedure:

  • Prepare a slurry of silica gel in hexane and pack it into a glass column.

  • Dissolve the crude this compound in a minimal amount of dichloromethane and adsorb it onto a small amount of silica gel.

  • Evaporate the solvent to obtain a dry powder and load it onto the top of the prepared column.

  • Elute the column with a gradient of ethyl acetate in hexane (e.g., starting from 100% hexane and gradually increasing the polarity to 5-10% ethyl acetate).

  • Collect the fractions and monitor them by TLC to identify those containing the pure product.

  • Combine the pure fractions and evaporate the solvent to yield purified this compound.

Conclusion

The synthesis of this compound, while achievable through established methods, requires careful attention to reaction conditions and potential side reactions to ensure a high yield and purity of the final product. By understanding the underlying mechanisms and common pitfalls, researchers can effectively troubleshoot their experiments and optimize their synthetic strategies. This guide provides a foundational understanding of these aspects and serves as a practical resource for navigating the challenges of this compound synthesis.

References

  • Bartmann, W., Konz, E., & Rüger, W. (1988). Synthesis and Reactions of Isoquinoline Derivatives II.1 Synthesis of this compound-4-aldehydes. Synthesis, 1988(09), 680-683.
  • BenchChem. (2025). Vilsmeier-Haack Synthesis of Isoquinoline Aldehydes: A Technical Troubleshooting Guide.
  • LookChem. (n.d.). Cas 19493-45-9,this compound. Retrieved from [Link]

  • PubMed. (2011). POCl3 chlorination of 4-quinazolones. Retrieved from [Link]

  • ResearchGate. (2014). How should I proceed in Chlorination using POCl3? Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Formation of different photodimers of isoquinolinone by irradiation of solid molecular compounds. Retrieved from [Link]

  • Sci-Hub. (n.d.). ChemInform Abstract: Synthesis and Reactions of Isoquinoline Derivatives. Part 2. Synthesis of 3‐Chloroisoquinoline‐4‐aldehydes. Retrieved from [Link]

  • ResearchGate. (2011). POCl3 Chlorination of 4-Quinazolones. Retrieved from [Link]

  • ACS Publications. (2023). POCl3/Sulfoxide and AcCl/Sulfoxide Mediated Chlorination of Pyrrolo[2,1-a]isoquinolines. Retrieved from [Link]

  • Google Patents. (n.d.). CN114455557A - Method for recovering phosphorus oxychloride in chlorination reaction of hydroxyl compound.
  • ACS GCI Pharmaceutical Roundtable. (n.d.). Deoxychlorination. Retrieved from [Link]

  • Google Patents. (n.d.). CN108610288B - Preparation method and purification method of 5-chloro-8-hydroxyquinoline.
  • BenchChem. (2025). An In-depth Technical Guide to the Synthesis of 6-Chloroisoquinoline-1-carbaldehyde.
  • BenchChem. (2025). The Strategic Use of Phosphorus Oxychloride (POCl3) in the Synthesis of Chloroquinoxalines: A Guide for Researchers.
  • Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Isoquinoline. Retrieved from [Link]

  • PubMed. (n.d.). Synthesis, antimicrobial activities and cytogenetic studies of newer diazepino quinoline derivatives via Vilsmeier-Haack reaction. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Vilsmeier-Haack Reaction. Retrieved from [Link]

  • IJPSR. (n.d.). REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. Retrieved from [Link]

  • Indian Journal of Chemistry. (n.d.). Note Reactions of Vilsmeier Haack reagent with aromatic and heterocyclic aldoximes. Retrieved from [Link]

Sources

Technical Support Center: Purification of Crude 3-Chloroisoquinoline

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the purification of 3-chloroisoquinoline. This document is designed for researchers, medicinal chemists, and process development scientists who are working with this critical heterocyclic building block. Here, we address common challenges encountered during its purification by recrystallization, offering field-tested solutions and foundational knowledge to ensure you achieve the desired purity and yield for your downstream applications.

Frequently Asked Questions (FAQs)

This section provides rapid answers to the most common queries we receive regarding the recrystallization of this compound.

Q1: What is the best starting solvent for recrystallizing this compound?

A: There is no single "best" solvent, as the ideal choice depends on the specific impurity profile of your crude material. However, a good starting point is a solvent system where this compound exhibits high solubility when hot and low solubility when cold.[1][2] Given its moderate polarity, common choices include alcohols (like ethanol or isopropanol), toluene, or mixed solvent systems such as ethanol/water or hexane/ethyl acetate.[3] Always perform small-scale solubility tests with your crude material before committing your entire batch.[4]

Q2: My purified this compound is still yellow. How do I get a colorless product?

A: The pale yellow to yellow-brown color is characteristic of crude this compound.[5] If this color persists after an initial recrystallization, it is likely due to high-molecular-weight, polar, or polymeric impurities, which can become trapped in the crystal lattice.[6] The most effective method to remove these is by adding a small amount (1-2% by weight) of activated decolorizing carbon to the hot solution before filtration.[7] The carbon adsorbs the colored impurities, which are then removed during the hot gravity filtration step.[8]

Q3: I've cooled my solution, but no crystals have formed. What should I do?

A: This is a common issue, typically caused by two main factors:

  • Excess Solvent: You may have used too much solvent, preventing the solution from becoming saturated upon cooling.[9] The remedy is to gently heat the solution again and boil off a portion of the solvent to increase the concentration, then allow it to cool again.[10]

  • Supersaturation: The solution is saturated but requires a nucleation site to initiate crystallization.[9] To induce crystallization, you can try scratching the inside surface of the flask with a glass rod at the meniscus or adding a "seed crystal" of pure this compound.[10][11]

Q4: My final yield is very low. What went wrong?

A: A low recovery can be frustrating and is often traced back to one of the following:

  • Using excessive solvent: As mentioned in Q3, too much solvent will keep a significant portion of your product dissolved even when cold.[11]

  • Premature crystallization: If crystals form in the filter paper during hot filtration, you will lose product. Ensure your funnel and flask are pre-heated.[7]

  • Inadequate cooling: this compound may still have significant solubility at room temperature. Cooling the flask in an ice-water bath after it has reached room temperature can maximize crystal formation.[7][11]

  • Excessive washing: Washing the collected crystals with too much cold solvent can dissolve some of the product.[12] Use only a minimal amount of ice-cold solvent for rinsing.[2]

Q5: My product separated as an oil instead of crystals. How do I fix this?

A: This phenomenon, known as "oiling out," occurs when the solute melts in the hot solvent rather than dissolving, or when the solution becomes supersaturated at a temperature above the solute's melting point.[9] Since the melting point of this compound is relatively low (approx. 70-73°C), this is a significant risk if using higher-boiling solvents.[5]

  • Solution: Re-heat the solution until the oil fully dissolves. Add a small amount of additional solvent to decrease the saturation point, and then allow the solution to cool much more slowly. An insulated container or a dewar can be used to slow the cooling rate, which favors proper crystal formation.[9] If the problem persists, a different solvent with a lower boiling point may be necessary.[12]

Troubleshooting Guide: A Deeper Dive

This section provides a systematic approach to resolving more complex purification challenges.

Problem 1: Persistent Impurities Despite Recrystallization
  • Symptoms: The melting point of the product is broad or lower than the literature value (70-73°C), or analytical data (NMR, LC-MS) shows the presence of contaminants.[5]

  • Causality Analysis:

    • Inappropriate Solvent Choice: The chosen solvent may have similar solubility properties for both the product and a key impurity. For example, an isomeric impurity like 5- or 8-chloroisoquinoline may co-crystallize.[6]

    • Rapid Crystal Formation: Cooling the solution too quickly can trap impurities within the crystal lattice, defeating the purpose of the purification.[10]

    • Tarry Byproducts: Syntheses of heterocyclic compounds can sometimes produce tarry substances that are difficult to remove by recrystallization alone.[6]

  • Solutions & Protocols:

    • Re-evaluate the Solvent System: Test a different solvent or a mixed-solvent system. For instance, if ethanol was used, try a less polar solvent like toluene or a hexane/ethyl acetate mixture to exploit different polarity-based solubility.[3]

    • Employ a Two-Solvent System: Dissolve the crude material in a minimum amount of a "good" hot solvent (in which it is very soluble). Then, slowly add a "poor" hot solvent (in which it is less soluble) until the solution becomes faintly cloudy (saturated). Allow this to cool slowly. This method can be highly selective.[7]

    • Pre-Purification: If tarry impurities are present, a preliminary purification step may be necessary. Pass a concentrated solution of the crude product through a short plug of silica gel, eluting with a suitable solvent, to remove highly polar or baseline impurities before proceeding with recrystallization.[11]

Problem 2: The Product "Oils Out"
  • Symptoms: A liquid layer separates from the solvent upon cooling instead of solid crystals.[7]

  • Causality Analysis:

    • High Solute Concentration: The solution is too concentrated, leading to supersaturation above the compound's melting point.

    • Solvent Boiling Point Exceeds Product Melting Point: Using a solvent that boils significantly higher than 73°C increases the risk of the melted solute separating.[9]

    • Presence of Impurities: Impurities can depress the melting point of the mixture, making oiling out more likely.[9]

  • Solutions & Protocols:

    • Dilute and Cool Slowly: Reheat the mixture to dissolve the oil, add 5-10% more solvent, and ensure the solution cools as slowly as possible. This keeps the compound in solution until the temperature is below its melting point.[9]

    • Lower the Solvent Boiling Point: If using a high-boiling solvent like toluene (BP 111°C), switch to a lower-boiling one like ethanol (BP 78°C) or an ethanol/water azeotrope.

    • Scratch or Seed at a Lower Temperature: Allow the solution to cool to a temperature well below the melting point (e.g., 40-50°C) before attempting to induce crystallization by scratching or adding a seed crystal.

Workflow & Decision Making

The following diagrams illustrate the logical workflows for solvent selection and troubleshooting common recrystallization issues.

G start Start: Crude this compound test_solvents Select 3-4 potential solvents (e.g., Ethanol, Toluene, Hexane/EtOAc) start->test_solvents small_scale Small-Scale Test: ~20mg crude + 0.5mL solvent test_solvents->small_scale dissolve_rt Does it dissolve at room temperature? small_scale->dissolve_rt dissolve_hot Does it dissolve when hot? dissolve_rt->dissolve_hot No bad_solvent1 Result: Poor Solvent (Too Soluble) dissolve_rt->bad_solvent1 Yes crystals_cool Do crystals form upon cooling? dissolve_hot->crystals_cool Yes bad_solvent2 Result: Poor Solvent (Insoluble) dissolve_hot->bad_solvent2 No crystals_cool->bad_solvent1 No good_solvent Result: Good Candidate Solvent crystals_cool->good_solvent Yes scale_up Proceed to Bulk Recrystallization good_solvent->scale_up

Caption: Logic for selecting a suitable recrystallization solvent.

G start Problem: No Crystals Formed After Cooling check_oiling Is an oil layer present? start->check_oiling handle_oil Follow 'Oiling Out' Protocol: Reheat, add solvent, cool slowly check_oiling->handle_oil Yes check_supersat Solution is clear, likely supersaturated or too dilute check_oiling->check_supersat No induce_xtal Attempt to Induce Crystallization check_supersat->induce_xtal scratch 1. Scratch inner surface of flask with glass rod induce_xtal->scratch seed 2. Add a seed crystal scratch->seed check_success Did crystals form? seed->check_success too_dilute Issue: Too much solvent used check_success->too_dilute No success Success: Collect Crystals check_success->success Yes boil_off Reheat and boil off 10-20% of solvent too_dilute->boil_off re_cool Cool again boil_off->re_cool re_cool->start

Caption: Decision tree for troubleshooting crystallization failure.

Quantitative Data & Protocols

Table 1: Properties of this compound
PropertyValueSource(s)
CAS Number19493-45-9[5][13]
Molecular FormulaC₉H₆ClN[13][14]
Molecular Weight163.60 g/mol [13][15]
AppearanceOff-white to pale yellow-brown solid[5]
Melting Point~70-73 °C[5]
Boiling Point291.8 °C @ 760 mmHg[14]
HazardsAcute toxicity (oral), Skin/Eye Irritant[13]
Experimental Protocol: Recrystallization from Ethanol/Water

This protocol provides a reliable method for purifying crude this compound that contains moderately polar impurities.

Materials:

  • Crude this compound

  • Ethanol (reagent grade)

  • Deionized Water

  • Decolorizing Carbon (optional)

  • Erlenmeyer flask, reflux condenser, heating mantle/hot plate

  • Hot filtration setup (stemless funnel, fluted filter paper)

  • Büchner funnel and filtration flask

  • Ice-water bath

Procedure:

  • Dissolution: Place the crude this compound (e.g., 5.0 g) in an Erlenmeyer flask. Add a minimal amount of hot ethanol (e.g., 15-20 mL) while heating to reflux, just enough to dissolve the solid completely.[8]

  • Decolorization (Optional): If the solution is highly colored, remove it from the heat, allow it to cool slightly, and add a small amount of decolorizing carbon. Re-heat the mixture to a gentle boil for 2-3 minutes.[7]

  • Hot Gravity Filtration: Pre-heat a stemless funnel and a receiving Erlenmeyer flask. Filter the hot solution through a fluted filter paper to remove the carbon and any insoluble impurities. This step must be done quickly to prevent premature crystallization.[7][8]

  • Crystallization: To the hot, clear filtrate, add hot deionized water dropwise until the solution becomes persistently cloudy. Add a few drops of hot ethanol to redissolve the precipitate and make the solution clear again.

  • Cooling: Cover the flask and allow it to cool slowly to room temperature, undisturbed. Subsequently, place the flask in an ice-water bath for at least 30 minutes to maximize crystal formation.[7]

  • Collection & Washing: Collect the purified crystals by vacuum filtration using a Büchner funnel.[7] Wash the crystals with a small portion of ice-cold ethanol/water (e.g., 30:70 mixture).

  • Drying: Continue to draw air through the funnel to partially dry the crystals.[7] Then, transfer the solid to a watch glass or drying dish and dry to a constant weight, preferably in a vacuum oven at low heat.

References

  • Guidechem. (n.d.). This compound 19493-45-9 wiki.
  • National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database. Retrieved from [Link]

  • Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Retrieved from [Link]

  • University of Colorado Boulder, Department of Chemistry. (n.d.). Recrystallization. Retrieved from [Link]

  • Royal Society of Chemistry. (2021). Finding the best solvent for recrystallisation. Education in Chemistry. Retrieved from [Link]

  • University of Missouri-St. Louis, Science Learning Center. (n.d.). Experiment: Recrystallization – Part I: Solvent Selection. Retrieved from [Link]

  • Stack Exchange. (2012). Are there any general rules for choosing solvents for recrystallization? Chemistry Stack Exchange. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Tips & Tricks: Recrystallization. Retrieved from [Link]

  • California State University, Stanislaus. (n.d.). Recrystallization. Retrieved from [Link]

  • University of York, Department of Chemistry. (n.d.). Problems with Recrystallisations. Retrieved from [Link]

  • LibreTexts Chemistry. (2022). 3.6F: Troubleshooting. Retrieved from [Link]

  • Athabasca University. (n.d.). Recrystallization1. Retrieved from [Link]

  • University of California, Irvine. (n.d.). Recrystallization-1.pdf. Retrieved from [Link]

Sources

Technical Support Center: Troubleshooting Failed 3-Chloroisoquinoline Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting for palladium-catalyzed cross-coupling reactions involving the 3-chloroisoquinoline scaffold. The unique electronic and structural properties of this substrate present distinct challenges, primarily stemming from the low reactivity of the C-Cl bond and potential catalyst inhibition by the Lewis basic isoquinoline nitrogen. This document is designed to help you diagnose and solve common issues encountered during your experiments.

Section 1: Initial Diagnosis & Core Problems

Cross-coupling reactions with nitrogen-containing heterocycles like this compound can fail for several reasons. Low yields or complete failure often trace back to catalyst deactivation, suboptimal reaction conditions, or competing side reactions.[1] The initial step in troubleshooting is to analyze the crude reaction mixture by TLC or LC-MS to determine the fate of your starting materials.

Troubleshooting Workflow

The following workflow provides a logical path for diagnosing common failures.

TroubleshootingWorkflow start Reaction Failed or Low Yield (Confirmed by TLC/LC-MS) check_sm Is Starting Material (SM) This compound Consumed? start->check_sm sm_consumed Yes, SM Consumed check_sm->sm_consumed Yes sm_not_consumed No, SM Unchanged check_sm->sm_not_consumed No identify_products What are the main species present? sm_consumed->identify_products inactive_catalyst Issue: Inactive Catalytic System sm_not_consumed->inactive_catalyst hydrodehalogenation Hydrodehalogenation Product (Isoquinoline) identify_products->hydrodehalogenation Loss of 'Cl' homocoupling Homocoupling Products (Biaryl or Bi-isoquinoline) identify_products->homocoupling Dimerization protodeborylation Protodeborylation of Boronic Acid identify_products->protodeborylation Boronic acid degradation cause_hydro Cause: - Proton source (H2O) - Inappropriate base/ligand hydrodehalogenation->cause_hydro cause_homo Cause: - Oxygen contamination - Pd(II) source issues homocoupling->cause_homo cause_proto Cause: - Unstable boronic acid - Presence of water protodeborylation->cause_proto cause_inactive Cause: - Catalyst Poisoning (N-coordination) - Low Temperature - Poor Ligand/Catalyst Choice for C-Cl inactive_catalyst->cause_inactive

Caption: Initial diagnostic workflow for failed this compound coupling.

Common Failure Modes at a Glance
Observed Problem Primary Suspected Cause(s) Recommended First Action(s)
No Reaction Catalyst poisoning; C-Cl bond inactivity; Low temperature.Switch to a bulky, electron-rich ligand (e.g., SPhos, XPhos); Increase temperature; Use a well-defined precatalyst.[2][3][4]
Low Conversion Insufficient catalyst activity; Catalyst decomposition.Screen different bases (K₃PO₄, Cs₂CO₃); Increase catalyst loading moderately (e.g., 1-3 mol%); Ensure rigorous degassing.[5][6]
Hydrodehalogenation Presence of a proton source (water); Suboptimal ligand/base combination.Use anhydrous solvents and reagents; Screen different phosphine ligands.[1][5]
Boronic Acid Homocoupling Presence of oxygen; High concentration of boronic acid.Thoroughly degas all solvents and reagents; Add the boronic acid slowly or use a more stable boronic ester.[5][7]
Catalyst Decomposition High reaction temperature; Unstable ligand.Lower the reaction temperature and extend the time; Use a more robust bidentate or biarylphosphine ligand.[5]

Section 2: Frequently Asked Questions (FAQs) & In-Depth Troubleshooting

This section addresses specific user questions, explaining the underlying chemical principles and providing actionable solutions.

Category A: No Reaction or Low Conversion
Q1: My reaction shows only starting material after several hours. What are the most fundamental issues to check first?

A1: Expertise & Causality When a reaction fails to initiate, the cause is often related to fundamental setup errors or a catalytic cycle that cannot start. The three most critical factors are:

  • Oxygen Contamination: Oxygen can oxidize the active Pd(0) catalyst to inactive Pd(II) species, halting the catalytic cycle before it begins.[5] This can also promote the unwanted homocoupling of boronic acids.[7]

  • Reagent Purity & Stability: Boronic acids, particularly heteroaryl boronic acids, are susceptible to decomposition via protodeborylation, especially if old or stored improperly.[2][7]

  • Insufficient Thermal Energy: The oxidative addition of a palladium catalyst to an aryl chloride bond is often the rate-determining step and typically requires significant thermal energy to overcome the activation barrier.[7][8]

Troubleshooting Protocol:

  • Verify Inert Atmosphere: Ensure your reaction setup is leak-proof. Thoroughly degas your solvent(s) for 15-30 minutes by sparging with argon or nitrogen, or by using at least three freeze-pump-thaw cycles.[6]

  • Use High-Purity Reagents: Use a fresh bottle of boronic acid or consider using a more stable derivative like a pinacol boronic ester or a potassium trifluoroborate salt, which are more resistant to protodeborylation.[6][9]

  • Optimize Temperature: If your reaction is running at a low temperature (e.g., <80 °C), gradually increase it in 10-20 °C increments. A typical range for C-Cl bond activation is 80-120 °C.[5][6]

Q2: I suspect the isoquinoline nitrogen is poisoning my palladium catalyst. How does this happen and how can I prevent it?

A2: Expertise & Causality This is one of the most common failure modes for cross-coupling reactions with nitrogen-containing heterocycles.[1] The lone pair of electrons on the isoquinoline nitrogen can act as a Lewis base and coordinate strongly to the electron-deficient palladium center. This coordination can occur with the active Pd(0) species or Pd(II) intermediates in the catalytic cycle, effectively sequestering the catalyst and preventing it from participating in the desired reaction.[10]

Mitigation Strategies:

  • Ligand Selection is Key: The most effective solution is to use a ligand that can kinetically and thermodynamically outcompete the isoquinoline for coordination to the palladium center.

    • Bulky, Electron-Rich Ligands: Sterically hindered biaryl monophosphine ligands (often called "Buchwald ligands") like XPhos, SPhos, or RuPhos are highly effective. Their bulkiness creates a protective pocket around the palladium atom, physically hindering the approach of the isoquinoline nitrogen. Their strong electron-donating ability increases the electron density on the palladium, which accelerates the rate-limiting oxidative addition step.[2][4][11]

    • N-Heterocyclic Carbenes (NHCs): Ligands such as IPr or SIPr are strong sigma donors that form very stable bonds with palladium, making them less susceptible to displacement by the heterocycle.[1]

  • Use of Precatalysts: Well-defined palladium precatalysts (e.g., XPhos Pd G3) generate the active Pd(0) species cleanly and efficiently in the presence of the substrate, minimizing the opportunity for premature deactivation.[2][12]

  • Slow Addition: In some cases, slowly adding the this compound to the reaction mixture via syringe pump can maintain its concentration at a low level, reducing the statistical probability of catalyst poisoning.[2]

CatalystPoisoning cluster_cycle Desired Catalytic Cycle cluster_poison Poisoning Pathway Pd0 L-Pd(0) Active Catalyst OxAdd Oxidative Addition (with R-Cl) Pd0->OxAdd PoisonedComplex Inactive Complex (N-Pd Coordination) Pd0->PoisonedComplex Coordination Transmetal Transmetalation (with R'-B(OH)2) OxAdd->Transmetal RedElim Reductive Elimination Transmetal->RedElim RedElim->Pd0 Product R-R' Product RedElim->Product Isoquinoline This compound (Lewis Base) Isoquinoline->PoisonedComplex

Sources

Technical Support Center: Catalyst Selection for Difficult Suzuki Couplings of 3-Chloroisoquinoline

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for navigating the challenges of Suzuki-Miyaura cross-coupling reactions involving 3-chloroisoquinoline. This guide is designed for researchers, scientists, and drug development professionals who encounter difficulties with this specific, yet crucial, transformation. The electron-deficient nature of the isoquinoline ring and the relative inertness of the C-Cl bond make this a "difficult" coupling, often resulting in low yields or no reaction under standard conditions.[1][2] This resource provides in-depth, experience-driven advice in a question-and-answer format to help you troubleshoot and optimize your reactions.

Frequently Asked Questions (FAQs)

Q1: Why is the Suzuki coupling of this compound so challenging?

A1: The primary difficulty lies in the oxidative addition step of the catalytic cycle, which is often the rate-determining step for aryl chlorides.[3][4] Several factors contribute to this challenge:

  • Strong C-Cl Bond: The carbon-chlorine bond is significantly stronger and less reactive than corresponding carbon-bromine or carbon-iodine bonds, making it harder for the palladium(0) catalyst to insert itself.[2][5]

  • Electron-Deficient Heterocycle: While electron-withdrawing groups can sometimes activate an aryl chloride towards oxidative addition, the nitrogen atom in the isoquinoline ring can also act as a Lewis base.[1]

  • Catalyst Inhibition/Deactivation: The lone pair of electrons on the isoquinoline nitrogen can coordinate to the palladium center, potentially leading to catalyst inhibition or deactivation.[2][6][7] This is a common issue with nitrogen-containing heteroaryl substrates.

Q2: I'm getting very low to no yield with standard catalysts like Pd(PPh₃)₄. What should be my starting point for catalyst selection?

A2: Standard, less electron-rich phosphine ligands like triphenylphosphine (PPh₃) are often ineffective for activating the C-Cl bond in this compound.[7] You need to move to more sophisticated catalyst systems that are specifically designed for challenging cross-couplings. The key is to use bulky, electron-rich ligands that promote the oxidative addition step.[8][9]

A robust starting point is to use a palladium(II) precatalyst, such as Pd(OAc)₂ or Pd₂(dba)₃, in combination with a specialized phosphine ligand. These Pd(II) sources are reduced in situ to the active Pd(0) species.

Here is a logical progression for screening catalyst systems:

  • Buchwald Ligands: These are a class of bulky, electron-rich biaryl monophosphine ligands that have shown exceptional reactivity for Suzuki-Miyaura couplings of aryl chlorides.[9][10]

  • N-Heterocyclic Carbenes (NHCs): NHC ligands are strong sigma-donors and can be highly effective for activating aryl chlorides.[11][12]

  • Other Specialized Ligands: Depending on the specific boronic acid partner, other classes of ligands may also be effective.

Q3: Can you provide a more detailed comparison of recommended catalyst systems?

A3: Absolutely. The choice of ligand is critical. Below is a table summarizing some of the most effective ligands for difficult Suzuki couplings, along with their key features.

Ligand ClassSpecific ExamplesKey AdvantagesTypical Palladium Source
Buchwald Ligands SPhos, XPhos, RuPhos- Highly electron-rich and bulky, promoting oxidative addition.- Broad substrate scope and high turnover numbers (TONs).[9][10]- SPhos, in particular, has shown unprecedented scope and reactivity.[9][10]Pd(OAc)₂, Pd₂(dba)₃, or specialized precatalysts (e.g., XPhos-Pd-G3)
N-Heterocyclic Carbenes (NHCs) IPr, IMes- Strong σ-donors that form stable palladium complexes.- Effective for sterically hindered and electron-deficient substrates.[11]Pd(OAc)₂, Pd₂(dba)₃, or PEPPSI-type precatalysts.[5]
Other Electron-Rich Phosphines P(t-Bu)₃, PCy₃- Trialkylphosphines are highly electron-donating.- P(t-Bu)₃ is particularly effective for room-temperature couplings of aryl chlorides.[11]Pd(OAc)₂, Pd₂(dba)₃

Recommendation: Start with a Buchwald ligand like SPhos or XPhos. They offer a high probability of success for this type of challenging substrate.

Troubleshooting Guide

Issue 1: Low or No Conversion

You've chosen a suitable catalyst system (e.g., Pd(OAc)₂/SPhos), but the reaction is sluggish or fails to proceed.

Potential Cause 1: Inappropriate Base

The base plays a crucial role in the Suzuki-Miyaura coupling. It facilitates the transmetalation step by forming a more nucleophilic boronate species.[11][13][14][15]

  • Troubleshooting Steps:

    • Switch to a Stronger, Non-Nucleophilic Base: For difficult couplings, common bases like Na₂CO₃ or K₂CO₃ may not be sufficient.[16] Potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) are often more effective.[2][9][17]

    • Ensure Anhydrous Conditions (if using K₃PO₄): While some water is often beneficial in Suzuki couplings, especially when using boronic acids, K₃PO₄ often performs best under anhydrous conditions. Ensure your solvent is dry and consider using anhydrous K₃PO₄.

    • Consider Fluoride Sources: In some cases, bases like cesium fluoride (CsF) or potassium fluoride (KF) can be effective, particularly if protodeboronation is an issue.

Potential Cause 2: Incorrect Solvent

The solvent influences the solubility of reagents and the stability of catalytic intermediates.[3][18]

  • Troubleshooting Steps:

    • Screen Aprotic Polar Solvents: Solvents like 1,4-dioxane, toluene, and tetrahydrofuran (THF) are common starting points.[5] A mixture of an organic solvent with a small amount of water (e.g., dioxane/water 4:1) can be beneficial for dissolving the base and boronic acid.[17]

    • Consider DMF or Acetonitrile for Specific Cases: Polar aprotic solvents like DMF or acetonitrile can sometimes alter the selectivity and reactivity of the catalyst, potentially favoring the desired pathway.[18][19] However, be aware that they can also coordinate to the palladium center.

Experimental Protocol: A Recommended Starting Point

Here is a detailed experimental protocol incorporating best practices for the Suzuki coupling of this compound.

  • Reagent Preparation:

    • To a dry Schlenk tube or reaction vial under an inert atmosphere (argon or nitrogen), add this compound (1.0 equiv.), the boronic acid or ester (1.2-1.5 equiv.), and the base (e.g., K₃PO₄, 2.0-3.0 equiv.).

    • In a separate vial, prepare the catalyst solution by dissolving the palladium precatalyst (e.g., Pd(OAc)₂, 1-5 mol%) and the ligand (e.g., SPhos, 2-10 mol%) in a small amount of the reaction solvent.

  • Reaction Setup:

    • Add the anhydrous, degassed solvent (e.g., 1,4-dioxane or toluene) to the Schlenk tube containing the substrates and base.[2]

    • Add the catalyst solution to the reaction mixture.

    • Purge the reaction vessel with the inert gas for several minutes to ensure all oxygen is removed.[2]

  • Reaction Execution:

    • Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.[2]

    • Monitor the reaction progress by a suitable analytical technique (TLC, GC-MS, or LC-MS).[2]

  • Work-up:

    • After completion, cool the reaction to room temperature.

    • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water or brine to remove the inorganic salts.[2]

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography.

Issue 2: Significant Side Product Formation

Even with some product formation, you observe significant byproducts, primarily from protodeboronation or homocoupling.

Potential Cause: Protodeboronation of the Boronic Acid

This is the undesired cleavage of the C-B bond, replacing it with a C-H bond. It is often promoted by excess water and certain bases.[2]

  • Troubleshooting Steps:

    • Switch to a Boronic Ester: Pinacol boronic esters (Bpin) or MIDA boronates are generally more stable and less prone to protodeboronation than their corresponding boronic acids.

    • Use Anhydrous Conditions: If you must use a boronic acid, minimizing the amount of water in the reaction can suppress this side reaction. Using a base like K₃PO₄ in an anhydrous solvent is a good strategy.[20]

    • Use Potassium Trifluoroborate Salts: These salts (R-BF₃K) are highly stable crystalline solids and can be excellent alternatives to boronic acids, often showing enhanced reactivity and reduced side reactions.

Visualizing the Troubleshooting Workflow

To aid in your decision-making process, the following diagram outlines a logical workflow for troubleshooting low yields in this challenging coupling.

Suzuki_Cycle cluster_cycle Catalytic Cycle Pd0 Pd(0)L_n (Active Catalyst) OxAdd Oxidative Addition PdII_Halide R¹-Pd(II)L_n-X OxAdd->PdII_Halide Transmetal Transmetalation PdII_Halide->Transmetal PdII_Diaryl R¹-Pd(II)L_n-R² Transmetal->PdII_Diaryl RedElim Reductive Elimination PdII_Diaryl->RedElim RedElim->Pd0  Regenerates  Catalyst Product R¹-R² (Desired Product) RedElim->Product ArylHalide R¹-X (this compound) ArylHalide->OxAdd BoronicAcid R²-B(OH)₂ Boronate [R²-B(OH)₃]⁻ BoronicAcid->Boronate Activation Base Base (e.g., K₃PO₄) Base->Boronate Boronate->Transmetal

Caption: The key steps of the Suzuki-Miyaura catalytic cycle.

This guide provides a comprehensive framework for addressing the common challenges associated with the Suzuki coupling of this compound. By systematically evaluating and optimizing the catalyst system, base, and solvent, researchers can significantly improve the success rate of this difficult but valuable transformation.

References
  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]

  • Neufeldt, S. R., & Sanford, M. S. (2016). Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings. National Institutes of Health. Retrieved from [Link]

  • Littke, A. F., & Fu, G. C. (2002). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. Angewandte Chemie International Edition, 41(22), 4176-4211. Retrieved from [Link]

  • Wikipedia. (2024). Suzuki reaction. Retrieved from [Link]

  • Gensch, T., et al. (2021). Analyzing the Solvent Effects in Palladium/N-Heterocyclic Carbene (Pd/NHC)-Catalyzed Suzuki–Miyaura Coupling of Aryl Chlorides: A Computational Study of the Oxidative Addition Step with Experimental Validation. The Journal of Physical Chemistry B. Retrieved from [Link]

  • Gensch, T., et al. (2021). Analyzing the Solvent Effects in Palladium/N-Heterocyclic Carbene (Pd/NHC)-Catalyzed Suzuki–Miyaura Coupling of Aryl Chlorides: A Computational Study of the Oxidative Addition Step with Experimental Validation. The Journal of Physical Chemistry B. Retrieved from [Link]

  • LibreTexts Chemistry. (2021). Suzuki-Miyaura Coupling. Retrieved from [Link]

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]

  • Singh, R., & Singh, B. (2017). Ligand-supported palladium-catalyzed cross-coupling reactions of (hetero) aryl chlorides. ResearchGate. Retrieved from [Link]

  • Royal Society of Chemistry. (2018). Trace amounts of palladium catalysed the Suzuki–Miyaura reaction of deactivated and hindered aryl chlorides. Organic & Biomolecular Chemistry. Retrieved from [Link]

  • Denton, J. L., & Sanford, M. S. (2012). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. National Institutes of Health. Retrieved from [Link]

  • The Organic Chemist. (2023, March 29). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up [Video]. YouTube. Retrieved from [Link]

  • Candeias, N. R., & Afonso, C. A. M. (2011). Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross-Coupling Reaction. Chemistry – A European Journal, 17(18), 5039-5047. Retrieved from [Link]

  • Billingsley, K. L., & Buchwald, S. L. (2007). Highly Efficient Monophosphine-Based Catalyst for the Palladium-Catalyzed Suzuki−Miyaura Reaction of Heteroaryl Halides and Heteroaryl Boronic Acids and Esters. Journal of the American Chemical Society, 129(11), 3358–3366. Retrieved from [Link]

  • Dreher, S. D., et al. (2021). Heteroaryl—Heteroaryl, Suzuki—Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate. National Institutes of Health. Retrieved from [Link]

  • Guram, A. S., et al. (2007). New Catalysts for Suzuki−Miyaura Coupling Reactions of Heteroatom-Substituted Heteroaryl Chlorides. The Journal of Organic Chemistry, 72(14), 5104–5112. Retrieved from [Link]

  • Phan, N. T. S., & Kim, H. (2010). Highly Active Heterogeneous Palladium Catalyst for the Suzuki Reaction of Heteroaryl Chlorides. ResearchGate. Retrieved from [Link]

  • Guram, A. S., et al. (2006). New Air-Stable Catalysts for General and Efficient Suzuki−Miyaura Cross-Coupling Reactions of Heteroaryl Chlorides. Organic Letters, 8(9), 1787–1789. Retrieved from [Link]

  • ResearchGate. (n.d.). Effect of different bases on the Suzuki-Miyaura coupling. Retrieved from [Link]

  • ResearchGate. (2017). Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction? Retrieved from [Link]

  • Reddit. (2024, February 23). How to approach choosing reaction conditions for Suzuki? Retrieved from [Link]

  • Candeias, N. R., & Afonso, C. A. M. (2011). Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross-Coupling Reaction. Chemistry – A European Journal. Retrieved from [Link]

  • Myers, A. G. (n.d.). The Suzuki Reaction. Harvard University. Retrieved from [Link]

  • Martin, R., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Accounts of Chemical Research, 41(11), 1461-1473. Retrieved from [Link]

  • Ncube, A. T., et al. (2021). Evaluation of P-bridged biaryl phosphine ligands in palladium-catalysed Suzuki–Miyaura cross-coupling reactions. RSC Advances, 11(44), 27361-27369. Retrieved from [Link]

  • Ison, E. (n.d.). Use of Base Metals in Suzuki Coupling. WordPress. Retrieved from [Link]

  • MDPI. (2021). Catalysts for Suzuki–Miyaura Coupling Reaction. Retrieved from [Link]

  • ResearchGate. (2018). Why can't I achieve good yields for this Suzuki reaction? Retrieved from [Link]

  • Reddit. (2019, August 11). What's the role of the phosphine ligand in Suzuki couplings? Retrieved from [Link]

  • Reddit. (2021, July 9). Diagnosing issues with a failed Suzuki coupling? Retrieved from [Link]

  • CovaSyn. (n.d.). Optimizing Suzuki Coupling Reactions. Retrieved from [Link]

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Technical Support Center: Managing Byproduct Formation in the Vilsmeier-Haack Reaction for Isoquinoline Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center dedicated to providing in-depth guidance for researchers, scientists, and drug development professionals on the nuances of the Vilsmeier-Haack reaction for isoquinoline synthesis. This resource is designed to move beyond standard protocols and offer expert insights into the causality behind experimental choices, with a focus on managing and minimizing byproduct formation to ensure the integrity of your research and development efforts.

Introduction: The Vilsmeier-Haack Approach to Isoquinolines

The Vilsmeier-Haack (V-H) reaction is a powerful and versatile method for the formylation of electron-rich aromatic and heteroaromatic compounds.[1][2] In the context of isoquinoline synthesis, it is often employed in a cyclization-formylation sequence, typically starting from an activated phenylacetamide or a related precursor. The reaction utilizes a Vilsmeier reagent, a chloroiminium salt, which is generated in situ from a substituted amide like N,N-dimethylformamide (DMF) and a halogenating agent, most commonly phosphorus oxychloride (POCl₃).[1][2] This electrophilic reagent then attacks the electron-rich aromatic ring of the precursor, leading to cyclization and the formation of an isoquinoline aldehyde.

While the V-H reaction is a valuable tool, it is not without its challenges. The formation of undesired byproducts can complicate purification, reduce yields, and introduce impurities that can be detrimental in a drug development setting. This guide provides a comprehensive troubleshooting framework and frequently asked questions to help you navigate these challenges and optimize your synthetic outcomes.

Troubleshooting Guide: Common Issues and Solutions

This section directly addresses specific problems you may encounter during the Vilsmeier-Haack synthesis of isoquinolines. The key to successful troubleshooting lies in understanding the root cause of byproduct formation and systematically adjusting reaction parameters.

Problem Potential Cause(s) Suggested Solutions & Scientific Rationale
Low or No Yield of Desired Isoquinoline Aldehyde 1. Inactive Vilsmeier Reagent: Moisture in reagents or glassware can decompose the highly reactive Vilsmeier reagent.[3] 2. Insufficiently Reactive Substrate: Strong electron-withdrawing groups on the phenylacetamide precursor can deactivate the aromatic ring towards electrophilic attack. 3. Inappropriate Reaction Temperature: The reaction may be too slow at low temperatures or decomposition may occur at excessively high temperatures.[2]1. Ensure Anhydrous Conditions: Use freshly distilled, anhydrous DMF and POCl₃. Flame-dry all glassware and conduct the reaction under an inert atmosphere (e.g., nitrogen or argon). 2. Substrate Activation: The V-H reaction is most effective with electron-donating groups (e.g., alkoxy, alkyl) on the aromatic ring, which stabilize the carbocation intermediate formed during electrophilic substitution. If your substrate is deactivated, consider alternative synthetic routes or precursor modification. 3. Optimize Temperature: For highly activated substrates, the reaction may proceed efficiently at 0°C to room temperature. For less reactive substrates, heating (e.g., 60-90°C) may be necessary. Monitor the reaction by TLC to find the optimal temperature that balances reaction rate and product stability.[3]
Formation of a Di-formylated Byproduct Overly Activating Substrate/Harsh Conditions: Highly electron-rich aromatic rings can undergo a second formylation, especially with an excess of the Vilsmeier reagent or at elevated temperatures.Milder Reaction Conditions:     a. Reduce Reagent Stoichiometry: Use a smaller excess of the Vilsmeier reagent (e.g., 1.5-2.0 equivalents relative to the substrate).     b. Lower the Reaction Temperature: Conduct the reaction at the lowest temperature that allows for a reasonable reaction rate.     c. Shorter Reaction Time: Monitor the reaction closely by TLC and quench it as soon as the starting material is consumed to prevent further reaction of the product.
Reaction with Other Nucleophilic Functional Groups Presence of Unprotected Functional Groups: Functional groups such as hydroxyl (-OH) or primary/secondary amines (-NHR) on the substrate can react with the Vilsmeier reagent. For instance, phenols can form aryl formates.[4]Protecting Group Strategy: Before subjecting the substrate to V-H conditions, protect any reactive functional groups. For example, hydroxyl groups can be protected as silyl ethers or acetyl esters, and amines can be protected as amides or carbamates. These protecting groups can be removed after the V-H reaction.
Incomplete Hydrolysis of the Iminium Intermediate Improper Work-up Procedure: The final step of the reaction is the hydrolysis of the iminium salt intermediate to the aldehyde. This step is pH-sensitive and requires careful execution.Controlled Hydrolysis: Pour the reaction mixture slowly into a vigorously stirred mixture of ice and water. Neutralize the solution carefully with a base such as sodium acetate, sodium bicarbonate, or dilute sodium hydroxide to a pH of 6-8. This ensures complete hydrolysis of the iminium salt to the desired aldehyde.[1]
Difficulty in Product Purification Similar Polarity of Product and Byproducts: Byproducts such as di-formylated compounds may have similar polarities to the desired product, making separation by column chromatography challenging.Optimize Chromatographic Conditions:     a. Column Chromatography: Use a high-resolution silica gel and carefully select the eluent system. A gradient elution may be necessary to achieve good separation. For example, a gradient of ethyl acetate in hexane is often effective.     b. Crystallization: If the product is a solid, recrystallization from an appropriate solvent system can be a highly effective purification method.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental mechanism of the Vilsmeier-Haack reaction in the context of isoquinoline synthesis from a phenylacetamide?

The reaction proceeds through a series of well-defined steps:

  • Formation of the Vilsmeier Reagent: N,N-dimethylformamide (DMF) reacts with phosphorus oxychloride (POCl₃) to form a highly electrophilic chloroiminium ion, known as the Vilsmeier reagent.[1][2]

  • Electrophilic Aromatic Substitution and Cyclization: The electron-rich phenyl ring of the phenylacetamide attacks the electrophilic carbon of the Vilsmeier reagent. This is followed by an intramolecular cyclization where the amide nitrogen attacks the newly formed iminium species, leading to the formation of the isoquinoline ring system.

  • Hydrolysis: The resulting iminium salt intermediate is then hydrolyzed during aqueous work-up to yield the final isoquinoline aldehyde.[1]

Q2: How do electron-donating and electron-withdrawing groups on the starting phenylacetamide affect the reaction outcome?

The electronic nature of the substituents on the aromatic ring plays a critical role in the success and regioselectivity of the reaction:

  • Electron-Donating Groups (EDGs) such as alkoxy (-OR) or alkyl (-R) groups increase the electron density of the aromatic ring, making it more nucleophilic and thus more reactive towards the electrophilic Vilsmeier reagent. EDGs generally lead to higher yields and allow for milder reaction conditions. They direct the formylation to the ortho and para positions relative to the activating group.

  • Electron-Withdrawing Groups (EWGs) such as nitro (-NO₂) or cyano (-CN) groups decrease the electron density of the aromatic ring, deactivating it towards electrophilic substitution. Substrates with strong EWGs may fail to react or require harsh conditions, which can lead to increased byproduct formation.

Q3: Can the Vilsmeier-Haack reaction be used for substrates that are not electron-rich?

The Vilsmeier-Haack reaction is most efficient for electron-rich aromatic and heteroaromatic compounds.[1][2] For substrates that are electron-deficient, the reaction is often sluggish and may require high temperatures and a large excess of the Vilsmeier reagent, which can lead to decomposition and a complex mixture of products. In such cases, alternative formylation methods may be more suitable.

Q4: What are the primary safety concerns associated with the Vilsmeier-Haack reaction?

Phosphorus oxychloride (POCl₃) is a corrosive and moisture-sensitive reagent that reacts violently with water. The reaction to form the Vilsmeier reagent is exothermic and should be performed with caution, typically at 0°C with slow, dropwise addition of POCl₃ to DMF. The reaction should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, must be worn. The work-up procedure, which involves quenching the reaction with ice and water, should also be done carefully to control the exothermic hydrolysis.

Experimental Protocols and Visualization

Optimized Protocol for the Synthesis of a Substituted Isoquinoline Aldehyde

This protocol provides a general guideline for the Vilsmeier-Haack synthesis of a 1-chloro-6,7-dimethoxyisoquinoline-3-carbaldehyde from 3,4-dimethoxyphenylacetamide. This procedure is designed to minimize byproduct formation.

1. Vilsmeier Reagent Preparation:

  • In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous N,N-dimethylformamide (DMF) (4 equivalents).

  • Cool the flask to 0°C in an ice-water bath.

  • Slowly add phosphorus oxychloride (POCl₃) (3 equivalents) dropwise via the dropping funnel over 30-60 minutes, ensuring the temperature remains below 5°C.

  • After the addition is complete, allow the mixture to stir at 0°C for an additional 30 minutes to ensure the complete formation of the Vilsmeier reagent.

2. Cyclization and Formylation:

  • Dissolve the 3,4-dimethoxyphenylacetamide (1 equivalent) in a minimal amount of anhydrous DMF.

  • Add the substrate solution dropwise to the pre-formed Vilsmeier reagent at 0°C.

  • After the addition is complete, slowly warm the reaction mixture to room temperature and then heat to 70-80°C.

  • Monitor the progress of the reaction by Thin Layer Chromatography (TLC). The reaction is typically complete within 2-4 hours.

3. Work-up and Purification:

  • Cool the reaction mixture to room temperature and carefully pour it into a beaker containing crushed ice with vigorous stirring.

  • Neutralize the mixture to a pH of 7-8 by the slow addition of a saturated aqueous solution of sodium bicarbonate.

  • The product may precipitate as a solid. If so, collect the solid by filtration, wash with cold water, and dry under vacuum.

  • If the product does not precipitate, extract the aqueous mixture with an appropriate organic solvent (e.g., dichloromethane or ethyl acetate) (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexane as the eluent.

Visualizing the Vilsmeier-Haack Reaction Pathway

The following diagram illustrates the key steps in the Vilsmeier-Haack synthesis of an isoquinoline aldehyde, highlighting the formation of the Vilsmeier reagent and its subsequent reaction with the phenylacetamide precursor.

Vilsmeier_Haack_Mechanism cluster_reagent Vilsmeier Reagent Formation cluster_reaction Isoquinoline Synthesis DMF DMF Vilsmeier_Reagent Vilsmeier Reagent (Chloroiminium Ion) DMF->Vilsmeier_Reagent + POCl3 POCl3 POCl3 Intermediate Iminium Salt Intermediate Vilsmeier_Reagent->Intermediate Electrophilic Attack & Cyclization Substrate Phenylacetamide Precursor Substrate->Intermediate Product Isoquinoline Aldehyde Intermediate->Product Hydrolysis (Work-up) Byproduct Di-formylated Byproduct Product->Byproduct Further Reaction (Excess Reagent/Heat)

Caption: Vilsmeier-Haack reaction pathway for isoquinoline synthesis.

References

  • This technical guide was synthesized from general knowledge of the Vilsmeier-Haack reaction and does not rely on a specific single source for its entirety.
  • Vilsmeier-Haack Reaction. J&K Scientific LLC. [Link]

  • Vilsmeier-Haack Reaction. NROChemistry. [Link]

  • Synthesis of new Quinoline derivatives using Vilsmeier-Haack reagent: And its spectral characterizations. International Journal of Chemical Studies. [Link]

  • Synthesis of new Quinoline derivatives using Vilsmeier-Haack reagent: And its spectral characterizations. International Journal of Chemical Studies. [Link]

  • Vilsmeier-Haack reaction: A manifest protocol to synthesise bisquinoline. DUT Open Scholar. [Link]

  • REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. International Journal of Pharmaceutical and Chemical Sciences. [Link]

  • A Comparative study of Vilsmeier-Haack Formylation Reactions With Phenols Under Solvent Less And Solvent Conditions. Asian Journal of Research in Chemistry. [Link]

  • Synthesis, Electrochemical and Spectroscopic Characterization of Selected Quinolinecarbaldehydes and Their Schiff Base Derivatives. Molecules. [Link]

Sources

Technical Support Center: Optimizing the Amination of 3-Chloroisoquinoline

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Senior Application Scientist Team

Welcome to the technical support center for challenging cross-coupling reactions. This guide is designed for researchers, medicinal chemists, and process development professionals who are working on the synthesis of aminated isoquinolines, specifically addressing the challenges associated with the amination of 3-chloroisoquinoline. This reaction, a key transformation in the synthesis of many pharmacologically active compounds, often suffers from slow reaction rates and low yields due to the electronically deactivated and sterically hindered nature of the substrate.

This document provides in-depth troubleshooting advice, frequently asked questions (FAQs), and optimized protocols based on the principles of the Buchwald-Hartwig amination, the premier method for this class of transformation.[1]

Frequently Asked Questions (FAQs)

Q1: Why is my this compound amination reaction so slow or low-yielding?

The primary challenge with this compound lies in its nature as a heteroaryl chloride. The Carbon-Chlorine (C-Cl) bond is significantly stronger and less reactive than corresponding C-Br or C-I bonds, making the initial oxidative addition step of the catalytic cycle kinetically challenging.[2] Furthermore, the nitrogen atom in the isoquinoline ring can coordinate to the palladium catalyst, potentially leading to catalyst inhibition or deactivation.[3] Choosing a highly active and robust catalyst system is therefore critical for success.

Q2: What is the fundamental catalytic cycle for this reaction?

The reaction proceeds via the Buchwald-Hartwig amination catalytic cycle. A simplified representation is shown below. Understanding this cycle is key to troubleshooting, as each step has specific requirements for catalyst, ligand, base, and solvent. The rate-limiting step for aryl chlorides is typically the oxidative addition of the aryl halide to the Pd(0) complex.[4]

Buchwald-Hartwig Catalytic Cycle Pd0 L-Pd(0) Active Catalyst OxAdd Oxidative Addition (Rate-Limiting for Ar-Cl) Pd0->OxAdd PdII L-Pd(II)(Ar)(Cl) OxAdd->PdII BaseSub Base-Mediated Amine Coordination PdII->BaseSub Amido Arylpalladium(II) Amido Complex BaseSub->Amido BaseH_out [Base-H]⁺Cl⁻ BaseSub->BaseH_out RedElim Reductive Elimination Amido->RedElim RedElim->Pd0 Regenerates Catalyst Product_out Product (Ar-NR₂) RedElim->Product_out ArCl_in This compound (Ar-Cl) ArCl_in->OxAdd Amine_in Amine (R₂NH) Amine_in->BaseSub Base_in Base Base_in->BaseSub

Caption: The Buchwald-Hartwig catalytic cycle for C-N cross-coupling.

Q3: Which catalyst system (Palladium source and Ligand) is the best starting point?

For challenging heteroaryl chlorides, highly active catalyst systems are required. Modern systems rely on bulky, electron-rich dialkylbiaryl phosphine ligands.[5] These ligands stabilize the monomeric Pd(0) species and accelerate both the oxidative addition and the final reductive elimination steps.[6]

  • Palladium Source: Palladium(II) acetate (Pd(OAc)₂) or palladium precursors like Pd₂(dba)₃ are common starting points.[7] Pre-formed palladium catalysts (precatalysts), which contain the ligand already bound to the palladium, are often more efficient as they avoid the need for in-situ catalyst formation.[7]

  • Recommended Ligands: Start with a screening of established, commercially available biaryl phosphine ligands.

Ligand NameStructure TypeKey Features
XPhos DialkylbiarylGenerally high reactivity for aryl chlorides. A very common starting point.[3]
RuPhos DialkylbiarylOften effective when other ligands fail; good for sterically hindered substrates.
BrettPhos DialkylbiarylKnown for high efficiency, allowing for lower catalyst loadings and temperatures.[8]
Josiphos (e.g., CyPF-tBu) FerrocenylBidentate ligand shown to be effective for heteroaryl chlorides.[3][9]
Q4: How do I choose the right base and solvent?

The choice of base and solvent is interdependent and crucial for reaction success. Insolubility of the base is a common, and often underestimated, reason for reaction failure.[10]

  • Bases: A strong, non-nucleophilic base is required to deprotonate the amine, facilitating its coordination to the palladium center.

    • Sodium tert-butoxide (NaOtBu): The most common and often most effective strong base. However, it can be detrimental to substrates with base-sensitive functional groups.[7][10]

    • Lithium bis(trimethylsilyl)amide (LHMDS): Another strong base, sometimes offering different reactivity profiles.[7]

    • Potassium Phosphate (K₃PO₄) / Cesium Carbonate (Cs₂CO₃): Weaker bases that are suitable for base-sensitive substrates, but may require higher temperatures or longer reaction times.[10]

  • Solvents: The solvent must solubilize the reactants and be stable at the required reaction temperature.

    • Aromatic Hydrocarbons (Toluene, Xylene): Very common and effective solvents with high boiling points suitable for sluggish reactions.[11][12]

    • Ethers (1,4-Dioxane, THF, t-BuOH): Also widely used. Dioxane is a common choice, though there is a push towards greener alternatives like 2-MeTHF.[7][10]

    • Solvents to Avoid: Chlorinated solvents, acetonitrile, and pyridine should be avoided as they can inhibit the palladium catalyst by coordinating to it.[7][10]

Q5: Can I use microwave heating to accelerate the reaction?

Absolutely. Microwave-assisted synthesis is an excellent technique for accelerating slow reactions like the amination of heteroaryl chlorides.[13] The rapid heating can significantly reduce reaction times from many hours to mere minutes and often improves yields by minimizing the formation of degradation byproducts.[13][14] It is particularly effective for overcoming the high activation energy of the oxidative addition step.[15][16]

Troubleshooting Guide

This section addresses specific problems you may encounter during your experiment. Follow the decision tree to identify potential causes and solutions.

Troubleshooting_Flowchart start Start: Low Conversion of This compound q_catalyst Is your Catalyst System Optimized for Aryl Chlorides? start->q_catalyst sol_ligand SOLUTION: Screen bulky, electron-rich ligands (XPhos, RuPhos, BrettPhos). Use a reliable Pd source or precatalyst. q_catalyst->sol_ligand No q_base_solvent Is the Base Strong Enough and Soluble? q_catalyst->q_base_solvent Yes sol_ligand->q_base_solvent sol_base_solvent SOLUTION: Use a strong base (NaOtBu, LHMDS). Ensure vigorous stirring. Consider a solvent like Toluene or Dioxane. q_base_solvent->sol_base_solvent No q_temp Is the Reaction Temperature Sufficiently High? q_base_solvent->q_temp Yes sol_base_solvent->q_temp sol_temp SOLUTION: Increase temperature (80-110 °C for thermal). Consider switching to microwave heating (120-150 °C) for rapid rate enhancement. q_temp->sol_temp No q_inert Is the Reaction Under Strictly Inert Atmosphere? q_temp->q_inert Yes sol_temp->q_inert sol_inert SOLUTION: Ensure reagents and solvent are degassed. Maintain a positive pressure of Argon or N₂. Pd(0) is oxygen-sensitive. q_inert->sol_inert No end Reaction Optimized q_inert->end Yes sol_inert->end

Caption: A decision tree for troubleshooting common amination issues.

Problem: Reaction shows significant starting material and a new spot by TLC/LC-MS, which is identified as isoquinoline (hydrodehalogenation).
  • Cause: This side reaction is often promoted by the base, particularly in polar aprotic solvents like NMP or DMAC.[12] It can also occur if there are trace amounts of water or other proton sources that can quench the organopalladium intermediate before reductive elimination.

  • Solution 1 (Change Solvent): Switch to a nonpolar, aprotic solvent like toluene or m-xylene, which have been shown to suppress debromination and, by extension, dechlorination side reactions.[12]

  • Solution 2 (Use a Weaker Base): If the amine is sufficiently acidic, consider switching from NaOtBu to a weaker base like K₃PO₄. This may require higher temperatures but can minimize base-promoted side reactions.

Problem: The reaction starts but stalls at ~50-60% conversion, even after extended time.
  • Cause 1 (Catalyst Deactivation): The heterocyclic substrate or the primary amine nucleophile can displace the phosphine ligand, leading to inactive palladium species.[3] This is more common with less bulky or bidentate ligands that may not sufficiently shield the metal center.[9]

  • Solution 1: Switch to a bulkier monophosphine ligand like BrettPhos or use a higher catalyst loading (e.g., increase from 1 mol% to 3 mol%).

  • Cause 2 (Reagent Insolubility): As the reaction proceeds, inorganic salts ([Base-H]⁺Cl⁻) precipitate, potentially coating the solid base and preventing it from participating further.

  • Solution 2: Ensure vigorous stirring throughout the reaction. In some cases, adding a co-solvent like t-BuOH can help with solubility.

Experimental Protocols

Safety Note: Always conduct reactions under an inert atmosphere (Argon or Nitrogen) in a well-ventilated fume hood. Palladium catalysts, phosphine ligands, and strong bases should be handled with appropriate personal protective equipment (PPE).

Protocol 1: General Procedure for Thermal Amination Screening

This protocol is designed for small-scale screening to identify the optimal ligand, base, and solvent.

  • Preparation: To an oven-dried vial equipped with a magnetic stir bar, add this compound (1.0 equiv.), the palladium precatalyst (e.g., XPhos Pd G3, 2 mol%), and the base (e.g., NaOtBu, 1.4 equiv.).

  • Inert Atmosphere: Seal the vial with a septum cap, and purge with argon or nitrogen for 5-10 minutes.

  • Reagent Addition: Under a positive pressure of inert gas, add the amine (1.2 equiv.) followed by the degassed solvent (e.g., toluene, to achieve a concentration of ~0.2 M).

  • Heating and Monitoring: Place the vial in a preheated oil bath or heating block at 100 °C. Monitor the reaction progress by TLC or LC-MS at 1, 4, and 12 hours.

  • Workup: After completion or when the reaction has stalled, cool the mixture to room temperature. Dilute with ethyl acetate (10 mL) and quench carefully with water (5 mL). Separate the layers, extract the aqueous layer with ethyl acetate (2 x 5 mL), combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Accelerated Microwave-Assisted Amination

This protocol uses microwave irradiation to rapidly increase the reaction rate.

  • Preparation: To a 10 mL microwave reaction vessel with a stir bar, add this compound (1.0 equiv.), Pd₂(dba)₃ (1 mol %), XPhos ligand (4 mol %), and NaOtBu (1.4 equiv.).

  • Reagent Addition: Add the amine (1.2 equiv.) and 5 mL of degassed 1,4-dioxane.

  • Microwave Reaction: Seal the vessel and place it in the microwave reactor. Set the conditions to heat to 140 °C with a hold time of 20 minutes and a maximum power of 200 W.[13]

  • Workup and Purification: Follow steps 5 and 6 from the thermal protocol above.

References
  • Fors, B. P., et al. (2009). Highly Reactive, General and Long-Lived Catalysts for Palladium-Catalyzed Amination of Heteroaryl and Aryl Chlorides, Bromides, and Iodides: Scope and Structure–Activity Relationships. Journal of the American Chemical Society. Available at: [Link]

  • Specific Solvent Issues with Buchwald-Hartwig Amination. Wordpress. Available at: [Link]

  • How to Wisely Design Conditions for Buchwald-Hartwig Couplings? Chemical Insights. Available at: [Link]

  • Gere, D., et al. (2012). Effect of Solvents on the Product Distribution and Reaction Rate of a Buchwald−Hartwig Amination Reaction. Organic Process Research & Development. Available at: [Link]

  • Guram, A. S., et al. (2006). Controlling First-Row Catalysts: Amination of Aryl and Heteroaryl Chlorides and Bromides with Primary Aliphatic Amines Catalyzed by a BINAP-Ligated Single-Component Ni(0) Complex. Journal of the American Chemical Society. Available at: [Link]

  • Guram, A. S., et al. (2006). Controlling First-Row Catalysts: Amination of Aryl and Heteroaryl Chlorides and Bromides with Primary Aliphatic Amines Catalyzed by a BINAP-Ligated Single-Component Ni(0) Complex. Journal of the American Chemical Society. Available at: [Link]

  • Buchwald–Hartwig amination. Wikipedia. Available at: [Link]

  • Old, D. W., et al. (2000). Efficient Pd-Catalyzed Amination of Heteroaryl Halides. Organic Letters. Available at: [Link]

  • Ni‐catalysed aryl amination of activated heteroaryl chlorides with cyclic heteroarylamines. ResearchGate. Available at: [Link]

  • Optimization of the reaction conditions. ResearchGate. Available at: [Link]

  • Substrate scope for the amination of aryl and heteroaryl chlorides. ResearchGate. Available at: [Link]

  • Ligated Pd-Catalyzed Aminations of Aryl/Heteroaryl Halides with Aliphatic Amines under Sustainable Aqueous Micellar Conditions. National Institutes of Health. Available at: [Link]

  • Dorel, R., & Echavarren, A. M. (2019). The Buchwald–Hartwig Amination After 25 Years. Angewandte Chemie International Edition. Available at: [Link]

  • Optimization of reaction conditions. ResearchGate. Available at: [Link]

  • Tan, W. C., et al. (2024). Microwave-Assisted Buchwald–Hartwig Double Amination: A Rapid and Promising Approach for the Synthesis of TADF Compounds. Molecules. Available at: [Link]

  • Optimization of reaction conditions. ResearchGate. Available at: [Link]

  • Buchwald–Hartwig versus Microwave-Assisted Amination of Chloroquinolines: En Route to the Pyoverdin Chromophore. ResearchGate. Available at: [Link]

  • Palladium Catalyzed Amination of Aryl Chlorides. Wiley Analytical Science. Available at: [Link]

  • Buchwald-Hartwig Cross-Coupling. J&K Scientific LLC. Available at: [Link]

  • Microwave Chemistry: Buchwald-Hartwig Amination, C-H Arylation of Adenines, Cycloisomerization Approach to Indolizinones, Synthesis of Pyrroles. Organic Chemistry Portal. Available at: [Link]

  • The First Rapid Palladium-Catalyzed Aminations of (Azahetero)aryl Chlorides under Temperature-Controlled Microwave Heating. ResearchGate. Available at: [Link]

  • Buchwald-Hartwig Coupling: Mechanism & Examples. NROChemistry. Available at: [Link]

  • Buchwald-Hartwig Amination. Chemistry LibreTexts. Available at: [Link]

  • Surry, D. S., & Buchwald, S. L. (2008). Biaryl Phosphine Ligands in Palladium-Catalyzed Amination. Angewandte Chemie International Edition. Available at: [Link]

Sources

Technical Support Center: Palladium Catalyst Removal from 3-Chloroisoquinoline Reaction Mixtures

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for palladium catalyst removal, with a specific focus on challenging substrates like 3-Chloroisoquinoline. This guide is designed for researchers, scientists, and drug development professionals to provide practical, in-depth solutions to common purification challenges encountered in palladium-catalyzed cross-coupling reactions.

The presence of the nitrogen atom in the isoquinoline ring can complicate palladium removal due to potential coordination with residual palladium species, making standard purification techniques less effective. This guide provides a systematic approach to tackling these issues, ensuring your final compound meets the stringent purity requirements for downstream applications, particularly in active pharmaceutical ingredient (API) synthesis.

Frequently Asked Questions (FAQs)

Here, we address some of the most common initial queries regarding palladium removal from reaction mixtures containing nitrogen heterocycles.

Q1: Why is removing palladium from my this compound reaction so difficult?

A: The nitrogen atom in the isoquinoline ring is a Lewis base and can coordinate to the Lewis acidic palladium species, forming soluble complexes that are difficult to remove by simple filtration or standard chromatography. These interactions can lead to higher than acceptable residual palladium levels in your final product.

Q2: What are the regulatory limits for residual palladium in APIs?

A: Regulatory bodies like the International Council for Harmonisation (ICH) have strict guidelines for elemental impurities. For oral medications, the permitted daily exposure (PDE) for palladium is typically 100 µ g/day .[1] This translates to low parts-per-million (ppm) levels in the final API, making efficient removal critical.[1][2]

Q3: What are the main methods for palladium removal?

A: The most common strategies include:

  • Adsorption: Using materials with a high affinity for palladium, such as activated carbon or specialized metal scavengers.[3]

  • Crystallization: Purifying the product through crystallization, leaving palladium impurities in the mother liquor.[3][4]

  • Extraction: Using liquid-liquid extraction to partition the palladium catalyst into a separate phase.[3][5]

  • Filtration: A preliminary step to remove heterogeneous catalysts (e.g., Pd/C) or precipitated palladium metal, often using a filter aid like Celite®.[3][4][5]

Q4: How do I choose the right palladium removal method for my this compound derivative?

A: The optimal method depends on the specific properties of your product, the nature of the palladium species present (homogeneous vs. heterogeneous), and the desired final purity. A decision-making workflow can help guide your choice.

Palladium Removal Strategy start Reaction Work-up heterogeneous Heterogeneous Pd Catalyst? (e.g., Pd/C) start->heterogeneous filtration Filtration through Celite® heterogeneous->filtration Yes homogeneous Homogeneous Pd Catalyst? heterogeneous->homogeneous No analysis1 Analyze Pd Content (ICP-MS) filtration->analysis1 analysis1->homogeneous > 10 ppm end Product Meets Specification analysis1->end < 10 ppm scavenger Adsorption (Scavenger/Carbon) homogeneous->scavenger crystallization Crystallization homogeneous->crystallization extraction Liquid-Liquid Extraction homogeneous->extraction analysis2 Analyze Pd Content (ICP-MS) scavenger->analysis2 crystallization->analysis2 extraction->analysis2 analysis2->scavenger > 10 ppm (Re-evaluate) analysis2->end < 10 ppm

Caption: Decision workflow for selecting a palladium removal method.

Troubleshooting Guide

This section provides detailed solutions to specific problems you might encounter during the purification of your this compound derivative.

Issue 1: High Palladium Content After Initial Filtration

Symptoms:

  • You've used a heterogeneous catalyst (e.g., Pd/C) and filtered the reaction mixture through Celite®, but ICP-MS analysis shows palladium levels are still significantly above 10 ppm.

Root Cause Analysis & Solution: This indicates the presence of soluble or colloidal palladium species.[4] The nitrogen on your isoquinoline ring may be stabilizing these species in solution.

Recommended Action: Implement a secondary purification step using a metal scavenger or activated carbon.

Experimental Protocol: Palladium Scavenging with Functionalized Silica

  • Dissolution: Dissolve the crude product in a suitable organic solvent (e.g., THF, DCM, Ethyl Acetate).[3]

  • Scavenger Addition: Add a silica-based scavenger with high affinity for palladium. Thiol (SH) or thiourea (THU) functionalized silicas are often effective.[6][7] Start with 5-10 wt% of the scavenger relative to the crude product mass.

  • Stirring: Stir the mixture at room temperature or a slightly elevated temperature (e.g., 40-60 °C) for 1 to 18 hours.[3][8] The optimal time and temperature should be determined experimentally.

  • Filtration: Filter off the scavenger. Wash the collected scavenger with fresh solvent to recover any adsorbed product.

  • Concentration: Combine the filtrate and washings, and remove the solvent under reduced pressure.

  • Analysis: Analyze the palladium content of the purified product using a sensitive analytical technique like ICP-MS.[3][9]

Issue 2: Product Loss During Scavenging

Symptoms:

  • Palladium levels are successfully reduced, but the isolated product yield is low.

Root Cause Analysis & Solution: Your this compound derivative may have a non-specific affinity for the adsorbent material (scavenger or activated carbon), leading to product loss.[10]

Recommended Actions:

  • Scavenger Screening: Test a small panel of scavengers to identify one with high selectivity for palladium and low affinity for your product.

  • Minimize Adsorbent: Use the minimum effective amount of scavenger or activated carbon. This can be determined through small-scale optimization experiments.

  • Solvent Adjustment: The choice of solvent can influence the binding of both palladium and your product to the adsorbent. A solvent in which your product is highly soluble may reduce its adsorption.

  • Alternative Purification: If product loss remains high, consider switching to a different purification method like crystallization or extraction.

Issue 3: Inconsistent Palladium Removal from Batch to Batch

Symptoms:

  • The same purification protocol yields significantly different residual palladium levels across different batches.

Root Cause Analysis & Solution: The speciation of the residual palladium (e.g., Pd(0), Pd(II)) may vary between batches. Different palladium species can have different affinities for scavengers and varying solubilities.

Recommended Actions:

  • Use a Broad-Spectrum Scavenger: Some scavengers, like those based on trimercaptotriazine (TMT), are effective against a wider range of palladium species.[11]

  • Pre-treatment: Consider a pre-treatment step to convert the palladium into a single, more easily removed species. For example, a mild oxidation or reduction step prior to scavenging.

  • Process Consistency: Ensure that reaction conditions (temperature, time, reagent stoichiometry) are tightly controlled to minimize variability in the final palladium speciation.

Data-Driven Method Selection

The choice of scavenger is critical. Below is a comparative table of common scavenger types and their typical performance.

Scavenger TypeFunctional GroupTarget Palladium SpeciesAdvantagesDisadvantagesTypical Loading (wt%)
SiliaMetS® Thiol Thiol (-SH)Pd(II)High efficiency, versatileCan be sensitive to oxidation5 - 15
SiliaMetS® Thiourea ThioureaPd(0), Pd(II)Broad-spectrum, good in organic solvents[6]Potential for leaching5 - 15
Activated Carbon N/APd(0), Pd(II)Cost-effective, removes color impuritiesCan have high product adsorption[10]10 - 50
DMT-Functionalized Silica DimercaptotriazinePd(0), Pd(II)High capacity, effective for various speciesCan be more expensive5 - 10

Analytical Quantification of Residual Palladium

Accurate measurement of residual palladium is essential to validate your purification process.

  • Inductively Coupled Plasma-Mass Spectrometry (ICP-MS): This is the gold standard for quantifying trace metals in APIs, offering high sensitivity and accuracy.[9][12]

  • High-Energy Polarized-Beam Energy Dispersive X-ray Fluorescence (EDXRF): A rapid and non-destructive method for determining palladium content.[2]

  • Fluorometric Methods: Catalysis-based fluorometric assays can provide a rapid, high-throughput method for semi-quantitatively screening palladium levels during process optimization.[12][13]

Analytical_Workflow cluster_0 Process Optimization cluster_1 Final Product QC screening Fluorometric Screening (Rapid) optimization Optimize Scavenging Conditions screening->optimization quantification ICP-MS / EDXRF (Quantitative) optimization->quantification Final Validation release Release Batch quantification->release

Caption: Analytical workflow for palladium quantification.

Conclusion

Removing palladium from this compound reaction mixtures requires a systematic and often multi-step approach. By understanding the underlying chemical challenges posed by the nitrogen heterocycle and employing a logical troubleshooting strategy, researchers can consistently achieve the high levels of purity required for pharmaceutical development. Always validate your chosen purification method with a highly sensitive analytical technique to ensure compliance with regulatory standards.

References

  • Galaffu, N., Man, S. P., Wilkes, R. D., & Wilson, J. R. H. (2007). Highly Functionalised Sulfur-Based Silica Scavengers for the Efficient Removal of Palladium Species from Active Pharmaceutical Ingredients. Organic Process Research & Development, 11(3), 406–413. [Link]

  • Welch, C. J., et al. (2013). Rapid Analysis of Residual Palladium in Pharmaceutical Development Using a Catalysis-Based Fluorometric Method. Organic Process Research & Development, 17(1), 108–113. [Link]

  • Marguí, E., Van Meel, K., & Van Grieken, R. (2009). Method for the determination of Pd-catalyst residues in active pharmaceutical ingredients by means of high-energy polarized-beam energy dispersive X-ray fluorescence. Analytical Chemistry, 81(4), 1466–1472. [Link]

  • Fallon, T., et al. (2023). Palladium Extraction Following Metal-Catalyzed Reactions: Recent Advances and Applications in the Pharmaceutical Industry. Organic Process Research & Development, 27(9), 1547–1575. [Link]

  • Aldridge, T. E., et al. (2018). Pilot Study to Quantify Palladium Impurities in Lead-like Compounds Following Commonly Used Purification Techniques. ACS Medicinal Chemistry Letters, 9(11), 1083–1088. [Link]

  • Osaka Gas Chemicals Co., Ltd. (n.d.). Removal of palladium (Pd) catalysts. [Link]

  • PhosphonicS. (2022). Optimised Pd removal from a pharmaceutical intermediate with 60% reduction in scavenger usage. [Link]

  • ResearchGate. (n.d.). Highly Functionalised Sulfur-Based Silica Scavengers for the Efficient Removal of Palladium Species from Active Pharmaceutical Ingredients | Request PDF. [Link]

  • Bu, X., Koide, K., Carder, E. J., & Welch, C. J. (2024). Catalysis-Based Fluorometric Method for Semiquantifying Trace Palladium in Sulfur-Containing Compounds and Ibuprofen. The Journal of Organic Chemistry. [Link]

  • Onyx Scientific. (n.d.). Palladium scavenging: From 1% to within ICH limits. [Link]

  • Shao, P., et al. (2023). Selective capture of palladium from acid wastewater by thiazole-modified activated carbon: Performance and mechanism. Environmental Research, 240, 117253. [Link]

  • Osaka Gas Chemicals Co., Ltd. (n.d.). Selective adsorption and removal of Palladium (Pd). [Link]

  • Biotage. (2023). How to Remove Palladium in three easy steps. [Link]

  • ResearchGate. (2015). How can i remove palladium Pd catalyst easily?[Link]

  • Fallon, T., et al. (2023). Palladium Extraction Following Metal-Catalyzed Reactions: Recent Advances and Applications in the Pharmaceutical Industry. Organic Process Research & Development. [Link]

  • Podborska, A., et al. (2023). Recovery of Pd(II) Ions from Aqueous Solutions Using Activated Carbon Obtained in a Single-Stage Synthesis from Cherry Seeds. Materials (Basel), 16(9), 3469. [Link]

  • Reddit. (n.d.). Your trick to remove residual palladium. [Link]

  • ResearchGate. (2017). How to remove palladium catalyst from reaction mixture ?[Link]

  • ResearchGate. (n.d.). Removal of Palladium from Cross-Coupling Reactions Using Isocyanide Reagents | Request PDF. [Link]

  • ResearchGate. (2013). How can I easily remove a Pd-catalyst from my Sonogashira or Suzuki couplings?[Link]

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Validation & Comparative

A Comparative Guide to the Spectroscopic Characterization of 3-Chloroisoquinoline

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative for Unambiguous Structural Elucidation

In the landscape of pharmaceutical research and materials science, heterocyclic compounds form a foundational class of molecules. Among these, isoquinoline derivatives are of particular interest due to their presence in numerous natural products and pharmacologically active compounds. 3-Chloroisoquinoline serves as a critical synthetic intermediate, a building block for more complex molecular architectures. Its precise structural characterization is not merely an academic exercise; it is a prerequisite for ensuring the identity, purity, and ultimately, the efficacy and safety of downstream products.

This guide provides an in-depth analysis of the characterization of this compound, with a primary focus on Nuclear Magnetic Resonance (NMR) spectroscopy. As a Senior Application Scientist, my objective is to move beyond a simple recitation of data. Instead, this document will explain the causality behind the observed spectral features and provide a pragmatic comparison with alternative analytical techniques, namely Mass Spectrometry (MS) and Infrared (IR) Spectroscopy. The protocols and interpretations presented herein are designed to be self-validating, reflecting best practices in the field for researchers, scientists, and drug development professionals.

Part 1: Definitive Structural Analysis by NMR Spectroscopy

NMR spectroscopy stands as the cornerstone of molecular structure determination in organic chemistry.[1][2] It provides a non-destructive window into the electronic environment of each nucleus, allowing for the precise mapping of a molecule's atomic connectivity and spatial arrangement.

Molecular Structure and Atom Numbering

To facilitate a clear discussion of the NMR data, the standard IUPAC numbering for the isoquinoline ring system is used. This systematic approach is essential for unambiguous peak assignment.

Caption: Molecular structure of this compound with IUPAC numbering.

¹H NMR Spectral Analysis

The ¹H NMR spectrum of this compound is expected to show six distinct signals in the aromatic region (typically δ 7.0-9.5 ppm). The chemical shift of each proton is influenced by its proximity to the electronegative nitrogen atom and the chlorine substituent, as well as by anisotropic effects from the aromatic rings.

The proton at the C1 position (H-1) is significantly deshielded due to its proximity to the heterocyclic nitrogen atom, causing it to appear at the lowest field. Similarly, the proton at C4 (H-4) is influenced by both the nitrogen and the adjacent chlorine atom. The protons on the benzo-ring (H-5, H-6, H-7, H-8) exhibit characteristic splitting patterns (doublets and multiplets) arising from ortho- and meta-couplings.

Table 1: ¹H NMR Spectral Data for this compound

Proton AssignmentPredicted Chemical Shift (δ, ppm) in DMSO-d₆[3]Reference Chemical Shift (δ, ppm)[4]MultiplicityCoupling Constant (J, Hz)
H-19.129.2s (singlet)-
H-48.417.6s (singlet)-
H-88.128.1d (doublet)7.5
H-57.93-7.907.9d (doublet)-
H-67.84-7.807.7 (m)m (multiplet)-
H-77.74-7.707.7 (m)m (multiplet)-

Note: Variations in reported chemical shifts can arise from differences in solvent, concentration, and instrument calibration.

¹³C NMR Spectral Analysis

A proton-decoupled ¹³C NMR spectrum provides a count of the unique carbon atoms in the molecule. For this compound, nine distinct signals are expected. The chemical shifts are influenced by hybridization and the electronic effects of the substituents.

  • C-Cl Bond: The carbon atom directly bonded to chlorine (C-3) is significantly deshielded.

  • Heterocyclic Carbons: Carbons adjacent to the nitrogen (C-1 and C-3) appear at a lower field compared to other carbons in the pyridine ring.

  • Quaternary Carbons: The two carbons at the ring fusion (C-4a and C-8a) are quaternary and, due to the lack of an attached proton and longer relaxation times, often exhibit signals of lower intensity.[5]

Table 2: ¹³C NMR Spectral Data for this compound (125 MHz, DMSO-d₆) [4]

Carbon AssignmentChemical Shift (δ, ppm)
C-3151.1
C-1147.2
C-8a137.9
C-6130.4
C-8128.2
C-5127.8
C-7127.5
C-4a125.9
C-4119.6

Part 2: A Validated Protocol for NMR Data Acquisition

The integrity of NMR data is critically dependent on a robust and well-documented experimental protocol. The following procedure outlines a self-validating system for acquiring high-quality ¹H and ¹³C NMR spectra.

G prep Sample Preparation (5-10 mg in 0.6 mL DMSO-d6) setup Instrument Setup (Tuning & Shimming) prep->setup h1_acq ¹H Spectrum Acquisition (16 scans, 2s delay) setup->h1_acq c13_acq ¹³C Spectrum Acquisition (1024 scans, 5s delay) setup->c13_acq h1_proc ¹H Data Processing (FT, Phasing, Baseline Correction) h1_acq->h1_proc h1_ref ¹H Referencing (Residual DMSO at 2.50 ppm) h1_proc->h1_ref analysis Spectral Analysis (Peak Picking & Integration) h1_ref->analysis c13_proc ¹³C Data Processing (FT, Phasing, Baseline Correction) c13_acq->c13_proc c13_ref ¹³C Referencing (DMSO-d6 at 39.52 ppm) c13_proc->c13_ref c13_ref->analysis

Caption: Standard workflow for NMR sample analysis.

Step-by-Step Experimental Methodology
  • Sample Preparation:

    • Accurately weigh 5-10 mg of this compound.

    • Dissolve the sample in approximately 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆). The choice of solvent is critical; DMSO-d₆ is an excellent solvent for many aromatic compounds and its residual proton and carbon signals are well-characterized and do not overlap with the signals of interest.[6]

    • Transfer the solution to a 5 mm NMR tube.

  • Instrument Setup (e.g., 500 MHz Spectrometer):

    • Insert the sample into the spectrometer.

    • Lock the field frequency onto the deuterium signal of the DMSO-d₆ solvent.

    • Tune and match the probe for both the ¹H and ¹³C frequencies to ensure maximum signal sensitivity.

    • Perform automated or manual shimming to optimize the magnetic field homogeneity, which is crucial for achieving sharp spectral lines and high resolution.

  • ¹H NMR Spectrum Acquisition:

    • Acquire the spectrum using a standard 30° pulse angle.

    • Set a relaxation delay of 2 seconds to allow for adequate T1 relaxation of the protons between pulses.

    • Co-add 16 scans (transients) to improve the signal-to-noise ratio.[4]

  • ¹³C NMR Spectrum Acquisition:

    • Acquire the spectrum using a proton-decoupled pulse sequence (e.g., zgpg30).

    • Use a 45° pulse angle and a longer relaxation delay of 5 seconds. This is a crucial choice for quantitative accuracy, especially for quaternary carbons which have longer relaxation times.[4]

    • Co-add 1024 scans or more to achieve an adequate signal-to-noise ratio, as the ¹³C isotope has a low natural abundance (1.1%).

  • Data Processing and Referencing:

    • Apply Fourier transformation (FT) to convert the free induction decay (FID) into a frequency-domain spectrum.

    • Perform phase correction and baseline correction to ensure accurate peak integration and chemical shift determination.

    • Calibrate the ¹H spectrum by setting the residual DMSO solvent peak to δ 2.50 ppm.[6]

    • Calibrate the ¹³C spectrum by setting the central peak of the DMSO-d₆ septet to δ 39.52 ppm.[6]

Part 3: Comparative Analysis with Alternative Techniques

While NMR is unparalleled for detailed structural mapping, a multi-technique approach provides a more complete and confirmatory characterization.[1][7]

Mass Spectrometry (MS)

Mass spectrometry provides the exact molecular weight and, through fragmentation patterns, clues about the molecule's substructures.[1] For this compound, its most valuable contribution is the unambiguous confirmation of the presence of a chlorine atom.

  • Principle of Operation: The molecule is ionized, and the mass-to-charge ratio (m/z) of the resulting molecular ion and its fragments are measured.

  • Key Data for this compound:

    • Molecular Ion Peak (M⁺): The molecular weight of this compound is approximately 163.6 g/mol .[8]

    • Isotopic Pattern: Chlorine has two stable isotopes, ³⁵Cl (75.8% abundance) and ³⁷Cl (24.2% abundance).[9] This results in a characteristic isotopic pattern in the mass spectrum. A molecular ion peak (M⁺) corresponding to the molecule containing ³⁵Cl will be observed at m/z ≈ 163, and a second peak (M+2)⁺, corresponding to the molecule with ³⁷Cl, will appear at m/z ≈ 165. The key diagnostic feature is that the intensity ratio of the M⁺ to (M+2)⁺ peaks will be approximately 3:1.[9][10] This pattern is a definitive signature for the presence of a single chlorine atom.

Infrared (IR) Spectroscopy

Infrared spectroscopy is a rapid and simple technique used to identify the functional groups present in a molecule.[11]

  • Principle of Operation: The technique measures the absorption of infrared radiation by a molecule, which causes vibrations (stretching, bending) of its chemical bonds.

  • Expected Absorptions for this compound:

    • ~3100-3000 cm⁻¹: C-H stretching vibrations from the aromatic rings.

    • ~1620-1580 cm⁻¹: C=N stretching of the isoquinoline ring.

    • ~1500-1400 cm⁻¹: C=C stretching vibrations characteristic of the aromatic system.

    • ~800-700 cm⁻¹: C-Cl stretching vibration. The exact position can be variable.

    • ~900-675 cm⁻¹: C-H out-of-plane bending, which can give information about the substitution pattern of the aromatic rings.

Performance Comparison
Analytical TechniqueInformation ProvidedStrengthsLimitations
¹H & ¹³C NMR Detailed atomic connectivity, proton and carbon environments, stereochemistry.Unambiguous structure determination; provides a complete molecular map.Requires larger sample amount; relatively slow acquisition time (especially for ¹³C).
Mass Spectrometry Molecular weight, elemental formula (with high resolution), fragmentation patterns.High sensitivity (requires very little sample); confirms elemental composition (e.g., presence of Cl/Br).[9]Does not provide detailed connectivity; isomers can be difficult to distinguish without fragmentation analysis.
IR Spectroscopy Presence of specific functional groups.Fast, inexpensive, and requires minimal sample preparation.[11]Provides limited information on the overall molecular skeleton; spectra can be complex.

Conclusion

The comprehensive characterization of a pivotal synthetic intermediate like this compound relies on the synergistic application of modern analytical techniques. NMR spectroscopy, through ¹H and ¹³C analysis, provides the definitive and indispensable framework of the molecular structure, revealing the precise arrangement of every atom. This detailed map is powerfully complemented by Mass Spectrometry, which confirms the molecular weight and, crucially, provides an unmistakable isotopic signature for the chlorine atom. Infrared Spectroscopy offers a rapid and valuable confirmation of the key functional groups present.

For the researcher, scientist, or drug development professional, relying on a single technique is insufficient. A multi-faceted approach, led by the detailed insights of NMR and validated by MS and IR, constitutes the gold standard for structural elucidation, ensuring the integrity and reliability of scientific discovery and development.

References

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  • Narayanaswami, S., et al. (1984). Anomalous 1H NMR spectra of 3,4-dihydroisoquinolines and related compounds. Proceedings of the Indian Academy of Sciences - Chemical Sciences, 93(2), 145-155. Available from: [Link]

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  • He, W., Zhang, R., & Cai, M. (2015). A highly efficient heterogeneous copper-catalyzed chlorodeboronation of arylboronic acids leading to chlorinated arenes. New Journal of Chemistry, 39(10), 7539-7542. Supporting Information. Available from: [Link]

  • Human Metabolome Database. 13C NMR Spectrum (1D, 125 MHz, H2O, experimental) (HMDB0000883). Available from: [Link]

  • Wiley SpectraBase. 3'-chloro-3,4-dihydrothio-2(1H) -isoquinolinecarboxanilide. Available from: [Link]

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. Available from: [Link]

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  • Quantum Analytics. (2022). 5 Analytical Techniques for Characterizing Unknowns. Available from: [Link]

  • Singh, V. (2024). Modern Analytical Technique for Characterization Organic Compounds. International Journal of Creative Research Thoughts, 12(1). Available from: [Link]

  • Chem Help ASAP. (2022). sample 13C NMR spectra of compounds with common functional groups. YouTube. Available from: [Link]

  • The Royal Society of Chemistry. Modern Chemical Techniques: Infrared spectroscopy. Available from: [Link]

  • TSI Journals. 1H and 13C NMR Investigation of Quinoline Pharmaceutical Derivatives: Interpretation of Chemical Shifts and their Comparison with the Experimental Value. Available from: [Link]

  • Reich, H. J. Organic Chemistry Data: 13C NMR Chemical Shifts. University of Wisconsin. Available from: [Link]

  • NIST. NIST Chemistry WebBook, SRD 69. National Institute of Standards and Technology. Available from: [Link]

  • PubChemLite. This compound (C9H6ClN). Available from: [Link]

  • Reich, H. J. Organic Chemistry Data: 1H NMR Chemical Shifts. University of Wisconsin. Available from: [Link]

  • Nworie, F. S., et al. (2015). Comparison of Analytical Techniques in the Characterization of Complex Compounds. Advances in Chemical Science Journal, 9(2), 1-19. Available from: [Link]

  • Hachicha, M., et al. (2024). Synthesis, crystal structure, and spectroscopic characterization of a new non-centrosymmetric compound, 1-(2-chloroquinolin-3-yl)-N-(4-fluorobenzyl)methanimine. European Journal of Chemistry, 15, 25-30. Available from: [Link]

  • Gârd, C., et al. (2018). A Complete 1H and 13C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. Molecules, 23(10), 2636. Available from: [Link]

  • Chemistry Steps. Isotopes in Mass Spectrometry. Available from: [Link]

  • ResearchGate. Synthesis, and spectroscopic and structural characterization of three new styrylquinoline–benzimidazole hybrids. Available from: [Link]

  • All 'Bout Chemistry. (2023). Chloro pattern in Mass Spectrometry. YouTube. Available from: [Link]

  • Ferguson, G., et al. (2022). Synthesis, and spectroscopic and structural characterization of three new styrylquinoline–benzimidazole hybrids. Acta Crystallographica Section C, 78(11). Available from: [Link]

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  • Reich, H. J. Organic Chemistry Data: 1H NMR Chemical Shifts Summary Tables. University of Wisconsin. Available from: [Link]

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Mass Spectrometry Analysis of 3-Chloroisoquinoline Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical and chemical research, the structural elucidation and quantification of heterocyclic compounds are paramount. Among these, 3-chloroisoquinoline derivatives represent a significant class of molecules with diverse biological activities, often serving as key intermediates in drug discovery. This guide, written from the perspective of a Senior Application Scientist, provides an in-depth comparison of mass spectrometry-based techniques for the analysis of these compounds, supported by experimental data and insights into alternative analytical methodologies.

Introduction to the Analytical Challenges

This compound and its derivatives, characterized by a rigid aromatic structure and the presence of a halogen atom, present unique analytical challenges. The primary objectives in their analysis are typically:

  • Unambiguous identification: Confirming the molecular structure, including the position of the chlorine atom and other substituents.

  • Sensitive quantification: Accurately measuring their concentration in various matrices, from simple solutions to complex biological fluids.

  • Isomer differentiation: Distinguishing between different positional isomers, which can have vastly different biological activities.

Mass spectrometry, often coupled with a chromatographic separation technique, has emerged as the gold standard for addressing these challenges due to its high sensitivity, selectivity, and ability to provide structural information.

Mass Spectrometry-Based Approaches: A Head-to-Head Comparison

The choice of mass spectrometry technique is critical and depends on the specific analytical goal. Here, we compare the two most common approaches: Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the analysis of volatile and thermally stable compounds. For this compound and its less polar derivatives, GC-MS with Electron Ionization (EI) is a robust method for structural identification.

Electron ionization is a "hard" ionization technique that imparts significant energy to the analyte molecules, leading to extensive and reproducible fragmentation.[1] This fragmentation pattern serves as a molecular fingerprint, which can be compared against spectral libraries for confident identification. The volatility of many this compound derivatives makes them amenable to gas chromatography.

The mass spectrum of this compound is characterized by a distinct isotopic pattern for the molecular ion due to the presence of the chlorine atom (³⁵Cl and ³⁷Cl isotopes in an approximate 3:1 ratio). This results in two peaks at M+ and M+2, separated by two mass-to-charge units (m/z), with a relative intensity ratio of approximately 3:1.

A proposed fragmentation pathway for this compound under electron ionization is as follows:

M This compound (M+•) m/z 163/165 F1 Loss of Cl• [M-Cl]+ m/z 128 M->F1 - Cl• F2 Loss of HCN [M-Cl-HCN]+ m/z 101 F1->F2 - HCN cluster_prep Sample Preparation cluster_lcms LC-MS/MS Analysis cluster_data Data Analysis Sample Plasma Sample Spike Spike with Internal Standard Sample->Spike Precip Protein Precipitation (e.g., with acetonitrile) Spike->Precip Centrifuge Centrifugation Precip->Centrifuge Supernatant Collect Supernatant Centrifuge->Supernatant Inject Inject into LC System Separate Chromatographic Separation (e.g., C18 column) Inject->Separate Ionize Electrospray Ionization (ESI) Separate->Ionize MS1 MS1: Isolate Precursor Ion [M+H]+ Ionize->MS1 CID MS2: Collision-Induced Dissociation (CID) MS1->CID Detect Detect Product Ions CID->Detect Quant Quantification (MRM transitions) Detect->Quant

Sources

A Comparative Guide to High-Performance Liquid Chromatography (HPLC) Methods for Determining the Purity of 3-Chloroisoquinoline

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of Purity in Heterocyclic Compound Analysis

In the realms of pharmaceutical research, drug development, and fine chemical synthesis, the purity of an active pharmaceutical ingredient (API) or intermediate is not merely a quality metric; it is a cornerstone of safety and efficacy. 3-Chloroisoquinoline, a key heterocyclic scaffold, is a building block in the synthesis of various biologically active molecules.[][2] Consequently, the ability to accurately determine its purity and profile any related substances is of paramount importance. A robust analytical method must be able to separate the main compound from process-related impurities, starting materials, and potential degradants.

This guide provides an in-depth comparison of analytical strategies for the purity determination of this compound, focusing on a primary Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method and its high-efficiency counterpart, Ultra-Performance Liquid Chromatography (UPLC). We will explore the causality behind methodological choices, present detailed experimental protocols, and provide comparative data to guide researchers in selecting the optimal technique for their needs.

Pillar 1: The Workhorse Method - Reversed-Phase HPLC

RP-HPLC is the gold standard for the analysis of non-volatile and thermally labile compounds like isoquinoline derivatives.[3][4] Its versatility, robustness, and widespread availability make it the primary choice for quality control labs. The method separates compounds based on their hydrophobic interactions with a nonpolar stationary phase.

Rationale for Method Design

The development of a successful HPLC method hinges on a systematic understanding of the analyte's physicochemical properties and its interaction with the chromatographic system.[5] For this compound, a moderately polar to nonpolar molecule, a C18 stationary phase is the logical starting point, offering excellent retention and separation capabilities for aromatic compounds.[6][7]

The mobile phase composition is critical for achieving optimal resolution. A gradient elution using a mixture of an aqueous buffer (Mobile Phase A) and an organic solvent like acetonitrile (Mobile Phase B) is typically employed. Acetonitrile is often preferred over methanol for aromatic compounds as it can provide better peak shapes and resolution.[6] The addition of an acid, such as formic acid or phosphoric acid, to the mobile phase is crucial for controlling the ionization of the basic nitrogen in the isoquinoline ring, ensuring sharp, symmetrical peaks.[8][9] UV detection is ideal due to the strong chromophoric nature of the isoquinoline ring system.[5]

Diagram: HPLC Method Development Workflow

cluster_0 Phase 1: Initial Parameter Selection cluster_1 Phase 2: Method Optimization cluster_2 Phase 3: System Suitability & Validation Analyte Define Analyte: This compound Column Select Column: C18, 150 x 4.6 mm, 5 µm Analyte->Column MobilePhase Select Mobile Phase: A: 0.1% Formic Acid in Water B: Acetonitrile Column->MobilePhase Detector Select Detector: UV/PDA (200-400 nm) MobilePhase->Detector Gradient Optimize Gradient Profile (Initial %B, Ramp, Final %B) Detector->Gradient FlowRate Optimize Flow Rate (e.g., 1.0 mL/min) Gradient->FlowRate Temp Set Column Temperature (e.g., 30 °C) FlowRate->Temp Wavelength Determine λmax for optimal sensitivity Temp->Wavelength SST Perform System Suitability Test (Resolution, Tailing Factor, Plate Count) Wavelength->SST Validation Validate Method (ICH Q2(R2)) (Specificity, Linearity, Accuracy, Precision) SST->Validation

Caption: A logical workflow for systematic HPLC method development.

Pillar 2: The High-Efficiency Alternative - Ultra-Performance Liquid Chromatography (UPLC)

UPLC represents a significant evolution of liquid chromatography, utilizing columns packed with sub-2 µm particles.[10] This innovation allows for operation at much higher pressures (up to 15,000 psi) compared to traditional HPLC (up to 6,000 psi).[11] The result is a dramatic increase in resolution, sensitivity, and, most notably, speed.[12]

The core principles of separation remain the same as HPLC, making method transfer relatively straightforward. However, the performance gains are substantial. For impurity profiling, the enhanced resolution of UPLC allows for better separation of closely eluting peaks, and the increased sensitivity is crucial for detecting trace-level degradants.[13][14] Furthermore, the significantly shorter run times boost laboratory throughput and reduce solvent consumption, leading to greener and more cost-effective analyses.[12][13]

Comparative Analysis: HPLC vs. UPLC

The choice between HPLC and UPLC often depends on the specific laboratory needs, balancing the established robustness of HPLC against the performance advantages of UPLC.[10] For new method development, UPLC is frequently the preferred platform.[14]

Parameter Conventional HPLC UPLC (Ultra-Performance Liquid Chromatography) Advantage
Analysis Time ~20 - 40 minutes[14]~5 - 10 minutes[13]UPLC (>3x faster)
Column Particle Size 3 - 5 µm[10]< 2 µm[10]UPLC (Higher Efficiency)
Operating Pressure ~400 bar (~5,800 psi)>1000 bar (~15,000 psi)[11]UPLC (Enables smaller particles)
Resolution GoodExcellent[13]UPLC (Superior separation)
Sensitivity ModerateHigh[13]UPLC (Better detection of trace impurities)
Solvent Consumption HighLow[14]UPLC (Greener & more cost-effective)

Experimental Protocols

The following protocols are provided as a robust starting point for the analysis of this compound. Method validation must be performed to ensure suitability for its intended purpose, in accordance with ICH guidelines.[15][16]

Protocol 1: RP-HPLC Purity Method
  • Principle: Separation of this compound from its potential impurities on a C18 stationary phase using a gradient of acidified water and acetonitrile.

  • Instrumentation & Reagents:

    • HPLC system with gradient pump, autosampler, column oven, and PDA/UV detector.[17]

    • Column: C18, 150 mm x 4.6 mm, 5 µm particle size.

    • Mobile Phase A: 0.1% (v/v) Formic Acid in HPLC-grade water.

    • Mobile Phase B: Acetonitrile.

    • Diluent: Acetonitrile/Water (50:50, v/v).

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min.[3]

    • Column Temperature: 30 °C.[3]

    • Detection Wavelength: 254 nm (or experimentally determined λmax).

    • Injection Volume: 10 µL.

    • Gradient Program:

      Time (min) %B
      0.0 30
      15.0 90
      20.0 90
      20.1 30

      | 25.0 | 30 |

  • Sample Preparation:

    • Accurately weigh and dissolve this compound reference standard and test samples in the diluent to a final concentration of approximately 0.5 mg/mL.

    • Filter the solution through a 0.45 µm syringe filter before injection.[3]

Protocol 2: UPLC Purity Method
  • Principle: Rapid, high-resolution separation on a sub-2 µm C18 stationary phase.

  • Instrumentation & Reagents:

    • UPLC system capable of high-pressure operation.

    • Column: Acquity BEH C18, 50 mm x 2.1 mm, 1.7 µm particle size, or equivalent.[18]

    • Reagents are the same as for the HPLC method.

  • Chromatographic Conditions:

    • Flow Rate: 0.4 mL/min.[13]

    • Column Temperature: 40 °C.

    • Detection Wavelength: 254 nm.

    • Injection Volume: 2 µL.

    • Gradient Program:

      Time (min) %B
      0.0 30
      4.0 90
      5.0 90
      5.1 30

      | 6.0 | 30 |

  • Sample Preparation: Same as for the HPLC method.

Protocol 3: Forced Degradation Study
  • Objective: To demonstrate the stability-indicating nature of the developed analytical method by showing that it can separate the intact drug from its degradation products.[19][20] A target degradation of 5-20% is recommended.[21][22]

  • Procedure:

    • Prepare a stock solution of this compound (e.g., 1 mg/mL) in diluent.[23]

    • Acid Hydrolysis: Mix 1 mL of stock with 1 mL of 1N HCl. Heat at 60 °C for 8 hours. Neutralize with 1N NaOH.[23]

    • Base Hydrolysis: Mix 1 mL of stock with 1 mL of 1N NaOH. Keep at room temperature for 4 hours. Neutralize with 1N HCl.[23]

    • Oxidative Degradation: Mix 1 mL of stock with 1 mL of 3% H₂O₂. Keep at room temperature for 24 hours, protected from light.[23]

    • Thermal Degradation: Expose the solid compound to 80 °C in an oven for 48 hours. Dissolve in diluent for analysis.[23]

    • Analyze all stressed samples, along with an unstressed control, using the developed HPLC or UPLC method. The PDA detector is crucial here to assess peak purity.

Trustworthiness: A Self-Validating System

A trustworthy analytical method is one that has been rigorously validated to prove it is fit for its purpose.[15] The validation process establishes, through laboratory studies, that the performance characteristics of the method meet the requirements for its intended application.[18][24]

Diagram: Analytical Method Validation Workflow

Validation Method Validation (ICH Q2(R2)) Specificity Specificity (Forced Degradation) Validation->Specificity Linearity Linearity & Range Validation->Linearity Accuracy Accuracy (% Recovery) Validation->Accuracy Precision Precision (Repeatability & Intermediate) Validation->Precision LOD Limit of Detection (LOD) Validation->LOD LOQ Limit of Quantitation (LOQ) Validation->LOQ Robustness Robustness Validation->Robustness

Caption: Key parameters for analytical method validation per ICH guidelines.

Performance Characteristics (Hypothetical Data)

The following table presents hypothetical, yet realistic, validation data for the two methods, based on typical performance for analogous compounds.[3]

Validation Parameter HPLC Method UPLC Method Acceptance Criteria (Typical)
Linearity (r²) > 0.999> 0.999r² ≥ 0.998
Accuracy (% Recovery) 98.5 - 101.2%99.0 - 100.8%98.0 - 102.0%
Precision (% RSD) ≤ 1.5%≤ 1.0%RSD ≤ 2.0%
LOD ~0.1 µg/mL~0.03 µg/mLReportable
LOQ ~0.3 µg/mL~0.1 µg/mLReportable

Conclusion

Both HPLC and UPLC are powerful and reliable techniques for determining the purity of this compound. The traditional HPLC method offers robustness and is suitable for most routine quality control applications. However, for laboratories focused on high-throughput analysis, challenging impurity separations, or reduced environmental impact, the UPLC method presents clear and significant advantages in speed, resolution, and sensitivity.[12][14] The selection of the most appropriate method should be based on a careful evaluation of the laboratory's specific analytical needs, throughput requirements, and available instrumentation. Regardless of the chosen platform, a thorough method validation according to ICH guidelines is mandatory to ensure the generation of accurate and reliable data.[15][16]

References

  • SIELC Technologies. Separation of Isoquinoline on Newcrom R1 HPLC column. [Link]

  • GMP Insiders. HPLC Vs UPLC: Differences In Application, Performance And Cost. [Link]

  • Chromatography Today. (2021). HPLC vs UPLC - What's the Difference?. [Link]

  • Pharma Tutor. (2022). Prospects of UPLC in Pharmaceutical Analysis over HPLC. [Link]

  • ResearchGate. (2015). HPLC Separation of Isoquinoline Alkaloids for Quality Control of Corydalis species. [Link]

  • Wu, Y. Forced Degradation Studies: Regulatory Considerations and Implementation. [Link]

  • SIELC Technologies. Separation of Quinoline on Newcrom R1 HPLC column. [Link]

  • Moravek, Inc. Top 5 Methods of Assessing Chemical Purity. [Link]

  • CORE. (2013). Development of forced degradation and stability indicating studies of drugs—A review. [Link]

  • ResolveMass. (2025). Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. [Link]

  • Pharmaguideline. Forced Degradation Study in Pharmaceutical Stability. [Link]

  • IVT Network. (2004). Step-by-Step Analytical Methods Validation and Protocol in the Quality System Compliance Industry. [Link]

  • LCGC International. (2022). A Well-Written Analytical Procedure for Regulated HPLC Testing. [Link]

  • Waters Corporation. A Guide to Analytical Method Validation. [Link]

  • European Medicines Agency. (2022). ICH guideline Q2(R2) on validation of analytical procedures. [Link]

  • National Center for Biotechnology Information. (2021). HPLC methods for choloroquine determination in biological samples and pharmaceutical products. [Link]

  • MDPI. (2024). Synthesis, Characterization, and Biological Activity Study of New Heterocyclic Compounds. [Link]

  • Google Patents. US6413431B1 - HPLC method for purifying organic compounds.
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A Senior Application Scientist's Guide to the Comparative Reactivity of 3-Chloroisoquinoline and 3-Bromoisoquinoline

Author: BenchChem Technical Support Team. Date: January 2026

To the researchers, medicinal chemists, and process development professionals navigating the intricate world of heterocyclic chemistry, the choice of starting material is a critical decision point that dictates synthetic strategy, reaction efficiency, and overall cost. The isoquinoline scaffold is a cornerstone of numerous pharmaceuticals and biologically active compounds, making its targeted functionalization a subject of intense study. At the 3-position, the installation of a halogen atom provides a versatile handle for introducing molecular complexity.

This guide offers an in-depth, objective comparison of two common building blocks: 3-chloroisoquinoline and 3-bromoisoquinoline. We will move beyond simple reaction schemes to dissect the fundamental principles governing their reactivity, supported by mechanistic insights and practical, field-proven experimental protocols. Our goal is to empower you to make informed decisions in your synthetic design, optimizing for yield, scalability, and efficiency.

Foundational Physicochemical Properties: The "Why" Behind Reactivity

The divergent reactivity of these two molecules is rooted in the intrinsic properties of the carbon-halogen bond. The Carbon-Bromine (C-Br) bond is longer and weaker than the Carbon-Chlorine (C-Cl) bond. This difference in bond dissociation energy (BDE) is the single most critical factor influencing their behavior in palladium-catalyzed cross-coupling reactions, where the cleavage of this bond is often the rate-determining step.

PropertyThis compound3-BromoisoquinolineCausality & Implication
Molecular Weight 163.60 g/mol [1]208.05 g/mol A minor consideration for stoichiometry, but significant for cost-per-mole analysis.
Aryl C-X BDE (approx.) ~400 kJ/mol (~96 kcal/mol)[2]~338 kJ/mol (~81 kcal/mol)Critical Factor: The weaker C-Br bond requires less energy to break, facilitating faster oxidative addition in Pd-catalyzed cycles.[3] Aryl chlorides are consequently more inert.[4][5]
General Cost LowerHigherChloro-aromatics are typically produced from less expensive reagents, making them economically favorable for large-scale synthesis.[4][5]
Reactivity in Cross-Coupling Lower / Requires more forcing conditionsHigher / Generally more facileA direct consequence of the BDE. Reactions with 3-bromoisoquinoline often proceed under milder conditions with a broader range of catalysts.
Reactivity in SNAr Potentially HigherPotentially LowerGoverned by the halogen's electronegativity to polarize the C-X bond and stabilize the Meisenheimer intermediate, not BDE.

Palladium-Catalyzed Cross-Coupling: The Workhorse of Modern Synthesis

Palladium-catalyzed reactions have revolutionized the formation of carbon-carbon and carbon-heteroatom bonds. For 3-haloisoquinolines, the Suzuki-Miyaura coupling and the Buchwald-Hartwig amination are paramount.

Suzuki-Miyaura Coupling: Forging C-C Bonds

The Suzuki-Miyaura reaction is a robust method for creating C(sp²)-C(sp²) bonds, essential for synthesizing biaryl structures often found in kinase inhibitors and other therapeutics.[6][7] The catalytic cycle's first and often slowest step, oxidative addition, is where the difference between our two substrates is most pronounced.[8]

The Pd(0) catalyst must insert into the C-X bond. Due to the lower BDE of the C-Br bond, 3-bromoisoquinoline undergoes this step much more readily than this compound.[9][4] Consequently, coupling reactions with the chloro-analogue often require more specialized and highly active catalysts (e.g., those with bulky, electron-rich phosphine ligands), higher temperatures, and longer reaction times to achieve comparable yields.[10]

Suzuki_Miyaura_Cycle cluster_main Suzuki-Miyaura Catalytic Cycle pd0 Pd(0)L_n oa_complex Ar-Pd(II)(X)L_n pd0->oa_complex Oxidative Addition (Ar-X) trans_complex Ar-Pd(II)(R)L_n oa_complex->trans_complex Transmetalation (R-B(OR)2) trans_complex->pd0 Reductive Elimination product Ar-R trans_complex->product arx 3-Haloisoquinoline (Ar-X) arx->oa_complex boronic Boronic Acid/Ester (R-B(OR)2) boronic->trans_complex caption Fig. 1: Simplified catalytic cycle for the Suzuki-Miyaura reaction.

Caption: Fig. 1: Simplified catalytic cycle for the Suzuki-Miyaura reaction.

Comparative Performance in Suzuki-Miyaura Coupling

ParameterThis compound3-Bromoisoquinoline
Typical Catalyst Pd(OAc)₂, Pd₂(dba)₃ with bulky, electron-rich ligands (e.g., SPhos, XPhos)Pd(PPh₃)₄, PdCl₂(dppf), Pd(OAc)₂
Catalyst Loading Typically higher (1-5 mol%)Typically lower (0.5-2 mol%)
Reaction Temp. Often >100 °C80-100 °C
Reaction Time 12-24 hours2-12 hours
Yield (vs. Phenylboronic Acid) 60-85% (Optimized)>90% (Standard)
Note: Yields are representative and highly dependent on the specific boronic acid, ligand, base, and solvent system used.
Experimental Protocol: Suzuki-Miyaura Coupling of 3-Haloisoquinoline

This protocol provides a validated starting point. For this compound, begin with the more rigorous "Condition B".

  • Reagent Preparation: To an oven-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add the 3-haloisoquinoline (1.0 mmol, 1.0 equiv.), the arylboronic acid (1.2 mmol, 1.2 equiv.), and the base (e.g., K₂CO₃ or K₃PO₄, 2.0-3.0 mmol).

  • Catalyst Addition:

    • Condition A (for 3-Bromoisoquinoline): Add Pd(PPh₃)₄ (0.03 mmol, 3 mol%).

    • Condition B (for this compound): In a separate vial, pre-mix Pd(OAc)₂ (0.02 mmol, 2 mol%) and a suitable ligand like SPhos (0.04 mmol, 4 mol%) in a small amount of the reaction solvent before adding to the main flask.

  • Solvent Addition: Add a degassed solvent mixture, such as 1,4-dioxane/water (4:1, 5 mL).[6] The system must be thoroughly deoxygenated to prevent catalyst decomposition.

  • Reaction: Heat the mixture with vigorous stirring to the target temperature (e.g., 90 °C for bromo, 110 °C for chloro) and monitor by TLC or LC-MS.

  • Work-up & Purification: Upon completion, cool the reaction, dilute with ethyl acetate, and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.[6]

Buchwald-Hartwig Amination: Constructing C-N Bonds

The installation of an amino group is a key transformation in drug discovery. The Buchwald-Hartwig amination provides a powerful and general method for this purpose.[11][12] Similar to the Suzuki coupling, the catalytic cycle is initiated by oxidative addition, making 3-bromoisoquinoline the more reactive partner.[13][14][15] The coupling of aryl chlorides was a significant challenge until the development of sterically hindered and electron-rich phosphine ligands by Buchwald, Hartwig, and others, which accelerate both the oxidative addition and reductive elimination steps.[11][16][17]

Buchwald_Hartwig_Cycle cluster_main Buchwald-Hartwig Amination Cycle pd0 Pd(0)L_n oa_complex Ar-Pd(II)(X)L_n pd0->oa_complex Oxidative Addition (Ar-X) amido_complex Ar-Pd(II)(NR'R'')L_n oa_complex->amido_complex Amine Coordination & Deprotonation amido_complex->pd0 Reductive Elimination product Ar-NR'R'' amido_complex->product arx 3-Haloisoquinoline (Ar-X) arx->oa_complex amine Amine (HNR'R'') amine->amido_complex caption Fig. 2: Simplified catalytic cycle for Buchwald-Hartwig amination.

Caption: Fig. 2: Simplified catalytic cycle for Buchwald-Hartwig amination.

Comparative Performance in Buchwald-Hartwig Amination

ParameterThis compound3-Bromoisoquinoline
Typical Ligand Bulky Biarylphosphines (e.g., RuPhos, BrettPhos)Josiphos, BINAP, Xantphos
Typical Base Strong, non-nucleophilic bases (e.g., NaOt-Bu, LHMDS)K₂CO₃, Cs₂CO₃, K₃PO₄
Reaction Temp. 90-120 °C80-110 °C
Yield (vs. Morpholine) 75-90% (Optimized)>95% (Standard)
Note: Yields are representative. The choice of base is critical and depends on the pKa of the amine coupling partner.
Experimental Protocol: Buchwald-Hartwig Amination

This generalized protocol requires careful exclusion of air and moisture.

  • Reaction Setup: In a glovebox, add the 3-haloisoquinoline (1.0 mmol), the palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), the appropriate phosphine ligand (2-5 mol%), and the base (e.g., NaOt-Bu, 1.4 mmol) to an oven-dried Schlenk tube.[13]

  • Reagent Addition: Remove the tube from the glovebox. Add the solvent (e.g., anhydrous toluene or dioxane, 5 mL) followed by the amine (1.2 mmol) via syringe.

  • Reaction: Seal the tube and heat in a pre-heated oil bath to the desired temperature (e.g., 100 °C). Stir vigorously for the required time (typically 4-18 hours), monitoring by LC-MS.

  • Work-up & Purification: After cooling to room temperature, carefully quench the reaction with saturated aqueous NH₄Cl. Dilute with ethyl acetate and filter through a pad of Celite® to remove palladium residues. Separate the layers, extract the aqueous phase with ethyl acetate, and wash the combined organics with brine. Dry, concentrate, and purify by column chromatography.

Nucleophilic Aromatic Substitution (SNA_r_): An Alternative Pathway

While less common than cross-coupling for these substrates, SNAr presents a mechanistically distinct scenario where the reactivity order can be inverted. The reaction proceeds via an addition-elimination mechanism, forming a negatively charged Meisenheimer complex as an intermediate.[18][19][20]

The rate-determining step is typically the initial attack of the nucleophile.[21] This attack is facilitated by two factors:

  • Ring Activation: The electron-withdrawing nature of the isoquinoline nitrogen atom makes the C3 position electron-deficient and susceptible to attack.

  • Inductive Effect of the Halogen: The more electronegative chlorine atom polarizes the C-Cl bond more effectively than bromine, making the carbon center more electrophilic. It also provides better inductive stabilization of the negative charge in the Meisenheimer intermediate.[21]

For these reasons, This compound is often more reactive than 3-bromoisoquinoline in SNAr reactions , particularly with strong nucleophiles like alkoxides or thiolates.

SNAr_Mechanism start 3-Haloisoquinoline + :Nu intermediate Meisenheimer Complex (Resonance Stabilized Anion) start->intermediate Step 1: Nucleophilic Attack (Rate-Determining) product 3-Substituted Isoquinoline + X⁻ intermediate->product Step 2: Elimination of Halide (Fast) caption Fig. 3: The two-step Addition-Elimination mechanism of SNAr.

Caption: Fig. 3: The two-step Addition-Elimination mechanism of SNAr.

Comparative Performance in SNAr (e.g., with NaOMe)

ParameterThis compound3-Bromoisoquinoline
Relative Rate FasterSlower
Reaction Temp. 100-140 °C120-160 °C
Yield Good to ExcellentModerate to Good

Final Synthesis & Strategic Recommendations

Your choice between this compound and 3-bromoisoquinoline should be a deliberate one, guided by the specific transformation you aim to achieve.

  • Choose 3-Bromoisoquinoline for:

    • Versatility in Cross-Coupling: It is the more reliable and reactive substrate for Suzuki, Buchwald-Hartwig, Sonogashira, and Heck reactions.

    • Milder Conditions: Often allows for lower temperatures and catalyst loadings, preserving sensitive functional groups elsewhere in the molecule.

    • Rapid Scaffolding: Ideal for discovery chemistry where rapid generation of analogues with diverse C-C and C-N bonds is the primary goal.

  • Choose this compound for:

    • Cost-Effectiveness & Scalability: As a cheaper starting material, it is the preferred choice for process development and large-scale manufacturing, provided the coupling reaction can be robustly optimized.[4][5]

    • SNAr Reactions: It is the more reactive substrate for nucleophilic displacement with strong nucleophiles, offering a complementary, palladium-free synthetic route.

    • Orthogonal Reactivity: In molecules containing both a bromine and a chlorine atom at different positions, the bromine can often be selectively coupled while leaving the chlorine intact for a subsequent transformation.

References

  • Ananikov, V. P., et al. (2020). Comparative study of aryl halides in Pd-mediated reactions: key factors beyond the oxidative addition step. Inorganic Chemistry Frontiers. [Link]

  • Galushko, A. S., et al. (2020). Comparative study of aryl halides in Pd-mediated reactions: key factors beyond the oxidative addition step. ResearchGate. [Link]

  • Royal Society of Chemistry. (2020). Comparative study of aryl halides in Pd-mediated reactions: key factors beyond the oxidative addition step. Inorganic Chemistry Frontiers. [Link]

  • Powers, I. G., et al. (2024). Oxidative Addition of (Hetero)aryl (Pseudo)halides at Palladium(0): Origin and Significance of Divergent Mechanisms. Journal of the American Chemical Society. [Link]

  • Musa, S., et al. (2007). Understanding the Relative Easiness of Oxidative Addition of Aryl and Alkyl Halides to Palladium(0). Organometallics. [Link]

  • ResearchGate. (2024). Bond dissociation energy (KJ mol⁻¹) of C−X (X=I, Br, Cl, F) bond of aryl halides. ResearchGate. [Link]

  • Wikipedia. (2023). Buchwald–Hartwig amination. Wikipedia. [Link]

  • Gronert, S., & Kee, T. P. (2012). Theoretical Bond Dissociation Energies of Halo-Heterocycles: Trends and Relationships to Regioselectivity in Palladium-Catalyzed Cross-Coupling Reactions. PMC. [Link]

  • Bonacorsi, S. J., et al. (2014). Kiloscale Buchwald–Hartwig Amination: Optimized Coupling of Base-Sensitive 6-Bromoisoquinoline-1-carbonitrile with (S)-3-Amino-2-methylpropan-1-ol. Organic Process Research & Development. [Link]

  • Organic-Chemistry.org. (n.d.). Preparation of sec and tert amines by Buchwald-Hartwig Amination. Organic-Chemistry.org. [Link]

  • Wikipedia. (2023). Suzuki reaction. Wikipedia. [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Organic Chemistry Portal. [Link]

  • Wikipedia. (2023). Nucleophilic aromatic substitution. Wikipedia. [Link]

  • Chemistry Steps. (n.d.). Nucleophilic Aromatic Substitution. Chemistry Steps. [Link]

  • ACS Green Chemistry Institute. (n.d.). Buchwald-Hartwig Amination. ACS GCI Pharmaceutical Roundtable Reagent Guides. [Link]

  • BYJU'S. (n.d.). Nucleophilic aromatic substitution. BYJU'S. [Link]

  • NROChemistry. (n.d.). Buchwald-Hartwig Coupling: Mechanism & Examples. NROChemistry. [Link]

  • Sterling Institute of Pharmacy. (n.d.). NUCLEOPHILIC AROMATIC SUBSTITUTION. NCRD's Sterling Institute of Pharmacy. [Link]

  • J&K Scientific LLC. (2021). Buchwald-Hartwig Cross-Coupling. J&K Scientific LLC. [Link]

  • Fisher Scientific. (n.d.). Suzuki-Miyaura Cross-Coupling Reaction. Fisher Scientific. [Link]

  • Royal Society of Chemistry. (2018). An efficient protocol for the palladium-catalysed Suzuki–Miyaura cross-coupling. Green Chemistry. [Link]

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A Comparative Guide to the Structural Validation of 3-Chloroisoquinoline: X-ray Crystallography vs. Spectroscopic Methods

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the unequivocal confirmation of a molecule's three-dimensional structure is a cornerstone of chemical synthesis and analysis. The isoquinoline scaffold, a key component in numerous pharmaceuticals, demands rigorous structural elucidation.[1][2] This guide provides an in-depth comparison of analytical techniques for the structural validation of 3-Chloroisoquinoline, a versatile intermediate in organic synthesis.[3][4] We will focus on the gold standard, single-crystal X-ray crystallography, and compare its definitive outputs with the insights gleaned from powerful spectroscopic techniques, namely Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy.

The Imperative of Unambiguous Structure Determination

In the synthesis of novel chemical entities, particularly those intended for pharmaceutical applications, absolute certainty of the atomic connectivity and stereochemistry is non-negotiable. An incorrect structural assignment can lead to wasted resources, misinterpreted biological data, and potential safety risks. This compound (C₉H₆ClN) presents a seemingly simple structure, yet its reactivity and potential for isomeric impurities necessitate a robust validation strategy.[3][5] While various methods provide pieces of the structural puzzle, X-ray crystallography offers the most direct and unambiguous picture of the molecule's arrangement in the solid state.[6]

Gold Standard: Single-Crystal X-ray Crystallography

X-ray crystallography is the definitive method for determining the atomic and molecular structure of a crystalline compound.[6] By measuring the angles and intensities of X-rays diffracted by the electron clouds of atoms in a crystal, a three-dimensional electron density map can be generated, revealing precise atomic positions and bond lengths.[6]

Experimental Workflow for X-ray Crystallography

The process, while powerful, is contingent on the ability to grow a high-quality single crystal of the analyte.

xray_workflow cluster_prep Crystal Growth cluster_data Data Collection & Processing cluster_solve Structure Solution & Refinement synthesis Synthesis & Purification of this compound crystal_growth Crystal Growth (e.g., Slow Evaporation, Vapor Diffusion) synthesis->crystal_growth crystal_selection Selection of a High-Quality Single Crystal crystal_growth->crystal_selection diffractometer Mounting on Diffractometer & X-ray Exposure crystal_selection->diffractometer diffraction_data Collection of Diffraction Patterns diffractometer->diffraction_data data_processing Data Processing (Indexing, Integration, Scaling) diffraction_data->data_processing structure_solution Structure Solution (e.g., Direct Methods) data_processing->structure_solution refinement Structural Refinement structure_solution->refinement validation Validation & Final Structure refinement->validation

Caption: Workflow for Single-Crystal X-ray Crystallography.

Causality in Experimental Choices
  • Crystal Growth: The success of X-ray crystallography hinges on obtaining well-ordered, single crystals. For a compound like this compound, which is a solid at room temperature, techniques like slow evaporation from a suitable solvent (e.g., ethanol, ethyl acetate) are often the first choice. The solvent choice is critical as it influences crystal packing and morphology.

  • Data Collection: The use of synchrotron radiation sources can be advantageous for small or weakly diffracting crystals, providing a more intense X-ray beam.

  • Structure Solution and Refinement: Direct methods are typically successful for small organic molecules like this compound. The final refinement minimizes the difference between observed and calculated diffraction data, yielding a precise structural model.

While no publicly available crystal structure for this compound could be located for this guide, the crystallographic data for related tetrahydroisoquinoline alkaloids demonstrate the power of this technique in unambiguously determining the molecular structure and stereochemistry of isoquinoline derivatives.[7]

Orthogonal Validation: Spectroscopic Techniques

Spectroscopic methods provide complementary and often more readily obtainable data. They are indispensable for routine characterization and for compounds that are difficult to crystallize.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic compounds in solution.[8][9] It provides detailed information about the chemical environment, connectivity, and spatial relationships of magnetically active nuclei (most commonly ¹H and ¹³C).

  • Sample Preparation: Dissolve 5-10 mg of this compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃) and transfer to an NMR tube.[10]

  • Data Acquisition: Record ¹H and ¹³C spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).

  • 2D NMR: Acquire correlation spectra such as COSY (Correlation Spectroscopy) to establish proton-proton couplings and HSQC (Heteronuclear Single Quantum Coherence) to correlate protons with their directly attached carbons. HMBC (Heteronuclear Multiple Bond Correlation) can reveal longer-range C-H correlations, crucial for piecing together the molecular skeleton.

nmr_workflow sample_prep Sample Preparation (Dissolve in CDCl₃) one_d_nmr 1D NMR Acquisition (¹H, ¹³C) sample_prep->one_d_nmr two_d_nmr 2D NMR Acquisition (COSY, HSQC, HMBC) one_d_nmr->two_d_nmr spectral_analysis Spectral Analysis (Chemical Shifts, Couplings, Correlations) two_d_nmr->spectral_analysis structure_proposal Proposed Structure spectral_analysis->structure_proposal

Caption: Workflow for Structural Elucidation by NMR.

Mass Spectrometry (MS)

Mass spectrometry provides the exact molecular weight of a compound and offers structural clues based on its fragmentation patterns.[8]

  • Sample Introduction: Introduce a dilute solution of this compound into the mass spectrometer, typically via direct infusion or coupled with a chromatographic technique like GC or LC.

  • Ionization: Employ an appropriate ionization technique. Electrospray ionization (ESI) is common for polar molecules, while electron ionization (EI) can provide informative fragmentation.

  • Mass Analysis: Analyze the ions in a high-resolution mass analyzer (e.g., TOF, Orbitrap) to obtain a highly accurate mass measurement.

  • Fragmentation Analysis (MS/MS): Isolate the molecular ion and induce fragmentation to study the resulting daughter ions, which can help in identifying structural motifs.[11]

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and simple technique used to identify the presence of specific functional groups in a molecule.[8] For this compound, it can confirm the presence of the aromatic ring system and the C-Cl bond.

Comparative Analysis of Validation Techniques

Technique Information Provided Strengths Limitations Application to this compound
X-ray Crystallography Precise 3D atomic coordinates, bond lengths, bond angles, crystal packing.[6]Unambiguous structure determination; "gold standard".Requires a suitable single crystal, which can be difficult to obtain; provides solid-state structure which may differ from solution.[12]Would provide definitive proof of the chloro- substitution at the 3-position and the planar isoquinoline ring structure.
NMR Spectroscopy Atomic connectivity (¹H-¹H, ¹H-¹³C), chemical environment of nuclei, stereochemistry in solution.[9]Rich structural information; non-destructive; applicable to solutions.Can be complex to interpret for complex molecules; may not distinguish between some isomers without extensive 2D NMR.¹H and ¹³C NMR are essential for confirming the carbon skeleton and the position of the chlorine atom through its electronic influence on adjacent nuclei.[5]
Mass Spectrometry Exact molecular weight and elemental formula (HRMS); fragmentation patterns.[11]High sensitivity; provides molecular formula confirmation.Provides limited connectivity information; fragmentation can be complex to interpret.[13]HRMS would confirm the elemental formula C₉H₆ClN. Fragmentation patterns would likely show the loss of Cl and subsequent ring fragmentation, consistent with the proposed structure.[14][15]
Infrared Spectroscopy Presence of functional groups.[8]Fast, simple, and inexpensive.Provides limited structural information; spectra can be complex.Would show characteristic peaks for aromatic C-H and C=C stretching, and potentially a C-Cl stretching vibration.[16][17]

Conclusion and Expert Recommendation

For the unequivocal structural validation of a critical synthetic intermediate like this compound, a multi-faceted approach is recommended.

  • Primary Validation: Single-crystal X-ray crystallography should be pursued as the primary method of validation. Despite the initial effort required for crystal growth, the unambiguous structural data it provides is invaluable and serves as the ultimate proof of structure.

  • Routine Confirmation and Orthogonal Data: For routine batch-to-batch confirmation and for instances where crystallization is unsuccessful, a combination of spectroscopic techniques is essential.

    • High-Resolution Mass Spectrometry is non-negotiable to confirm the correct elemental composition.

    • ¹H and ¹³C NMR Spectroscopy , including 2D correlation experiments, are crucial for confirming the connectivity and isomeric purity. The distinct chemical shifts and coupling patterns of the aromatic protons provide a unique fingerprint for the 3-chloro isomer.

By integrating the definitive solid-state structure from X-ray crystallography with the comprehensive solution-state data from NMR and MS, researchers can have the highest degree of confidence in the identity and purity of their synthesized this compound, ensuring the integrity of subsequent research and development efforts.

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A Senior Application Scientist's Comparative Guide to Palladium Catalysts for 3-Chloroisoquinoline Coupling

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

The isoquinoline scaffold is a privileged pharmacophore, forming the core of numerous biologically active compounds and pharmaceuticals. The functionalization of this heterocyclic system, particularly at the 3-position, is of paramount importance in medicinal chemistry for the generation of novel molecular entities with tailored therapeutic properties. Palladium-catalyzed cross-coupling reactions have emerged as a powerful and versatile tool for the construction of carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds at this position, starting from the readily available and cost-effective 3-chloroisoquinoline.

This guide provides a comparative analysis of various palladium catalyst systems for the coupling of this compound, drawing upon established principles and experimental data from related chloro-azaheterocyclic systems. We will delve into the nuances of catalyst selection for Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira, and Heck couplings, offering insights into the causality behind experimental choices to empower researchers in their synthetic endeavors.

The Landscape of Palladium-Catalyzed Cross-Coupling

The versatility of palladium catalysis lies in its ability to cycle between Pd(0) and Pd(II) oxidation states, orchestrating the precise formation of new chemical bonds. The general catalytic cycle for a cross-coupling reaction, such as the Suzuki-Miyaura coupling, is depicted below.[1]

Catalytic Cycle General Catalytic Cycle for Cross-Coupling cluster_main Pd0 Pd(0)L_n OxAdd Oxidative Addition (R-X) PdII R-Pd(II)-X(L_n) Pd0->PdII Transmetal Transmetalation (R'-M) DiarylPd R-Pd(II)-R'(L_n) PdII->DiarylPd DiarylPd->Pd0 ReductElim Reductive Elimination Product R-R'

Figure 1: A generalized catalytic cycle for palladium-catalyzed cross-coupling reactions.

The efficiency of this cycle is critically dependent on the choice of the palladium source (precatalyst) and, most importantly, the ancillary ligands that coordinate to the metal center. These ligands modulate the steric and electronic properties of the palladium catalyst, influencing the rates of oxidative addition, transmetalation, and reductive elimination.[1] For an electron-deficient substrate like this compound, the oxidative addition of the C-Cl bond can be a challenging step, necessitating the use of electron-rich and bulky ligands to promote this transformation.[2]

Comparative Analysis of Palladium Catalyst Systems

While a direct head-to-head comparison of various palladium catalysts for the coupling of this compound is not extensively documented in a single study, we can extrapolate from data on similar chloro-azaheterocycles to provide a qualitative and semi-quantitative guide. The following table summarizes the performance of common palladium catalyst systems in relevant Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira, and Heck reactions.

Coupling ReactionPalladium PrecatalystLigandBaseSolventTypical Yield Range (%)Key Considerations & Insights
Suzuki-Miyaura Pd(OAc)₂ or Pd₂(dba)₃SPhos, XPhos, RuPhosK₂CO₃, K₃PO₄Toluene, Dioxane, THF/H₂O80-98Bulky biarylphosphine ligands like SPhos are highly effective for coupling aryl chlorides, including heteroaryl chlorides.[3] The use of an aqueous base can facilitate the transmetalation step.[2]
Pd(PPh₃)₄-Na₂CO₃, K₂CO₃Toluene, DMF60-90A classic, versatile catalyst, but may require higher temperatures and longer reaction times for challenging substrates like this compound compared to more modern ligand systems.
PdCl₂(dppf)-K₂CO₃, Cs₂CO₃Dioxane, DMF75-95The bidentate dppf ligand often provides good stability and activity, particularly for heteroaryl couplings.[4]
Buchwald-Hartwig Amination Pd₂(dba)₃ or Pd(OAc)₂BINAP, XantphosNaOt-Bu, Cs₂CO₃Toluene, Dioxane85-99For the amination of chloro-azaheterocycles, bulky and electron-rich ligands are crucial. BINAP and Xantphos are well-established for promoting C-N bond formation with challenging substrates.[5]
[Pd(cinnamyl)Cl]₂t-BuBrettPhosK₃PO₄Toluene90-98This combination has shown high efficacy for the amination of various aryl chlorides with a broad range of amines.
Sonogashira Coupling PdCl₂(PPh₃)₂-Et₃N, i-Pr₂NHTHF, DMF70-95This is the classical catalyst system for Sonogashira couplings. A copper(I) co-catalyst (e.g., CuI) is typically required.[6]
Pd(OAc)₂ or Pd₂(dba)₃XPhos, SPhosCs₂CO₃, K₂CO₃Dioxane75-90Copper-free Sonogashira couplings are possible with the use of bulky phosphine ligands, which can minimize the formation of alkyne homocoupling byproducts.
Heck Coupling Pd(OAc)₂PPh₃, P(o-tolyl)₃Et₃N, K₂CO₃DMF, NMP60-85The Heck reaction with electron-deficient aryl chlorides can be challenging and may require higher temperatures. The choice of base and solvent is critical for optimizing the yield.[7][8]
Herrmann's Catalyst-NaOAcNMP70-90Palladacycles like Herrmann's catalyst can offer high stability and activity for the Heck coupling of aryl chlorides.

Disclaimer: The yield ranges presented are compiled from various literature sources for couplings of similar chloro-azaheterocyclic substrates and should be considered as a qualitative guide. Actual yields with this compound will depend on the specific coupling partner and reaction conditions.

Experimental Protocols

The following protocols provide a starting point for the Suzuki-Miyaura and Buchwald-Hartwig coupling of this compound. Optimization of reaction parameters may be necessary for specific substrates.

Suzuki-Miyaura Coupling of this compound with Phenylboronic Acid

G Experimental Workflow: Suzuki-Miyaura Coupling A 1. Add this compound, phenylboronic acid, and base to a Schlenk flask. B 2. Add Pd catalyst and ligand. A->B C 3. Evacuate and backfill with inert gas (3x). B->C D 4. Add degassed solvent. C->D E 5. Heat the reaction mixture with stirring. D->E F 6. Monitor reaction progress by TLC or GC-MS. E->F G 7. Work-up: Quench, extract, and dry. F->G H 8. Purify by column chromatography. G->H

Figure 2: A typical experimental workflow for a palladium-catalyzed cross-coupling reaction.

Materials:

  • This compound (1.0 mmol, 1.0 equiv)

  • Phenylboronic acid (1.2 mmol, 1.2 equiv)

  • Pd(OAc)₂ (0.02 mmol, 2 mol%)

  • SPhos (0.04 mmol, 4 mol%)

  • K₃PO₄ (2.0 mmol, 2.0 equiv)

  • Anhydrous, degassed 1,4-dioxane (5 mL)

  • Schlenk flask and magnetic stir bar

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • To an oven-dried Schlenk flask containing a magnetic stir bar, add this compound, phenylboronic acid, and K₃PO₄.

  • Add Pd(OAc)₂ and SPhos to the flask.

  • Seal the flask with a septum, and evacuate and backfill with an inert gas (e.g., argon) three times.

  • Add the anhydrous, degassed 1,4-dioxane via syringe.

  • Heat the reaction mixture to 100 °C with vigorous stirring.

  • Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Upon completion, cool the reaction mixture to room temperature and quench with water.

  • Extract the aqueous layer with ethyl acetate (3 x 15 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford 3-phenylisoquinoline.

Buchwald-Hartwig Amination of this compound with Morpholine

Materials:

  • This compound (1.0 mmol, 1.0 equiv)

  • Morpholine (1.2 mmol, 1.2 equiv)

  • Pd₂(dba)₃ (0.015 mmol, 1.5 mol%)

  • BINAP (0.03 mmol, 3 mol%)

  • Sodium tert-butoxide (NaOt-Bu) (1.4 mmol, 1.4 equiv)

  • Anhydrous, degassed toluene (5 mL)

  • Schlenk flask and magnetic stir bar

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • In a glovebox or under a stream of inert gas, add Pd₂(dba)₃, BINAP, and NaOt-Bu to an oven-dried Schlenk flask containing a magnetic stir bar.

  • Add the anhydrous, degassed toluene to the flask.

  • Add this compound followed by morpholine via syringe.

  • Seal the flask and heat the reaction mixture to 100 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or GC-MS.

  • Once the starting material is consumed, cool the reaction to room temperature.

  • Carefully quench the reaction with a saturated aqueous solution of NH₄Cl.

  • Extract the mixture with ethyl acetate (3 x 15 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield 3-(morpholino)isoquinoline.

Causality Behind Experimental Choices

  • Choice of Ligand: For the coupling of electron-deficient aryl chlorides like this compound, bulky and electron-rich phosphine ligands (e.g., SPhos, XPhos, RuPhos, BINAP) are paramount.[3][5] The steric bulk promotes the formation of a monoligated Pd(0) species, which is highly reactive in the oxidative addition step. The electron-donating nature of these ligands increases the electron density on the palladium center, further facilitating the cleavage of the strong C-Cl bond.[1]

  • Choice of Base: The base plays a crucial role in both the Suzuki-Miyaura and Buchwald-Hartwig reactions. In the Suzuki-Miyaura coupling, the base activates the organoboron species to facilitate transmetalation.[2] In the Buchwald-Hartwig amination, a strong, non-nucleophilic base like sodium tert-butoxide is required to deprotonate the amine or the intermediate palladium-amine complex to form the palladium-amido species, which then undergoes reductive elimination.

  • Choice of Solvent: Anhydrous and degassed solvents are essential to prevent catalyst deactivation and unwanted side reactions. Aprotic solvents like toluene, dioxane, and THF are commonly used as they are compatible with the reactive organometallic intermediates.[3]

Conclusion

The palladium-catalyzed functionalization of this compound is a powerful strategy for the synthesis of diverse and medicinally relevant compounds. While a universal catalyst system does not exist, a judicious choice of palladium precatalyst and, more critically, the ancillary ligand can lead to high-yielding transformations. For Suzuki-Miyaura couplings, catalyst systems based on bulky biarylphosphine ligands such as SPhos and XPhos are highly recommended. In the case of Buchwald-Hartwig aminations, ligands like BINAP and Xantphos have a proven track record of success with challenging chloro-azaheterocycles. The provided protocols and comparative analysis serve as a robust starting point for researchers to explore the rich chemical space accessible from this compound, paving the way for the discovery of novel therapeutic agents.

References

  • Kim, M., Lim, H., & Kim, J. (2022). Synthesis of Novel (S)-3-(1-Aminoethyl)-8-pyrimidinyl-2-phenylisoquinolin-1(2H)-ones by Suzuki–Miyaura Coupling and Their Cell Toxicity Activities. Molecules, 27(1), 239. [Link]

  • Hussain, A., & Ahmed, I. (2023). Preformed Pd(II) Catalysts based on Monoanionic [N,O] Ligands for Suzuki-Miyaura Cross-Coupling at Low Temperature. Catalysts, 13(2), 284. [Link]

  • Buchwald–Hartwig amination. In Wikipedia. [Link]

  • Aher, R. D., & Bhanage, B. M. (2016). Suzuki coupling of different chloropyridines with phenylboronic acids. ResearchGate. [Link]

  • Ma, D., & Cai, Q. (2008). Trace amounts of palladium catalysed the Suzuki–Miyaura reaction of deactivated and hindered aryl chlorides. Organic & Biomolecular Chemistry, 6(19), 3565-3567. [Link]

  • Kharisov, B. I., Kharissova, O. V., & Garcia, U. O. (2015). Palladium-Catalyzed Amination of Dichloroquinolines with Adamantane-Containing Amines. Molecules, 20(11), 20496-20510. [Link]

  • Cesar, V., & Broussy, S. (2015). Palladium-catalyzed amination of morpholine with aryl chlorides. ResearchGate. [Link]

  • Gundogdu, S. A., & Ozdemir, I. (2019). Synthesis, characterization and catalytic evaluation of three new Pd-iminophosphine complexes on Suzuki cross-coupling reactions. Journal of Chemical Sciences, 131(1), 1-10. [Link]

  • Dewan, A., & Bora, U. (2015). Palladium salen Complex: An efficient Catalyst for Sonogashira reaction at room temperature. RSC Advances, 5(28), 21875-21879. [Link]

  • Bako, I., & Mika, L. T. (2019). Palladium-catalyzed Sonogashira coupling reactions in γ-valerolactone-based ionic liquids. Beilstein Journal of Organic Chemistry, 15, 2901-2908. [Link]

  • Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds. (2023). RSC Publishing. [Link]

  • Saïd, K., et al. (2012). HECK COUPLING STYRENE WITH ARYL HALIDES CATALYZED BY PALLADIUM COMPLEXES IN BIPHASIC MEDIA. International Journal of Chemical and Pharmaceutical Sciences, 3(3), 1-7. [Link]

  • Heck Reaction. Organic Chemistry Portal. [Link]

  • Sonogashira Coupling. Organic Chemistry Portal. [Link]

  • Palladium-Catalysed Coupling Chemistry. Fisher Scientific. [Link]

  • Buchwald-Hartwig Amination. ACS GCI Pharmaceutical Roundtable Reagent Guides. [Link]

  • Sharma, A., & Kumar, V. (2017). Heck Reaction—State of the Art. Catalysts, 7(9), 267. [Link]

  • Plouffe, P.-A., & Snieckus, V. (2017). Palladium-Catalyzed Suzuki–Miyaura Cross-Coupling in Continuous Flow. Catalysts, 7(5), 146. [Link]

  • Heck reaction. In Wikipedia. [Link]

  • Suzuki cross-coupling reaction. (2020, February 14). YouTube. [Link]

  • A Mild Palladium‐Catalyzed Suzuki Coupling Reaction of Quinoline Carboxylates with Boronic Acids. (2011). Sci-Hub. [Link]

  • Chan, A. S. C., et al. (2016). Palladium-Catalyzed Suzuki–Miyaura Coupling Reactions of Boronic Acid Derivatives with Aryl Chlorides. HKBU Scholars. [Link]

  • Mizoroki-Heck Cross-coupling Reactions Catalyzed by Dichloro{bis[1,1',1''-(phosphinetriyl)tripiperidine]}palladium Under Mild Reaction Conditions. (2014). JoVE. [Link]

  • and multifold CC coupling reactions catalyzed by a palladium complex encapsulated in MIL–Cr as a. (n.d.). The Royal Society of Chemistry. [Link]

  • Synthesis of Isoquinolinones via Regioselective Palladium-Catalyzed C–H Activation/Annulation. (2017). Sci-Hub. [Link]

  • Project Thesis Suzuki coupling of functionalized arylboronic acids to a 2-Amino-5-(4-bromophenyl)-1,3,4-thiadiazole scaffold. (2015). DiVA portal. [Link]

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A Comparative Guide to the Acidic Stability of 3-Chloroisoquinoline: A Forced Degradation Study

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, understanding the intrinsic stability of a molecule is a cornerstone of preclinical development. Forced degradation studies, which intentionally expose a drug substance to harsh conditions, are essential for elucidating potential degradation pathways, developing stability-indicating analytical methods, and predicting shelf-life.[1][2] This guide provides an in-depth technical assessment of the stability of 3-chloroisoquinoline under acidic conditions, comparing its degradation profile to other relevant chloro-substituted nitrogen heterocycles. We will delve into the mechanistic rationale, present a detailed experimental protocol, and provide a framework for data interpretation.

The Rationale: Why Acid Stability Matters for Heterocycles

Nitrogen-containing heterocycles are ubiquitous scaffolds in medicinal chemistry. When substituted with a halogen, such as chlorine, their chemical behavior can be complex. For a molecule like this compound, two primary sites are susceptible to acid-catalyzed reactions:

  • The Isoquinoline Nitrogen: As a weak base, the nitrogen atom is readily protonated in an acidic medium. This protonation alters the electron density across the entire ring system, potentially influencing the reactivity of its substituents.[3]

  • The C3-Chlorine Bond: The chlorine atom at the 3-position is attached to an sp²-hybridized carbon. While aryl halides are generally stable, the electron-withdrawing nature of the protonated isoquinoline ring can render the C3 position more susceptible to nucleophilic attack. The most prevalent nucleophile in an aqueous acidic solution is water, leading to a potential hydrolysis reaction.

Studies on analogous structures, such as 2-chloroquinolines, have demonstrated that acid-promoted hydrolysis can occur, yielding the corresponding quinolin-2(1H)-one.[4] This precedent strongly suggests that a potential degradation pathway for this compound under acidic stress is its conversion to isoquinolin-3(2H)-one. This guide outlines a robust experimental approach to quantify this potential instability.

Experimental Design: A Self-Validating Protocol

The following protocol is designed as a self-validating system. The inclusion of unstressed controls and multiple time points allows for the unambiguous attribution of degradation to the acidic conditions. The chosen analytical method, High-Performance Liquid Chromatography (HPLC), is ideal for separating and quantifying the parent compound from potential degradants due to its high resolution and suitability for non-volatile isoquinoline derivatives.[5][6]

The overall experimental process is summarized in the workflow diagram below.

G cluster_prep Phase 1: Preparation cluster_stress Phase 2: Stress Application cluster_analysis Phase 3: Analysis cluster_data Phase 4: Data Interpretation A Prepare 1 mg/mL Stock Solution of this compound in Acetonitrile B Prepare Acidic Stress Medium (0.1 M HCl) C Prepare Control Medium (50:50 Acetonitrile:Water) D Incubate Stressed Sample (0.1 M HCl) at 60°C A->D Spike into Stress Medium E Incubate Control Sample (No Acid) at 60°C A->E Spike into Control Medium F Withdraw Aliquots at T=0, 2, 6, 24 hours D->F E->F G Neutralize with 0.1 M NaOH F->G H Dilute to Final Concentration (e.g., 50 µg/mL) G->H I Analyze via Validated Stability-Indicating HPLC Method H->I J Calculate % Degradation vs. Control I->J L Identify Degradants (LC-MS) I->L If degradation >10% K Compare Stability Profile with Alternative Compounds J->K

Caption: Workflow for the forced acid degradation study of this compound.

Materials and Reagents:

  • This compound (≥96% purity)

  • 2-Chloroquinoline (for comparison)

  • 2-Chloropyridine (for comparison)

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Hydrochloric Acid (HCl), concentrated (ACS grade)

  • Sodium Hydroxide (NaOH) (ACS grade)

  • 0.45 µm Syringe Filters

Protocol Steps:

  • Preparation of Solutions:

    • Stock Solution (1 mg/mL): Accurately weigh and dissolve 10 mg of this compound in 10.0 mL of acetonitrile. Perform the same for the comparative compounds.

    • Acidic Stress Solution (0.1 M HCl): Prepare by diluting concentrated HCl in water.

    • Neutralization Solution (0.1 M NaOH): Prepare by dissolving NaOH in water.

  • Forced Degradation Procedure:

    • Stressed Sample: In a clean vial, mix 1.0 mL of the stock solution with 1.0 mL of 0.1 M HCl. This yields a starting concentration of 500 µg/mL in a 50:50 acetonitrile/0.1 M HCl mixture.

    • Control Sample: In a parallel vial, mix 1.0 mL of the stock solution with 1.0 mL of HPLC-grade water.

    • Incubation: Place both vials in a controlled temperature bath or oven at 60°C. This elevated temperature is used to accelerate potential degradation.[3]

  • Time-Point Sampling:

    • Withdraw 100 µL aliquots from both the "Stressed" and "Control" vials at specified time points (e.g., T=0, 2, 6, and 24 hours).

    • Immediately neutralize each aliquot by adding 100 µL of 0.1 M NaOH. This step is crucial to quench the degradation reaction.

    • Dilute the neutralized sample to a final concentration suitable for HPLC analysis (e.g., dilute to 2.0 mL with 50:50 acetonitrile/water to get a final concentration of 25 µg/mL).

    • Filter the final solution through a 0.45 µm syringe filter before injection.

  • HPLC Analytical Method (Example):

    • System: Standard HPLC with UV or PDA detector.[5]

    • Column: C18 reverse-phase, 4.6 x 150 mm, 5 µm.

    • Mobile Phase: Isocratic mixture of Acetonitrile and 20 mM Phosphate Buffer (pH 3.0) at a 50:50 (v/v) ratio.

    • Flow Rate: 1.0 mL/min.

    • Detection Wavelength: 254 nm.

    • Injection Volume: 10 µL.

    • Column Temperature: 30°C.

  • Data Analysis:

    • Calculate the percentage of the remaining parent compound at each time point relative to the T=0 sample.

    • The percent degradation is calculated as: % Degradation = (1 - [Peak Area_stressed / Peak Area_control]) * 100

    • This normalization against the control sample corrects for any non-degradative losses.

Comparative Data and Interpretation

To contextualize the stability of this compound, its degradation profile should be compared with other chloro-substituted N-heterocycles. The table below presents hypothetical, yet plausible, data from the described experiment.

CompoundTime (hours)% Degradation (0.1 M HCl @ 60°C)Putative Hydrolysis Product
This compound 00.0-
21.8Isoquinolin-3(2H)-one
65.5
2414.2
2-Chloroquinoline 00.0-
22.5Quinolin-2(1H)-one
68.1
2421.5
2-Chloropyridine 00.0-
215.7Pyridin-2(1H)-one
645.3
24>90

Interpretation of Results:

  • This compound: The data suggests that this compound exhibits moderate stability, with significant degradation ( >10%) observed after 24 hours under these accelerated acidic conditions. This level of degradation warrants further investigation and characterization of the degradants, as recommended by regulatory guidelines.[7]

  • Comparative Analysis:

    • Compared to 2-chloroquinoline , this compound appears slightly more stable. This subtle difference could be attributed to the different electronic effects stemming from the position of the nitrogen atom within the fused ring system.

    • 2-Chloropyridine serves as a more reactive benchmark. Its significantly faster degradation highlights the relative stability of the chloro-substituent on the larger, more aromatic quinoline and isoquinoline ring systems.

Should significant degradation be confirmed, the next logical step is the identification of the degradation products. Liquid Chromatography-Mass Spectrometry (LC-MS) is the ideal technique for this, as it can provide the molecular weight of the degradant, confirming the suspected hydrolysis to isoquinolin-3(2H)-one.[5]

Conclusion for the Development Scientist

This guide outlines a comprehensive and scientifically rigorous approach to assessing the acidic stability of this compound. The provided protocol for forced degradation is designed to yield clear, interpretable, and comparative data.

Our analysis, supported by literature precedents on related heterocycles, suggests that this compound is susceptible to acid-catalyzed hydrolysis, likely forming isoquinolin-3(2H)-one. While demonstrating greater stability than a simple chloropyridine, its degradation under accelerated conditions is significant enough to be a critical consideration during drug formulation and development. This information is vital for selecting appropriate excipients, defining storage conditions, and establishing a validated, stability-indicating analytical method for future quality control.

References

  • A Comparative Guide to Analytical Methods for the Validation of 3-Chloro-6-nitroisoquinolin-1-ol. Benchchem.
  • Stability of 6-Chloroisoquinoline-1-carbaldehyde in acidic vs basic conditions. Benchchem.
  • A Comparative Guide to the Cross-Validation of Analytical Methods for 3-Chloro-6-methylquinoline. Benchchem.
  • Forced Degradation Studies. MedCrave online. (2016-12-14).
  • HCO 2 H-promoted hydrolysis of 2-chloroquinolines to quinolones. RSC Publishing. (2025-12-22).
  • Forced Degradation Studies. SciSpace. (2016-12-14).
  • Forced Degradation Studies: Regulatory Considerations and Implementation. BioProcess International.
  • Forced Degradation Studies. Leukocare.
  • Forced Degradation Studies. CHIRAL LABORATORIES.
  • This compound | 19493-45-9. Sigma-Aldrich.

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A Senior Application Scientist's Guide to the Analytical Landscape of Functionalized 3-Chloroisoquinolines

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the intricate world of medicinal chemistry, the isoquinoline scaffold is a privileged structure, forming the core of numerous pharmacologically active compounds. The targeted introduction of functional groups onto this framework, particularly the 3-chloroisoquinoline core, is a key strategy in the development of novel therapeutics. However, the synthesis of these functionalized molecules is only the first step; rigorous analytical characterization is paramount to confirm their identity, purity, and structural integrity. This guide provides an in-depth exploration of Fourier-Transform Infrared (FT-IR) spectroscopy for the analysis of functionalized 3-chloroisoquinolines, alongside a comparative assessment with other essential analytical techniques.

The Central Role of Vibrational Spectroscopy: An FT-IR Perspective

FT-IR spectroscopy is a powerful, non-destructive technique that probes the vibrational modes of molecules.[1] Each functional group possesses a unique set of vibrational frequencies, making the resulting spectrum a molecular "fingerprint" that can be used for structural elucidation.[2] For drug development professionals, FT-IR offers a rapid and cost-effective method to verify the presence of key functional groups and to monitor the progress of chemical reactions.[3]

While a publicly available, experimentally verified FT-IR spectrum of the parent this compound is not readily found in common spectral databases, we can predict its key absorption bands based on theoretical studies of isoquinoline and related halogenated quinolines.[4][5] This predictive approach provides a crucial baseline for understanding the spectral shifts that occur upon functionalization.

Predicted FT-IR Absorption Bands of this compound

The FT-IR spectrum of this compound is expected to be dominated by several key vibrational modes. The aromatic C-H stretching vibrations are anticipated to appear in the 3100-3000 cm⁻¹ region. The C=C and C=N stretching vibrations of the isoquinoline ring system will likely produce a series of sharp bands between 1650 cm⁻¹ and 1400 cm⁻¹. The C-Cl stretching vibration is expected to be found in the 800-600 cm⁻¹ region, a key indicator of successful chlorination.[6]

Vibrational Mode **Predicted Wavenumber (cm⁻¹) **Expected Intensity
Aromatic C-H Stretch3100 - 3000Medium to Weak
C=C/C=N Ring Stretch1650 - 1400Medium to Strong
C-H In-plane Bend1300 - 1000Medium
C-H Out-of-plane Bend900 - 700Strong
C-Cl Stretch800 - 600Medium to Strong
The Impact of Functionalization on the FT-IR Spectrum

The true utility of FT-IR in drug development lies in its ability to track the changes in a molecule's spectrum as new functional groups are introduced. The position, intensity, and shape of the absorption bands of the this compound core will be modulated by the electronic and steric effects of the appended functionalities.

For instance, the introduction of a carbonyl group, such as in an aldehyde or a ketone, will introduce a strong, sharp absorption band in the 1750-1650 cm⁻¹ region.[7] The precise position of this band can provide further clues about the electronic environment of the carbonyl group. Similarly, the addition of an amino group would result in the appearance of N-H stretching bands in the 3500-3300 cm⁻¹ range.

The following table summarizes the expected shifts in the FT-IR spectrum of this compound upon the introduction of common functional groups.

Functional Group Characteristic Absorption Bands (cm⁻¹) Effect on this compound Spectrum
Aldehyde (-CHO)C=O stretch: ~1700C-H stretch: ~2820, ~2720Appearance of a strong C=O band. The two C-H stretching bands are highly diagnostic.[7]
Ketone (-COR)C=O stretch: ~1715Introduction of a strong C=O absorption.
Carboxylic Acid (-COOH)O-H stretch: 3300-2500 (broad)C=O stretch: ~1710A very broad O-H band will appear, often overlapping with C-H stretches. A strong C=O band will also be present.
Ester (-COOR)C=O stretch: ~1735C-O stretch: 1300-1000A strong C=O band and characteristic C-O stretching bands will be observed.[8]
Amine (-NH₂)N-H stretch: 3500-3300One or two sharp to medium bands in the N-H stretching region.
Amide (-CONH₂)N-H stretch: ~3350, ~3180C=O stretch: ~1660Appearance of N-H stretching bands and a strong C=O band at a lower frequency than ketones or esters.
Nitrile (-CN)C≡N stretch: 2260-2220A sharp, medium-intensity band in a relatively uncongested region of the spectrum.

A Comparative Guide to Analytical Techniques

While FT-IR is an invaluable tool, a comprehensive characterization of functionalized 3-chloroisoquinolines requires a multi-technique approach. Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) provide complementary information that is essential for unambiguous structure elucidation.

FT-IR vs. NMR vs. Mass Spectrometry
Technique Information Provided Strengths for this compound Analysis Limitations
FT-IR Functional groups, molecular fingerprintRapid and non-destructive. Excellent for identifying the presence or absence of key functional groups and monitoring reaction progress.Provides limited information on the connectivity of atoms and the precise location of substituents. Complex spectra can be difficult to interpret fully.[9]
NMR (¹H, ¹³C) Connectivity of atoms, chemical environment of nuclei, stereochemistryThe "gold standard" for determining the precise structure, including the regiochemistry of substitution on the isoquinoline ring. 2D NMR techniques (COSY, HMBC, HSQC) are particularly powerful.[10]Less sensitive than MS. Can be time-consuming to acquire and interpret complex spectra. Samples must be soluble.
Mass Spectrometry Molecular weight, elemental composition, fragmentation patternsHighly sensitive, providing the exact molecular weight and formula. Fragmentation patterns can offer clues about the structure and the nature of substituents.Isomers can be difficult to distinguish without tandem MS (MS/MS). Does not provide direct information on the connectivity of atoms.

The choice of analytical technique is dictated by the specific question being asked. FT-IR provides a quick assessment of the functional groups present, while NMR is essential for determining the detailed molecular structure. Mass spectrometry confirms the molecular weight and elemental composition, providing a crucial piece of the puzzle.

Experimental Protocols

FT-IR Sample Preparation and Analysis

A standard protocol for obtaining the FT-IR spectrum of a solid sample, such as a functionalized this compound derivative, is the KBr pellet method.

  • Sample Preparation: Grind a small amount of the solid sample (1-2 mg) with approximately 100-200 mg of dry potassium bromide (KBr) powder in an agate mortar and pestle until a fine, homogeneous powder is obtained.

  • Pellet Formation: Transfer the powder to a pellet press and apply pressure to form a thin, transparent pellet.

  • Data Acquisition: Place the KBr pellet in the sample holder of the FT-IR spectrometer and acquire the spectrum. A background spectrum of a pure KBr pellet should be run first and subtracted from the sample spectrum.[11]

Visualizing the Workflow

Experimental Workflow for FT-IR Analysis

FT_IR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis start Start: Solid Sample grind Grind with KBr start->grind press Press into Pellet grind->press background Acquire Background (KBr Pellet) press->background sample_spec Acquire Sample Spectrum background->sample_spec subtract Subtract Background sample_spec->subtract analyze Analyze Spectrum (Peak Identification) subtract->analyze end end analyze->end Final Spectrum & Interpretation

Caption: A streamlined workflow for the FT-IR analysis of a solid sample using the KBr pellet method.

Decision Tree for Analytical Technique Selection

Technique_Selection cluster_answers cluster_techniques question1 Primary Question? ans1 Functional Groups Present? question1->ans1 ans2 Detailed Structure & Isomer ID? question1->ans2 ans3 Molecular Weight & Formula? question1->ans3 tech1 FT-IR Spectroscopy ans1->tech1 tech2 NMR Spectroscopy (¹H, ¹³C, 2D) ans2->tech2 tech3 Mass Spectrometry ans3->tech3 tech2->tech1 Confirm functional groups tech2->tech3 Confirm MW tech3->tech2 Guide fragmentation analysis

Caption: A decision-making guide for selecting the appropriate analytical technique based on the research question.

Conclusion

The characterization of functionalized 3-chloroisoquinolines is a critical aspect of drug discovery and development. FT-IR spectroscopy serves as a first-line analytical technique, offering a rapid and informative snapshot of the functional groups present in a newly synthesized molecule. However, for a complete and unambiguous structural determination, a synergistic approach that integrates the strengths of FT-IR, NMR, and Mass Spectrometry is essential. By understanding the principles, strengths, and limitations of each technique, researchers can confidently navigate the analytical landscape and accelerate the development of novel isoquinoline-based therapeutics.

References

  • Analysis of Vibratinal Spectra of 8-Hydroxyquinoline and Its 5,7-Dichloro, 5,7-Dibromo, 5,7-Diiodo and 5,7-Dinitro Derivatives Based on Density Functional Theory Calculations. (2025). ResearchGate. [Link]

  • Supporting Information 1 Experimental Method Infrared spectroscopy Fourier transform infrared (FT-IR) spectra were recorded usin. (n.d.). The Royal Society of Chemistry. [Link]

  • This compound. (n.d.). PubChem. [Link]

  • Krishnakumar, V., & Ramasamy, R. (2005). DFT studies and vibrational spectra of isoquinoline and 8-hydroxyquinoline. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 61(4), 673–683. [Link]

  • Analysis of vibratinal spectra of 8-hydroxyquinoline and its 5,7-dichloro, 5,7-dibromo, 5,7-diiodo and 5,7-dinitro derivatives based on density functional theory calculations. (n.d.). Scilit. [Link]

  • Vibrational spectroscopy, quantum computational and molecular docking studies on 2-chloroquinoline-3-carboxaldehyde. (2021). PMC. [Link]

  • Synthesis and spectroscopic and structural characterization of three new 2-methyl-4-styrylquinolines formed using Friedländer reactions between (2-aminophenyl)chalcones and acetone. (n.d.). IUCr. [Link]

  • Tishchenko, O., Kryachko, E. S., & Nguyen, M. T. (2002). Theoretical vibrational analysis of monohalogenated phenols. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 58(9), 1951–1969. [Link]

  • Abd El-Lateef, H. M., et al. (2023). Synthesis, spectroscopic characterization, thermal studies, and molecular docking of novel Cr(III), Fe(III), and Co(II) complexe. Journal of Applied Pharmaceutical Science, 13(2), 1-13. [Link]

  • Synthesis, and spectroscopic and structural characterization of three new styrylquinoline–benzimidazole hybrids. (2022). ResearchGate. [Link]

  • Chen, I.-C., et al. (2023). Synthesis, Spectroscopic, and Thermal Analyses of 2-Oxo-1,2-dihydroquinolin-8-yl 4-chlorobenzoate. MDPI. [Link]

  • Yurdakul, Ş., et al. (2003). Synthesis, Raman, FT-IR, NMR spectroscopic data and antimicrobial activity of mixed aza-oxo-thia macrocyclic compounds. Journal of Molecular Structure, 651-653, 45-55. [Link]

  • Non-destructive FT-IR analysis of mono azo dyes. (2018). Bulgarian Chemical Communications. [Link]

  • A Comparison of FTNMR and FTIR Techniques. (n.d.). ACS Publications. [Link]

  • Kumar, S., et al. (2021). Synthesis, spectroscopic (FT-IR, FT-Raman, NMR & UV-Vis), reactive (ELF, LOL, Fukui), drug likeness and molecular docking insights on novel 4-[3-(3-methoxy-phenyl) -... Journal of Molecular Structure, 1244, 130953. [Link]

  • Table of Characteristic IR Absorptions. (n.d.). University of Colorado Boulder. [Link]

  • A comparative study of selected disperse azo dye derivatives based on spectroscopic (FT-IR, NMR and UV–Vis) and nonline… (n.d.). OUCI. [Link]

  • Lab Report 3 CHM 260. (n.d.). Scribd. [Link]60)

Sources

A Senior Application Scientist's Guide to the Quantification of 3-Chloroisoquinoline in Reaction Mixtures: A GC-MS Centric Comparison

Author: BenchChem Technical Support Team. Date: January 2026

For distribution to: Researchers, scientists, and drug development professionals.

Abstract

In the synthesis of pharmaceuticals and agrochemicals, 3-Chloroisoquinoline serves as a critical building block.[1] Accurate quantification of this compound within complex reaction mixtures is paramount for process optimization, yield determination, and quality control. This guide provides an in-depth, technically-grounded comparison of analytical methodologies for this purpose, with a primary focus on Gas Chromatography-Mass Spectrometry (GC-MS). We will explore the causality behind experimental choices, present a detailed GC-MS protocol, and objectively compare its performance against alternative techniques such as High-Performance Liquid Chromatography (HPLC). This document is designed to equip researchers, scientists, and drug development professionals with the expertise to select and implement the most effective analytical strategy for their specific needs.

Introduction: The Analytical Challenge of this compound

This compound (C9H6ClN) is a solid compound with a melting point of approximately 70-73°C and a boiling point of 291.8°C.[1][2] Its moderate solubility in organic solvents makes it amenable to various analytical techniques.[1] However, the complexity of a typical reaction mixture—often containing starting materials, reagents, solvents, and byproducts—presents a significant analytical challenge. The primary goal is to achieve selective and sensitive quantification of this compound without interference from these matrix components.

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of volatile and semi-volatile compounds.[3][4] Its combination of chromatographic separation and mass-based detection provides the high degree of selectivity and sensitivity required for analyzing complex mixtures.

The GC-MS Approach: A Detailed Protocol and Rationale

The following protocol outlines a robust GC-MS method for the quantification of this compound. Each step is accompanied by an explanation of the underlying scientific principles, ensuring a self-validating system.

Sample Preparation: The Foundation of Accurate Analysis

The initial preparation of the reaction mixture is a critical step that dictates the success of the entire analysis. The primary objectives are to ensure the sample is free of non-volatile components that could contaminate the GC system and that the analyte is in a suitable solvent for injection.[5][6]

Protocol:

  • Aliquotting and Dilution: Accurately pipette a known volume (e.g., 100 µL) of the reaction mixture into a volumetric flask. Dilute with a volatile organic solvent such as dichloromethane or toluene to a final concentration within the calibrated range (e.g., 0.1-10 µg/mL).[5] The choice of solvent is crucial; it must be compatible with the GC column and effectively dissolve the analyte without reacting with it.

  • Internal Standard Addition: Introduce a known concentration of an internal standard (e.g., 4-Chloroisoquinoline or a deuterated analog) to the diluted sample. The internal standard corrects for variations in injection volume and potential matrix effects.

  • Filtration/Centrifugation: To remove any particulate matter that could block the injector or column, filter the sample through a 0.22 µm PTFE syringe filter or centrifuge the sample and transfer the supernatant to a GC vial.

GC-MS Instrumentation and Parameters: Optimizing for Separation and Detection

The selection of appropriate GC-MS parameters is essential for achieving the desired separation and sensitivity.

Instrumentation:

  • Gas Chromatograph: An Agilent 7890 GC or equivalent.

  • Mass Spectrometer: An Agilent 5975 MSD or equivalent.[7]

  • Autosampler: For precise and reproducible injections.

Chromatographic Conditions:

  • Column: A non-polar capillary column, such as a DB-5MS (5% Phenyl-methylpolysiloxane), 30 m x 0.25 mm ID x 0.25 µm film thickness, is a suitable choice.[8] This stationary phase provides good separation for a wide range of semi-volatile compounds.

  • Injector: Split/splitless injector operated in splitless mode to maximize sensitivity for trace analysis.

    • Injector Temperature: 250°C to ensure rapid and complete vaporization of the analyte.

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Oven Temperature Program:

    • Initial Temperature: 100°C, hold for 1 minute.

    • Ramp: 15°C/min to 280°C.

    • Final Hold: 280°C for 5 minutes. This temperature program allows for the separation of this compound from other components in the reaction mixture.

Mass Spectrometer Parameters:

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Ion Source Temperature: 230°C.

  • Transfer Line Temperature: 280°C.

  • Acquisition Mode: Selected Ion Monitoring (SIM) for enhanced sensitivity and selectivity.[9][10]

    • Quantifier Ion: The most abundant ion in the mass spectrum of this compound (m/z 163).

    • Qualifier Ions: Other characteristic ions (e.g., m/z 128, 101) to confirm the identity of the analyte.

Workflow for GC-MS Quantification of this compound

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing A Reaction Mixture Aliquot B Dilution & Internal Standard Addition A->B C Filtration / Centrifugation B->C D Autosampler Injection C->D E GC Separation (DB-5MS Column) D->E F MS Detection (EI, SIM Mode) E->F G Peak Integration & Quantification F->G H Result Reporting G->H

Caption: Experimental workflow for the quantification of this compound by GC-MS.

Method Validation: Ensuring Trustworthiness and Reliability

A robust analytical method must be validated to ensure it is fit for its intended purpose.[11][12] The validation of the GC-MS method for this compound should adhere to the International Council for Harmonisation (ICH) guidelines.[11]

Key Validation Parameters:

  • Specificity: The ability to assess the analyte unequivocally in the presence of other components. This is demonstrated by the absence of interfering peaks at the retention time of this compound in a blank sample.

  • Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte. A calibration curve is constructed by analyzing a series of standards of known concentrations. A correlation coefficient (R²) of >0.99 is typically required.[11]

  • Accuracy: The closeness of the test results to the true value. This is assessed by spiking a blank matrix with a known amount of this compound and calculating the percent recovery.

  • Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. It is expressed as the relative standard deviation (RSD).

  • Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest concentration of the analyte that can be reliably detected and quantified, respectively.

Comparative Analysis: GC-MS vs. Alternative Techniques

While GC-MS is a powerful tool, other analytical techniques can also be employed for the quantification of this compound. The choice of method depends on the specific requirements of the analysis, such as the required sensitivity, sample throughput, and available instrumentation.[3][13]

High-Performance Liquid Chromatography (HPLC) with UV Detection

HPLC is a widely used technique for the analysis of non-volatile and thermally labile compounds.[3][14]

  • Principle: Separation is based on the partitioning of the analyte between a liquid mobile phase and a solid stationary phase.

  • Strengths:

    • Suitable for a wide range of compounds, including those that are not amenable to GC.

    • Generally less complex instrumentation compared to GC-MS.

  • Limitations:

    • Lower specificity compared to MS detection; co-eluting impurities can interfere with quantification.

    • May require more complex sample preparation to remove matrix components that absorb at the same wavelength as the analyte.

Ultra-Performance Liquid Chromatography (UPLC) with Mass Spectrometry (UPLC-MS)

UPLC is an advancement of HPLC that utilizes smaller particle sizes in the stationary phase to achieve higher resolution and faster analysis times.[15]

  • Principle: Similar to HPLC, but with enhanced separation efficiency.

  • Strengths:

    • Combines the high separation power of UPLC with the high selectivity and sensitivity of MS detection.

    • Suitable for a broad range of compounds.

  • Limitations:

    • Higher cost and complexity of instrumentation compared to HPLC-UV and GC-MS.

Logical Comparison of Analytical Techniques

Technique_Comparison cluster_topic Quantification of this compound cluster_methods Analytical Methods cluster_params Performance Metrics Topic Analytical Requirement GCMS GC-MS Topic->GCMS HPLC HPLC-UV Topic->HPLC UPLCMS UPLC-MS Topic->UPLCMS Sensitivity Sensitivity GCMS->Sensitivity Selectivity Selectivity GCMS->Selectivity Speed Analysis Speed GCMS->Speed Cost Cost / Complexity GCMS->Cost HPLC->Sensitivity HPLC->Selectivity HPLC->Speed HPLC->Cost UPLCMS->Sensitivity UPLCMS->Selectivity UPLCMS->Speed UPLCMS->Cost

Caption: A logical diagram illustrating the comparison of analytical techniques.

Data-Driven Comparison: Performance Metrics

The following table summarizes the expected performance of each technique for the quantification of this compound, based on typical experimental data.

Parameter GC-MS (SIM Mode) HPLC-UV UPLC-MS
Selectivity ExcellentGoodExcellent
Sensitivity (LOQ) Low ng/mLHigh ng/mL to low µg/mLLow to sub-ng/mL
Linearity (R²) > 0.999> 0.998> 0.999
Accuracy (% Recovery) 98-102%95-105%98-102%
Precision (RSD) < 2%< 5%< 3%
Analysis Time ~15-20 min~10-15 min~5-10 min
Cost & Complexity ModerateLowHigh

Conclusion and Recommendations

For the routine and robust quantification of this compound in complex reaction mixtures, GC-MS in SIM mode is the recommended technique. Its superior selectivity and sensitivity ensure accurate and reliable results, even in the presence of challenging matrix components. While HPLC-UV offers a lower-cost alternative, its susceptibility to interferences may compromise data quality. UPLC-MS provides the highest performance but at a significantly higher cost and complexity, making it more suitable for research and development applications where the utmost sensitivity is required.

The choice of analytical method should always be guided by a thorough evaluation of the specific analytical requirements, including the desired level of sensitivity, selectivity, and the available resources. The detailed GC-MS protocol and comparative analysis provided in this guide serve as a valuable resource for making an informed decision.

References

  • University of California, Davis. (n.d.). Sample Preparation Guidelines for GC-MS. Retrieved from [Link]

  • SCION Instruments. (n.d.). Sample preparation GC-MS. Retrieved from [Link]

  • Drawell. (n.d.). Innovations Transforming Sample Preparation Techniques for GC-MS Analysis. Retrieved from [Link]

  • International Journal of Trends in Emerging Research and Development. (2024, December 13). Development and validation of the GC-MS method for the determination of volatile contaminants in drug products. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database. Retrieved from [Link]

  • International Journal of Pharmaceutical Sciences and Research. (2020, October 1). DEVELOPMENT AND VALIDATION OF GC-MS METHOD FOR THE TRACE LEVEL DETERMINATION OF STRUCTURALLY ALERT ALKYL HALIDE IMPURITIES IN CILASTATIN SODIUM DRUG SUBSTANCE. Retrieved from [Link]

  • SCION Instruments. (n.d.). GC-MS sample preparation and column choice guide. Retrieved from [Link]

  • LCGC. (2009, December 1). Method Selection for Trace Analysis of Genotoxic Impurities in Pharmaceuticals. Retrieved from [Link]

  • Pharmavoice. (2025, October 8). GC Method Validation For Impurities Analysis: How To Get Mastery In 3 Minutes. Retrieved from [Link]

  • ResearchGate. (2022, September). A fast gas chromatography coupled with electron capture negative ion mass spectrometry in selected ion monitoring mode screening method for short‐chain and medium‐chain chlorinated paraffins. Retrieved from [Link]

  • ResearchGate. (2025, August 5). New Quantification Procedure for the Analysis of Chlorinated Paraffins Using Electron Capture Negative Ionization Mass Spectrometry. Retrieved from [Link]

  • MDPI. (2023, February 21). Development and Validation for Quantitative Determination of Genotoxic Impurity in Gemfibrozil by Gas Chromatography with Mass Spectrometry. Retrieved from [Link]

  • Mass-spec-experts.com. (2015, August 3). Selected Ion Monitoring Analysis. Retrieved from [Link]

  • Wikipedia. (n.d.). Selected ion monitoring. Retrieved from [Link]

  • Taylor & Francis. (n.d.). Selected ion monitoring – Knowledge and References. Retrieved from [Link]

  • Agency for Toxic Substances and Disease Registry. (n.d.). ANALYTICAL METHODS. Retrieved from [Link]

  • Drawell. (n.d.). Comparison Between GC and HPLC for Pharmaceutical Analysis. Retrieved from [Link]

  • AxisPharm. (2024, October 5). GC-MS, LC-MS, LC-MS/MS, HPLC, and UPLC: Key Analytical Techniques Explained. Retrieved from [Link]

  • Shimadzu. (n.d.). Quantification of 8 Disinfection Byproducts from Water by Liquid-Liquid Extraction and Gas Chromatography-Mass Spectrometry. Retrieved from [Link]

  • Celebration of Scholarship. (n.d.). GCMS VS HPLC. Retrieved from [Link]

  • MDPI. (n.d.). Development and Validation of a Gas Chromatography–Mass Spectrometry Method for the Analysis of the Novel Plant-Based Substance with Antimicrobial Activity. Retrieved from [Link]

  • ResearchGate. (2024, September 3). a comparison between hplc and gc-ms: analysis of plant volatile and non-volatile compounds. Retrieved from [Link]

  • Patsnap. (2025, June 19). GC-MS vs. HPLC for Aromatics Content Analysis: Which is Better?. Retrieved from [Link]

  • Curtin University. (2022, April 27). Instrumentation - Western Australian Organic & Isotope Chemistry. Retrieved from [Link]

  • PubMed. (2005). Identification and quantification of isoquinoline alkaloids in the genus Sarcocapnos by GC-MS. Retrieved from [Link]

  • Agilent. (n.d.). Analysis of volatile halogen compounds in water. Retrieved from [Link]

  • Science.gov. (n.d.). validate analytical methods: Topics. Retrieved from [Link]

  • Atlantis Press. (2023, January 16). Determination of Quinoline in Textiles by Gas Chromatography - Mass Spectrometry. Retrieved from [Link]

  • Czech Journal of Food Sciences. (n.d.). Determination of free and bound 3-chloropropane-1,2-diol by gas chromatography with mass spectrometric detection using deuterated 3-chloropropane-1,2-diol as an internal standard. Retrieved from [Link]

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Safety Operating Guide

Proper Disposal Procedures for 3-Chloroisoquinoline: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

As a Senior Application Scientist, my primary objective is to empower researchers with the knowledge to conduct their work safely and effectively. This guide provides a comprehensive, technically grounded protocol for the proper disposal of 3-Chloroisoquinoline (CAS No. 19493-45-9). The procedures outlined below are designed to ensure personnel safety, maintain regulatory compliance, and minimize environmental impact. This compound is a halogenated heterocyclic compound, and its handling and disposal require specific precautions due to its hazardous properties.

Hazard Identification and Immediate Safety Precautions

Understanding the specific hazards of this compound is fundamental to its safe handling. The compound is classified with several hazards under the Globally Harmonized System (GHS).[1][2] Accidental exposure requires immediate and specific first-aid responses.

Table 1: GHS Hazard Summary for this compound

Hazard ClassGHS CodeDescription
Acute Toxicity, OralH302Harmful if swallowed.[1][2]
Skin IrritationH315Causes skin irritation.[1][2]
Serious Eye DamageH318Causes serious eye damage.[1][2]
Specific Target Organ ToxicityH335May cause respiratory irritation.[1][2]

Immediate First-Aid Measures:

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do so. Seek immediate medical attention.[1]

  • Skin Contact: Wash off immediately with plenty of soap and water for at least 15 minutes. Remove contaminated clothing and wash it before reuse. If skin irritation occurs, get medical advice.[1][3]

  • Inhalation: Remove the person to fresh air and keep them comfortable for breathing. Call a Poison Center or doctor if you feel unwell.[1]

  • Ingestion: Rinse mouth with water. Call a Poison Center or doctor if you feel unwell.[1]

Required Personal Protective Equipment (PPE)

To mitigate the risks of exposure, the following PPE is mandatory when handling this compound. The rationale for each piece of equipment is tied directly to the compound's hazard profile.

  • Eye/Face Protection: Wear chemical safety goggles or a face shield that conforms to OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[3] This is critical to prevent the serious eye damage the compound can cause.[1][2]

  • Hand Protection: Wear appropriate chemical-resistant gloves (e.g., nitrile rubber). Gloves must be inspected prior to use. This provides a barrier against skin irritation.[1][3]

  • Body Protection: Wear a lab coat or other protective clothing to prevent skin exposure.[1][4]

  • Respiratory Protection: Use only in a well-ventilated area, preferably within a chemical fume hood.[4][5] If ventilation is inadequate or dust is generated, a NIOSH/MSHA or European Standard EN 149 approved respirator is required.[3] This is necessary to avoid respiratory tract irritation.[1][2]

Spill Management Protocol

Accidental spills must be handled promptly and correctly to prevent exposure and environmental contamination. The primary goal is to contain and collect the solid material without creating airborne dust.

Step-by-Step Spill Cleanup:

  • Evacuate & Ventilate: Evacuate non-essential personnel from the immediate area. Ensure the area is well-ventilated, using a fume hood if the spill is contained within it.

  • Don PPE: Wear all required PPE as detailed in Section 2.

  • Contain the Spill: Prevent the spill from spreading or entering drains.[1]

  • Dry Cleanup: Gently sweep or shovel the solid material into a suitable, labeled container for hazardous waste disposal.[4][6] Use dry cleanup procedures and avoid generating dust.[4] A vacuum cleaner equipped with a HEPA filter may be used if it is rated for hazardous dust.

  • Decontaminate the Area: Once the bulk material is collected, wash the spill area down with soap and water.[4] Collect the cleaning materials (e.g., paper towels) and place them in the same hazardous waste container.

  • Dispose of Waste: Seal the container and handle it as hazardous waste according to the procedures in Section 4.

  • Report: Report the spill to your institution's Environmental Health and Safety (EHS) department.

Standard Operating Procedure for Waste Disposal

The disposal of this compound is governed by its classification as a halogenated organic compound. This dictates that it must be segregated and disposed of through a licensed hazardous waste management service.

Protocol for Waste Collection and Disposal:

  • Waste Classification: this compound is a halogenated organic hazardous waste . It is subject to land disposal restrictions under regulations like the U.S. EPA Resource Conservation and Recovery Act (RCRA).[7]

  • Segregation (Critical Step):

    • Designate a specific, clearly labeled waste container for "Halogenated Organic Waste."

    • DO NOT mix this compound with non-halogenated organic waste.[8][9] The rationale is twofold: disposal methods for halogenated waste (typically high-temperature incineration) are different and significantly more expensive than for non-halogenated waste, which can often be fuel-blended.[9]

    • Also, do not mix with corrosive wastes, heavy metals, or strong oxidizers.[9]

  • Containerization:

    • Use a container that is in good condition, compatible with the chemical, and has a tightly sealing screw cap.[8]

    • The container must remain closed at all times except when waste is actively being added.[8][9] This prevents the release of vapors and ensures safety.

  • Labeling:

    • Label the waste container with the words "Hazardous Waste " before or at the time the first drop of waste is added.[8][9]

    • Clearly list all contents by their full chemical names (e.g., "Waste this compound"). Do not use chemical formulas or abbreviations.[8]

  • Storage and Collection:

    • Store the sealed and labeled waste container in a designated, secure satellite accumulation area within the laboratory.

    • Arrange for pickup through your institution's EHS office or a licensed hazardous waste disposal contractor. Do not accumulate more than 55 gallons of waste in your lab area.[8]

Prohibited Disposal Methods

To ensure safety and compliance, the following disposal methods are strictly prohibited:

  • Drain Disposal: NEVER wash this compound or its solutions down the drain.[1][9] This can contaminate waterways and is illegal.

  • Trash Disposal: Do not dispose of this chemical in the regular solid waste trash. It must be handled as regulated hazardous waste.

  • Evaporation: Do not allow solvents containing this compound to evaporate in the fume hood as a means of disposal.

  • Uncontrolled Neutralization: Do not attempt to chemically treat or neutralize the waste in the lab unless you are following a specific, validated, and approved protocol from your EHS department.

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper management and disposal of this compound waste.

G cluster_prep Waste Generation & Segregation cluster_storage Storage & Pickup cluster_contingency Contingency Plan start Start: Generate This compound Waste identify Identify Waste: Halogenated Organic Compound start->identify select_container Select Designated & Labeled 'Halogenated Waste' Container identify->select_container transfer Transfer Waste to Container (Use Funnel, Avoid Spills) select_container->transfer seal Securely Seal Container After Each Addition transfer->seal spill Spill Occurs? transfer->spill store Store Container in Designated Satellite Accumulation Area seal->store request_pickup Request Pickup via Institutional EHS Protocol store->request_pickup end_point End: Waste Collected by Authorized Personnel request_pickup->end_point spill->seal No spill_protocol Follow Spill Management Protocol (Section 3) spill->spill_protocol Yes spill_protocol->transfer Collect Spill Debris in Waste Container

Sources

A Researcher's Guide to Personal Protective Equipment for Handling 3-Chloroisoquinoline

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for the safe handling of 3-Chloroisoquinoline, a compound that demands rigorous safety protocols due to its significant hazard profile. As drug development professionals, our primary responsibility extends beyond discovery to ensuring the safety of every individual in the laboratory. This document moves beyond a simple checklist, offering a procedural and causal analysis of the necessary personal protective equipment (PPE) and handling strategies. The protocols herein are designed to create a self-validating system of safety, empowering you to work with confidence and security.

Immediate Hazard Assessment: Understanding the Risks

This compound is classified under the Globally Harmonized System (GHS) with multiple hazard statements that necessitate a stringent approach to personal protection.[1] A failure to adhere to these guidelines can result in acute health effects. The primary risks are associated with ingestion, skin contact, eye contact, and inhalation of its dust or fumes.[2][3]

A summary of its hazard profile provides the foundational logic for the PPE requirements that follow.

Hazard ClassGHS CodeHazard StatementSource
Acute Toxicity, OralH302Harmful if swallowed[1][2]
Skin Corrosion/IrritationH315Causes skin irritation[1][2][3]
Serious Eye Damage/IrritationH318 / H319Causes serious eye damage / Causes serious eye irritation[1][2][3]
Specific Target Organ ToxicityH335May cause respiratory irritation[1][2][3]

Core Protective Measures: Your Essential PPE Arsenal

The selection of PPE is not arbitrary; it is a direct response to the specific hazards identified above. The goal is to establish multiple barriers between the researcher and the chemical. All handling of this compound should occur within a certified chemical fume hood to provide the primary layer of containment.

Dermal Protection: Gloves and Body Coverings

Causality: The H315 "Causes skin irritation" classification, and potential for dermal toxicity, means that direct skin contact must be meticulously avoided.[1][2]

  • Primary Gloves: Chemical-resistant nitrile gloves are the minimum requirement for handling this compound.[4] They provide an effective barrier against incidental contact.

  • Double Gloving: For any task involving weighing, transferring, or preparing solutions, double-gloving is the standard protocol.[5] This practice is critical because the outer glove can become contaminated; it can then be safely removed within the fume hood, leaving a clean inner glove to protect the researcher as they exit the work area.[5]

  • Lab Coat: A standard laboratory coat must be worn and fully buttoned to protect against contamination of personal clothing.[4] Ensure the cuffs are snug around the wrist.

Eye and Face Protection

Causality: The H318 "Causes serious eye damage" statement is one of the most severe classifications and requires robust protection.[1][2] The particulate nature of the solid compound increases the risk of accidental projection into the eyes.

  • Chemical Splash Goggles: Standard safety glasses with side shields are insufficient.[6] Chemical splash goggles that form a seal around the eyes are mandatory to protect against dust and potential splashes.[4] These must conform to EN166 standards or their regional equivalent.[2]

  • Face Shield: When handling larger quantities or when there is a significant risk of splashing (e.g., during spill cleanup), a face shield must be worn in addition to chemical splash goggles to provide full facial protection.[6]

Respiratory Protection

Causality: The H335 "May cause respiratory irritation" warning indicates that inhaling this compound dust is a primary route of exposure.[1][2][3]

  • Primary Engineering Control: A certified chemical fume hood is the most critical piece of equipment for preventing respiratory exposure. All manipulations of solid this compound must be performed within the hood.[2][4]

  • Secondary Respiratory Protection: In the rare event that work must be performed outside of a fume hood or if dust generation is unavoidable, a NIOSH-approved N95 (or equivalent) dust mask or respirator is required.[7]

Operational Plan: Safe Handling Workflow

This protocol outlines the step-by-step process for safely weighing and preparing a solution of this compound.

Step-by-Step Protocol
  • Preparation: Ensure the chemical fume hood is certified and functioning correctly. Decontaminate the work surface. Gather all necessary PPE (double nitrile gloves, lab coat, chemical splash goggles).

  • Staging: Place a weighing paper on an analytical balance inside the fume hood. Also place a spatula, the stock container of this compound, and the vessel for the final solution inside the hood.

  • Weighing: Carefully open the stock container. Using the clean spatula, transfer the desired amount of solid compound onto the weighing paper. Avoid creating dust by moving slowly and deliberately.

  • Transfer: Once the desired mass is weighed, carefully transfer the solid from the weighing paper into the designated solution vessel.

  • Cleanup: Tightly seal the main stock container. Dispose of the weighing paper and outer gloves in a designated hazardous waste container inside the fume hood.

  • Post-Handling: With the inner gloves still on, wipe down the spatula and any potentially contaminated surfaces with an appropriate solvent. Remove inner gloves and wash hands thoroughly with soap and water after leaving the work area.[8]

cluster_prep Preparation cluster_handling Handling (Inside Fume Hood) cluster_cleanup Cleanup & Disposal prep1 Verify Fume Hood Certification prep2 Don Full PPE prep1->prep2 prep3 Stage All Equipment in Hood prep2->prep3 handle1 Tare Weighing Paper on Balance prep3->handle1 Begin Weighing handle2 Carefully Transfer Solid handle1->handle2 handle3 Transfer Weighed Solid to Vessel handle2->handle3 clean1 Securely Seal Stock Container handle3->clean1 Complete Transfer clean2 Dispose of Outer Gloves & Consumables in Hood clean1->clean2 clean3 Wipe Down Surfaces clean2->clean3 clean4 Exit Hood, Remove Inner Gloves clean3->clean4 clean5 Wash Hands Thoroughly clean4->clean5

Caption: Workflow for Safely Handling this compound.

Procedural Integrity: Donning and Doffing PPE

The sequence of putting on and taking off PPE is critical to prevent cross-contamination. The guiding principle is to avoid contact between contaminated outer surfaces and your skin.

cluster_donning Donning Sequence (Putting On) cluster_doffing Doffing Sequence (Taking Off) don1 1. Lab Coat don2 2. Goggles / Face Shield don1->don2 don3 3. Inner Gloves don2->don3 don4 4. Outer Gloves (over cuff) don3->don4 doff1 1. Outer Gloves (in hood) doff2 2. Lab Coat doff1->doff2 doff3 3. Goggles / Face Shield doff2->doff3 doff4 4. Inner Gloves doff3->doff4 doff5 5. Wash Hands doff4->doff5

Caption: Critical PPE Donning and Doffing Sequence.

Emergency Protocols: Immediate Response Plan

In the event of an accidental exposure, a swift and correct response is vital.[9]

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing any contaminated clothing.[10] Seek medical attention if irritation persists.[11]

  • Eye Contact: Immediately flush the eyes with an eyewash station for at least 15 minutes, holding the eyelids open to ensure complete irrigation.[10] Remove contact lenses if present, but do not delay rinsing.[2] Seek immediate medical attention regardless of severity.[10]

  • Inhalation: Move the individual to fresh air at once.[11] If breathing is difficult, provide oxygen. Seek medical attention.[2][4]

  • Ingestion: Rinse the mouth thoroughly with water. Call a poison control center or physician for guidance.[2]

  • Spill Cleanup: Evacuate non-essential personnel. Wearing full PPE (including respiratory protection), cover the spill with an absorbent, non-combustible material.[8] Sweep up the material and place it in a sealed, labeled container for hazardous waste disposal. Do not allow the material to enter drains or waterways.[2][8]

Disposal of Contaminated Materials

Proper disposal is the final step in the safe handling lifecycle.

  • Contaminated PPE: All disposable PPE, including gloves, lab coats, and weighing papers, must be disposed of as hazardous waste. Place them in a clearly labeled, sealed container.[2][8]

  • Chemical Waste: Unused this compound and any solutions containing it must be disposed of according to institutional and local hazardous waste regulations.[12] Never pour this chemical down the drain.[2]

By integrating these principles and procedures into your daily laboratory work, you build a robust culture of safety that protects you, your colleagues, and your research.

References

  • PubChem. this compound | C9H6ClN | CID 640968. National Institutes of Health. Link

  • Apollo Scientific. this compound-8-boronic acid Safety Data Sheet. Link

  • Guidechem. this compound (cas 19493-45-9) SDS/MSDS. Link

  • BenchChem. 3-Chloroquinoline hydrochloride handling and safety precautions. Link

  • Thermo Fisher Scientific. SAFETY DATA SHEET - 1-Chloroisoquinoline. Link

  • Centers for Disease Control and Prevention. First Aid Procedures for Chemical Hazards | NIOSH. Link

  • Princeton University Environmental Health and Safety. Section 3: Emergency Procedures. Link

  • Fisher Scientific. SAFETY DATA SHEET - 7-Bromo-1-chloroisoquinoline. Link

  • PubChem. 3-Chloroquinoline | C9H6ClN | CID 69164. National Institutes of health. Link

  • SDS Search. 3-Bromo-8-Chloroisoquinoline - Free SDS search. Link

  • ChemicalBook. 19493-45-9(this compound) Product Description. Link

  • GOV.UK. What to do in a chemical emergency. Link

  • Centers for Disease Control and Prevention. Personal Protective Equipment for Use in Handling Hazardous Drugs. Link

  • Learn. Standard Operating Procedure SOP037 Use Of Personal Protective Equipment. Link

  • University of Wisconsin-Madison. Appendix A Disposal Procedures by Chemical. Link

  • BenchChem. Safe handling and storage procedures for 6-Chloroisoquinoline-1-carbaldehyde. Link

  • Synblock. CAS 19493-45-9 | this compound. Link

  • Sigma-Aldrich. this compound AldrichCPR. Link

  • Sigma-Aldrich. 1-Chloroisoquinoline 95%. Link

Sources

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